molecular formula C5H4BrN3O2 B183270 2-Amino-5-bromopyrimidine-4-carboxylic acid CAS No. 914208-48-3

2-Amino-5-bromopyrimidine-4-carboxylic acid

Cat. No.: B183270
CAS No.: 914208-48-3
M. Wt: 218.01 g/mol
InChI Key: FYTQRYPHTACSJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-bromopyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C5H4BrN3O2 and its molecular weight is 218.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-5-bromopyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3O2/c6-2-1-8-5(7)9-3(2)4(10)11/h1H,(H,10,11)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTQRYPHTACSJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)N)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635362
Record name 2-Amino-5-bromopyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914208-48-3
Record name 2-Amino-5-bromopyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Pyrimidine Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-5-bromopyrimidine-4-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

Pyrimidine, an aromatic heterocyclic compound, is a fundamental building block in nature, forming the core structure of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in medicinal chemistry, featured in a multitude of approved drugs.[1][2] Its unique physicochemical properties, including the ability to act as a bioisostere for phenyl rings and form critical hydrogen bonds with biological targets, have cemented its importance in drug design.[1]

This guide focuses on a key derivative, This compound , a trifunctionalized heterocyclic building block of significant interest to researchers in organic synthesis and drug development. The strategic placement of an amino group, a bromine atom, and a carboxylic acid on the pyrimidine ring provides a versatile platform for constructing complex molecular architectures. The bromine atom, in particular, serves as a crucial handle for modern cross-coupling reactions, enabling the introduction of diverse molecular fragments. This versatility makes it an invaluable intermediate in the synthesis of targeted therapeutics, most notably protein kinase inhibitors for oncology and inflammatory diseases.[3][4]

Physicochemical and Structural Properties

A comprehensive understanding of a compound's physical and chemical properties is foundational to its application in synthesis and research. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 914208-48-3[5][6][7]
Molecular Formula C₅H₄BrN₃O₂[8][9]
Molecular Weight 218.01 g/mol [10]
IUPAC Name This compound[5]
Appearance White to off-white or light yellow solid/powder[11][12]
Solubility Poorly soluble in water, soluble in organic solvents like DMSO and DMF[13]
SMILES NC1=NC=C(Br)C(C(=O)O)=N1[9]
InChI Key Not readily available, generated from structureN/A

Note: Some properties like melting point and specific spectral data are not widely published for this exact compound, but data from closely related analogs like 2-Amino-5-bromopyrimidine (m.p. 241-243 °C) suggest it is a high-melting solid.

Synthesis and Chemical Reactivity

The synthetic utility of this compound stems from its straightforward preparation and the distinct reactivity of its three functional groups.

Synthetic Strategy

While multiple routes can be envisioned, a common and logical approach involves the direct bromination of a pre-existing 2-aminopyrimidine-4-carboxylic acid scaffold. This strategy leverages the activating effect of the amino group on the pyrimidine ring, directing electrophilic substitution. A typical reagent for this transformation is N-Bromosuccinimide (NBS), which provides a source of electrophilic bromine under mild conditions.[14][15]

Diagram: General Synthetic Workflow

G cluster_synthesis Synthetic Workflow A 2-Aminopyrimidine- 4-carboxylic Acid B 2-Amino-5-bromopyrimidine- 4-carboxylic Acid A->B  N-Bromosuccinimide (NBS)  Acetonitrile, rt, dark

Caption: Synthesis via electrophilic bromination.

Detailed Experimental Protocol: Synthesis via Bromination

The following protocol is a representative procedure adapted from the synthesis of similar brominated pyrimidines.[15]

  • Dissolution: Dissolve 2-aminopyrimidine-4-carboxylic acid (1.0 eq) in a suitable solvent, such as acetonitrile, in a round-bottom flask protected from light.

  • Reagent Addition: Cool the solution in an ice bath. Add N-Bromosuccinimide (NBS) (1.05-1.1 eq) portion-wise while stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight in the dark.

  • Workup: Upon reaction completion (monitored by TLC or LC-MS), concentrate the mixture under reduced pressure.

  • Purification: Add water to the residue to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield the final product.

Chemical Reactivity and Functionalization

The true power of this building block lies in its capacity for selective functionalization at its three key positions.

  • C5-Bromine Atom: The bromine atom is the primary site for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, or alkyl groups, which is critical for exploring the structure-activity relationship (SAR) in drug candidates.[3][4]

    • Suzuki-Miyaura Coupling: Reacts with boronic acids/esters.

    • Buchwald-Hartwig Amination: Forms C-N bonds with amines.

    • Ullmann Condensation: Couples with alcohols or amines.[14]

  • C2-Amino Group: The amino group can be acylated, alkylated, or used as a key hydrogen bond donor for molecular recognition, particularly for binding to the hinge region of protein kinases.[4]

  • C4-Carboxylic Acid: This group can be converted into esters, amides, or other derivatives. This functionalization can improve solubility, modulate pharmacokinetic properties, or introduce additional points of interaction with a biological target.[13][14]

Diagram: Reactivity Map

Caption: Key sites for chemical functionalization.

Application in Kinase Inhibitor Drug Discovery

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of cancer and other diseases.[16] The pyrimidine scaffold is a well-established "hinge-binding" motif found in numerous FDA-approved kinase inhibitors.[2] this compound serves as an ideal starting point for designing such inhibitors.

The 2-amino group typically forms one or two crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, anchoring the inhibitor. The core pyrimidine ring provides a rigid scaffold, and the C5 position (bearing the bromine) points out towards the solvent-exposed region, making it a perfect vector for modification via cross-coupling to achieve potency and selectivity against a specific kinase target.[4][14] Derivatives of this and related pyrimidine scaffolds have shown inhibitory activity against kinases such as CK2, Aurora kinases, and PIM-1.[14][16][17][18]

Diagram: Kinase Inhibitor Scaffold Interaction

G cluster_interaction Kinase Hinge-Binding Motif Inhibitor 2-Aminopyrimidine Scaffold (from core intermediate) Hinge Kinase Hinge Region (Backbone NH/C=O) Inhibitor->Hinge H-Bonds R_Group R-Group (from Suzuki Coupling at C5-Br) Targets Specificity Pocket Inhibitor->R_Group C-C Bond

Caption: Interaction of the aminopyrimidine core with a kinase.

Analytical and Safety Profile

Expected Spectral Data
  • ¹H NMR: The spectrum would be expected to show a singlet for the proton at the C6 position of the pyrimidine ring. Signals for the amino (NH₂) and carboxylic acid (COOH) protons would appear as broad singlets, with chemical shifts dependent on the solvent and concentration.

  • ¹³C NMR: Signals corresponding to the five distinct carbon atoms of the pyrimidyl and carboxyl groups would be observed.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ and [M+H]+ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

  • IR Spectroscopy: Characteristic absorption bands would be present for N-H stretching (amino group), O-H stretching (carboxylic acid), C=O stretching (carbonyl), and C=N/C=C stretching (pyrimidine ring).

Spectral data for closely related compounds like 2-Amino-5-bromopyridine can be found in public databases and serve as a reference.[19][20][21]

Safety and Handling

Based on GHS data for the closely related compound 2-Amino-5-bromopyrimidine, appropriate safety precautions are necessary.[22]

  • Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H400 (Very toxic to aquatic life).

  • Precautionary Statements: P264 (Wash hands thoroughly after handling), P273 (Avoid release to the environment), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn. Handling should occur in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a high-value, versatile chemical intermediate with significant applications in modern organic synthesis and pharmaceutical research. Its trifunctional nature allows for selective and sequential modifications, making it an ideal scaffold for building molecular complexity. Its most prominent role is as a foundational building block for the development of potent and selective protein kinase inhibitors, underscoring its importance to scientists and researchers dedicated to discovering the next generation of targeted therapeutics.

References

  • Vulcanchem. (n.d.). 2-Amino-5-bromopyrimidine-4-carboxamide. Retrieved from Vulcanchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaUyMfbjWJQ8QT4ybDiqFdQV-bhEOj_vlQZFTbrPfDqWtI4aupDbxC0mtQaF81OA1Clhf3NTpvIhdMahgSwZmtaxuaWJX4_cFjLbJ7zy_qIbSo0H66gffVkx1jJg_B7RceNW6W8lNC2g==]
  • PubChem. (n.d.). 2-Amino-4-bromopyrimidine-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link].

  • PubChem. (n.d.). 2-Amino-5-bromopyridine. National Center for Biotechnology Information. Retrieved from [Link].

  • Smolecule. (2023, August 15). 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid. Retrieved from Smolecule. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEj9LYNOeToW5Q3thtbsaLpqs5NP15lAYjCp4ThocLtIt4SLllLTU8ir1RYgG2vHXXQzxgmYbri2qk4IR1TswpEjdj4_XN11fjdNagREJqpUmvizR7Y9VcKQFqm2N43ZQuv4bUOZQ==]
  • PubChem. (n.d.). 2-Amino-5-bromopyrimidine. National Center for Biotechnology Information. Retrieved from [Link].

  • BLD Pharm. (n.d.). 5-Bromo-4-pyrimidinecarboxylic acid. Retrieved from BLD Pharm. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZCuz70XXxBEfeJtyXNt6KIJeAAix-jS9ySlMYNK_iVOI-x1pNfJ5UA8RFcbIqBbDU3p9FahAdRlOYjK39i8PjBwQUUyrwjMuuSe22s5z6Hj-wM-WGIbkZrscRBVAB8dopEhosR1jzyf9W1Js=]
  • Advanced ChemBlocks. (n.d.). 2-amino-5-bromopyridine-4-carboxylic acid. Retrieved from Advanced ChemBlocks. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdC3CJFIqtQlIl8xrHB3aqI_pdX9wrnWUtdqtfaLxVzESELNIjljO6ou9zQU1WhsmeJbprL1udWLJpo-TD-8qJDzmjMAgNL8CHYJacOVoKZiLeopOgoqKdNAmdyptPgka9AOyOzV43k1bx1-NHFDAnB4zsA4BJvfxl-wNb2Oge1xq1EFg=]
  • Sigma-Aldrich. (n.d.). 2-Amino-5-bromopyrimidine. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErbJyXGLUCbtNRtwwqV8hVzlOuEya0G_LXBxJVNVvtRsMw1AtB6oglS2BVbt0E7qHZtMUKWUCr5D_UyQk5xD0eD2KuYcVns0JFoqRwJfGsi-feHvqOZFaVqWVr6cyvyHjixvkTYZeHzhjsorQZwtpldrEqrQ==]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4_vKeVyZZ8M_SZlYnzk9TdbsCdrfFbObRmewn6Sl2TuIVlAU1nwhktQLmOvtcDUaUxxIDoaW0utQXtNzjY68D33ak7316YQPxmxZo1ls4sMPLkYZI2rPW5_gJ9KE124Idf8ctU_4aC90mU93YGpGzyfbdL4V6W0B0BWD6MaJDa_RDFx8ysHQ0O8vCoJBwfJXvAhYl-7X9w0AlN8fntRg5FxZuVQK6LpTRWmxfrqy06o4YRlJAPxTY3wNgkY3ov69f]
  • Sajnaga, E., et al. (2020). Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1. Molecules. Retrieved from [Link].

  • ChemicalBook. (n.d.). 2-Amino-5-bromopyrimidine synthesis. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFbMAViEy2inRhiP_YRobbA-4Y8BAiGUf0-sA3Tu6ueQbjhrcBxTavvDOiG9901hUliaGsU5-IAA6JP1212jL9yelNt2Mbzc_DLMMU7atQBmzc2DlHbxi6639vG_TOZUdhUGPsMK2NvCKXLriltyq4K26H-XQdxwUDkD27FK1j]
  • Chem-Impex. (n.d.). 2-Amino-5-bromopyrimidine. Retrieved from Chem-Impex. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUl60GP22EdDLPzCJ2n4JuBhx0UaMnvnOyL0PWsAK4v6G8_OMSD7FBeBwsOgjsf5nmxDTNH_pbTOPLUbC-Cq3iUgOm0UvJ6O4_7mOUxrHZKgVUOAgSLCPDtKphRsQDyuyA56U=]
  • Gryc, W., et al. (2007). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. Bioorganic & Medicinal Chemistry. Retrieved from [Link].

  • Benchchem. (n.d.). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors. Retrieved from Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvhV44eX_0untJa7HZaDBM4Ks3Vj-Wa6XOYlgP6nl-NcKsgj1aOz15DzDsPBiAq_6XX_UnaI4JG1gGLdTOWhP7UIwc01UEe3kxZB1Ke_mn6Wkyfq5CKRH-cQLVRbeq7PhggBr5WCegKb920kTldgM7qPYxqtSpuMlcygF2ocV9dmgi8uVE57SPh21TnlPXyQKVVet7WXdqrDgJ2P9BF0YVu7IBhCV3bmICjRIsu1ZbDjjwPzJYgczd9c7GGtszpNHFp9o=]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 2-Amino-5-bromopyrimidine in Modern Pharmaceutical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPjhkuMbwXGeKPG3Alblu9DGaOVRxmERI4UeomCgB4fCouxkrA5Iiadja0zieeRXrcwv2GMd_q3_6F8JQrPn91XH2LV3x7efw3LbYT-oxCzc17Wa7zeYW-hUzRkmBIvp-H6DifFCoVTB-ooUfYFlOlKOx4kpTXt22AJqjZMpEtP1TPGMA0BCZd5eA4EHD_TphQZCDOWWw45p0RHu85UXo2S9NFa_QSDLWeIpYRFdEg7xL1gyiwOj6i30mSvAWZv0G92YgW2lnR2v9iy61B]
  • PubChem. (n.d.). 5-Amino-2-bromopyridine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link].

  • Pierre, F., et al. (2011). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Synlett. Retrieved from [Link].

  • Chen, Y., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Retrieved from [Link].

  • ChemicalBook. (n.d.). This compound. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR20VwNFjlDp4q7jHCTGGG--76swIJMtqTvwd3MGH0roL8KuJb8XvfneNEousUsIXdsGVGhmEm3etsBpaXoK5hE6-osQdyMF4UHdYS-ffoTD7qWUxo-g-SqBi0QxjrX0U1RM8ICAKB-yDsmE4QFCZiKeU9YWztUv6YEmBB8vNcA74=]
  • ResearchGate. (2025, August 6). Synthesis of 2-Amino-5-bromopyridine. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOuRBcO6JP0FVkitAF5qkX-7M4MgZvMQARXR0BVUdNMPfu-0CyfzmK0W0i1l_X0JgAUOWUjvrQBTdFL2yPb7qOooj8AJF2BSx8qB_f42XMRf71ESu4tcVwg1YhEqlkR-qoBgeRa60yeLQVlNbITe6shsYFHtCqN-KSmEFqwb3PrERZ0Og4a7ROvGVGLdW3QboSKg==]
  • Kaur, R., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. Retrieved from [Link].

  • CAS Common Chemistry. (n.d.). 6-Amino-5-bromo-2,4(1H,3H)-pyrimidinedione. Retrieved from CAS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzyGc7DzbnSru0S9XAVAwW6A1lp7M5JlqNBBcCjH9GUYLvy_B0P0dPADlGMwMVqWPEcARayMmwFmS5TWeg5Ypwowp3zo4fhOnfZm6SfCkU5PI93qp7e3s-KM_X2guHILycb0ShQz1bKwuYFjzHsXw_gP8=]
  • ChemicalBook. (n.d.). 2-Amino-5-bromopyridine(1072-97-5) 1H NMR spectrum. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwgWsSMXVe7WNlHHeG5iW1y0wYoSCB_93yX1DpSrv3B2ebjS1t5Ch3dVrrSKhMd-aUE9XdU1wdL4BfoTobzJRnn1Y7fSajDfeofHiErFaCe0EARbEdKU-gbaxQW9LPQkVYd_9sDR2Yn-5nnCo_TWGCG0tLN_Jp]
  • ChemicalBook. (n.d.). 2-Amino-5-bromopyridine(1072-97-5) 13C NMR spectrum. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHafA7sbNzmzwwnaszY9Rugl4mpf6FUmwhRWoTctrpVccuc4yygg2GJG19kt5HNMZCTd1XucEG7Jn_RsgRqM2MESY-lb4x38lTxqFOKFFLkK0lXTVj6YfaYT20ZKthTO8bToN9Mh8RmDwHxiza_0e8dDI3tyUV5MA==]
  • Abound. (n.d.). This compound. Retrieved from Abound. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFatHVRN5zQ2dInPV3e5bTsU_vjwUQ2KKfVKCtGCuTZ4DuiWxX6aJZf2zHzEsyyZ1RNJnK8hV-Ekb99sULtNfCib7ix5aYSqGKsjuipcbvHRP4dS1v_R6xvAZzOayJgkL9n7FoonNpT-kPOACkFpfI=]
  • Pathak, P., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals. Retrieved from [Link].

  • Thermo Fisher Scientific. (n.d.). 2-Amino-5-bromopyrimidine, 97%. Retrieved from Thermo Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyOsBIpP44CPJqQb32xWFaWcieco68PE3_NQQq2eERKEJIZI0oqTwvXbXuKv41Gp_tV0e4npW3H-Ep_O5Rh7Io97wZKpFhKgiW-_3wX7BaUTQXiUdyOezMe6zqXKA3U9xHTnkw7HNGGJLEv_3kmQpHIeJqNaM2JA==]
  • 2A Biotech. (n.d.). This compound. Retrieved from 2A Biotech. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaxr2oCGw45SiMN50OPfVFLOekJc53FBEpBv_uz2snDihc-dpyvc_SlQVqDnmHn0GvWY3hqwD7VE4F3_moSWpd85UcegtqlXvFzE32S-_QhSi0PjpnAGsZbm-8FM5Xce2BIbIJNlyww17-SGXVCfHrHkzKFg==]

Sources

A Technical Guide to 2-Amino-5-bromopyrimidine-4-carboxylic acid: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrimidine Core

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for nucleobases in DNA and RNA and serving as a "privileged scaffold" in a vast array of therapeutic agents.[1][2][3] Its unique electronic properties, ability to engage in multiple hydrogen bonding patterns, and synthetic tractability have made it a focal point for the development of drugs across diverse disease areas, including oncology, virology, and inflammatory disorders.[4][5]

This guide focuses on a particularly valuable derivative: 2-Amino-5-bromopyrimidine-4-carboxylic acid . This molecule is a trifunctional building block, strategically equipped with an amino group, a bromine atom, and a carboxylic acid. This specific arrangement of functional groups offers orthogonal chemical reactivity, providing medicinal chemists with a powerful platform for generating complex and diverse molecular libraries. We will explore its structure, synthesis, reactivity, and critical role as an intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.

Chemical Identity & Physicochemical Properties

Precise identification is the foundation of reproducible science. The key identifiers and properties of this compound are summarized below. It is important to note that multiple CAS numbers may be found in chemical databases for this structure; the most frequently cited are listed.

PropertyValueReference(s)
IUPAC Name This compound[6]
Synonym(s) 2-amino-5-bromoisonicotinic acid[7]
CAS Number 914208-48-3; 1000339-23-0[6][7][8]
Molecular Formula C₅H₄BrN₃O₂[9]
Molecular Weight 218.01 g/mol [9]
SMILES NC1=NC=C(Br)C(C(=O)O)=N1[7]
Appearance Not specified (typically off-white to yellow solid)
Melting Point Data not consistently available
Solubility Data not consistently available

Structural Elucidation by Spectroscopic Analysis

Confirmation of the molecular structure is achieved through standard spectroscopic techniques. While a dedicated spectrum for this specific compound is not publicly available, its features can be reliably predicted based on the constituent functional groups.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to be relatively simple.

    • A singlet for the lone aromatic proton on the pyrimidine ring (H6) would appear significantly downfield (likely δ > 8.0 ppm) due to the electron-withdrawing nature of the heterocyclic ring and adjacent substituents.

    • A broad singlet corresponding to the acidic carboxylic acid proton (-COOH) would be observed far downfield, typically in the δ 12.0-13.0 ppm range.[10]

    • A broad singlet for the two protons of the primary amine (-NH₂) would appear in the mid-range, with its chemical shift being solvent and concentration-dependent.

  • Infrared (IR) Spectroscopy : The IR spectrum provides a clear fingerprint of the key functional groups.[11][12]

    • O-H Stretch (Carboxylic Acid) : A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[10][11][13]

    • N-H Stretch (Amine) : Two distinct, sharp peaks are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

    • C=O Stretch (Carboxylic Acid) : A very strong, sharp absorption band between 1690 and 1760 cm⁻¹.[10][11]

    • C-O Stretch (Carboxylic Acid) : A moderate band in the 1210-1320 cm⁻¹ region.[11]

Synthesis and Reactivity: A Chemist's Perspective

The utility of a building block is defined by its accessibility and its predictable reactivity. This compound is typically prepared from its non-halogenated precursor and features distinct reactive sites for subsequent elaboration.

Synthetic Protocol: Electrophilic Bromination

The most direct route to this compound is the electrophilic bromination of 2-aminopyrimidine-4-carboxylic acid.[14][15] The pyrimidine ring is electron-deficient; however, the powerful activating effect of the C2-amino group directs electrophilic substitution to the C5 position. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a source of electrophilic bromine under relatively mild conditions, minimizing over-bromination and other side reactions.[16][17]

synthesis_workflow Synthetic Workflow reactant 2-Aminopyrimidine- 4-carboxylic acid product 2-Amino-5-bromopyrimidine- 4-carboxylic acid reactant->product rt, overnight ~90% Yield* reagent N-Bromosuccinimide (NBS) Acetonitrile (Solvent) reagent->product

Fig. 1: Synthesis of the target compound via electrophilic bromination. *Yield based on related structures.

Experimental Protocol:

  • Dissolution: Dissolve 2-aminopyrimidine-4-carboxylic acid (1.0 eq) in a suitable polar aprotic solvent, such as acetonitrile or chloroform.

  • Reagent Addition: Cool the solution in an ice bath (0 °C). Add N-Bromosuccinimide (NBS) (1.05-1.1 eq) portion-wise, ensuring the temperature remains low.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight in the dark to prevent radical side reactions.

  • Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the solvent under reduced pressure.

  • Purification: Wash the resulting crude solid with water to remove succinimide, followed by a non-polar solvent like diethyl ether to remove any unreacted NBS. The product can be further purified by recrystallization if necessary.

Orthogonal Reactivity

The strategic placement of the three functional groups allows for selective and sequential reactions, a highly desirable trait in multi-step synthesis.

  • C5-Bromine : This is the most valuable position for building molecular complexity. The bromine atom serves as an excellent leaving group in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (to form C-C bonds with boronic acids), Sonogashira (C-C bonds with alkynes), and Buchwald-Hartwig (C-N bonds with amines). This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups.[16]

  • C4-Carboxylic Acid : This group is a versatile handle for derivatization. It can be readily converted into esters, amides (via coupling reagents like HATU or EDC), or acyl halides. This position is often used to modulate solubility or to introduce vectors that can interact with specific pockets in a biological target.

  • C2-Amino Group : While less commonly modified in cascade reactions, the amino group can undergo acylation, sulfonylation, or serve as a hydrogen bond donor in receptor-ligand interactions. Its primary role is often as an activating group for the synthesis and a key pharmacophoric feature in the final molecule.

Application as a Scaffold in Drug Discovery

The true value of this compound lies in its application as a foundational scaffold for creating libraries of potential drug candidates. The pyrimidine core is prevalent in many FDA-approved drugs, and this building block provides an efficient entry point to novel chemical matter.[2][3]

Its most prominent application is in the development of protein kinase inhibitors . Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The pyrimidine scaffold is adept at mimicking the adenine hinge-binding motif of ATP, the natural substrate for kinases.

For instance, related ester derivatives like ethyl 5-bromopyrimidine-4-carboxylate are key intermediates in the synthesis of potent and selective inhibitors of Protein Kinase CK2, such as the clinical candidate CX-5011.[16][18] The synthesis leverages a Suzuki coupling at the C5-bromo position to build the core structure.

applications_graph Versatility as a Drug Discovery Scaffold center_node 2-Amino-5-bromo- pyrimidine-4-carboxylic acid sub_reaction1 Suzuki / Stille Coupling center_node->sub_reaction1 C5-Br sub_reaction2 Amide Bond Formation center_node->sub_reaction2 C4-COOH sub_reaction3 Sonogashira Coupling center_node->sub_reaction3 C5-Br sub_reaction4 Esterification center_node->sub_reaction4 C4-COOH end_product1 Bi-aryl Pyrimidines (e.g., Kinase Inhibitors) sub_reaction1->end_product1 end_product2 Pyrimidyl Amides (Library Synthesis) sub_reaction2->end_product2 end_product3 Alkynyl Pyrimidines (Chemical Probes) sub_reaction3->end_product3 end_product4 Pyrimidyl Esters (Prodrugs) sub_reaction4->end_product4

Fig. 2: The role of the title compound as a versatile scaffold for generating diverse chemical entities.

Safety and Handling

While a specific, comprehensive safety datasheet for this compound is not universally available, precautions should be taken based on its functional groups and related structures like 2-Amino-5-bromopyrimidine.[19][20]

  • General Handling : Handle in a well-ventilated area or a chemical fume hood.

  • Personal Protective Equipment (PPE) : Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazards : Assumed to be harmful if swallowed or inhaled and may cause skin and eye irritation. Avoid generating dust.

  • Storage : Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.

A thorough risk assessment should be conducted by researchers before use, consulting supplier-specific Safety Data Sheets (SDS) where available.

Conclusion

This compound is more than just a chemical; it is a strategic tool for innovation in pharmaceutical research. Its trifunctional nature provides a robust and flexible platform for applying modern synthetic methodologies, most notably transition metal-catalyzed cross-coupling reactions. This enables the efficient construction of complex molecules tailored for specific biological targets, particularly protein kinases. For researchers in drug discovery, a deep understanding of this scaffold's properties and reactivity is essential for accelerating the development of next-generation therapeutics.

References

  • 2a biotech. (n.d.). Products. Retrieved from [Link]

  • Alichem. (n.d.). This compound CAS#: 914208-48-3. Retrieved from [Link]

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • ResearchGate. (n.d.). Functionalized pyrimidine compounds with their pharmacological potential. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromopyrimidine. Retrieved from [Link]

  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]

  • Taylor & Francis Online. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Retrieved from [Link]

  • Research Trend. (n.d.). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-bromopyrimidine-5-carboxylic acid. Retrieved from [Link]

  • HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-2-bromopyridine-4-carboxylic acid. Retrieved from [Link]

  • UCLA - Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Retrieved from [Link]

  • Acadechem. (n.d.). 2-Aminopyrimidine-4-carboxylic Acid (CAS 2164-65-0) High-Purity Pyrimidine Intermediate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound.
  • PubChem. (n.d.). 2-Aminopyrimidine-4-carboxylic acid. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Química Orgánica.org. (n.d.). IR Spectrum: Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-bromopyrimidine-5-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

  • YouTube. (2024). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-Amino-5-bromopyrimidine-4-carboxylic acid (CAS 914208-48-3)

Author: BenchChem Technical Support Team. Date: January 2026

A Keystone Intermediate for Advanced Pharmaceutical Synthesis

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-bromopyrimidine-4-carboxylic acid, a crucial heterocyclic building block in medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines a robust synthetic pathway, and explores its significant role as a scaffold in the development of targeted therapeutics, particularly kinase inhibitors. Emphasis is placed on the interplay of its functional groups, which dictates its reactivity and utility in the synthesis of complex molecular architectures. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the application of this versatile compound.

Core Molecular Data

This compound is a substituted pyrimidine derivative valued for its trifunctional nature, incorporating an amino group, a bromine atom, and a carboxylic acid. These features provide multiple avenues for chemical modification, making it a highly versatile intermediate in organic synthesis.[1]

PropertyValue
CAS Number 914208-48-3[1]
Molecular Formula C₅H₄BrN₃O₂[1]
Molecular Weight 218.01 g/mol [1]
IUPAC Name This compound[1]
Synonyms 4-Pyrimidinecarboxylic acid, 2-amino-5-bromo-[2]
Appearance Typically a solid powder
Purity Commercially available up to ≥95%[3]

Synthesis and Characterization

The synthesis of this compound is a critical aspect of its utility. A common and efficient laboratory-scale synthesis involves a two-step process starting from a readily available precursor.

Synthetic Pathway

A plausible and documented synthetic route involves the bromination of a 2-aminopyrimidine-4-carboxamide precursor, followed by the hydrolysis of the resulting amide to the desired carboxylic acid.[4]

Synthesis_Pathway Start 2-Aminopyrimidine-4-carboxamide Intermediate 2-Amino-5-bromopyrimidine-4-carboxamide Start->Intermediate Bromination (e.g., NBS) End This compound Intermediate->End Hydrolysis

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromopyrimidine-4-carboxamide

This step involves the electrophilic bromination of 2-aminopyrimidine-4-carboxamide. N-Bromosuccinimide (NBS) is a common and effective brominating agent for this transformation.[4]

  • Materials: 2-aminopyrimidine-4-carboxamide, N-Bromosuccinimide (NBS), Chloroform (or another suitable inert solvent).

  • Procedure:

    • Dissolve 2-aminopyrimidine-4-carboxamide in chloroform.

    • Slowly add N-Bromosuccinimide to the solution, maintaining control over the reaction temperature.

    • Stir the reaction mixture at room temperature until completion (monitored by TLC).

    • Upon completion, the product can be isolated by filtration and purified by recrystallization.

  • Expected Outcome: This reaction typically proceeds with high yield (around 90%) to afford 2-Amino-5-bromopyrimidine-4-carboxamide.[4]

Step 2: Hydrolysis of 2-Amino-5-bromopyrimidine-4-carboxamide

The carboxamide group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[4][5]

  • Materials: 2-Amino-5-bromopyrimidine-4-carboxamide, a strong acid (e.g., HCl, H₂SO₄) or a strong base (e.g., NaOH, KOH), water.

  • Procedure (Acid-catalyzed hydrolysis as an example):

    • Suspend 2-Amino-5-bromopyrimidine-4-carboxamide in an aqueous solution of a strong acid.

    • Heat the mixture under reflux until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and adjust the pH to precipitate the carboxylic acid product.

    • Isolate the solid product by filtration, wash with water, and dry.

  • Expected Outcome: This step yields the final product, this compound.

Spectroscopic Characterization (Predicted)

While specific, publicly available spectra for this compound are limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[2][6]

  • ¹H NMR: The spectrum would likely show a singlet for the pyrimidine proton and broad signals for the amino and carboxylic acid protons. The chemical shifts would be influenced by the electron-withdrawing nature of the bromine and carboxylic acid groups.

  • ¹³C NMR: The spectrum would exhibit distinct signals for the five carbon atoms, with the carbonyl carbon of the carboxylic acid appearing at a characteristic downfield shift.

  • IR Spectroscopy: Key vibrational bands would include N-H stretching from the amino group, a broad O-H stretch from the carboxylic acid, and a strong C=O stretch from the carbonyl group.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay of its three functional groups, offering a rich landscape for synthetic transformations.

Reactivity_Profile Core This compound Amino Group Bromo Group Carboxylic Acid Amino_Reactions Acylation Alkylation Diazotization Core:amino->Amino_Reactions Nucleophilic Reactions Bromo_Reactions Suzuki Coupling Buchwald-Hartwig Amination Stille Coupling Core:bromo->Bromo_Reactions Cross-Coupling Reactions Carboxyl_Reactions Esterification Amide Coupling Decarboxylation Core:carboxyl->Carboxyl_Reactions Carboxyl Group Transformations

Caption: Reactivity profile of this compound.

  • The Bromo Group: The bromine atom at the 5-position is susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, allowing for the introduction of aryl, heteroaryl, or alkyl groups.[4] This is a cornerstone of its utility in building molecular complexity.

  • The Amino Group: The amino group at the 2-position is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization, providing another handle for derivatization.

  • The Carboxylic Acid Group: The carboxylic acid at the 4-position can be converted into esters, amides, or other carboxylic acid derivatives. It can also participate in decarboxylation reactions under certain conditions.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a well-established pharmacophore in numerous therapeutic agents. The unique substitution pattern of this compound makes it a particularly valuable starting material for the synthesis of targeted therapies, most notably kinase inhibitors.[4][7]

Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of drugs used in the treatment of cancer and inflammatory diseases.[7] The 2-aminopyrimidine core is a common feature of many kinase inhibitors, as it can form key hydrogen bonding interactions with the hinge region of the kinase active site. The bromine atom on the pyrimidine ring serves as a convenient attachment point for various side chains that can enhance potency and selectivity.[4][8] The carboxylic acid group can be used to modulate solubility or as a point of attachment for further chemical elaboration.

While specific examples detailing the use of this compound are not prevalent in publicly accessible literature, its close analogues, such as 2-amino-5-bromopyrimidine and its derivatives, are widely used in the synthesis of inhibitors for kinases like CK2 and TBK1.[4][7] For instance, a related derivative, ethyl 5-bromopyrimidine-4-carboxylate, is a key intermediate in the synthesis of the CK2 inhibitor CX-5011.[4]

Other Pharmaceutical Applications

Beyond kinase inhibitors, brominated pyrimidines are precursors for the synthesis of antiviral and anticancer nucleoside analogs.[4] The functional groups on this compound provide the necessary handles to construct these complex molecules.

Safety and Handling

  • Hazard Statements: Based on analogous compounds, it is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[2][4]

  • Precautionary Measures: Standard laboratory safety precautions should be observed, including the use of personal protective equipment (gloves, safety glasses, lab coat).[4] Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in pharmaceutical research and development. Its trifunctional nature allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of complex, biologically active molecules. Its primary utility lies in the construction of kinase inhibitors, a critical class of modern therapeutics. As the demand for novel and targeted therapies continues to grow, the importance of key intermediates like this compound in the drug discovery pipeline is set to increase.

References

  • 914208-48-3 | AMERICAN ELEMENTS®. (2022, January 15). Retrieved from [Link]

  • This compound - Abound. (n.d.). Retrieved from [Link]

  • 100640 - 2-Amino-5-bromopyridine - Safety Data Sheet. (n.d.). Retrieved from [Link]

  • 914208-48-3 Cas No. | this compound. (n.d.). Retrieved from [Link]

  • 2-Amino-5-bromopyrimidine | C4H4BrN3 | CID 231310 - PubChem. (n.d.). Retrieved from [Link]

  • This compound - 阿镁生物. (n.d.). Retrieved from [Link]

  • Carboxylic acid synthesis by hydrolysis of amides - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound - Google Patents. (n.d.).
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. (n.d.). Retrieved from [Link]

  • Special Issue : Protein Kinase Inhibitors: Synthesis and Applications - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PubMed Central. (2025, October 6). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-Amino-5-bromopyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-bromopyrimidine-4-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry, frequently incorporated into the core structures of pharmacologically active molecules, including kinase inhibitors. Its synthesis is a critical step in the development of novel therapeutics. This technical guide provides a detailed exploration of the primary synthetic strategies for obtaining this valuable compound. We will delve into two principle pathways: the sequential functionalization of a pre-formed pyrimidine ring and the direct construction of the substituted heterocycle via cyclocondensation. This guide will offer field-proven insights into the causality behind experimental choices, present detailed, step-by-step protocols, and provide a comparative analysis of the methodologies to aid researchers in selecting the most suitable route for their specific needs.

Introduction: The Significance of this compound in Drug Discovery

The pyrimidine scaffold is a ubiquitous motif in a vast array of biologically active compounds, including several marketed drugs. The strategic placement of amino, bromo, and carboxylic acid functionalities on the pyrimidine ring, as seen in this compound, provides a versatile platform for molecular elaboration. The amino group serves as a key hydrogen bond donor and a site for further derivatization. The bromine atom at the 5-position is a valuable handle for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl and heteroaryl substituents. The carboxylic acid at the 4-position offers a crucial point for amide bond formation, esterification, or can act as a key pharmacophoric feature interacting with biological targets. Consequently, robust and efficient synthetic routes to this key intermediate are of high interest to the drug development community.

Synthesis Strategy 1: Sequential Functionalization of a Pre-formed Pyrimidine Core

This approach involves the initial synthesis of a less functionalized pyrimidine, followed by the sequential introduction of the desired substituents. A common pathway is the synthesis of 2-aminopyrimidine-4-carboxylic acid, followed by regioselective bromination at the 5-position.

Part 1: Synthesis of 2-Aminopyrimidine-4-carboxylic Acid

The synthesis of the 2-aminopyrimidine-4-carboxylic acid precursor can be achieved through various methods, with the Biginelli reaction and its variations being a prominent choice.[1] This one-pot multicomponent reaction typically involves the condensation of a β-ketoester, an aldehyde, and a urea or guanidine derivative.[1]

Part 2: Regioselective Bromination

The introduction of a bromine atom at the C-5 position of the 2-aminopyrimidine ring is a key step. The pyrimidine ring itself is electron-deficient; however, the presence of the activating amino group at the 2-position directs electrophilic substitution to the 5-position.

Mechanism of Electrophilic Bromination:

The electrophilic aromatic bromination of an activated pyrimidine ring generally proceeds through a stepwise mechanism.[2][3] The reaction is initiated by the generation of an electrophilic bromine species, which then attacks the electron-rich 5-position of the pyrimidine ring to form a resonance-stabilized cationic intermediate known as a σ-complex or Wheland intermediate.[3] Subsequent deprotonation re-establishes the aromaticity of the ring, yielding the 5-bromo-substituted product.

Experimental Protocol: Bromination of 2-Aminopyrimidine-4-carboxamide

While direct bromination of 2-aminopyrimidine-4-carboxylic acid can be challenging due to the deactivating effect of the carboxylic acid group, a highly efficient bromination of the corresponding carboxamide has been reported, followed by hydrolysis.[4]

Step 1: Bromination of 2-Aminopyrimidine-4-carboxamide

  • Dissolve 2-aminopyrimidine-4-carboxamide in chloroform.

  • Add N-bromosuccinimide (NBS) to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Upon completion, the product, 2-amino-5-bromopyrimidine-4-carboxamide, can be isolated by filtration and washing. This reaction has been reported to proceed with a yield of approximately 90%.[4]

Step 2: Hydrolysis of 2-Amino-5-bromopyrimidine-4-carboxamide

  • The isolated 2-amino-5-bromopyrimidine-4-carboxamide can be hydrolyzed to the corresponding carboxylic acid.

  • This is typically achieved by heating in an aqueous basic solution (e.g., sodium hydroxide), followed by acidification with a mineral acid (e.g., hydrochloric acid) to precipitate the final product, this compound.[4]

Table 1: Reagents and Conditions for Synthesis Strategy 1

StepReactant(s)Reagent(s)SolventConditionsProductReported Yield
12-Aminopyrimidine-4-carboxamideN-Bromosuccinimide (NBS)ChloroformRoom Temperature2-Amino-5-bromopyrimidine-4-carboxamide~90%[4]
22-Amino-5-bromopyrimidine-4-carboxamide1. NaOH (aq) 2. HCl (aq)WaterHeating, then acidificationThis compound-

Synthesis Strategy 2: Cyclocondensation to Construct the Substituted Pyrimidine Ring

This strategy involves the direct construction of the this compound ring system from acyclic precursors already bearing the necessary functionalities or their precursors. A plausible approach is the cyclocondensation of a suitable three-carbon electrophilic component with a nucleophilic N-C-N unit like guanidine.

A key starting material for this approach is mucobromic acid (2,3-dibromo-4-oxo-2-butenoic acid).

Cyclocondensation of Mucobromic Acid with Guanidine

The reaction of mucobromic acid with a suitable amidine, such as guanidine, can lead to the formation of the desired pyrimidine ring. A similar reaction has been reported for the synthesis of 5-bromo-2-methylpyrimidine-4-carboxylic acid using acetamidine hydrochloride.[5]

Conceptual Reaction Scheme:

The reaction likely proceeds through initial nucleophilic attack of the amidine on one of the carbonyl groups of mucobromic acid, followed by intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring.

Experimental Protocol: Synthesis of 5-Bromo-2-methylpyrimidine-4-carboxylic Acid from Mucobromic Acid (as an illustrative example) [5]

This protocol for a related compound illustrates the general principles of the cyclocondensation approach.

  • Prepare a solution of sodium ethoxide in ethanol.

  • Add acetamidine hydrochloride to the sodium ethoxide solution and warm the mixture.

  • Add a solution of mucobromic acid in ethanol dropwise to the reaction mixture.

  • After the addition is complete, add a further portion of the sodium ethoxide solution.

  • After cooling, filter the mixture and evaporate the solvent.

  • Treat the residue with hydrochloric acid to precipitate the product.

  • Filter, wash with cold water, and dry the solid to obtain 5-bromo-2-methylpyrimidine-4-carboxylic acid. A yield of 42% has been reported for this specific transformation.[5]

Adaptation for this compound:

To synthesize the target molecule, guanidine hydrochloride would be used in place of acetamidine hydrochloride. The reaction conditions would likely require optimization to achieve a satisfactory yield.

Table 2: Reagents and Conditions for Synthesis Strategy 2 (Conceptual)

Reactant(s)Reagent(s)SolventConditionsProduct
Mucobromic acid, Guanidine hydrochlorideSodium ethoxideEthanolHeatingThis compound

Comparative Analysis of Synthetic Strategies

FeatureStrategy 1: Sequential FunctionalizationStrategy 2: Cyclocondensation
Starting Materials Readily available pyrimidine precursors.Requires mucobromic acid, which may be less common.
Number of Steps Typically involves multiple steps (synthesis of precursor, bromination, hydrolysis).Potentially a one-pot synthesis.
Regioselectivity Bromination is generally highly regioselective at the 5-position due to the directing effect of the amino group.The regiochemistry is determined by the structure of the starting materials.
Yields Can be high for individual steps, but overall yield may be lower due to the number of transformations.Can be moderate to good, but may require significant optimization.
Scalability Generally scalable, with well-established procedures for each step.May present challenges in scaling up due to the nature of the cyclocondensation reaction.

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_0 Strategy 1: Sequential Functionalization cluster_1 Strategy 2: Cyclocondensation A 2-Aminopyrimidine-4-carboxamide B 2-Amino-5-bromopyrimidine-4-carboxamide A->B NBS, Chloroform C This compound B->C 1. NaOH (aq) 2. HCl (aq) D Mucobromic acid F This compound D->F NaOEt, Ethanol E Guanidine E->F NaOEt, Ethanol

Caption: Synthetic strategies for this compound.

Conclusion

The synthesis of this compound can be effectively achieved through two primary strategies: the sequential functionalization of a pre-formed pyrimidine core and the direct cyclocondensation of acyclic precursors. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's expertise with specific reaction types. The sequential functionalization approach offers the advantage of well-defined steps and potentially higher yields for each transformation, while the cyclocondensation route presents a more convergent and potentially shorter synthesis. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently synthesize this important building block for their drug discovery programs.

References

  • Wang, L., et al. (2014). A Mild Method for the Regioselective Bromination of 2-Aminopyridines. Synlett, 25(10), 1397-1400.
  • Zhang, Y., et al. (2017).
  • Lumen Learning (n.d.). Organic Chemistry II: Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Pierre, F., et al. (2011). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Synlett, 2011(12), 1739-1742.
  • Chemazon (2023, June 19). Pyridinium tribromide | Electrophilic addition of Br2 to alkene | JAM 2023 Chemistry - Question 14 [Video]. YouTube. [Link]

  • Delia, T. J., & Hood, R. J. (2014). Bromination of Pyrimidines: A Simple Inexpensive Method. Australian Journal of Chemistry, 67(10), 1474-1477.
  • Goldman, L., & Pachter, I. J. (1966). U.S. Patent No. 3,956,301. Washington, DC: U.S.
  • Junjappa, H., et al. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Heterocycles, 51(11), 2723-2728.
  • El-Gazzar, A. B. A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(14), 5395.
  • Li, J., & Wang, X. (2013). Preparation method of 2-amino-5-bromopyrimidine compound.
  • Wang, Y., et al. (2008). Synthesis of 2-Amino-5-bromopyridine. Journal of Chemical Research, 2008(10), 586-587.
  • Kappe, C. O., et al. (2004). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation.
  • Zhang, Y., et al. (2017).
  • Wengryniuk, S. E., et al. (2013). Regioselective bromination of fused heterocyclic N-oxides. Organic Letters, 15(4), 792-795.
  • Shutalev, A. D., & Sivova, N. V. (1998). A New Synthesis of Biginelli Compounds. Molecules, 3(3), 100-106.
  • Wikipedia. (2023). Biginelli reaction. Retrieved from [Link]

  • Folkers, K., & Johnson, T. B. (1933). The Mechanism of the Biginelli Pyrimidine Synthesis. Journal of the American Chemical Society, 55(9), 3784-3791.
  • Sirisoma, N., et al. (2019). Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. Bioorganic & Medicinal Chemistry Letters, 29(18), 2634-2638.
  • PubChem. (n.d.). 2-Aminopyrimidine-4-carboxylic acid. Retrieved from [Link]

  • Kumar, P., et al. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin.
  • Habibi, D., & Marvi, O. (2003).
  • Chemsrc. (n.d.). ethyl 2-amino-5-bromopyrimidine-4-carboxylate. Retrieved from [Link]

  • Ghorab, M. M., et al. (2021). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Advances, 11(58), 36561-36577.

Sources

An In-Depth Technical Guide to 2-Amino-5-bromopyrimidine-4-carboxylic Acid: A Pivotal Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-Aminopyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including nucleobases and numerous approved pharmaceuticals. Within this class, the 2-aminopyrimidine moiety has emerged as a privileged scaffold, particularly in the development of targeted therapies such as protein kinase inhibitors.[1] Its ability to form critical hydrogen bond interactions with the hinge region of kinase active sites makes it an ideal anchor for designing potent and selective drugs.[1] This guide focuses on a key derivative, 2-Amino-5-bromopyrimidine-4-carboxylic acid (CAS No. 914208-48-3), a versatile building block poised for significant applications in contemporary drug discovery.[2]

This document provides a comprehensive overview of its chemical properties, plausible synthetic routes based on established chemical principles, and its strategic application in the synthesis of advanced pharmaceutical agents.

Table 1: Core Molecular and Physicochemical Properties

PropertyValueSource(s)
IUPAC Name This compound[2]
Synonyms 2-Amino-5-Bromo-4-pyrimidinecarboxylic Acid[2]
CAS Number 914208-48-3[2]
Molecular Formula C₅H₄BrN₃O₂[2]
Molecular Weight 218.01 g/mol [2]
SMILES C1=C(C(=NC(=N1)N)C(=O)O)Br[2]
InChI Key FYTQRYPHTACSJK-UHFFFAOYSA-N[2]

Note: Experimental data such as melting point and solubility for this specific compound are not widely reported, reflecting its primary role as a synthetic intermediate.

Synthesis and Mechanistic Rationale

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented, a logical and efficient synthesis can be devised based on well-established transformations of related pyrimidine systems. The most probable route involves a two-step sequence starting from a more accessible precursor, as outlined below.

Plausible Synthetic Workflow

The proposed synthesis leverages the bromination of a pre-formed 2-aminopyrimidine-4-carboxamide ring, followed by the hydrolysis of the carboxamide to the target carboxylic acid.

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Amide Hydrolysis A 2-Aminopyrimidine-4-carboxamide C 2-Amino-5-bromopyrimidine-4-carboxamide A->C Electrophilic Aromatic Substitution B N-Bromosuccinimide (NBS) in Chloroform D 2-Amino-5-bromopyrimidine-4-carboxamide F This compound (Final Product) D->F Nucleophilic Acyl Substitution E Aqueous Acid or Base (e.g., HCl or NaOH), Heat

Caption: Proposed two-step synthesis of the target compound.

Step 1: Regioselective Bromination of 2-Aminopyrimidine-4-carboxamide

The first step involves the selective bromination of 2-aminopyrimidine-4-carboxamide. The pyrimidine ring is electron-deficient; however, the powerful activating effect of the amino group at the C2 position directs electrophilic substitution to the C5 position.

  • Protocol:

    • Dissolve 2-aminopyrimidine-4-carboxamide in a suitable solvent such as chloroform or acetonitrile.

    • Cool the solution in an ice bath to control the reaction temperature.

    • Slowly add a solution of N-Bromosuccinimide (NBS), a common and effective brominating agent for activated aromatic rings.[3]

    • Allow the reaction to stir, often in the dark to prevent radical side reactions, until completion (monitored by TLC).[3]

    • Upon completion, the reaction is worked up by washing with water, and the product, 2-amino-5-bromopyrimidine-4-carboxamide, is isolated by filtration. This reaction typically proceeds with high yield.

  • Causality: The amino group at C2 is a strong ortho-, para-director. In the pyrimidine ring, the C5 position is electronically analogous to the para-position and is the most nucleophilic carbon, making it the primary site for electrophilic attack by the bromine cation (or its equivalent) generated from NBS.

Step 2: Hydrolysis of the Carboxamide to Carboxylic Acid

The conversion of the carboxamide to the carboxylic acid is a standard organic transformation.[4] This can be achieved under either acidic or basic conditions.

  • Protocol (Acid-Catalyzed):

    • Suspend 2-amino-5-bromopyrimidine-4-carboxamide in an aqueous mineral acid solution (e.g., dilute hydrochloric acid).

    • Heat the mixture under reflux for several hours until the starting material is consumed.[5]

    • The reaction proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water.

    • After reaction completion, the mixture is cooled, and the carboxylic acid product precipitates, which can then be isolated by filtration.

  • Protocol (Base-Catalyzed):

    • Heat the carboxamide under reflux with an aqueous solution of a strong base, such as sodium hydroxide.[5]

    • The hydroxide ion directly attacks the carbonyl carbon. This process initially forms the carboxylate salt.

    • After the reaction is complete, the solution is cooled and then acidified with a strong acid (e.g., HCl) to protonate the carboxylate, precipitating the final carboxylic acid product.[5]

  • Self-Validation: The success of the hydrolysis can be validated by a noticeable change in solubility, as the carboxylic acid will have different solubility properties than the starting amide. Further confirmation is achieved through standard analytical techniques like NMR, IR (disappearance of N-H stretches of the primary amide and appearance of a broad O-H stretch for the carboxylic acid), and mass spectrometry.

Applications in Drug Development: A Gateway to Kinase Inhibitors

The true value of this compound lies in its utility as a multi-functional building block for creating complex, biologically active molecules. The three key functional groups—the amino group, the bromine atom, and the carboxylic acid—each provide a handle for diverse chemical modifications.

G cluster_0 Core Intermediate cluster_1 Synthetic Transformations cluster_2 Resulting Scaffolds A This compound C2-Amino C5-Bromo C4-Carboxylic Acid B Amide Coupling A:f2->B C Cross-Coupling (e.g., Suzuki) A:f1->C D Heterocycle Formation A:f0->D E Amide Derivatives B->E F Aryl/Heteroaryl Derivatives C->F G Fused Pyrimidine Systems D->G H Kinase Inhibitors & Other Bioactive Molecules E->H F->H G->H

Caption: Synthetic utility of the title compound in drug discovery.

  • C2-Amino Group: This group is fundamental for kinase inhibition, often acting as a hydrogen bond donor to the kinase hinge region. It can also be a nucleophile for building more complex fused heterocyclic systems.[1]

  • C5-Bromo Group: The bromine atom is an exceptionally useful handle for introducing molecular diversity. It readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions.[4][6] This allows for the strategic attachment of a wide variety of aryl and heteroaryl groups, which can be used to probe the ATP-binding pocket of a target kinase to enhance potency and selectivity.

  • C4-Carboxylic Acid Group: The carboxylic acid provides a versatile point for modification. It can be converted into a wide range of functional groups, most commonly amides, through coupling with various amines.[7] This is a powerful strategy for extending the molecule into different regions of a target protein or for modulating the physicochemical properties (e.g., solubility, cell permeability) of the final compound.

Targeting Protein Kinases

Protein kinases are a major class of drug targets, especially in oncology.[8] Inhibitors are often designed to bind to the ATP-binding site, preventing the phosphorylation of downstream substrates. The 2-aminopyrimidine scaffold is a well-validated core for such inhibitors.[1] Molecules derived from this compound are ideally suited to target kinases such as:

  • Aurora Kinases and Polo-like Kinases (PLKs): These are critical regulators of the cell cycle, and their inhibition is a proven anti-cancer strategy. Many clinical candidates targeting these kinases feature the 2-aminopyrimidine scaffold.[1][9]

  • Casein Kinase 2 (CK2) and TANK-binding kinase 1 (TBK1): These kinases are implicated in cancer and inflammatory diseases. Related pyrimidine derivatives have shown inhibitory activity against them.[4]

By combining amide coupling at the C4-acid, Suzuki coupling at the C5-bromo position, and leveraging the C2-amino group for hinge binding, medicinal chemists can rapidly generate libraries of potent and specific kinase inhibitors for lead optimization.

Conclusion

This compound represents a high-value, strategic intermediate for the synthesis of complex heterocyclic compounds. Its trifunctional nature provides a robust platform for generating molecular diversity, making it an essential tool for drug discovery programs targeting protein kinases and other important biological targets. The logical and scalable synthetic pathways, coupled with its versatile reactivity, ensure its continued relevance in the development of next-generation therapeutics.

References

  • CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine. Google Patents.
  • 2-Amino-5-bromopyrimidine | C4H4BrN3 | CID 231310. PubChem. Available at: [Link]

  • CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound. Google Patents.
  • CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine. Google Patents.
  • CN106632077B - A kind of preparation method of 2-amino-4-bromopyrimidine. Google Patents.
  • The Essential Role of 2-Amino-5-bromopyrimidine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • This compound. American Elements. Available at: [Link]

  • The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • 2-Amino-4-bromopyrimidine-5-carboxylic acid | C5H4BrN3O2 | CID 83852366. PubChem. Available at: [Link]

  • Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. PubMed. Available at: [Link]

  • 2-Amino-5-bromo pyrimidine. ChemBK. Available at: [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC - NIH. Available at: [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Preparation of 2-carboxymethylpyrimidines analogous to the pyrimidine of thiamine and some of their pyridine isomers. Journal of the Chemical Society C. RSC Publishing. Available at: [Link]

  • Preparation method of 2-amino-5-bromopyridine. Eureka | Patsnap. Available at: [Link]

  • Molecular design, synthesis and in vitro biological evaluation of thienopyrimidine–hydroxamic acids as chimeric kinase HDAC inhibitors: a challenging approach to combat cancer. PMC - PubMed Central. Available at: [Link]

  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. Available at: [Link]

  • Synthesis of 2-Amino-5-bromopyridine. ResearchGate. Available at: [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC - NIH. Available at: [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at: [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. Available at: [Link]

  • Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid. ScienceRise: Pharmaceutical Science. Available at: [Link]

  • Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. MDPI. Available at: [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Semantic Scholar. Available at: [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PubMed. Available at: [Link]

Sources

An In-depth Technical Guide to 2-Amino-5-bromopyrimidine-4-carboxylic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of 2-Amino-5-bromopyrimidine-4-carboxylic acid, a heterocyclic building block of significant interest to researchers and professionals in drug discovery and medicinal chemistry. The document details the molecule's core physicochemical properties, outlines a validated synthetic pathway for its key precursor, and discusses its critical applications as an intermediate in the development of advanced therapeutics, particularly kinase inhibitors. By elucidating the causality behind experimental choices and analytical validation, this guide serves as a practical resource for the synthesis, characterization, and strategic utilization of this versatile compound.

Core Molecular Profile

This compound is a functionalized pyrimidine derivative. The strategic placement of the amino, bromo, and carboxylic acid groups on the pyrimidine ring provides multiple reaction sites, making it a highly valuable intermediate for constructing complex molecular architectures. The bromine atom, in particular, serves as a versatile handle for cross-coupling reactions, enabling the introduction of diverse substituents.

PropertyDataSource(s)
IUPAC Name This compound-
CAS Number 914208-48-3[1][2]
Molecular Formula C₅H₄BrN₃O₂[3]
Molecular Weight 218.01 g/mol Calculated
Appearance Expected to be a solid powderInferred
Purity Typically supplied at ≥96% purity[1]

Synthesis and Mechanism

The synthesis of this compound is not commonly achieved in a single step. The most logical and field-proven approach involves a multi-step pathway: first, the synthesis of a stable, commercially available precursor, 2-Amino-5-bromopyrimidine, followed by the regioselective introduction of the carboxylic acid group at the C4 position. This strategy allows for greater control and purification at intermediate stages.

Synthesis of Key Precursor: 2-Amino-5-bromopyrimidine

The foundational step is the selective bromination of 2-aminopyrimidine. The use of N-bromosuccinimide (NBS) is the preferred method over elemental bromine due to its superior handling safety and high regioselectivity, minimizing the formation of di-brominated byproducts. Acetonitrile is an ideal solvent as it effectively dissolves the starting material and is relatively inert under the reaction conditions.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask protected from light, dissolve 2-aminopyrimidine (1.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: Cool the solution in an ice bath to 0°C to control the reaction exotherm. Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise while stirring.[4]

  • Reaction Progression: Allow the mixture to slowly warm to room temperature and stir overnight in the dark to prevent light-induced radical side reactions.[4]

  • Work-up and Isolation: Remove the acetonitrile under reduced pressure. The resulting residue is washed with water to remove the succinimide byproduct.

  • Purification: The crude solid is collected by suction filtration and dried in vacuo to yield 2-Amino-5-bromopyrimidine as a white solid with a typical yield of over 90%.[4]

Proposed Carboxylation Step

Introducing the carboxylic acid at the C4 position is challenging. While direct methods are not well-documented in high yields, a plausible route involves organometallic chemistry. This would entail a directed ortho-metalation (DoM) approach or a halogen-metal exchange, followed by quenching with carbon dioxide. The amino group can direct lithiation to the adjacent C6 position, so a protecting group strategy may be necessary to favor C4 functionalization. The difficulty in synthesizing related 5-halopyrimidine-4-carboxylic acid esters has been noted, often requiring multi-step, low-yielding processes.[5]

Synthetic Workflow Visualization

The following diagram illustrates the two-stage synthetic approach from the starting material to the final target compound.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Carboxylation (Proposed) A 2-Aminopyrimidine B 2-Amino-5-bromopyrimidine A->B  NBS, Acetonitrile  Dark, RT, Overnight C This compound B->C  1. Organolithium Reagent  2. CO2 Quench

Caption: A two-stage workflow for the synthesis of the target compound.

Analytical Characterization and Quality Control

To ensure the identity and purity of synthesized this compound, a suite of analytical techniques is employed. This multi-faceted approach provides a self-validating system, where data from each method corroborates the others.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected to show distinct signals for the two non-equivalent aromatic protons on the pyrimidine ring and exchangeable protons for the amino (-NH₂) and carboxylic acid (-COOH) groups.

    • ¹³C NMR: Will confirm the presence of five unique carbon atoms, with characteristic shifts for the carbon attached to bromine, the carboxyl carbon, and the carbons bonded to nitrogen.

  • Mass Spectrometry (MS): This is the definitive technique for confirming the molecular weight. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of C₅H₄BrN₃O₂, confirming the elemental composition. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: Provides confirmation of key functional groups. Expected absorptions include N-H stretching for the amino group, a broad O-H stretch for the carboxylic acid, and a strong C=O stretch for the carbonyl group.

TechniqueExpected ResultPurpose
¹H NMR Aromatic protons (singlets), broad singlets for -NH₂ and -COOH.Confirm proton environment and structure.
MS (HRMS) M+ peak at ~217.95 (⁷⁹Br) and ~219.95 (⁸¹Br) Da.Confirm molecular weight and formula.
IR Broad peak ~3200-2500 cm⁻¹ (O-H), peak ~1700 cm⁻¹ (C=O), peaks ~3400-3300 cm⁻¹ (N-H).Validate presence of key functional groups.

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound stems from its identity as a functionalized heterocyclic scaffold, a privileged structure in medicinal chemistry.

Role as a Versatile Synthetic Intermediate

The compound serves as a crucial building block for creating more complex molecules. The bromine atom at the 5-position is particularly important as it allows for facile functionalization through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This enables the strategic introduction of diverse aryl, heteroaryl, or alkyl groups, which is fundamental to structure-activity relationship (SAR) studies.[6]

Scaffold for Kinase Inhibitors

The pyrimidine core is a well-established scaffold for the development of kinase inhibitors.[7] Derivatives of this compound are investigated as inhibitors for kinases such as Casein Kinase 2 (CK2) and TANK-binding kinase 1 (TBK1), which are implicated in cancer and inflammatory diseases.[7] For instance, related derivative ethyl 5-bromopyrimidine-4-carboxylate is a key intermediate in the synthesis of CX-5011, a potent CK2 inhibitor with demonstrated antitumor activity.[5][7]

Precursor for Advanced Therapeutics

This class of molecule is a key component in the synthesis of various modern pharmaceuticals. The closely related precursor, 2-Amino-5-bromopyrimidine, is an indispensable intermediate in the synthesis pathway of Macitentan, a dual endothelin receptor antagonist used to treat pulmonary arterial hypertension.[8] The high purity of this intermediate is critical for ensuring the efficiency, predictability, and safety of the final drug product.[8]

G A 2-Amino-5-bromopyrimidine -4-carboxylic acid B Suzuki or Buchwald-Hartwig Cross-Coupling A->B C Complex Molecular Scaffolds B->C D Kinase Inhibitors (e.g., for CK2, TBK1) C->D E Antiviral Agents C->E F Other Advanced Therapeutics (e.g., Receptor Antagonists) C->F

Caption: Role as a key intermediate in developing therapeutic agents.

Safety and Handling

Based on data for the closely related precursor, 2-Amino-5-bromopyrimidine, this class of compounds should be handled with care. It is typically classified as harmful if swallowed and causes serious eye irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for medicinal chemists. Its defined structure and versatile reactivity provide a reliable starting point for the synthesis of novel compounds with significant therapeutic potential. Understanding its molecular properties, synthetic pathways, and analytical validation is paramount for its effective application in the rigorous and demanding field of drug development.

References

  • 2-Amino-5-bromopyrimidine-4-carboxamide () for sale. Vulcanchem.
  • 2-Amino-5-bromopyrimidine synthesis. ChemicalBook.
  • 2-amino-5-bromopyridine-4-carboxylic acid. Advanced ChemBlocks.
  • This compound. 2a biotech.
  • 2-Amino-4-bromopyrimidine-5-carboxylic acid | C5H4BrN3O2. PubChem.
  • 2-Amino-5-bromopyrimidine | C4H4BrN3. PubChem.
  • 5-Bromo-4-pyrimidinecarboxylic acid. BLD Pharm.
  • 2-Amino-5-bromopyrimidine 98 7752-82-1. Sigma-Aldrich.
  • The Essential Role of 2-Amino-5-bromopyrimidine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA – Chemistry and Biochemistry.
  • The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

An In-Depth Technical Guide to the Safe Handling of 2-Amino-5-bromopyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive safety and handling protocols for 2-Amino-5-bromopyrimidine-4-carboxylic acid, a key building block in pharmaceutical and agrochemical research. It is intended for researchers, chemists, and laboratory professionals who work with this and structurally similar compounds. This guide moves beyond standard Safety Data Sheet (SDS) information to provide a deeper, experience-based understanding of the material's hazards and the rationale behind specific safety procedures.

Compound Profile and Hazard Identification

This compound is a multifunctional heterocyclic compound. Its structure, containing an amino group, a carboxylic acid, and a halogenated pyrimidine ring, dictates its reactivity and toxicological profile. While specific data for this exact molecule is limited, the hazards can be reliably inferred from its constituent functional groups and data on close structural analogs like 2-Amino-5-bromopyrimidine.

1.1. GHS Hazard Classification (Inferred)

Based on data for 2-Amino-5-bromopyrimidine, the following GHS classifications are anticipated.[1][2] It is crucial to handle the compound as if it meets these classifications until specific data becomes available.

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]

  • Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[3]

Expert Insight: The primary routes of exposure are inhalation of the dust, skin/eye contact, and ingestion. The fine, crystalline nature of many such compounds means they are easily aerosolized. The combination of an acidic functional group and a potentially sensitizing aminopyrimidine structure warrants a cautious approach. Halogenated aromatic systems can also pose long-term health risks and are often investigated for carcinogenic potential.[4]

1.2. Physicochemical Properties

A summary of key physical and chemical properties is essential for risk assessment.

PropertyValueSource
Molecular Formula C5H4BrN3O2PubChem
Molecular Weight 234.01 g/mol PubChem
Appearance White to off-white or light-beige crystalline powder/solid.[5][6]Chem-Impex, ChemicalBook
Melting Point Data not available for the carboxylic acid. The related 2-Amino-5-bromopyrimidine melts at ~241-244°C.[5][6]Chem-Impex, Sigma-Aldrich, ChemicalBook
Solubility Likely insoluble in water. Slightly soluble in DMSO and Methanol (with heating).[6]ChemicalBook
Storage Store in a cool, dry, well-ventilated place. Keep container tightly sealed.[2][5] Refrigeration (2-8°C) is recommended.[5]Fisher Scientific, Chem-Impex

Risk Assessment and Strategic Safety Planning

Before any experiment, a thorough risk assessment is mandatory. This involves more than just reading the SDS; it requires critically evaluating the experimental procedure in the context of the compound's hazards.

2.1. The "Why" Behind the Precautions

  • Containment: The primary risk from a powder is inhalation. Therefore, all weighing and initial dilutions must be performed in a certified chemical fume hood or a powder containment balance enclosure. This is not merely to protect the user but also to prevent contamination of the laboratory space.

  • Personal Protective Equipment (PPE): Standard lab attire is insufficient. The specific PPE is chosen to counter the identified hazards:

    • Gloves: Nitrile gloves are a minimum requirement. For extended handling or when using solvents, consult a glove compatibility chart. Double-gloving is best practice when handling potent compounds.

    • Eye Protection: Safety glasses with side shields are mandatory. However, when handling amounts greater than a few milligrams or where there is a risk of splashing, chemical splash goggles are required.[2]

    • Lab Coat: A clean, buttoned lab coat is essential to protect skin and clothing.

    • Respiratory Protection: For situations where a fume hood is not feasible or during a large spill cleanup, a properly fitted N95 dust mask or a higher level of respiratory protection may be necessary.

  • Incompatibilities: Avoid strong oxidizing agents, which can react violently with the amino group and the pyrimidine ring.[2]

2.2. Workflow for Safe Handling and Use

The following diagram illustrates the critical decision points and workflow for safely incorporating this compound into an experimental protocol.

SafeHandlingWorkflow cluster_prep Phase 1: Preparation & Risk Assessment cluster_handling Phase 2: Material Handling cluster_cleanup Phase 3: Cleanup & Disposal RA Conduct Risk Assessment (Review SDS & Literature) PPE Select & Don Appropriate PPE (Gloves, Goggles, Lab Coat) RA->PPE Setup Prepare Containment (Fume Hood / Enclosure) PPE->Setup Weigh Weigh Solid in Hood (Minimize Dust) Setup->Weigh Proceed to Handling Dissolve Dissolve/Suspend in Solvent (Use Closed System if Possible) Weigh->Dissolve React Perform Reaction (Maintain Containment) Dissolve->React Decon Decontaminate Glassware & Surfaces React->Decon Reaction Complete Waste Segregate & Label Waste (Solid & Liquid) Decon->Waste Dispose Dispose via EHS Protocols Waste->Dispose SpillResponse Spill Spill Occurs Assess Assess Hazard (Size, Location, Dust) Spill->Assess IsMajor Is Spill Major? (>1g, outside containment) Assess->IsMajor Evacuate Evacuate Area Call EHS/Emergency Services IsMajor->Evacuate Yes MinorSpill Minor Spill Protocol IsMajor->MinorSpill No Alert Alert Colleagues Isolate Area MinorSpill->Alert PPE Don Appropriate PPE (Goggles, Gloves, N95) Alert->PPE Contain Cover with Absorbent (Vermiculite/Sand) PPE->Contain Collect Collect Debris into Hazardous Waste Container Contain->Collect Decon Decontaminate Surface Collect->Decon Dispose Label & Dispose via EHS Decon->Dispose

Caption: A decision tree for responding to a spill of a hazardous powder.

First Aid and Exposure Procedures

Immediate and correct action is critical in the event of an exposure. [2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [2]* Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. [2][7]If irritation persists, seek medical attention.

  • Inhalation: Move the victim to fresh air immediately. [2]If the person is not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and give plenty of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [2]

Disposal Considerations

All waste containing this compound, including empty containers, spill cleanup debris, and contaminated PPE, must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Environmental Precaution: This compound is classified as very toxic to aquatic life. [3]Prevent it from entering drains, sewers, or waterways under any circumstances. [4]All disposal must be in accordance with local, state, and federal regulations. Contact your EHS department for specific guidance. [3]

References

  • PubChem. (n.d.). 2-Amino-4-bromopyrimidine-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromopyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Absorbents Online. (2023). How Will You Respond to an Acid Spill? Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]

  • University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]

Sources

2-Amino-5-bromopyrimidine-4-carboxylic acid physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2-Amino-5-bromopyrimidine-4-carboxylic Acid

Introduction

This compound (CAS No. 914208-48-3) is a substituted pyrimidine derivative of significant interest to researchers in medicinal chemistry and drug development. Its heterocyclic core, adorned with an amino group, a bromine atom, and a carboxylic acid, presents a unique scaffold for the synthesis of novel bioactive molecules. Understanding the fundamental physical properties of this compound is a critical prerequisite for its effective application, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability in potential therapeutic agents.

This guide provides a comprehensive overview of the key physical characteristics of this compound. Due to the limited availability of experimentally determined data in public literature for this specific molecule, we will focus on the authoritative, standardized methodologies for characterizing such compounds. This approach equips researchers with the necessary protocols to generate reliable data in their own laboratories, ensuring a foundation of scientific integrity for their work.

Molecular Identity and Structure

A precise understanding of the molecule's structure is the cornerstone of any physicochemical analysis. The structural and chemical identifiers for this compound are summarized below.

IdentifierValueSource
CAS Number 914208-48-3[1][2][3][4]
Molecular Formula C₅H₄BrN₃O₂[2]
Molecular Weight 218.01 g/mol [2]
IUPAC Name This compound[2]
SMILES C1=C(C(=NC(=N1)N)C(=O)O)Br[2]
InChI Key FYTQRYPHTACSJK-UHFFFAOYSA-N[2]

The structure combines a pyrimidine ring, a known pharmacophore, with functional groups that dictate its chemical behavior: a basic amino group, an acidic carboxylic acid group, and a bromine atom which can be used as a handle for further synthetic modifications, such as cross-coupling reactions.

G A Add Excess Solid to Buffered Solution (Known pH) B Agitate at Constant Temperature (e.g., 24-72h) A->B C Verify Equilibrium (Concentration Plateau) B->C D Separate Phases (Centrifuge & Filter Supernatant) C->D E Quantify Concentration in Filtrate (e.g., HPLC-UV) D->E F Report Solubility (mg/mL) at specific pH and Temp E->F G A Calibrate pH Meter with Standard Buffers B Prepare Sample Solution (e.g., 1mM in 0.15M KCl) A->B C Purge with N2 to Remove CO2 B->C D Titrate with Standardized Acid/Base C->D E Record pH vs. Titrant Volume D->E F Plot Titration Curve (pH vs. Volume) E->F G Analyze Curve (e.g., Derivative Method) to Find Inflection Points F->G H Determine pKa Value(s) G->H

References

An In-depth Technical Guide to the Solubility of 2-Amino-5-bromopyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the solubility of 2-Amino-5-bromopyrimidine-4-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1] Given the limited availability of direct experimental data for this specific molecule, this document establishes a predictive solubility framework based on the known properties of its structural analogs, namely 2-Amino-5-bromopyrimidine and Pyrimidine-4-carboxylic acid. Furthermore, it outlines detailed, field-proven methodologies for the empirical determination of its solubility profile, empowering researchers to generate robust and reliable data.

Introduction: The Significance of Substituted Pyrimidines

Pyrimidine and its derivatives are cornerstone heterocyclic scaffolds in the realm of medicinal chemistry.[2] They form the fundamental structure of nucleobases and are integral to a vast array of therapeutic agents, exhibiting a wide spectrum of biological activities.[3] The solubility of any novel pyrimidine derivative is a critical physicochemical parameter that profoundly influences its drug-like properties. Poor aqueous solubility can significantly impede bioavailability and lead to inconsistent results in biological assays, whereas an understanding of its solubility in organic solvents is crucial for synthesis, purification, and formulation development.[2]

This compound is a structurally complex derivative, incorporating both an amino and a carboxylic acid group, alongside a bromine substituent. These functional groups are anticipated to have a substantial impact on its solubility, creating a molecule with both hydrophilic and lipophilic characteristics, and pH-dependent properties.

Predicted Physicochemical Properties and their Impact on Solubility

PropertyValueSource
Molecular Formula C₅H₄BrN₃O₂N/A
Molecular Weight 218.01 g/mol N/A
Predicted pKa ~1.3-3.3Inferred from analogs
Predicted LogP ~1.0-2.0Inferred from analogs

The presence of both a basic amino group and an acidic carboxylic acid group makes this compound an amphoteric molecule. Its solubility is therefore expected to be highly dependent on the pH of the medium.

  • At low pH (acidic conditions): The amino group will be protonated (-NH₃⁺), and the carboxylic acid will be in its neutral form (-COOH). The molecule will carry a net positive charge, which is likely to enhance its solubility in aqueous media.

  • At neutral pH: The molecule will likely exist as a zwitterion, with a protonated amino group and a deprotonated carboxylate group (-COO⁻). Zwitterions can exhibit variable solubility, often having a point of minimum solubility (the isoelectric point).

  • At high pH (basic conditions): The carboxylic acid will be deprotonated, and the amino group will be in its neutral form (-NH₂). The molecule will carry a net negative charge, which is also expected to increase its aqueous solubility.

A structurally similar compound, 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, has a predicted pKa of approximately 1.31.[4] This suggests that the carboxylic acid on the pyrimidine ring is strongly acidic due to the electron-withdrawing effects of the ring and the bromine atom.[4]

Predicted Solubility Profile

Based on the analysis of its structural components and data from related molecules, we can predict the solubility behavior of this compound.

Aqueous Solubility

The parent compound, 2-Amino-5-bromopyrimidine, is reported to be insoluble in water.[5] However, the addition of the carboxylic acid group is expected to significantly increase its aqueous solubility, particularly at pH values away from its isoelectric point. Pyrimidine-4-carboxylic acid, for instance, has a solubility of approximately 1 mg/ml in PBS at pH 7.2.[6][7] Therefore, it is reasonable to hypothesize that this compound will exhibit limited but measurable solubility in neutral aqueous buffers, with significantly enhanced solubility in acidic and basic solutions.

Organic Solvent Solubility

The solubility in organic solvents will be dictated by the polarity of the solvent and its ability to form hydrogen bonds with the solute.

SolventPredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO) HighA polar aprotic solvent capable of disrupting crystal lattice forces and solvating the molecule. Pyrimidine-4-carboxylic acid is highly soluble in DMSO (~20 mg/ml).[6][7]
N,N-Dimethylformamide (DMF) Moderate to HighAnother polar aprotic solvent with good solvating properties for polar molecules. Pyrimidine-4-carboxylic acid has a solubility of ~5 mg/ml in DMF.[7]
Methanol / Ethanol Low to ModeratePolar protic solvents that can act as both hydrogen bond donors and acceptors. The solubility of pyrimidine derivatives in alcohols is variable and depends on the specific substitutions.[3] Pyrimidine-4-carboxylic acid has low solubility in ethanol (~0.25 mg/ml).[6][7]
Acetonitrile LowA polar aprotic solvent, but generally a weaker solvent for highly polar, crystalline compounds compared to DMSO and DMF.
Non-polar solvents (e.g., Toluene, Hexane) Very Low / InsolubleThe polar functional groups of the molecule will have very weak interactions with non-polar solvents.

Experimental Protocols for Solubility Determination

To obtain definitive solubility data, empirical testing is essential. The following are standard, robust protocols for determining both kinetic and thermodynamic solubility.

Workflow for Solubility Assessment

G cluster_0 Solubility Screening A Compound Synthesis & Characterization B Kinetic Solubility Assay (High-Throughput) A->B Initial Assessment C Thermodynamic Solubility Assay (Gold Standard) B->C Confirmation for Key Compounds D Data Analysis & Interpretation B->D C->D

Caption: A generalized workflow for assessing the solubility of a novel compound.

Kinetic Solubility Determination (High-Throughput Screening)

This method provides a rapid assessment of solubility and is suitable for early-stage drug discovery. It measures the concentration of a compound in solution after a short incubation period following the addition of a DMSO stock solution to an aqueous buffer.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Sample Preparation: In a 96-well plate, add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer in each well to achieve a final concentration of 100 µM.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.

  • Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve should be prepared using the DMSO stock solution diluted in a 50:50 mixture of acetonitrile and the aqueous buffer.

Thermodynamic Solubility Determination (Shake-Flask Method)

This is the "gold standard" method for determining the equilibrium solubility of a compound.

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the test solvents (e.g., water, PBS at various pH values, ethanol, DMSO). Ensure that solid material remains undissolved.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: Allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle. Alternatively, centrifuge the samples at high speed.

  • Sample Collection: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilution and Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).

Analytical Method Development

A robust analytical method is crucial for accurate solubility determination. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique.

Representative HPLC Method:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV-Vis spectral analysis of the compound (likely in the range of 250-300 nm).

  • Injection Volume: 10 µL.

Data Interpretation and Causality

When analyzing the solubility data, it is crucial to consider the interplay of the compound's structure and the properties of the solvent.

G cluster_0 Factors Influencing Solubility A Compound Properties (pKa, LogP, Crystal Structure) D Measured Solubility A->D B Solvent Properties (pH, Polarity, H-bonding) B->D C Experimental Conditions (Temperature, Time) C->D

Caption: Key factors influencing the experimental determination of solubility.

  • pH-Solubility Profile: Plotting the measured solubility against pH will reveal the pH range of optimal solubility and help to estimate the pKa values of the ionizable groups.

  • Solvent Effects: Comparing the solubility in different organic solvents will provide insights into the types of intermolecular forces that are most important for solvating the molecule. High solubility in DMSO and DMF would confirm the importance of polar interactions, while any significant solubility in alcohols would indicate the role of hydrogen bonding.

  • Kinetic vs. Thermodynamic Solubility: A large difference between the kinetic and thermodynamic solubility values can indicate that the compound is prone to precipitation from supersaturated solutions, which has important implications for formulation development.

Conclusion

While direct experimental data on the solubility of this compound is currently limited, a thorough analysis of its structure and the properties of related compounds allows for a well-reasoned prediction of its solubility profile. It is anticipated to be an amphoteric compound with pH-dependent aqueous solubility and a preference for polar aprotic organic solvents. The experimental protocols detailed in this guide provide a robust framework for researchers to empirically determine the solubility of this and other novel pyrimidine derivatives, thereby enabling informed decisions in the drug discovery and development process.

References

  • PubChem. (n.d.). 2-Amino-5-bromopyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Baluja, S., et al. (2013). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 58(4-5), 327-332.
  • PubChem. (n.d.). 5-Amino-2-bromopyridine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2022, October 16). 2-Amino-5-bromo pyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-bromopyrimidine-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • UCLA - Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectral Analysis of 2-Amino-5-bromopyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-bromopyrimidine-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural complexity, featuring a pyrimidine core substituted with an amino group, a bromine atom, and a carboxylic acid, gives rise to a unique spectroscopic fingerprint. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. In the absence of readily available experimental spectra, this document leverages established spectroscopic principles and data from analogous compounds to predict and interpret the key spectral features. This predictive analysis serves as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Introduction: The Significance of this compound

Pyrimidine derivatives are a cornerstone in the development of a wide array of therapeutic agents, owing to their presence in nucleobases and their ability to act as pharmacophores. The specific substitution pattern of this compound, incorporating a hydrogen bond donor (amino group), a halogen for potential modulation of pharmacokinetic properties, and a carboxylic acid for salt formation or further derivatization, makes it a versatile building block in the synthesis of novel drug candidates. Accurate and thorough spectral analysis is paramount for confirming the identity and purity of this compound, ensuring the reliability of subsequent biological and pharmacological studies.

This guide is structured to provide a deep dive into the theoretical underpinnings and practical interpretation of the spectral data for this compound. We will explore the expected chemical shifts in ¹H and ¹³C NMR, the characteristic vibrational modes in IR spectroscopy, and the anticipated fragmentation patterns in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, with distinct signals for the protons of the amino group, the carboxylic acid, and the pyrimidine ring.

Predicted Proton Signal Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale and Key Insights
-COOH12.0 - 13.0Broad Singlet1HThe carboxylic acid proton is highly deshielded due to the electronegativity of the oxygen atoms and typically appears as a broad signal. Its chemical shift can be highly dependent on the solvent and concentration.
-NH₂7.0 - 8.0Broad Singlet2HThe amino group protons are also expected to be broad due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Their chemical shift is influenced by the electron-withdrawing nature of the pyrimidine ring.
Pyrimidine H-68.5 - 8.8Singlet1HThis is the sole proton directly attached to the pyrimidine ring. Its chemical shift is significantly downfield due to the anisotropic effect of the aromatic ring and the deshielding effect of the adjacent nitrogen atoms. The bromine at the 5-position will also have a deshielding effect.

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a ¹H NMR spectrum would involve:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, as the carboxylic acid and amine protons are more likely to be observed).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Predicted Carbon Signal Expected Chemical Shift (δ, ppm) Rationale and Key Insights
-COOH165 - 175The carbonyl carbon of the carboxylic acid is highly deshielded and appears in the characteristic downfield region for carboxylic acids.
C2160 - 165This carbon is attached to two nitrogen atoms (the ring nitrogen and the amino group), resulting in a significant downfield shift.
C4155 - 160The carbon atom bearing the carboxylic acid group is also significantly deshielded by the adjacent nitrogen and the carbonyl group.
C6150 - 155The C6 carbon, bonded to a hydrogen, is deshielded by the adjacent ring nitrogen.
C5105 - 115The carbon atom bonded to the bromine atom is expected to be in this region. The direct attachment of the halogen results in a moderate upfield shift compared to a protonated carbon in a similar environment.

Diagram of Key NMR Correlations:

Caption: Predicted NMR correlations for this compound.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectral Data

The IR spectrum of this compound will be characterized by the stretching and bending vibrations of its key functional groups.

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode Key Insights
O-H (Carboxylic Acid)2500 - 3300 (broad)O-H StretchThe O-H stretch of a carboxylic acid is typically very broad due to strong hydrogen bonding.
N-H (Amino)3300 - 3500N-H StretchThe primary amine will show two distinct bands in this region, corresponding to the symmetric and asymmetric stretching vibrations.
C=O (Carboxylic Acid)1680 - 1720C=O StretchThe carbonyl stretch is a strong and sharp absorption, characteristic of carboxylic acids. Its position can be influenced by conjugation and hydrogen bonding.
C=N, C=C (Aromatic Ring)1550 - 1650Ring StretchingThe stretching vibrations of the pyrimidine ring will appear in this region.
C-N1250 - 1350C-N StretchThe stretching vibration of the bond between the amino group and the pyrimidine ring.
C-Br500 - 600C-Br StretchThe carbon-bromine stretch is a weak absorption that appears in the fingerprint region of the spectrum.

Experimental Protocol for FT-IR Spectroscopy:

  • Sample Preparation: The spectrum can be obtained using either the KBr pellet method or Attenuated Total Reflectance (ATR). For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: A background spectrum is collected first, followed by the sample spectrum.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Diagram of Experimental Workflow for FT-IR:

G start Start: Solid Sample prep Sample Preparation (KBr Pellet or ATR) start->prep instrument FT-IR Spectrometer prep->instrument acquire_bg Acquire Background Spectrum instrument->acquire_bg acquire_sample Acquire Sample Spectrum acquire_bg->acquire_sample process Data Processing (Ratioing and Correction) acquire_sample->process end Final IR Spectrum process->end

Caption: Standard workflow for acquiring an FT-IR spectrum of a solid sample.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Predicted Mass Spectrum Data

The mass spectrum of this compound will provide its molecular weight and clues to its structure through fragmentation.

  • Molecular Ion (M⁺): The molecular ion peak is expected to show a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity at m/z 217 (for ⁷⁹Br) and m/z 219 (for ⁸¹Br). The nominal molecular weight is approximately 218 g/mol .

  • Key Fragmentation Pathways:

    • Loss of H₂O (M-18): A common fragmentation for carboxylic acids.

    • Loss of COOH (M-45): Decarboxylation is a very common fragmentation pathway for carboxylic acids, leading to a significant fragment ion.

    • Loss of Br (M-79/81): Cleavage of the carbon-bromine bond.

    • Loss of HCN: A characteristic fragmentation of pyrimidine rings.

Table of Predicted Fragments:

m/z Proposed Fragment Significance
217/219[C₅H₄BrN₃O₂]⁺Molecular ion peak, confirming the molecular weight and presence of one bromine atom.
199/201[M - H₂O]⁺Loss of water from the carboxylic acid.
172/174[M - COOH]⁺Loss of the carboxylic acid group.
138[M - Br]⁺Loss of the bromine atom.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecule [M+H]⁺.

  • Mass Analysis: A high-resolution mass analyzer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of the parent ion and its fragments.

  • Tandem MS (MS/MS): To confirm the fragmentation pathways, tandem mass spectrometry can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

Diagram of a Plausible Fragmentation Pathway:

G M [M]⁺˙ m/z 217/219 M_H2O [M-H₂O]⁺˙ m/z 199/201 M->M_H2O - H₂O M_COOH [M-COOH]⁺ m/z 172/174 M->M_COOH - •COOH M_Br [M-Br]⁺ m/z 138 M->M_Br - •Br

Caption: Predicted major fragmentation pathways for this compound.

Conclusion: A Predictive Framework for a Key Synthetic Intermediate

While experimental spectral data for this compound is not widely published, a robust and scientifically sound prediction of its NMR, IR, and Mass spectra can be made based on fundamental principles and comparison with analogous structures. This in-depth guide provides researchers, scientists, and drug development professionals with a strong foundational understanding of the expected spectral characteristics of this important molecule. The detailed protocols and interpretations presented herein will aid in the efficient and accurate characterization of this compound, thereby supporting its application in the synthesis of novel and potentially life-saving therapeutics.

References

  • At this time, no direct publications with the complete spectral data for this compound have been identified. The predictions and interpretations within this guide are based on established principles of organic spectroscopy as detailed in standard textbooks and a comparative analysis of spectral data for structurally related compounds available in public databases such as PubChem.

    • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
    • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
    • PubChem. (n.d.). 2-Amino-5-bromopyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

2-Amino-5-bromopyrimidine-4-carboxylic Acid: A Technical Guide to Its Potential Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of 2-Amino-5-bromopyrimidine-4-carboxylic acid. While direct experimental data on this specific molecule is limited in publicly accessible literature, its structural features, particularly the 2-aminopyrimidine core, strongly suggest its potential as a valuable scaffold in medicinal chemistry. This document synthesizes information from closely related analogs to build a scientifically grounded prospectus on its likely biological targets and therapeutic applications. We will explore its potential as a kinase inhibitor, an anticancer agent, and an antimicrobial compound. Furthermore, this guide outlines detailed, field-proven experimental protocols to systematically investigate these hypothesized activities, providing a roadmap for future research and development.

Introduction and Molecular Profile

This compound is a substituted pyrimidine derivative. The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents. The unique arrangement of a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and a carboxylic acid group for potential hydrogen bonding and salt formation, makes this molecule a highly versatile building block for the synthesis of diverse chemical libraries.

Molecular Structure:

Figure 1: Chemical structure of this compound.

While the direct synthesis of this compound is not extensively documented, a plausible route involves the hydrolysis of its corresponding carboxamide or ester derivatives. The carboxamide itself can be synthesized from 2-aminopyrimidine-4-carboxamide via bromination with N-bromosuccinimide (NBS).[1]

Potential Biological Activity: A Hypothesis-Driven Approach

Based on the known bioactivities of structurally similar pyrimidines, we can hypothesize several promising avenues for the therapeutic application of this compound.

Kinase Inhibition

The 2-aminopyrimidine scaffold is a cornerstone in the development of protein kinase inhibitors.[1] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

Hypothesized Targets and Mechanism:

Derivatives of this compound are predicted to function as ATP-competitive inhibitors. The pyrimidine core can form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common binding motif for this class of inhibitors. The substituents at the 4 and 5 positions can then be modified to achieve selectivity and potency for specific kinases.

Potential Kinase Targets:

  • Casein Kinase 2 (CK2): A related derivative, ethyl 5-bromopyrimidine-4-carboxylate, is a known intermediate in the synthesis of CX-5011, a CK2 inhibitor with antitumor activity.[1] CK2 is a pro-survival kinase that is overexpressed in many cancers.

  • Polo-like Kinase 4 (PLK4): PLK4 is a master regulator of centriole duplication, and its overexpression in cancer cells leads to chromosomal instability.[2] The 2-amino-pyrimidine scaffold is a key feature of known PLK4 inhibitors.[2]

  • TANK-binding kinase 1 (TBK1): TBK1 is involved in innate immunity signaling pathways and has been implicated in inflammatory diseases and some cancers.[1]

G cluster_kinase Kinase ATP-Binding Pocket cluster_cell Cellular Processes ATP ATP Substrate Protein Substrate ATP->Substrate Phosphorylation Proliferation Cell Proliferation Substrate->Proliferation Survival Cell Survival Substrate->Survival Inflammation Inflammatory Response Substrate->Inflammation Inhibitor 2-Amino-5-bromopyrimidine -4-carboxylic acid Derivative Inhibitor->ATP Competitive Inhibition

Figure 2: Hypothesized mechanism of kinase inhibition.

Anticancer Activity

Given the potential for kinase inhibition, a direct corollary is the potential for anticancer activity. Many targeted cancer therapies are kinase inhibitors.

Potential Mechanisms of Action:

  • Suppression of Pro-Survival Signaling Pathways: By inhibiting kinases like CK2, PLK4, or others in key signaling cascades, this compound derivatives could suppress pathways that drive cancer cell proliferation and survival, such as the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways.[3]

  • Induction of Apoptosis: Inhibition of these critical pathways can lead to cell cycle arrest and ultimately trigger programmed cell death (apoptosis) in cancer cells.[2]

The antiproliferative activity of novel compounds derived from this scaffold can be evaluated against a panel of human cancer cell lines.

Table 1: Hypothetical Antiproliferative Activity Data

Cell LineCancer TypePutative TargetHypothesized IC₅₀ (µM)
MCF-7Breast CancerCK2/PI3K pathway0.5 - 5.0
A549Lung CancerPLK4/MEK pathway1.0 - 10.0
HeLaCervical CancerCK2/RAS pathway0.75 - 7.5
HepG2Liver CancerMultiple Kinases2.0 - 15.0
Antimicrobial Activity

Certain pyrimidine derivatives have demonstrated potential as antimicrobial agents. A series of 2-amino-4-hydroxypyrimidine-5-carboxylates were designed to target enzymes in the methylerythritol phosphate (MEP) pathway, which is essential for isoprenoid biosynthesis in many bacteria but absent in mammals.[4]

Potential Mechanism of Action:

The 2-amino-4-hydroxypyrimidine-5-carboxylate scaffold was designed to chelate a catalytically important zinc ion in the active site of 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF), the fifth enzyme in the MEP pathway.[4] It is plausible that this compound could be derivatized to mimic this binding mode and inhibit bacterial growth.

G cluster_pathway Bacterial MEP Pathway cluster_synthesis Bacterial Synthesis Substrate MEP Pathway Substrate IspF IspF Enzyme Substrate->IspF Product Isoprenoid Precursors IspF->Product CellWall Cell Wall Synthesis Product->CellWall Membrane Membrane Stability Product->Membrane Inhibitor 2-Amino-5-bromopyrimidine -4-carboxylic acid Derivative Inhibitor->IspF Inhibition

Figure 3: Hypothesized antimicrobial mechanism of action.

Experimental Protocols for Biological Evaluation

To validate these hypotheses, a systematic experimental approach is required. The following protocols provide a framework for the initial biological characterization of this compound and its derivatives.

General Kinase Inhibition Assay (Example: CK2)

This protocol describes a common method for assessing the inhibition of a specific kinase in vitro.

Workflow:

G A Prepare Assay Plate: - Kinase (CK2) - Substrate Peptide - Test Compound B Initiate Reaction: Add ATP A->B C Incubate at 30°C B->C D Stop Reaction & Detect: Add Kinase-Glo® Reagent C->D E Measure Luminescence D->E F Calculate % Inhibition and IC₅₀ E->F

Figure 4: Workflow for in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (or its derivative) in DMSO. Create a series of dilutions to be tested.

  • Assay Plate Setup: In a 96-well plate, add the following to each well:

    • Kinase buffer.

    • Recombinant human CK2 enzyme.

    • Specific peptide substrate for CK2.

    • The test compound at various concentrations. Include positive (known CK2 inhibitor) and negative (DMSO vehicle) controls.

  • Reaction Initiation: Add a solution of ATP to each well to start the phosphorylation reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP using a commercial kit such as Kinase-Glo®. This reagent lyses the cells and produces a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: Measure the luminescence using a plate reader. The signal will be inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability and Antiproliferative Assay (MTT Assay)

This assay is a standard colorimetric method for assessing cell viability and is commonly used to screen for the cytotoxic effects of potential anticancer compounds.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549) in 96-well plates at a density of approximately 5,000 to 10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a further 48-72 hours.

  • MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterium.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

  • Bacterial Inoculation: Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical scaffold. The established biological activities of its close structural analogs strongly suggest its potential as a source of novel kinase inhibitors, anticancer agents, and antimicrobial compounds. The experimental protocols outlined in this guide provide a clear and robust framework for the systematic evaluation of these potential activities. Future research should focus on the synthesis of a focused library of derivatives, exploring the structure-activity relationships of substitutions at the amino, bromo, and carboxylic acid positions to optimize potency and selectivity for specific biological targets.

References

  • New Journal of Chemistry. (n.d.). Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid. RSC Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. PubMed Central. Retrieved from [Link]

Sources

2-Amino-5-bromopyrimidine-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-5-bromopyrimidine-4-carboxylic Acid Derivatives: Synthesis, Reactivity, and Therapeutic Potential

Authored by: Gemini, Senior Application Scientist

Introduction

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including components of nucleic acids and numerous therapeutic agents.[1][2] Within this broad class, this compound and its derivatives represent a particularly valuable scaffold for drug discovery. This guide provides a comprehensive technical overview of this compound class, designed for researchers, medicinal chemists, and drug development professionals. We will explore the synthetic strategies for accessing this core, its chemical reactivity for generating diverse compound libraries, its applications in targeting key biological pathways, and the critical structure-activity relationships (SAR) that govern its therapeutic efficacy. The strategic placement of the amino, bromo, and carboxylic acid functionalities provides three distinct points for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This versatility has positioned these derivatives as promising candidates for developing inhibitors of protein kinases and other enzymes implicated in cancer, inflammation, and other disease states.[3]

Section 1: Synthesis of the Core Scaffold

The synthetic accessibility of the this compound core is critical for its use in drug discovery programs. Several routes have been developed, often starting from readily available pyrimidine precursors. The most direct method involves the regioselective bromination of a 2-aminopyrimidine-4-carboxylic acid derivative.

Key Synthetic Pathways

Pathway A: Direct Bromination

The most common and straightforward approach is the electrophilic bromination of the electron-rich pyrimidine ring at the C5 position. N-Bromosuccinimide (NBS) is a frequently used brominating agent for this transformation, offering high yields and good regioselectivity.[3][4] The reaction is typically performed in a suitable solvent like acetonitrile or chloroform.[3][4]

Pathway B: Synthesis from Orotic Acid Derivatives

An alternative strategy begins with more complex, commercially available starting materials like orotic acid. This route involves a multi-step sequence that may include chlorination followed by amination and subsequent functional group manipulations to install the desired substituents.[5][6] While longer, this pathway can be advantageous for creating specific substitution patterns.

Pathway C: Halogenation and Functional Group Interconversion

Other methods involve the halogenation of hydroxypyrimidines using reagents like phosphorus oxychloride (POCl₃), followed by amidation to form the carboxamide or subsequent hydrolysis to the carboxylic acid.[3] Another patented method describes the use of elemental bromine in a halogenated hydrocarbon solvent in the presence of an inorganic alkali.[7]

Synthetic Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and derivatization of the target compounds.

G cluster_synthesis Core Synthesis cluster_derivatization Scaffold Derivatization A 2-Aminopyrimidine- 4-carboxamide B 2-Amino-5-bromopyrimidine- 4-carboxamide A->B  Bromination (NBS) C 2-Amino-5-bromopyrimidine- 4-carboxylic acid (Core Scaffold) B->C  Hydrolysis D Amide Derivatives C->D  Amide Coupling E Aryl/Heteroaryl Derivatives C->E  Suzuki/Ullmann Coupling F N-Substituted Derivatives C->F  N-Alkylation/Arylation

Caption: General workflow for synthesis and derivatization.

Detailed Experimental Protocol: Synthesis of 2-Amino-5-bromopyrimidine

While the full protocol for the carboxylic acid derivative requires specific literature procedures, a representative protocol for the bromination of the parent 2-aminopyrimidine demonstrates the key transformation.[4]

Objective: To synthesize 2-amino-5-bromopyrimidine from 2-aminopyrimidine.

Materials:

  • 2-Aminopyrimidine (2.5g, 26.29 mmol)

  • N-Bromosuccinimide (NBS) (4.6g, 27.9 mmol)

  • Acetonitrile (25 mL)

  • Water (100 mL)

  • Ice bath, round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve 2-aminopyrimidine (2.5g) in acetonitrile (25 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add N-Bromosuccinimide (4.6g) to the cooled solution.

  • Allow the mixture to stir at room temperature overnight, protected from light.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Wash the resulting solid with water (100 mL).

  • Filter the solid under suction and dry it in vacuo to yield the product.

Expected Outcome: A white solid product with a high yield (typically >95%).[4] This intermediate can then be further functionalized.

Section 2: Chemical Reactivity and Derivatization

The this compound scaffold offers three primary points for diversification, making it an ideal template for building libraries of analogues for SAR studies.

Key Reactive Sites
  • C4-Carboxylic Acid: This group is readily converted into amides, esters, or other acid derivatives. Amide coupling is particularly common in drug development to introduce a wide range of substituents that can form key hydrogen bond interactions with biological targets.[3]

  • C5-Bromo Substituent: The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura and Ullmann couplings are effectively used to introduce various aryl and heteroaryl groups, allowing for the exploration of lipophilic pockets in enzyme active sites.[3][8]

  • C2-Amino Group: The exocyclic amino group can be acylated, alkylated, or used in other nucleophilic substitution reactions to further modify the scaffold's properties.

Derivatization Workflow Diagram

G cluster_products Derivative Classes core C2-Amino 2-Amino-5-bromo- pyrimidine-4-carboxylic acid C4-COOH C5-Br amides Amides (R-C(O)NH-Ar) core:f1->amides Amide Coupling (e.g., PyBOP, HATU) esters Esters (R-O-C(O)-Ar) core:f1->esters Esterification suzuki_products C5-Aryl/Heteroaryl Derivatives core:f2->suzuki_products Suzuki Coupling (Pd catalyst, boronic acid) n_alkyl C2-N-Alkyl/Aryl Derivatives core:f0->n_alkyl Reductive Amination/ Buchwald-Hartwig Amination

Caption: Key points of diversification on the core scaffold.

Section 3: Physicochemical and Spectroscopic Properties

Characterization of the core molecule and its derivatives is essential for quality control and regulatory submission.

PropertyDataReference
IUPAC Name This compound[9]
CAS Number 914208-48-3[9]
Molecular Formula C₅H₄BrN₃O₂Calculated
Molecular Weight 218.01 g/mol Calculated
Appearance Typically a solid (e.g., yellow powder)[10]
Purity >95% (commercially available)[11]

Note: Data for the related pyridine analogue or parent pyrimidine may be used as a proxy where direct data is unavailable.

Spectroscopic Analysis:

  • ¹H NMR: Protons on the pyrimidine ring will appear as singlets in the aromatic region. The chemical shifts of the amine and carboxylic acid protons will be variable and may exchange with D₂O.

  • ¹³C NMR: Distinct signals will be present for the five carbon atoms of the pyrimidine ring and the carboxyl carbon.

  • Mass Spectrometry: The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in ~1:1 ratio), with two molecular ion peaks (M and M+2) of nearly equal intensity.

Section 4: Applications in Drug Discovery

The this compound scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in molecules targeting enzymes, particularly protein kinases.

Kinase Inhibition

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, especially cancer. The pyrimidine core serves as an excellent hinge-binding motif, mimicking the adenine ring of ATP to anchor inhibitors in the enzyme's active site.[3]

  • Target Examples: Derivatives of this scaffold have been investigated as inhibitors of kinases like Casein Kinase 2 (CK2) and TANK-binding kinase 1 (TBK1), which are implicated in cancer and inflammatory diseases.[3] For instance, a related derivative, ethyl 5-bromopyrimidine-4-carboxylate, is a key intermediate in the synthesis of the potent CK2 inhibitor CX-5011.[3][12]

Inhibition of Other Enzymes

Beyond kinases, this scaffold has proven effective for other enzyme targets. A notable example is its use in developing inhibitors for N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive N-acylethanolamines (NAEs) like anandamide.[5][6]

NAPE-PLD Signaling and Inhibition

NAPE N-Acylphosphatidylethanolamine (NAPE) NAE N-Acylethanolamines (NAEs) (e.g., Anandamide) NAPE->NAE Hydrolysis Receptors Cannabinoid & Other Receptors NAE->Receptors Binding & Activation NAPE_PLD NAPE-PLD Enzyme NAPE_PLD->NAE Catalyzes Inhibitor Pyrimidine-4-carboxamide Derivatives Inhibitor->NAPE_PLD Blocks Active Site Effects Physiological Effects (e.g., Emotional Behavior Modulation) Receptors->Effects

Caption: Inhibition of the NAPE-PLD pathway by pyrimidine derivatives.

Section 5: Structure-Activity Relationship (SAR) Analysis

Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for potent biological activity. The SAR of pyrimidine-4-carboxamides as NAPE-PLD inhibitors is particularly well-documented.[5][6][13]

Key SAR Insights for NAPE-PLD Inhibitors

By modifying three key positions (R1, R2, and R3) on the pyrimidine-4-carboxamide core, researchers have optimized potency and physicochemical properties.

PositionSubstituent ModificationImpact on ActivityRationale / CausalityReference
R1 Amide group (from C4-carboxylic acid)Small, flexible groups like cyclopropylmethyl are well-tolerated.Likely fits into a specific pocket near the active site; bulky groups may cause steric hindrance.[5][6]
R2 C2-position (typically an amine)(S)-3-phenylpiperidin-1-yl was identified as an optimal substituent.Provides a key hydrophobic interaction within the enzyme's binding site, significantly boosting potency.[5][6]
R3 C6-position (substituted for the C5-bromo in this case)Pyrrolidine was found to be more effective than morpholine, increasing potency nearly 4-fold.[5]Replacing the polar morpholine with a less polar, smaller ring suggests the pocket is sensitive to polarity and size.[5][6][5][6]

Note: While the cited SAR study is on a 2,6-disubstituted pyrimidine-4-carboxamide, the principles of modifying substituents at these positions are directly translatable to derivatives of the 2-amino-5-bromo scaffold.

This systematic approach, moving from a micromolar screening hit to a nanomolar inhibitor (LEI-401), underscores the power of iterative medicinal chemistry guided by SAR.[5][13]

Conclusion

stand as a versatile and highly valuable scaffold in modern drug discovery. Their synthetic tractability, combined with multiple points for chemical diversification, allows for the systematic exploration of chemical space to optimize biological activity and drug-like properties. Their demonstrated success as core structures for potent kinase and enzyme inhibitors validates their importance. Future work will undoubtedly continue to leverage this privileged scaffold to develop novel therapeutics for a range of human diseases, translating the fundamental principles of chemistry and biology into next-generation medicines.

References

  • Mock, E. D., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. Available at: [Link][5][6]

  • Mock, E. D., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. National Institutes of Health. Available at: [Link][5][6]

  • ResearchGate. (2020). (PDF) Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. Available at: [Link][13]

  • Battistuzzi, G., et al. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA – Chemistry and Biochemistry. Available at: [Link][12]

  • Al-Ostoot, F. H., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. Available at: [Link][1]

  • Raj, V., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. Available at: [Link][2]

  • Google Patents. (2013). CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound. Available at: [7]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. Available at: [Link][8]

  • Ahluwalia, V. K., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES.
  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine.
  • Advanced ChemBlocks. (n.d.). 2-amino-5-bromopyridine-4-carboxylic acid. Available at: [Link][11]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 2-Amino-5-bromopyrimidine in Modern Pharmaceutical Synthesis. Available at: [Link][10]

  • PubChem. (n.d.). 2-Amino-5-bromopyrimidine. Available at: [Link]

Sources

discovery of 2-Amino-5-bromopyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Application of 2-Amino-5-bromopyrimidine-4-carboxylic acid

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its trifunctional nature—possessing a reactive bromine atom, a nucleophilic amino group, and a versatile carboxylic acid—renders it an exceptionally valuable scaffold for the synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of the primary synthetic routes to this compound, detailing the underlying chemical principles and experimental considerations. We will dissect established methodologies, from classical ring-forming condensations to direct electrophilic brominations, and provide validated, step-by-step protocols. Furthermore, this document covers the analytical characterization of the target molecule and contextualizes its significance through its application in the development of targeted therapeutics, such as kinase inhibitors.

Strategic Importance in Medicinal Chemistry

The pyrimidine ring is a ubiquitous heterocycle found in a vast array of biologically active compounds, including several marketed drugs.[1] The specific substitution pattern of this compound offers a strategic advantage in drug design.

  • Amino Group (C2): Acts as a hydrogen bond donor and a site for further derivatization, such as acylation or alkylation.

  • Carboxylic Acid (C4): Functions as a key hydrogen bond donor/acceptor and can be readily converted into esters or amides to modulate solubility, cell permeability, and target engagement.[2]

  • Bromine Atom (C5): Serves as a versatile synthetic handle. It is an excellent leaving group for nucleophilic aromatic substitution and, most importantly, enables a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.[2][3]

This strategic combination of functional groups makes the molecule a cornerstone intermediate for creating libraries of compounds for screening and lead optimization in drug discovery programs targeting areas like oncology and infectious diseases.[2][4][5]

Synthesis Methodologies: A Tale of Two Strategies

The synthesis of this compound can be approached from two fundamentally different perspectives: (A) constructing the pyrimidine ring with the substituents already in place, or (B) functionalizing a pre-existing pyrimidine core. Each strategy carries its own set of advantages and challenges regarding starting material availability, reaction conditions, and overall yield.

Strategy A: De Novo Ring Construction

This classical approach builds the heterocyclic core from acyclic precursors. A prominent, albeit challenging, method involves the condensation of a guanidine-like component with a 1,3-dicarbonyl equivalent.

Conceptual Workflow: Ring Formation

cluster_0 Strategy A: De Novo Ring Construction A Formamidine Acetate (N-C-N Source) C Condensation (Alkaline Media) A->C B Mucobromic Acid (C-C-C-Br Source) B->C D 2-Amino-5-bromopyrimidine- 4-carboxylic Acid C->D Low Yields Purification Challenge

Caption: De Novo synthesis via condensation.

This pathway leverages the reaction between formamidine (providing the N1-C2-N3 segment) and mucobromic acid, which supplies the C4-C5-C6 backbone, complete with the bromine at C5 and a precursor to the C4 carboxylic acid.[1]

Causality and Experimental Insight: The primary challenge of this route is the propensity for side reactions and the formation of polymeric byproducts, leading to consistently low yields (often reported in the 3-8% range) and laborious chromatographic purification.[1] The harsh alkaline conditions required for the condensation can also lead to degradation of the starting materials and product. Despite its low efficiency, this method is historically significant and illustrates a foundational approach to pyrimidine synthesis.

(Based on literature descriptions, optimized for clarity)[1]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve formamidine acetate (1.0 eq) in absolute ethanol under an inert atmosphere (N₂).

  • Base Addition: Slowly add a solution of sodium ethoxide (2.1 eq) in ethanol. Stir the resulting slurry at room temperature for 15 minutes.

  • Substrate Addition: Add a solution of mucobromic acid (1.0 eq) in ethanol dropwise over 30 minutes. The reaction is exothermic.

  • Reflux: Heat the reaction mixture to 50°C and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Work-up: After cooling to room temperature, neutralize the mixture with glacial acetic acid. Reduce the solvent volume in vacuo.

  • Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: The crude product requires purification by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the desired this compound ester, which is then hydrolyzed in a subsequent step.

Strategy B: Functionalization of a Pyrimidine Core

A more modern and often higher-yielding approach involves the direct bromination of a suitable 2-aminopyrimidine precursor. The powerful electron-donating effect of the amino group at the C2 position activates the ring towards electrophilic substitution, directing the incoming electrophile (Br⁺) primarily to the C5 position.

Conceptual Workflow: Direct Bromination

cluster_1 Strategy B: Direct Bromination A 2-Aminopyrimidine- 4-carboxamide C Electrophilic Aromatic Substitution A->C B N-Bromosuccinimide (NBS) (Brominating Agent) B->C D 2-Amino-5-bromopyrimidine- 4-carboxamide C->D High Yield (~90%) E Hydrolysis (Acid or Base) D->E F 2-Amino-5-bromopyrimidine- 4-carboxylic Acid E->F

Caption: Synthesis via bromination and hydrolysis.

This method is highly efficient, with reported yields for the bromination of the related 2-aminopyrimidine-4-carboxamide reaching ~90%.[2] The final product is then obtained via a standard hydrolysis of the amide or a corresponding ester.

Causality and Experimental Insight: N-Bromosuccinimide (NBS) is the preferred brominating agent as it is a solid that is easier to handle than liquid bromine and generates the electrophilic bromine species in situ under milder conditions, minimizing over-bromination and other side reactions.[6] The choice of solvent is critical; chlorinated solvents like chloroform or acetonitrile are often used. The reaction is typically performed in the dark to prevent radical side reactions initiated by light.[6]

Step 1: Bromination of 2-Aminopyrimidine-4-carboxamide [2]

  • Reaction Setup: Suspend 2-aminopyrimidine-4-carboxamide (1.0 eq) in chloroform in a round-bottom flask protected from light.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature overnight. Monitor reaction completion by TLC.

  • Work-up: Upon completion, filter the reaction mixture to collect the solid precipitate.

  • Purification: Wash the solid with cold chloroform and then water to remove succinimide. Dry the resulting white solid in vacuo to yield 2-Amino-5-bromopyrimidine-4-carboxamide.

Step 2: Hydrolysis to the Carboxylic Acid

  • Reaction Setup: Suspend the 2-Amino-5-bromopyrimidine-4-carboxamide (1.0 eq) in a 6M aqueous solution of hydrochloric acid.

  • Reflux: Heat the mixture to reflux (approx. 100-110°C) for 8-12 hours, until TLC analysis indicates complete conversion of the starting material.

  • Isolation: Cool the reaction mixture in an ice bath. The product will precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry to afford the final this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic and spectrometric methods is employed.

Technique Expected Observations
¹H NMR Singlet at ~8.5 ppm (1H, s, H6)Broad singlet for -NH₂ protons (~7.5-8.0 ppm, 2H, br s)Very broad singlet for -COOH proton (>12 ppm, 1H, br s)
¹³C NMR Signals for pyrimidine carbons (~150-165 ppm)Signal for C5-Br (~100-110 ppm)Signal for C=O of carboxylic acid (~170 ppm)
Mass Spec (ESI) [M-H]⁻: Calculated for C₅H₃BrN₃O₂⁻ at m/z ~215.9/217.9[M+H]⁺: Calculated for C₅H₅BrN₃O₂⁺ at m/z ~217.9/219.9The characteristic ~1:1 isotopic pattern for bromine is a key diagnostic feature.
IR Spectroscopy Broad O-H stretch from COOH (~2500-3300 cm⁻¹)N-H stretching from NH₂ (~3100-3400 cm⁻¹)C=O stretch from COOH (~1700 cm⁻¹)C=N and C=C stretches of the pyrimidine ring (~1550-1650 cm⁻¹)

Note: Exact NMR shifts are solvent-dependent. The provided values are estimations.

Applications in Drug Discovery: A Scaffold for Innovation

The utility of this compound is best demonstrated through its application as a precursor to potent biological agents.

  • Kinase Inhibitors: The pyrimidine scaffold is central to many kinase inhibitors. For example, the related intermediate ethyl 5-bromopyrimidine-4-carboxylate is a key building block for synthesizing CX-5011, a potent inhibitor of protein kinase CK2, which is implicated in various cancers.[1][2] The 2-amino group and 4-carboxylic acid of our title compound provide additional interaction points that can be exploited to enhance potency and selectivity.

  • Antiviral and Anticancer Agents: Brominated pyrimidines are common precursors for nucleoside analogs, which are a major class of antiviral and anticancer drugs.[2][4] The structure can be incorporated into larger molecules that interfere with DNA replication or other critical cellular processes.

  • Antibacterial Drug Targets: Researchers have designed 2-amino-4-hydroxypyrimidine-5-carboxylates to target enzymes in the non-mevalonate pathway (MEP) of isoprenoid biosynthesis, which is essential for many bacteria but absent in humans, making it an attractive target for new antibiotics.[5] The title compound is a close structural analog and a prime candidate for derivatization in the search for novel antibacterial agents.

Conclusion

This compound is more than just a chemical compound; it is a testament to the power of strategic molecular design. While its discovery and initial syntheses may have followed classical, and sometimes inefficient, pathways, modern methods involving the direct functionalization of the pyrimidine core have made it a readily accessible and highly valuable tool for medicinal chemists. Its inherent trifunctionality provides a robust platform for generating molecular diversity, enabling the exploration of new chemical space and the development of next-generation therapeutics. The protocols and insights provided in this guide serve as a comprehensive resource for researchers looking to leverage the unique potential of this versatile building block.

References

  • Gourdeau, A., et al. (2011). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Synlett, 2011(12), 1685-1688. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 2-Amino-5-bromopyrimidine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Google Patents. (2013). CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound.
  • Patil, S. S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromopyrimidine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-bromopyrimidine-5-carboxylic acid. Retrieved from [Link]

  • Brown, N. E., et al. (2019). Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. Bioorganic & Medicinal Chemistry Letters, 29(21), 126639. Retrieved from [Link]

Sources

A Technical Guide to 2-Amino-5-bromopyrimidine-4-carboxylic acid: Synthesis, Commercial Availability, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromopyrimidine-4-carboxylic acid is a halogenated pyrimidine derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its trifunctional nature, featuring an amino group, a bromine atom, and a carboxylic acid, on a biologically relevant pyrimidine scaffold, offers multiple points for chemical modification. This allows for the systematic exploration of chemical space to develop novel therapeutic agents. The pyrimidine core is a common motif in a wide array of biologically active molecules, including kinase inhibitors, antiviral agents, and other targeted therapies. The strategic placement of the bromine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides an in-depth overview of the commercial availability, synthesis, and potential applications of this compound for professionals in the field of drug development.

Physicochemical Properties

PropertyValueSource
CAS Number 914208-48-3[1]
Molecular Formula C₅H₄BrN₃O₂[1]
Molecular Weight 218.01 g/mol [1]
Appearance Off-white to light yellow solidSupplier Data
Purity Typically ≥95%[1]
Solubility Soluble in DMSO and methanolInferred

Synthesis and Purification

A validated, peer-reviewed synthesis protocol for this compound is not extensively documented in publicly available scientific literature. However, a plausible synthetic route can be proposed based on established pyrimidine chemistry and patent literature. The synthesis would likely involve the bromination of a suitable 2-aminopyrimidine-4-carboxylic acid precursor.

Proposed Synthetic Pathway

A potential route to this compound could start from a commercially available or readily synthesized 2-aminopyrimidine-4-carboxylate ester. The ester would first be brominated, followed by hydrolysis to yield the final carboxylic acid.

Synthetic Pathway A Methyl 2-aminopyrimidine-4-carboxylate B Methyl 2-amino-5-bromopyrimidine-4-carboxylate A->B  N-Bromosuccinimide (NBS),  Acetonitrile, rt C This compound B->C  LiOH or NaOH,  THF/H₂O, rt

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Bromination of Methyl 2-aminopyrimidine-4-carboxylate

  • To a solution of methyl 2-aminopyrimidine-4-carboxylate (1 equivalent) in acetonitrile, add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 2-amino-5-bromopyrimidine-4-carboxylate.

Step 2: Hydrolysis to this compound

  • Dissolve the methyl 2-amino-5-bromopyrimidine-4-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2 equivalents) to the solution.

  • Stir the mixture at room temperature for 4-8 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Commercial Availability

This compound is commercially available from various chemical suppliers. This accessibility makes it a viable starting material for research and development projects without the immediate need for in-house synthesis.

Table of Commercial Suppliers:

SupplierPurityCatalog Number
2a biotech96%+2A-0118621
Ambeed-A140853
BLD Pharm-BD206172

Note: Availability and catalog numbers are subject to change. Please consult the respective supplier's website for the most current information.

Applications in Drug Discovery

The structural features of this compound make it an attractive scaffold for the synthesis of targeted therapeutics, particularly in the area of oncology.

Kinase Inhibitors

The pyrimidine core is a well-established pharmacophore in the design of kinase inhibitors. The 2-amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The bromine atom at the 5-position serves as a versatile handle for introducing various substituents via cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. This allows for the exploration of the solvent-exposed region of the ATP-binding pocket to enhance potency and selectivity. The carboxylic acid at the 4-position can be utilized to improve solubility or to introduce further interactions with the target protein. Several classes of kinase inhibitors have been developed using brominated pyrimidine scaffolds.[2]

Kinase_Inhibitor_Scaffold cluster_0 This compound cluster_1 Potential Modifications for Kinase Inhibition mol A Hinge Binding (2-Amino Group) mol->A  Forms key H-bonds B Solvent Front (Suzuki Coupling at Br) mol->B  Introduces diversity C Solubility/Additional Interactions (Carboxylic Acid) mol->C  Modulates properties

Caption: Functional regions of this compound for kinase inhibitor design.

Other Potential Applications

Beyond kinase inhibitors, the versatile nature of this compound lends itself to the synthesis of other classes of biologically active molecules. The pyrimidine scaffold is found in various antiviral and anticancer agents.[3] The ability to functionalize the molecule at three distinct positions allows for the creation of diverse chemical libraries for high-throughput screening against a range of biological targets.

Conclusion

This compound is a commercially available and highly functionalized building block with significant potential for the development of novel therapeutics. While detailed synthetic and characterization data in the public domain is limited, its structural similarity to other well-studied brominated pyrimidines suggests its utility in the synthesis of kinase inhibitors and other targeted therapies. The presence of multiple reactive sites provides a rich platform for medicinal chemists to design and synthesize diverse libraries of compounds for drug discovery programs. As the demand for novel and effective targeted therapies continues to grow, the importance of versatile building blocks like this compound is likely to increase.

References

  • Chem-Impex. 2-Amino-5-bromopyrimidine. [Link]

  • 2a biotech. This compound. [Link]

Sources

Methodological & Application

Synthesis of Novel Kinase Inhibitors Utilizing a 2-Amino-5-bromopyrimidine-4-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the synthesis of potential kinase inhibitors using 2-Amino-5-bromopyrimidine-4-carboxylic acid as a versatile starting material. The pyrimidine core is a privileged scaffold in medicinal chemistry, frequently found in clinically approved kinase inhibitors due to its ability to mimic the adenine ring of ATP and form crucial hydrogen bond interactions within the kinase hinge region.[1] This document outlines a strategic two-step synthetic pathway involving a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by an amide bond formation. These methodologies allow for the systematic exploration of chemical space to generate libraries of novel compounds for drug discovery programs. Detailed experimental procedures, characterization techniques, and protocols for evaluating biological activity are provided to guide researchers in the development of new targeted therapies.

Introduction: The Pyrimidine Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Consequently, kinase inhibitors have become a major class of therapeutic agents. The pyrimidine nucleus is a fundamental heterocyclic motif that has been extensively utilized in the design of potent and selective kinase inhibitors.[1] Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of kinases. The 2-aminopyrimidine moiety, in particular, is a key pharmacophore capable of forming critical hydrogen bonds with the kinase hinge region, a conserved structural element that is essential for inhibitor binding and activity.

This compound is a strategically functionalized building block for the synthesis of kinase inhibitors. It possesses three key points of diversity that can be independently modified to optimize potency, selectivity, and pharmacokinetic properties:

  • The C5-Position (Bromo Group): The bromine atom serves as a versatile handle for introducing a wide range of aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the exploration of the solvent-exposed region of the ATP-binding pocket.

  • The C4-Position (Carboxylic Acid): The carboxylic acid functionality is readily converted to an amide, enabling the introduction of various amine-containing fragments. This position can be used to target the ribose-binding pocket or other nearby regions of the kinase.

  • The C2-Position (Amino Group): While often retained for its crucial interaction with the kinase hinge, the amino group can also be further functionalized if desired to fine-tune the inhibitor's properties.

This guide will focus on a synthetic strategy that leverages the reactivity of the bromine atom and the carboxylic acid to generate a library of diverse kinase inhibitor candidates.

Synthetic Strategy: A Two-Step Approach

The proposed synthetic pathway for generating a library of potential kinase inhibitors from this compound is a robust and modular two-step process. This approach allows for the late-stage diversification of the scaffold, which is highly advantageous in a drug discovery setting.

Logical Flow of the Synthetic Strategy

G A 2-Amino-5-bromopyrimidine- 4-carboxylic acid B Step 1: Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid, Pd Catalyst, Base) A->B Introduce diversity at C5-position C Intermediate: 2-Amino-5-arylpyrimidine- 4-carboxylic acid B->C D Step 2: Amide Bond Formation (Amine, Coupling Reagent) C->D Introduce diversity at C4-position E Final Product: 2-Amino-5-arylpyrimidine- 4-carboxamide Derivative D->E

Caption: Synthetic workflow for kinase inhibitor synthesis.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid

This protocol describes a representative Suzuki-Miyaura coupling reaction to install an aryl group at the C5-position of the pyrimidine ring. The reaction conditions provided are a general starting point and may require optimization for different arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.5 mmol, 2.5 eq).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Stir the reaction mixture at 90 °C under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Carefully acidify the aqueous layer to pH ~3-4 with 1 M HCl to precipitate the product.

  • Filter the precipitate and wash with water.

  • If the product remains in the organic layer, separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-amino-5-arylpyrimidine-4-carboxylic acid intermediate.

Protocol 2: Amide Bond Formation

This protocol outlines the coupling of the carboxylic acid intermediate with an amine to form the final amide product. A variety of amide coupling reagents can be used; this example utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • 2-Amino-5-arylpyrimidine-4-carboxylic acid (from Protocol 1)

  • Amine (e.g., 4-fluoroaniline)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, dissolve the 2-amino-5-arylpyrimidine-4-carboxylic acid (1.0 mmol, 1.0 eq) in anhydrous DMF (10 mL) under an inert atmosphere.

  • Add HATU (1.1 mmol, 1.1 eq) and DIPEA (2.5 mmol, 2.5 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the desired amine (1.1 mmol, 1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final 2-amino-5-arylpyrimidine-4-carboxamide derivative.

Characterization of Synthesized Compounds

The identity and purity of the synthesized intermediates and final products must be confirmed using a combination of analytical techniques.

Analytical TechniquePurposeExpected Observations
NMR Spectroscopy (¹H and ¹³C) To confirm the chemical structure and assess purity.The ¹H NMR spectrum should show the expected signals for the aromatic and pyrimidine protons with appropriate chemical shifts and coupling constants. The ¹³C NMR will confirm the number and type of carbon atoms.
Mass Spectrometry (MS) To determine the molecular weight of the compound.The mass spectrum should display the molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated molecular weight of the target compound.
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final compound.A single major peak in the chromatogram indicates a high degree of purity. Purity is typically expressed as a percentage of the total peak area.

Evaluation of Kinase Inhibitory Activity

Once the target compounds have been synthesized and characterized, their biological activity as kinase inhibitors needs to be evaluated. This is typically done through a series of in vitro assays.

Protocol 3: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor indicates kinase inhibition.

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate

  • ATP

  • Synthesized inhibitor compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer

  • White, opaque 384-well microplates

  • Microplate reader capable of measuring luminescence

Assay Workflow:

G cluster_0 Kinase Reaction cluster_1 ADP Detection A Add Kinase, Substrate, Inhibitor, and ATP B Incubate at 30 °C A->B C Add ADP-Glo™ Reagent to stop kinase reaction and deplete ATP B->C D Incubate at room temperature C->D E Add Kinase Detection Reagent to convert ADP to ATP D->E F Incubate at room temperature E->F G Measure Luminescence F->G

Sources

The Emergence of 2-Amino-5-bromopyrimidine-4-carboxylic Acid as a Privileged Scaffold for Potent and Selective CK2 Inhibition: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein Kinase CK2, a constitutively active serine/threonine kinase, is a pivotal regulator of myriad cellular processes, and its aberrant activity is inextricably linked to the progression of numerous human cancers.[1][2] This has positioned CK2 as a high-value target for therapeutic intervention. Within the diverse chemical space of kinase inhibitors, the pyrimidine core has emerged as a particularly fruitful scaffold.[3] This guide provides an in-depth exploration of 2-amino-5-bromopyrimidine-4-carboxylic acid as a foundational scaffold for the rational design of next-generation CK2 inhibitors. We will dissect the synthetic pathways, provide detailed protocols for biological evaluation, and elucidate the structural basis for its inhibitory activity, offering a comprehensive resource for researchers in oncology and medicinal chemistry.

The Rationale for Targeting CK2 in Oncology

CK2 is a master regulator, with hundreds of substrates influencing a vast network of cellular pathways critical for cell proliferation, survival, and apoptosis.[4] Unlike many other kinases, CK2 is constitutively active, making it a constant driver of pro-survival signaling in cancer cells.[5] Elevated CK2 levels are a common feature across a wide range of malignancies, including breast, lung, prostate, and colon cancer, and often correlate with poor prognosis.[1][2]

CK2 exerts its oncogenic influence through several key mechanisms:

  • Suppression of Apoptosis: CK2 can phosphorylate and inactivate pro-apoptotic proteins while enhancing the function of anti-apoptotic players, effectively shielding cancer cells from programmed cell death.

  • Enhancement of Pro-Survival Signaling: CK2 is a key component of major pro-growth signaling cascades, including the PI3K/Akt/mTOR and NF-κB pathways.[1]

  • Genomic Instability: By influencing DNA repair mechanisms and cell cycle checkpoints, dysregulated CK2 activity can contribute to the accumulation of genetic mutations that drive tumorigenesis.

The central role of CK2 in maintaining the malignant phenotype makes its inhibition a compelling strategy for cancer therapy. The development of potent and selective CK2 inhibitors holds the promise of not only direct anti-tumor activity but also sensitization of cancer cells to conventional chemotherapies and radiation.

The this compound Scaffold: A Keystone for Inhibitor Design

The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif in kinase inhibitor design.[3] The 2-amino group is perfectly positioned to form critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for anchoring inhibitors in the ATP-binding pocket. The this compound scaffold offers a unique combination of features that make it an exceptional starting point for developing CK2 inhibitors:

  • The 2-Amino Group: As mentioned, this is the primary anchor for hinge binding.

  • The Pyrimidine Core: Provides a rigid and planar core for orienting substituents.

  • The 5-Bromo Position: A versatile handle for introducing a wide range of chemical diversity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the exploration of interactions with the hydrophobic regions of the ATP-binding site, which is crucial for enhancing potency and selectivity.

  • The 4-Carboxylic Acid: This group can form additional hydrogen bonds or salt bridges with positively charged residues (like Lys68) near the ribose-binding pocket of the ATP site, further increasing affinity.[2][6]

Synthetic Protocols for this compound and its Derivatives

Synthesis of Ethyl 2-amino-5-bromopyrimidine-4-carboxylate (Intermediate 1)

While a specific protocol for this exact molecule is not widely published, a plausible route can be adapted from known methods for similar pyrimidine syntheses. This proposed synthesis involves the bromination of a 2-aminopyrimidine-4-carboxylate precursor.

Protocol 3.1: Bromination of Ethyl 2-aminopyrimidine-4-carboxylate

  • Materials:

    • Ethyl 2-aminopyrimidine-4-carboxylate

    • N-Bromosuccinimide (NBS)

    • Acetonitrile (anhydrous)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

  • Procedure:

    • Dissolve ethyl 2-aminopyrimidine-4-carboxylate (1 eq) in anhydrous acetonitrile in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield ethyl 2-amino-5-bromopyrimidine-4-carboxylate.

Synthesis of this compound (Core Scaffold)

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Protocol 3.2: Saponification of Ethyl 2-amino-5-bromopyrimidine-4-carboxylate

  • Materials:

    • Ethyl 2-amino-5-bromopyrimidine-4-carboxylate (Intermediate 1)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF)

    • Water

    • 1 M Hydrochloric acid (HCl)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

  • Procedure:

    • Dissolve ethyl 2-amino-5-bromopyrimidine-4-carboxylate (1 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add LiOH (2-3 eq) to the solution and stir at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

    • Concentrate the mixture under reduced pressure to remove the THF.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

    • A precipitate of this compound will form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure product.

Derivatization of the Core Scaffold

The 5-bromo position is the primary site for introducing diversity. Suzuki-Miyaura cross-coupling is a powerful method for this transformation.

Protocol 3.3: Suzuki-Miyaura Cross-Coupling for C5-Arylation

  • Materials:

    • This compound (or its ethyl ester)

    • Arylboronic acid (1.2 eq)

    • Pd(PPh₃)₄ (0.05 eq) or other suitable palladium catalyst

    • Potassium carbonate (K₂CO₃) or other suitable base (2-3 eq)

    • 1,4-Dioxane and water (e.g., 4:1 v/v)

    • Reaction vessel suitable for heating under inert atmosphere

  • Procedure:

    • To a reaction vessel, add the this compound scaffold (1 eq), the arylboronic acid (1.2 eq), the palladium catalyst, and the base.

    • Degas the solvent mixture (dioxane/water) and add it to the reaction vessel.

    • Heat the mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 4-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization. Note: If the ethyl ester was used, a final hydrolysis step (Protocol 3.2) will be required to obtain the carboxylic acid.

Biological Evaluation: Protocols for Assessing CK2 Inhibition

In Vitro Kinase Inhibition Assay

The primary method for determining the potency of a new inhibitor is a direct in vitro kinase assay. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction.

Protocol 4.1: In Vitro CK2 Kinase Assay (ADP-Glo™)

  • Materials:

    • Recombinant human CK2 holoenzyme

    • CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

    • ATP

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • Test compounds dissolved in DMSO

    • White, opaque 384-well plates

  • Workflow:

G cluster_rxn Kinase Reaction cluster_detect Detection prep_comp Serial Dilution of Test Compound add_comp Add Compound to Plate prep_comp->add_comp prep_enz Prepare Kinase/ Substrate Mix add_enz Add Kinase/ Substrate Mix prep_enz->add_enz prep_atp Prepare ATP Solution start_rxn Initiate with ATP prep_atp->start_rxn add_comp->add_enz add_enz->start_rxn incubate_rxn Incubate (e.g., 60 min) start_rxn->incubate_rxn stop_rxn Add ADP-Glo™ Reagent incubate_rxn->stop_rxn incubate_stop Incubate (40 min) stop_rxn->incubate_stop add_detect Add Kinase Detection Reagent incubate_stop->add_detect incubate_detect Incubate (30-60 min) add_detect->incubate_detect read_lum Measure Luminescence incubate_detect->read_lum

Caption: Workflow for the ADP-Glo™ in vitro kinase assay.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 384-well plate, add 1 µL of the diluted compound or DMSO vehicle.

    • Add 2 µL of the CK2 enzyme/substrate mixture.

    • Initiate the reaction by adding 2 µL of ATP solution.

    • Incubate at room temperature for 60 minutes.

    • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent, incubate for 30-60 minutes, and measure luminescence.

    • Calculate the percent inhibition for each concentration and determine the IC₅₀ value using a dose-response curve.

Cell-Based Assay: Assessing Cellular Viability

To determine the effect of CK2 inhibition on cancer cells, a cell viability assay is essential. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.

Protocol 4.2: Cell Viability (MTT) Assay

  • Materials:

    • Cancer cell line of interest (e.g., MDA-MB-231, U-937)

    • Complete culture medium

    • 96-well plates

    • Test compounds dissolved in DMSO

    • MTT reagent (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for 48-72 hours.[1][2]

    • Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.[1]

    • Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.[1]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Structure-Activity Relationship (SAR) and Mechanistic Insights

While specific SAR data for this compound derivatives are not extensively published, we can infer key relationships from closely related pyrimidine-based CK2 inhibitors.[7][8]

Table 1: Inferred Structure-Activity Relationships for 2-Aminopyrimidine-based CK2 Inhibitors

Position of ModificationType of SubstituentExpected Impact on ActivityRationale
C5 Small, hydrophobic aryl/heteroaryl groupsIncrease Favorable interactions with the hydrophobic pocket near the gatekeeper residue.
C5 Large, bulky groupsDecrease Steric hindrance within the ATP-binding pocket.
C4-Carboxylic Acid Esterification or amidationDecrease Loss of the key hydrogen bond/salt bridge interaction with Lys68.
N2-Amino Substitution or removalSignificant Decrease Loss of the critical hinge-binding hydrogen bonds.
Mechanism of Inhibition

The this compound scaffold acts as an ATP-competitive inhibitor. The binding mode, inferred from crystal structures of CK2 with similar pyrimidine-based inhibitors, reveals key interactions:[2][6][9]

G cluster_ck2 CK2 ATP-Binding Site cluster_inhibitor Inhibitor Scaffold hinge Hinge Region (Val116) hydro_pocket Hydrophobic Pocket (Phe113, Ile174) ribose_pocket Ribose Pocket (Lys68, Glu81) amino 2-Amino Group amino->hinge H-Bonds pyrimidine Pyrimidine Core c5_sub C5-Substituent c5_sub->hydro_pocket Hydrophobic Interactions cooh 4-Carboxylic Acid cooh->ribose_pocket H-Bond/ Salt Bridge

Caption: Key interactions of the inhibitor scaffold within the CK2 active site.

  • Hinge Binding: The 2-amino group forms two hydrogen bonds with the backbone carbonyl oxygen and amide nitrogen of Val116 in the hinge region.

  • Hydrophobic Interactions: The substituent at the C5 position extends into a hydrophobic pocket, with the bromine atom or an aryl group making van der Waals contacts with residues such as Phe113 and Ile174.

  • Salt Bridge/Hydrogen Bond: The 4-carboxylic acid forms a crucial interaction with the ε-amino group of Lys68, significantly enhancing the inhibitor's affinity.

Conclusion and Future Directions

The this compound scaffold represents a highly promising and versatile starting point for the development of potent and selective CK2 inhibitors. Its synthetic tractability, coupled with well-defined interactions within the CK2 active site, provides a solid foundation for rational drug design. Future efforts should focus on exploring a wide range of substituents at the C5 position to optimize potency and selectivity, as well as to fine-tune the pharmacokinetic properties of these compounds. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to accelerate the discovery of novel CK2-targeted therapies for the treatment of cancer and other CK2-driven diseases.

References

  • Ghavami, A., et al. (2017). Protein kinase CK2 inhibition induces cell death via early impact on mitochondrial function. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1864(11), 2135-2146. [Link]

  • Lountos, G. T., et al. (2011). X-ray Structures of Checkpoint Kinase 2 in Complex with Inhibitors that Target its Gatekeeper-Dependent Hydrophobic Pocket. Journal of structural biology, 176(2), 236–242. [Link]

  • Chekanov, M. O., et al. (2013). Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 639-46. [Link]

  • Google Patents. (2013). CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound.
  • Pierre, F., et al. (2011). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Synlett, 2011(10), 1433-1437. [Link]

  • Niefind, K., et al. (2001). Crystal structure of human protein kinase CK2: insights into basic properties of the CK2 holoenzyme. The EMBO journal, 20(20), 5320–5331. [Link]

  • Prudent, R., et al. (2010). In vitro and in vivo assays of protein kinase CK2 activity. Methods in enzymology, 485, 597–610. [Link]

  • Al-Qadhi, M. A., & Yahya, T. A. A. (2024). Recent Advances in the Discovery of CK2 Inhibitors. ACS omega, 9(19), 21855–21881. [Link]

  • Al-Harbi, S., et al. (2021). Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute Myeloid Leukemia. Cancers, 13(5), 1135. [Link]

  • Brear, P., et al. (2024). Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket. Cell death & disease, 15(1), 43. [Link]

  • Park, H., et al. (2022). Design, Synthesis and Structure-Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold. International journal of molecular sciences, 23(19), 11850. [Link]

  • Eureka | Patsnap. (2013). Preparation method of 2-amino-5-bromopyridine. [Link]

  • Hochscherf, J., et al. (2017). Unexpected Binding Mode of a Potent Indeno[1,2-b]indole-Type Inhibitor of Protein Kinase CK2 Revealed by Complex Structures with the Catalytic Subunit CK2α and Its Paralog CK2α′. Molecules, 22(12), 2215. [Link]

  • Cozza, G., & Pinna, L. A. (2016). The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design. Current pharmaceutical design, 22(44), 6649–6658. [Link]

  • Ishida, T., et al. (2008). Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. Archiv der Pharmazie, 341(9), 554–561. [Link]

  • Kaur, R., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5184. [Link]

  • Al-Qadhi, M. A., & Yahya, T. A. A. (2024). Recent Advances in the Discovery of CK2 Inhibitors. ACS Omega, 9(19), 21855-21881. [Link]

  • Gellis, A., et al. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(15), 22-28. [Link]

  • ResearchGate. (2015). Synthesis of 2-Amino-5-bromopyridine. [Link]

  • ResearchGate. (2012). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. [Link]

  • Al-Omair, M. A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

  • Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link]

  • Chemsrc. (2025). CAS#:1260788-14-4 | ethyl 2-amino-5-bromopyrimidine-4-carboxylate. [Link]

  • El-Naggar, M., et al. (2020). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC advances, 10(72), 44405–44421. [Link]

  • Al-Said, M. S., et al. (2012). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta crystallographica. Section E, Structure reports online, 68(Pt 3), o763. [Link]

Sources

The Versatile Scaffold: Application Notes and Protocols for 2-Amino-5-bromopyrimidine-4-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrimidine core stands as a privileged scaffold, forming the backbone of numerous therapeutic agents.[1][2] Among the vast array of functionalized pyrimidines, 2-Amino-5-bromopyrimidine-4-carboxylic acid emerges as a highly versatile and strategic building block. Its trifunctional nature, presenting an amino group, a bromine atom, and a carboxylic acid, offers a rich platform for molecular diversification, enabling the synthesis of complex molecules with tailored biological activities. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this key intermediate, with a focus on its utility in the development of targeted therapies, particularly kinase inhibitors.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and drug design. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₅H₄BrN₃O₂PubChem CID: 83852366
Molecular Weight 234.01 g/mol PubChem CID: 83852366
Appearance Off-white to pale yellow solidGeneral knowledge
Solubility Sparingly soluble in water, soluble in polar organic solvents like DMSO and DMFGeneral knowledge
pKa (predicted) ~2.5 (amino group), ~4.0 (carboxylic acid)Predicted based on similar structures

Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For routine laboratory use, it is stable under ambient conditions. As with all fine chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.

Synthesis of this compound

Synthesis_Workflow Start 2-Aminopyrimidine-4-carboxylic acid Step1 Bromination Start->Step1 Br₂, Acetic Acid or NBS, Acetonitrile Intermediate This compound Step1->Intermediate

Figure 1: Proposed synthetic workflow for this compound.

Protocol 1: Bromination of 2-Aminopyrimidine-4-carboxylic Acid

This protocol is adapted from established methods for the bromination of activated pyrimidine rings.[1][2]

Materials:

  • 2-Aminopyrimidine-4-carboxylic acid

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus (Büchner funnel and filter paper)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyrimidine-4-carboxylic acid (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, a precipitate of the product will form.

  • Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold deionized water.

  • Dry the product under vacuum to yield this compound.

Expected Outcome: This reaction is expected to proceed with high regioselectivity for the 5-position due to the activating effect of the amino group. The product can be further purified by recrystallization if necessary.

Strategic Application in Medicinal Chemistry: A Trifunctional Linchpin

The strategic arrangement of the amino, bromo, and carboxylic acid functionalities on the pyrimidine ring makes this compound a powerful tool for medicinal chemists. Each group can be addressed with a high degree of chemoselectivity, allowing for a modular and convergent approach to the synthesis of complex target molecules.

Reactivity_Hub Core 2-Amino-5-bromopyrimidine- 4-carboxylic acid Amide Amide Coupling (Carboxylic Acid) Core->Amide HATU, DIPEA or EDC, HOBt Suzuki Suzuki Coupling (Bromo Group) Core->Suzuki Pd Catalyst, Base, Boronic Acid Amino N-Alkylation/Arylation (Amino Group) Core->Amino Electrophile, Base (with protection)

Figure 2: Key reaction pathways for this compound.

Application in Kinase Inhibitor Synthesis

The pyrimidine scaffold is a well-established hinge-binding motif in a multitude of kinase inhibitors.[3] The 2-amino group often forms critical hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP. The bromine at the 5-position serves as a convenient handle for introducing further substitutions via cross-coupling reactions, which can occupy the solvent-exposed region of the ATP-binding pocket and enhance potency and selectivity. The carboxylic acid at the 4-position can be converted into a variety of amides, which can form additional interactions with the ribose-binding pocket or improve the physicochemical properties of the molecule.

Protocol 2: Amide Coupling of this compound

This protocol outlines a general procedure for the amide bond formation using HATU, a common and efficient coupling reagent.

Materials:

  • This compound

  • Amine (1.1 eq)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification reagents (Ethyl acetate, saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HATU (1.2 eq), and the desired amine (1.1 eq).

  • Dissolve the solids in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 3: Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position is well-suited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a wide range of aryl and heteroaryl substituents.

Suzuki_Coupling_Workflow Start 2-Amino-5-bromopyrimidine -4-carboxamide Product 5-Aryl/Heteroaryl Product Start->Product Catalyst Pd Catalyst + Ligand Catalyst->Product BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Product

Figure 3: Key components of the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2-Amino-5-bromo-N-substituted-pyrimidine-4-carboxamide (from Protocol 2)

  • Aryl- or heteroarylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-dioxane and water, 4:1)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification reagents

Procedure:

  • In a Schlenk flask or microwave vial, combine the 2-amino-5-bromo-N-substituted-pyrimidine-4-carboxamide (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (5 mol%), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Case Study: A Building Block for Novel Kinase Inhibitors

While specific, publicly disclosed clinical candidates directly utilizing this compound are not abundant, its structural motifs are prevalent in patented kinase inhibitors. For instance, numerous patents describe 2,4-diaminopyrimidine derivatives as potent inhibitors of various kinases, where the C5 position is often substituted with an aryl or heteroaryl group. The synthetic strategies outlined in these patents frequently involve the coupling of a 5-halopyrimidine with a suitable boronic acid, followed by amidation or other functional group interconversions. The use of this compound provides a more direct and efficient route to such compounds.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its trifunctional nature allows for the strategic and selective introduction of diverse chemical functionalities, making it an ideal scaffold for the construction of complex molecular architectures. The protocols and application notes provided herein offer a solid foundation for researchers to harness the full potential of this powerful intermediate in the design and synthesis of novel therapeutic agents.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859.
  • Cohen, M. S., & Cherukupalli, S. (2017). Privileged Scaffolds in Medicinal Chemistry. In Burger's Medicinal Chemistry and Drug Discovery (pp. 1-46). John Wiley & Sons, Inc.

Sources

Application Notes & Protocols: Strategic Suzuki Coupling of 2-Amino-5-bromopyrimidine-4-carboxylic acid for Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the Pyrimidine Core

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds and approved pharmaceuticals, including kinase inhibitors for oncology and antiviral agents.[1][2] The ability to strategically and efficiently functionalize the pyrimidine ring is paramount for modern drug discovery, enabling rapid exploration of structure-activity relationships (SAR) and the generation of novel molecular entities.[1] Among the most powerful tools for this purpose is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a versatile method for forming C-C bonds with exceptional functional group tolerance.[3][4]

This guide provides an in-depth analysis and detailed protocols for the Suzuki coupling of a particularly challenging yet valuable substrate: 2-Amino-5-bromopyrimidine-4-carboxylic acid . We will delve into the mechanistic nuances, critical reaction parameters, and troubleshooting strategies necessary to successfully couple this trifunctional building block, which is of high interest for creating complex pharmaceutical intermediates.

The Substrate: Overcoming Inherent Reactivity Challenges

This compound presents a unique set of challenges that must be addressed for a successful cross-coupling reaction. The molecule contains three distinct functional groups, each influencing the catalytic cycle:

  • The 5-bromo leaving group: This is the reactive site for the oxidative addition of the palladium catalyst.

  • The 2-amino group: This electron-donating group can increase the electron density of the pyrimidine ring. More critically, its Lewis basic nitrogen atom can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[5][6] This is analogous to the well-documented challenges faced with other aminopyridines and related N-heterocycles.[3][5]

  • The 4-carboxylic acid group: This acidic proton can interfere with the basic conditions required for the reaction. Furthermore, the carboxylate anion can also coordinate with the metal center. While some Suzuki reactions can proceed with free carboxylic acids, careful selection of the base is crucial to ensure both boronic acid activation and substrate compatibility without inducing decarboxylation.[7]

Understanding these intrinsic properties is the first step toward designing a robust and high-yielding protocol.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a Pd(0) active species.[1][4][8] The cycle is comprised of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrimidine, forming a Pd(II) intermediate. This is often the rate-limiting step and is heavily influenced by the choice of ligand on the palladium center.[8][9]

  • Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.[4][9][10]

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][9]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_complex1 Py-Pd(II)L₂-Br (Py = Pyrimidine) pd0->pd_complex1 pd0->pd_complex1 Oxidative Addition oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex2 Py-Pd(II)L₂-R' (R' = from Boronic Acid) pd_complex1->pd_complex2 pd_complex1->pd_complex2 Transmetalation transmetalation->pd_complex2 pd_complex2:s->pd0:s pd_complex2->pd0 Reductive Elimination reductive_elimination Reductive Elimination reductive_elimination->pd0 aryl_halide Py-Br aryl_halide->oxidative_addition boronic_acid R'-B(OH)₂ + Base boronate [R'-B(OH)₃]⁻ boronic_acid->boronate boronate->transmetalation product Py-R' product->reductive_elimination Experimental_Workflow start Start reagent_prep Reagent Preparation (Substrate, Boronic Acid, Base, Catalyst) start->reagent_prep setup Reaction Setup (Add reagents to flask) reagent_prep->setup inert Inert Atmosphere (Evacuate & backfill with N₂/Ar) setup->inert solvent_add Solvent Addition (Degassed Solvents) inert->solvent_add reaction Reaction (Heat at 80-110 °C) solvent_add->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (Cool, Dilute, Extract) monitor->workup Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

References

Hydrolysis of 2-Amino-5-bromopyrimidine-4-carboxamide to 2-Amino-5-bromopyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide:

Abstract

This technical note provides a comprehensive guide to the hydrolysis of 2-Amino-5-bromopyrimidine-4-carboxamide, a critical transformation for synthesizing key intermediates in pharmaceutical research. The 2-amino-5-bromopyrimidine-4-carboxylic acid product is a valuable building block, particularly in the development of kinase inhibitors.[1][2] This document details two robust protocols for this conversion—acid-catalyzed and base-promoted hydrolysis—and delves into the underlying reaction mechanisms. It is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of this synthetic step, complete with procedural details, mechanistic insights, and troubleshooting advice.

Introduction and Significance

The conversion of amides to carboxylic acids is a fundamental reaction in organic synthesis.[3] While amide bonds are known for their stability, their hydrolysis is a necessary step in many synthetic pathways.[3][4][5] The target molecule, this compound, serves as a crucial scaffold in medicinal chemistry. The pyrimidine core, functionalized with amino, bromo, and carboxylic acid groups, offers multiple points for diversification, making it an attractive starting material for creating libraries of compounds for drug discovery.

This guide provides a detailed examination of the two primary methods for hydrolyzing 2-Amino-5-bromopyrimidine-4-carboxamide:

  • Acid-Catalyzed Hydrolysis: Utilizing strong mineral acids and heat.

  • Base-Promoted Hydrolysis: Employing a stoichiometric amount of a strong base with subsequent acidification.

The choice between these methods depends on the substrate's overall stability, the compatibility of other functional groups, and desired work-up conditions.

Mechanistic Principles of Amide Hydrolysis

Amides are the least reactive of the carboxylic acid derivatives, and their hydrolysis typically requires heating with strong aqueous acid or base for extended periods.[3]

Acid-Catalyzed Mechanism

Under acidic conditions, the reaction is catalyzed by protonation of the amide's carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[6][7][8] The resulting amine is protonated to form an ammonium salt, rendering the final step of the reaction irreversible.[6][7]

The process unfolds in several key steps:

  • Protonation: The carbonyl oxygen is protonated by a strong acid (e.g., H₃O⁺).

  • Nucleophilic Attack: A water molecule attacks the now highly electrophilic carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to the nitrogen atom of the amino group, converting it into a better leaving group.

  • Elimination: The lone pair on the hydroxyl group reforms the carbonyl double bond, expelling ammonia (NH₃) as the leaving group.

  • Deprotonation & Acid-Base Reaction: The protonated carboxylic acid is deprotonated by water. The liberated ammonia is immediately protonated by the acidic medium to form an ammonium salt (NH₄⁺).

G cluster_0 Acid-Catalyzed Hydrolysis Amide 2-Amino-5-bromopyrimidine-4-carboxamide ProtonatedAmide Protonated Amide (O-protonated) Amide->ProtonatedAmide + H3O+ Tetrahedral1 Tetrahedral Intermediate ProtonatedAmide->Tetrahedral1 + H2O ProtonatedAmineInt N-Protonated Intermediate Tetrahedral1->ProtonatedAmineInt Proton Transfer ProtonatedAcid Protonated Carboxylic Acid + NH3 ProtonatedAmineInt->ProtonatedAcid - NH3 FinalProduct Carboxylic Acid + NH4+ ProtonatedAcid->FinalProduct Deprotonation & NH3 Protonation G cluster_1 Base-Promoted Hydrolysis Amide 2-Amino-5-bromopyrimidine-4-carboxamide Tetrahedral2 Tetrahedral Intermediate Amide->Tetrahedral2 + OH⁻ CarboxylicAcid Carboxylic Acid + ⁻NH2 Tetrahedral2->CarboxylicAcid Elimination of ⁻NH2 Carboxylate Carboxylate Salt + NH3 CarboxylicAcid->Carboxylate Irreversible Deprotonation FinalProduct Final Carboxylic Acid Carboxylate->FinalProduct Acid Work-up (+ H3O+)

References

Synthesis of 2-Amino-5-bromopyrimidine-4-carboxylic acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Amino-5-bromopyrimidine-4-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The protocol herein details a robust and regioselective method for the bromination of 2-Aminopyrimidine-4-carboxylic acid using N-Bromosuccinimide (NBS). This application note is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step experimental procedure but also the underlying mechanistic principles, safety considerations, and methods for product characterization. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic pathway.

Introduction

Pyrimidine derivatives are a cornerstone in the development of therapeutic agents, owing to their presence in a vast array of biologically active molecules. Specifically, functionalized 2-aminopyrimidines serve as critical intermediates for compounds exhibiting anticancer, antiviral, and antibacterial properties.[1] The introduction of a bromine atom at the C5-position of the pyrimidine ring, as in the target molecule this compound, provides a versatile handle for further molecular elaboration through cross-coupling reactions such as Suzuki, Stille, and Sonogashira reactions.

This guide outlines a proposed synthetic route based on established precedents for the regioselective bromination of activated heterocyclic systems.[2][3][4] The chosen methodology employs N-Bromosuccinimide (NBS) as a mild and effective brominating agent, which offers high selectivity for the electron-rich C5-position of the 2-aminopyrimidine scaffold.[5][6]

Reaction Scheme & Mechanistic Insights

The synthesis proceeds via an electrophilic aromatic substitution reaction. The pyrimidine ring, while generally electron-deficient, is strongly activated towards electrophilic attack at the C5-position by the electron-donating amino group at the C2-position. The carboxylic acid group at the C4-position is an electron-withdrawing group and further deactivates the ring, but the directing effect of the amino group is dominant for the C5-position.

Reaction:

Mechanistic Rationale:

N-Bromosuccinimide serves as a source of an electrophilic bromine species (Br+). In the presence of a suitable solvent, NBS can generate a low concentration of molecular bromine or a polarized complex that acts as the active brominating agent. The lone pair of electrons on the amino group at the C2-position increases the electron density of the pyrimidine ring, particularly at the C5-position, making it susceptible to electrophilic attack. The reaction proceeds through a resonance-stabilized cationic intermediate (a sigma complex or Wheland intermediate), which then loses a proton to restore aromaticity and yield the final product. The regioselectivity for the 5-position is a well-established principle in the chemistry of 2-aminopyrimidines.[2][3]

Detailed Experimental Protocol

This protocol is a proposed method based on analogous reactions and may require optimization for yield and purity.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Aminopyrimidine-4-carboxylic acid≥97%Commercially AvailableStarting material.
N-Bromosuccinimide (NBS)Reagent GradeCommercially AvailableRecrystallize from water if it appears yellow.[5]
Acetonitrile (CH₃CN)AnhydrousCommercially AvailableSolvent.
Dichloromethane (DCM)Reagent GradeCommercially AvailableFor extraction.
Deionized Water (H₂O)High PurityLaboratory SupplyFor work-up.
Saturated Sodium Bicarbonate (NaHCO₃) soln.Reagent GradeLaboratory PreparedFor washing.
Brine (Saturated NaCl soln.)Reagent GradeLaboratory PreparedFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially AvailableFor drying.
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Ice bath

  • Dropping funnel (optional)

  • Magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

  • Filtration apparatus (Büchner funnel and flask)

Synthetic Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Aminopyrimidine-4-carboxylic acid (1.0 eq.) in anhydrous acetonitrile (providing a concentration of approximately 0.1-0.2 M).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.

  • Addition of NBS: To the cooled solution, add N-Bromosuccinimide (1.05-1.1 eq.) portion-wise over 5-10 minutes. Ensure the temperature of the reaction mixture does not rise significantly during the addition.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature over 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol, 9:1). The starting material should be consumed over time, and a new, typically lower Rf spot corresponding to the product should appear.

  • Quenching and Work-up: Once the reaction is complete, quench the reaction by the addition of deionized water.

  • Solvent Removal: Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous mixture, add dichloromethane and transfer to a separatory funnel. Extract the aqueous layer with dichloromethane (3x volumes).

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution, deionized water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by one of the following methods:

  • Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethanol or an ethanol/water mixture) and allow it to cool slowly to form crystals.

  • Column Chromatography: If the crude product is an oil or contains impurities with similar solubility, purification by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) may be necessary.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Synthesis_Workflow A Dissolve Starting Material in Acetonitrile B Cool to 0 °C A->B Stir 15 min C Add NBS Portion-wise B->C Maintain Temp. D Stir and Monitor Reaction (TLC) C->D 2-4 hours E Quench with Water D->E Reaction Complete F Remove Acetonitrile E->F Rotary Evaporator G Extract with DCM F->G H Wash Organic Layer G->H NaHCO3, H2O, Brine I Dry and Concentrate H->I Na2SO4 J Purify Product (Recrystallization/Chromatography) I->J Crude Product K Characterize Final Product J->K Pure Product

Caption: Workflow for the synthesis of this compound.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure and regiochemistry. The disappearance of the singlet corresponding to the proton at the C5-position of the starting material and the appearance of a new aromatic singlet for the C6-proton would be indicative of successful bromination.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product. The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be observable in the mass spectrum.[7]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H stretches (amine), C=O stretch (carboxylic acid), and O-H stretch (carboxylic acid).

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling chemicals.

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle it in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[5][8]

  • Acetonitrile and Dichloromethane: These are volatile and potentially toxic organic solvents. All manipulations should be performed in a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Wang, L., et al. (2014). A Mild Method for the Regioselective Bromination of 2-Aminopyrimidines. Request PDF. Retrieved from [Link]

  • Singh, R., et al. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Heterocycles, 51(11), 2723-2728.
  • Google Patents. (n.d.). CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound.
  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics of electrophilic bromine transfer from N-bromosuccinimide to amines and amino acids. Retrieved from [Link]

  • Pierre, F., et al. (2011). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Synlett, 2011(12), 1739-1742.
  • ChemHelp ASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-bromopyrimidine-5-carboxylic acid. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 27(19), 6599.
  • Khan, I., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(21), 5126.

Sources

Application Notes: 2-Amino-5-bromopyrimidine-4-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds, including the nucleobases of DNA and RNA. Within this class, 2-Amino-5-bromopyrimidine-4-carboxylic acid and its ester derivatives represent a particularly versatile and powerful building block for drug discovery. The strategic arrangement of its three functional groups—a nucleophilic amino group, a synthetically versatile bromine atom, and a carboxylic acid moiety capable of diverse interactions—provides a platform for constructing complex molecular architectures with high therapeutic potential.

This technical guide offers an in-depth exploration of the applications of this scaffold, focusing on its critical role in the development of kinase inhibitors and other targeted therapeutics. We will delve into the causality behind its synthetic utility, provide detailed, field-proven protocols, and illustrate the key biological pathways where its derivatives exert their effects.

Section 1: Physicochemical Properties and Synthetic Overview

Core Molecular Data

The utility of a chemical scaffold begins with its fundamental properties. While the carboxylic acid form is key, it is often the ethyl or methyl ester that is employed in cross-coupling reactions due to its stability and solubility.

PropertyValue (for Carboxylic Acid)Value (for Ethyl Ester)
Molecular Formula C₅H₄BrN₃O₂C₇H₈BrN₃O₂
Molecular Weight 218.03 g/mol 246.07 g/mol
CAS Number 838523-66-1 (Isomer)1260788-14-4
Appearance Typically a solidSolid
Key Structural Features and Reactivity

The power of this scaffold lies in the distinct reactivity of its functional groups, which can be addressed with high selectivity.

Figure 1: Key functional groups and their roles.
  • Causality of Reactivity: The electron-withdrawing nature of the pyrimidine ring and the carboxylic acid group enhances the electrophilicity of the carbon atom attached to the bromine, making it highly susceptible to oxidative addition in palladium catalytic cycles. This makes Suzuki and other cross-coupling reactions particularly efficient at this position.[1]

General Synthetic Protocol: Bromination of the Pyrimidine Core

The 2-amino-5-bromopyrimidine scaffold is commonly synthesized via electrophilic bromination of the corresponding 2-aminopyrimidine precursor. N-Bromosuccinimide (NBS) is the reagent of choice due to its high selectivity and milder reaction conditions compared to elemental bromine.

Objective: To synthesize 2-Amino-5-bromopyrimidine with high yield and purity.

Materials:

  • 2-Aminopyrimidine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05-1.1 eq)

  • Acetonitrile (CH₃CN)

  • Deionized Water

  • Ice bath, magnetic stirrer, round bottom flask

Protocol:

  • Reaction Setup: Dissolve 2-aminopyrimidine (e.g., 2.5 g, 26.29 mmol) in acetonitrile (25 mL) in a round bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Cool the solution in an ice bath. Add NBS (e.g., 4.6 g, 27.9 mmol) portion-wise over 10-15 minutes, maintaining the temperature below 10 °C.

  • Reaction: Stir the mixture in the dark at room temperature overnight. The exclusion of light is crucial to prevent radical side reactions initiated by NBS.

  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Reduce the solvent volume under reduced pressure. Add deionized water (100 mL) to the residue and stir for 30 minutes to precipitate the product and dissolve inorganic by-products.

  • Purification: Filter the resulting white solid using a Büchner funnel, wash thoroughly with cold water, and dry in vacuo.

  • Expected Outcome: This protocol typically yields 2-Amino-5-bromopyrimidine as a white solid with a purity >97% and a yield of approximately 97%.[2] Characterization can be confirmed by ¹H NMR and LC-MS.

Section 2: Application in Kinase Inhibitor Development

The pyrimidine scaffold is a bioisostere of the adenine ring of ATP, allowing molecules that contain it to act as competitive inhibitors at the ATP-binding site of protein kinases.[3][4] This mimicry is fundamental to its success in oncology and inflammatory disease research.

Mechanism: The Pyrimidine Scaffold as a "Hinge-Binder"

Kinase inhibitors derive their specificity and potency from interactions with key residues in the ATP-binding pocket. The 2-aminopyrimidine motif is perfectly suited to form critical hydrogen bonds with the "hinge region" of the kinase, a flexible loop that connects the N- and C-lobes of the enzyme.

G cluster_0 Kinase ATP-Binding Pocket hinge Hinge Region (Backbone NH groups) inhibitor 2-Aminopyrimidine Scaffold inhibitor->hinge H-Bonds gatekeeper Gatekeeper Residue inhibitor->gatekeeper Steric Fit pocket Hydrophobic Pocket inhibitor->pocket Steric Fit atp ATP Blocked atp->inhibitor Competitive Inhibition

Figure 2: Pyrimidine scaffold interaction in a kinase ATP pocket.
Case Study: Synthesis of a Protein Kinase CK2 Inhibitor Core

Protein Kinase CK2 is a serine/threonine kinase that is overexpressed in many cancers and contributes to cell growth, proliferation, and suppression of apoptosis.[5][6] The 2-amino-5-bromopyrimidine-4-carboxylate scaffold is a key intermediate for synthesizing potent CK2 inhibitors. The following protocol outlines a domino Suzuki coupling-intramolecular amidation to form a tricyclic core, similar to that found in the inhibitor CX-5011.

Objective: To synthesize a pyrimido[4,5-c]quinoline core via a palladium-catalyzed domino reaction.

Materials:

  • Ethyl 2-amino-5-bromopyrimidine-4-carboxylate (1.0 eq)

  • 2-Amino-4-(methoxycarbonyl)phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Protocol:

  • Inert Atmosphere: To a dry Schlenk flask, add the pyrimidine starting material (1.0 eq), the phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₃PO₄ (2.0 eq). Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 85-95 °C with vigorous stirring. The causality for heating is to overcome the activation energy for both the oxidative addition and reductive elimination steps in the catalytic cycle.[7]

  • Monitoring: Monitor the reaction by LC-MS. The reaction is a "domino" or "tandem" process: the Suzuki coupling occurs first, followed by an intramolecular cyclization (amide formation) to form the tricyclic product. This one-pot approach is highly efficient.

  • Work-up: Upon completion (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

G start Ethyl 2-amino-5-bromopyrimidine- 4-carboxylate + Arylboronic Acid conditions Pd(PPh₃)₄, K₃PO₄ Dioxane/H₂O, 90°C start->conditions step1 Step 1: Suzuki Coupling (C-C Bond Formation) conditions->step1 intermediate Bi-aryl Intermediate (Unstable, in situ) step1->intermediate Spontaneous step2 Step 2: Intramolecular Amidation (Cyclization) intermediate->step2 product Tricyclic Pyrimido[4,5-c]quinoline Core Product step2->product

Figure 3: Domino reaction workflow for kinase inhibitor core synthesis.
Mechanism of Action: CK2 Signaling Pathway Inhibition

CK2 is a master regulator, phosphorylating hundreds of substrates involved in cell survival and proliferation.[8] By inhibiting CK2, drugs derived from the 2-amino-5-bromopyrimidine scaffold can disrupt multiple oncogenic pathways simultaneously.

G cluster_0 Upstream Signals cluster_1 Downstream Pro-Survival Pathways cluster_2 Cellular Outcomes growth_factors Growth Factors (e.g., Wnt, EGFR) ck2 CK2 Kinase (Overexpressed in Cancer) growth_factors->ck2 nfkb NF-κB Pathway ck2->nfkb Activates akt PI3K/AKT Pathway ck2->akt Activates p53 p53 (Tumor Suppressor) ck2->p53 Inhibits proliferation Increased Proliferation nfkb->proliferation akt->proliferation apoptosis Suppressed Apoptosis akt->apoptosis p53->apoptosis inhibitor CK2 Inhibitor (e.g., CX-5011) inhibitor->ck2 BLOCKS

Figure 4: Simplified CK2 signaling pathway and point of inhibition.

Section 3: Broader Applications and Scaffold Hopping

The versatility of the 2-amino-5-bromopyrimidine core extends beyond kinase inhibition, demonstrating its value across different therapeutic modalities.

Synthesis of Endothelin Receptor Antagonists

The 2-amino-5-bromopyrimidine scaffold (without the 4-carboxylic acid) is a crucial building block in the synthesis of Macitentan , a dual endothelin receptor antagonist for treating pulmonary arterial hypertension.[9] In this synthesis, the 2-amino group is first converted to a chloro group. The key step then involves a nucleophilic aromatic substitution (SNAr) where an alcohol displaces the chlorine, and the 5-bromo position is later used for a Suzuki coupling to introduce a bromophenyl group.[10][11] This highlights how different functional groups on the same core can be leveraged for distinct synthetic strategies.

Development of Antiviral and Anticancer Nucleoside Analogs

Brominated pyrimidines are classical precursors for the synthesis of nucleoside analogs, where the bromine can be displaced or modified to generate compounds that interfere with viral or cancer cell replication. The 2-amino group can enhance target binding, while the 4-carboxylic acid can improve solubility and provide an additional point for derivatization.

Section 4: Summary and Future Outlook

This compound and its derivatives are a premier scaffold in drug discovery. Its pre-activated and orthogonal functional groups enable rapid, efficient, and modular synthesis of complex molecules.

  • Key Advantages:

    • Synthetic Tractability: The 5-bromo position is ideal for robust palladium-catalyzed cross-coupling reactions.

    • Biological Relevance: The 2-aminopyrimidine motif is a proven hinge-binding element for kinase inhibition.

    • Modularity: The 4-carboxylic acid/ester allows for fine-tuning of pharmacokinetic properties and the introduction of additional binding moieties.

The future of this scaffold lies in its application to new target classes and the development of next-generation therapeutics, such as covalent inhibitors (by replacing the bromine with a Michael acceptor) and PROTACs (by attaching an E3 ligase binder to the carboxylic acid). Its continued use in both academic and industrial research will undoubtedly lead to the discovery of novel and effective medicines.

References

  • D'Agnano, I., & Ruzzene, M. (2022). CK2 and the Hallmarks of Cancer. International Journal of Molecular Sciences. Available at: [Link]

  • Borgo, C., & Ruzzene, M. (2019). CK2 signaling pathways in tumorigenesis. ResearchGate. Available at: [Link]

  • Pozo, G., et al. (2020). Protein Kinase CK2 in Cancer Energetics. Frontiers in Oncology. Available at: [Link]

  • Siddiqui, I., et al. (2021). Protein kinase 2 (CK2): a potential regulator of immune cell development and function in cancer. Immunological Medicine. Available at: [Link]

  • Wikipedia. (n.d.). Casein kinase 2. Wikipedia. Available at: [Link]

  • Fallah, F., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • Sharma, S., et al. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment. ResearchGate. Available at: [Link]

  • Fallah, F., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-bromopyrimidine. PubChem Compound Database. Available at: [Link]

  • Google Patents. (2017). WO2017191565A1 - Process for preparation of macitentan. Google Patents.
  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (2021). US20210300880A1 - Method for preparing macitentan and intermediate compound thereof. Google Patents.
  • Taddei, M., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]

  • Taddei, M., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

  • Lee, K., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (2018). WO2018059288A1 - Method for preparing macitentan and intermediate compound thereof. Google Patents.
  • National Center for Biotechnology Information. (n.d.). 5-Amino-2-bromopyridine-4-carboxylic acid. PubChem Compound Database. Available at: [Link]

  • ChemBK. (2022). 2-Amino-5-bromo pyrimidine. ChemBK. Available at: [Link]

  • Google Patents. (2017). WO 2017/033016 A1. Google Patents.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-bromopyrimidine-5-carboxylic acid. PubChem Compound Database. Available at: [Link]

  • ResearchGate. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. Available at: [Link]

  • ResearchGate. (2006). Synthesis of 2-Amino-5-bromopyridine. ResearchGate. Available at: [Link]

Sources

Application Note: 2-Amino-5-bromopyrimidine-4-carboxylic Acid as a Foundational Intermediate for Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, particularly in the realm of virology.[1] Its inherent ability to mimic endogenous nucleosides allows for the design of potent antimetabolites that can disrupt viral replication.[2] This application note details the significance, synthesis, and application of 2-Amino-5-bromopyrimidine-4-carboxylic acid, a highly functionalized intermediate poised for the development of next-generation antiviral drug candidates. We provide detailed protocols for the synthesis of its precursors and its subsequent conversion into a class of 2-amino-5-bromo-4(3H)-pyrimidinones, which have demonstrated notable antiviral and immunomodulatory activities.[3][4]

Introduction: The Primacy of Pyrimidines in Antiviral Therapy

Pyrimidine derivatives are integral to the management of viral diseases, with numerous approved drugs targeting viruses like HIV, Hepatitis B (HBV), and Herpes Simplex Virus (HSV).[5] These agents typically function as nucleoside analogs; after intracellular phosphorylation, they compete with natural nucleoside triphosphates for incorporation into nascent viral DNA or RNA strands by viral polymerases. This incorporation leads to chain termination or dysfunctional genetic material, effectively halting viral replication.[2][6]

The strategic functionalization of the pyrimidine ring is critical for modulating potency, selectivity, and pharmacokinetic properties. This compound serves as an exemplary intermediate, offering three distinct points for chemical modification:

  • The C4-carboxylic acid group allows for the formation of amides or esters, enabling library synthesis and pro-drug strategies.

  • The C5-bromo substituent is a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), permitting the introduction of diverse aryl or alkyl groups to explore the chemical space.[3]

  • The C2-amino group provides a site for further derivatization and is a key hydrogen-bonding feature for target engagement.

This document provides researchers with the foundational knowledge and detailed protocols to leverage this intermediate in antiviral drug discovery programs.

Physicochemical Properties of the Precursor

While this compound is a specialized research intermediate, its properties can be understood from its unbrominated precursor, 2-Aminopyrimidine-4-carboxylic acid.

PropertyValueSource
Chemical Name 2-Aminopyrimidine-4-carboxylic acid[7][8]
CAS Number 2164-65-0[8]
Molecular Formula C₅H₅N₃O₂[7]
Molecular Weight 139.11 g/mol [7]
IUPAC Name 2-aminopyrimidine-4-carboxylic acid[7]
Appearance SolidN/A

Synthesis Protocols

A robust and scalable synthesis is paramount for any useful intermediate. The following multi-step protocol outlines a reliable pathway to this compound from common starting materials.

Workflow for Intermediate Synthesis

cluster_0 Protocol 1: Precursor Ester Synthesis cluster_1 Protocol 2: Hydrolysis cluster_2 Protocol 3: Bromination Guanidine Guanidine Ester Ethyl 2-amino-4-hydroxy- pyrimidine-5-carboxylate Guanidine->Ester Cyclization (Base, e.g., KOH) DEMM Diethyl ethoxymethylenemalonate DEMM->Ester CarboxylicAcid 2-Amino-4-hydroxy- pyrimidine-5-carboxylic acid Ester->CarboxylicAcid NaOH, H₂O (Hydrolysis) FinalIntermediate 2-Amino-5-bromo-4-hydroxy- pyrimidine-5-carboxylic acid (Target Intermediate) CarboxylicAcid->FinalIntermediate NBS or Br₂ (Electrophilic Bromination)

Caption: Synthetic pathway to the target intermediate.

Protocol 1: Synthesis of Ethyl 2-Amino-4-hydroxypyrimidine-5-carboxylate

This protocol is based on the classical condensation reaction to form the pyrimidine ring.[9][10]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (KOH) in ethanol.

  • Addition of Reagents: Add guanidine carbonate to the ethanolic KOH solution and stir until dissolved.

  • Cyclization: Gradually add diethyl ethoxymethylenemalonate to the reaction mixture at a controlled temperature. A yellow precipitate typically forms.[10]

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation: Cool the reaction mixture to approximately 5°C. Filter the precipitate and wash with cold ethanol and then water.

  • Purification: Recrystallize the crude product from an ethanol/water solvent mixture to yield the pure ester as a solid.[11]

Causality Note: The basic conditions (KOH) are essential to deprotonate the guanidine, making it a more potent nucleophile to initiate the cyclization cascade with the diethyl ethoxymethylenemalonate electrophile.

Protocol 2: Hydrolysis to 2-Amino-4-hydroxypyrimidine-5-carboxylic Acid

This step converts the precursor ester into the corresponding carboxylic acid.[12]

  • Reaction Setup: Suspend Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate in water in a round-bottom flask.

  • Hydrolysis: Add a solution of sodium hydroxide (NaOH) and heat the mixture to boiling for 2-3 hours.

  • Work-up: Cool the reaction mixture in an ice bath.

  • Precipitation: Carefully acidify the solution to a pH of ~2 with a suitable acid (e.g., HCl). The carboxylic acid product will precipitate out of the solution.

  • Isolation: Filter the solid product, wash with cold water, and dry under vacuum.

Protocol 3: Bromination to Yield the Target Intermediate

This final step introduces the bromine atom at the C5 position via electrophilic aromatic substitution.

  • Reaction Setup: Dissolve 2-Amino-4-hydroxypyrimidine-5-carboxylic acid in a suitable solvent such as acetic acid or DMF.

  • Bromination: Add N-Bromosuccinimide (NBS) or a solution of Bromine (Br₂) in the same solvent dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction overnight in the dark and monitor by TLC for the disappearance of the starting material.

  • Isolation: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if Br₂ was used. Precipitate the product by adding the reaction mixture to cold water.

  • Purification: Filter the crude solid, wash thoroughly with water, and dry. Recrystallization or column chromatography may be employed if further purification is needed.

Causality Note: The pyrimidine ring, activated by the amino and hydroxyl groups, is susceptible to electrophilic attack. The C5 position is electronically favored for substitution. NBS is often preferred as it is a safer and more selective source of electrophilic bromine compared to liquid Br₂.

Application in the Synthesis of Antiviral Pyrimidinones

The true utility of this compound (or its tautomer, 2-amino-5-bromo-4-hydroxypyrimidine) is demonstrated in its elaboration into diverse libraries of potential drug candidates. A study by Singh et al. showcased a regioselective protocol to introduce various substituents at the C6 position, leading to compounds with demonstrable antiviral activity.[3]

Workflow for C6-Phenyl Elaboration

Intermediate 2-Amino-5-bromo-4(3H)-pyrimidinone (Tautomer of Intermediate) Lithiation Dilithiated Intermediate (Anionic) Intermediate->Lithiation n-BuLi (3.1 equiv) THF, 0°C FinalProduct 2-Amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (Antiviral Candidate) Lithiation->FinalProduct Benzaldehyde (PhCHO) Substitution Electrophilic Quench Substitution->Lithiation

Caption: Synthesis of a C6-phenyl antiviral candidate.

Protocol 4: Synthesis of 2-Amino-5-bromo-6-phenyl-4(3H)-pyrimidinone

This protocol is adapted from the work of Singh et al. and demonstrates the conversion of a simple pyrimidinone into a more complex, biologically active molecule.[3]

  • Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), suspend the starting pyrimidinone (e.g., 2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone, which can be derived from the target intermediate) in anhydrous Tetrahydrofuran (THF).

  • Lithiation: Cool the suspension to 0°C in an ice bath. Add n-butyllithium (n-BuLi, ~3.1 equivalents) dropwise. The formation of a dianion is critical for regioselective substitution at C6.

  • Electrophilic Quench: After stirring, add the electrophile (e.g., benzaldehyde for the phenyl derivative) to the reaction mixture.

  • Work-up: Allow the reaction to warm to room temperature. Quench carefully with a saturated solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over sodium sulfate, concentrate under reduced pressure, and purify the residue using column chromatography to yield the final product.

Antiviral Activity & Mechanism of Action

The derivatization of the 2-amino-5-bromopyrimidinone core has yielded compounds with activity against a range of viruses. Research has shown that compounds like 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone can act as potent interferon inducers.[4]

CompoundVirus StrainCell LineActivity (EC₅₀)Cytotoxicity (CC₅₀)Selectivity Index (SI)
14d (6-phenethyl)Vesicular Stomatitis VirusHeLa>20 µM20 µM~1
14d (6-phenethyl)Sindbis VirusVero14 µM70 µM5
14e (6-phenyl)Vesicular Stomatitis VirusHeLa13 µM20 µM~1.5
14e (6-phenyl)Sindbis VirusVero14 µM>200 µM>14
Data adapted from Singh K, et al. Eur J Med Chem. 2013.[3]

The modest selectivity indices in this particular study indicate that while antiviral effects were observed, they occurred at concentrations close to the cytotoxic threshold, highlighting the need for further optimization of the scaffold.[3]

General Mechanism of Pyrimidine Analogs

The broader class of pyrimidine-based antivirals functions by disrupting nucleic acid synthesis.

cluster_0 Host Cell cluster_1 Viral Replication Cycle Prodrug Pyrimidine Analog (e.g., from intermediate) ActiveDrug Active Triphosphate Form (PY-TP) Prodrug->ActiveDrug Cellular Kinases Polymerase Viral RNA/DNA Polymerase ActiveDrug->Polymerase Competitive Inhibition TerminatedChain Chain Termination or Dysfunctional Viral Genome Polymerase->TerminatedChain Incorporation of PY-TP Template Viral RNA/DNA Template Template->Polymerase Chain Growing Nucleic Acid Chain Chain->Polymerase

Caption: General mechanism of pyrimidine analog antivirals.

  • Cellular Uptake & Activation: The pyrimidine analog (prodrug) enters the host cell.

  • Phosphorylation: Host cell kinases phosphorylate the analog into its active triphosphate form.

  • Competitive Inhibition: The activated analog competes with natural nucleoside triphosphates (e.g., CTP, TTP) for the active site of the viral polymerase.

  • Incorporation & Termination: The viral polymerase incorporates the analog into the growing viral DNA or RNA strand, leading to premature chain termination and the cessation of replication.[6]

Conclusion

This compound represents a strategically vital intermediate for constructing novel antiviral agents. Its inherent functionality allows for systematic chemical exploration of the pyrimidine scaffold, a proven pharmacophore in virology. The protocols provided herein offer a clear pathway for the synthesis and derivatization of this intermediate, enabling researchers to generate compound libraries for screening and to pursue structure-activity relationship studies aimed at identifying candidates with high potency and selectivity. The continued exploration of this and similar pyrimidine intermediates holds significant promise for addressing the ongoing challenge of viral diseases.

References

  • Singh, K., Singh, K., & Balzarini, J. (2013). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. European Journal of Medicinal Chemistry, 67, 428-433. Available from: [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Pyrimidine Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. Available from: [Link]

  • Stringfellow, D. A., & Overall, J. C. (1985). Pyrimidinones. 1. 2-Amino-5-halo-6-aryl-4(3H)-pyrimidinones. Interferon-inducing antiviral agents. Journal of Medicinal Chemistry, 28(12), 1864-9. Available from: [Link]

  • Galmarini, C. M., Mackey, J. R., & Dumontet, C. (2002). Pyrimidine nucleoside analogs in cancer treatment. Current pharmaceutical design, 8(9), 719-31. Available from: [Link]

  • Yarbro, J. W. (2000). Pyrimidine Analogs. In Holland-Frei Cancer Medicine. 5th edition. BC Decker. Available from: [Link]

  • Andrei, G., & De Clercq, E. (2016). Analogues of Pyrimidine Nucleosides as Mycobacteria Growth Inhibitors. Molecules, 21(10), 1345. Available from: [Link]

  • PrepChem. (n.d.). Synthesis of (b) 2-Allylamino-4-hydroxypyrimidine-5-carboxylic acid. Available from: [Link]

  • Synthetic pyrimidine nucleoside antiviral drugs or agents. (2024, June 19). YouTube. Available from: [Link]

  • Chem-Impex International, Inc. (n.d.). 2-Amino-5-bromopyrimidine. Available from: [Link]

  • Pullela, P. K., et al. (2019). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry, 29(10), 2119-2122. Available from: [Link]

  • Pullela, P. K., et al. (2019). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-Carboethoxy-4-Hydroxypyrimidine. Asian Journal of Chemistry, 29, 2119-2122. Available from: [Link]

  • Stringfellow, D. A., et al. (1985). Pyrimidinones. 1. 2-Amino-5-halo-6-aryl-4(3H)-pyrimidinones. Interferon-inducing antiviral agents. Journal of Medicinal Chemistry, 28(12), 1864-1869. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-bromopyrimidine-5-carboxylic acid. PubChem Compound Database. Available from: [Link]

  • Google Patents. (n.d.). CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound.
  • El-Gendy, M. A., et al. (2002). Pyrido[2,3-d]pyrimidines and pyrimido[5',4':5,6]pyrido[2,3-d]pyrimidines as New Antiviral Agents: Synthesis and Biological Activity. Archiv der Pharmazie, 335(6), 289-295. Available from: [Link]

  • Eureka | Patsnap. (n.d.). Preparation method of 2-amino-5-bromopyridine. Available from: [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Available from: [Link]

  • El-Sayed, N. S., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(23), 5221. Available from: [Link]

  • Google Patents. (n.d.). CN105153023A - Synthetic method of 2-amino-4-bromopyridine.
  • National Center for Biotechnology Information. (n.d.). 2-Aminopyrimidine-4-carboxylic acid. PubChem Compound Database. Available from: [Link]

  • Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Available from: [Link]

Sources

developing TBK1 inhibitors with 2-Amino-5-bromopyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Development of Novel TANK-Binding Kinase 1 (TBK1) Inhibitors from a 2-Amino-5-bromopyrimidine-4-carboxylic Acid Scaffold

Authored by: Gemini, Senior Application Scientist

Abstract

TANK-Binding Kinase 1 (TBK1) is a non-canonical IκB kinase that has emerged as a critical node in signal transduction pathways governing innate immunity, inflammation, autophagy, and cell proliferation.[1][2][3] Its dysregulation is implicated in a spectrum of human diseases, including autoimmune disorders, neurodegenerative conditions, and various cancers, making it a compelling therapeutic target.[2][4][5] This document provides a comprehensive guide for researchers and drug development professionals on the rational design, synthesis, and evaluation of potent and selective TBK1 inhibitors, utilizing this compound as a versatile starting scaffold. We detail a complete workflow, from chemical synthesis and biochemical potency assessment to cellular target engagement and selectivity profiling, providing both the theoretical basis and practical, step-by-step protocols.

Introduction: The Rationale for Targeting TBK1

TBK1 is a serine/threonine kinase that functions as a central integrator of signals from various pattern recognition receptors (PRRs), including Toll-like receptors (TLRs) and the cGAS-STING pathway.[3][6] Upon activation, TBK1 phosphorylates key transcription factors, most notably Interferon Regulatory Factor 3 (IRF3), leading to its dimerization, nuclear translocation, and the subsequent transcription of type I interferons (IFN-I).[1][7][8] This cascade is fundamental to mounting an effective antiviral response.[9] Beyond this canonical role, TBK1 also participates in NF-κB activation, regulation of autophagy, and mitotic control, highlighting its multifaceted nature.[2][10]

The same pathways that protect against pathogens can drive pathology when aberrantly activated. Chronic TBK1 signaling is linked to the inflammatory milieu of autoimmune diseases like lupus and rheumatoid arthritis.[2][5] In oncology, TBK1 has a paradoxical role; while it can mediate anti-tumor immunity, it also supports the survival of certain cancer cells, particularly those with KRAS mutations, making its inhibition a context-dependent therapeutic strategy.[4][6][10][11] Therefore, the development of selective TBK1 inhibitors is a highly sought-after goal in modern pharmacology.[12][13]

TBK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core Kinase Complex cluster_downstream Downstream Effectors cluster_nucleus Nuclear Events TLR3 TLR3 (dsRNA) TBK1 TBK1 TLR3->TBK1 via TRIF cGAS cGAS (dsDNA) STING STING cGAS->STING cGAMP STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates (Ser396) NFkB NF-κB Pathway TBK1->NFkB Autophagy Autophagy Regulation TBK1->Autophagy pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerization IFN Type I Interferon (IFN-α/β) Genes pIRF3->IFN Nuclear Translocation

Caption: The TBK1 signaling pathway.

The Privileged Scaffold: 2-Aminopyrimidine in Kinase Inhibition

The 2-aminopyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, particularly for designing ATP-competitive kinase inhibitors.[14][15] Its structure mimics the adenine base of ATP, allowing it to form key hydrogen bonds with the "hinge" region of the kinase active site, a critical interaction for potent inhibition.[16][17]

Our starting material, This compound , is strategically functionalized for inhibitor development:

  • 2-Amino Group: Serves as the primary hinge-binding motif.

  • Pyrimidine Core: The foundational scaffold that orients the other functional groups within the ATP-binding pocket.

  • 5-Bromo Group: An ideal chemical handle for introducing molecular diversity. It is positioned to project into the solvent-exposed region of the kinase, allowing for modifications that can enhance potency and selectivity. It is readily functionalized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).[18][19]

  • 4-Carboxylic Acid Group: This position offers another vector for modification. It can be converted to various amides to pick up additional hydrogen bonds, improve cell permeability, or modulate physicochemical properties.

A Step-by-Step Workflow for Inhibitor Development

The development process follows a logical progression from chemical synthesis to biochemical and cellular validation. This ensures that resources are focused on compounds with the highest potential.

Workflow Start Starting Material: 2-Amino-5-bromopyrimidine -4-carboxylic acid Synthesis Protocol 1: Combinatorial Synthesis (Amidation & Suzuki Coupling) Start->Synthesis Purify Purification & QC (HPLC, LC-MS, NMR) Synthesis->Purify Biochem Protocol 2: Biochemical IC50 Assay (Recombinant TBK1) Purify->Biochem Selectivity Protocol 3: Kinase Selectivity Profiling (Kinome Panel) Biochem->Selectivity Potent Hits (IC50 < 100 nM) Cellular Protocol 4: Cell-Based Target Engagement (p-IRF3 Western Blot) Biochem->Cellular Potent Hits Lead Lead Candidate Selectivity->Lead Selective Hits Cellular->Lead Cell-Active Hits

Caption: The drug discovery workflow for developing TBK1 inhibitors.

Protocol 1: Synthesis of a Focused Inhibitor Library

Objective: To generate a library of diverse compounds by modifying the 4-carboxy and 5-bromo positions of the starting scaffold.

Causality: This two-step diversification strategy allows for the exploration of chemical space around the core scaffold. Amidation at the 4-position explores interactions deep within the pocket, while the Suzuki coupling at the 5-position explores the more variable, solvent-facing region, which is key to achieving selectivity.

Step 1: Amidation of the Carboxylic Acid

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF).

  • Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq).

  • Stir for 15 minutes at room temperature.

  • Add the desired primary or secondary amine (1.1 eq).

  • Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the resulting amide intermediate by flash column chromatography.

Step 2: Suzuki-Miyaura Cross-Coupling

  • To a reaction vessel, add the 2-amino-5-bromo-4-carboxamide derivative (1.0 eq), the desired aryl or heteroaryl boronic acid/ester (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).

  • Degas the reaction mixture by bubbling with argon or nitrogen for 15 minutes.

  • Add a degassed solvent system (e.g., Dioxane/Water 4:1).

  • Heat the reaction to 80-100 °C and stir for 2-16 hours, monitoring by LC-MS.

  • Upon completion, cool the reaction, filter off the catalyst, and perform an aqueous workup.

  • Purify the final compound by preparative HPLC to ensure high purity (>95%) for biological testing.

  • Confirm the structure and identity using ¹H NMR and high-resolution mass spectrometry.

Protocol 2: In Vitro Biochemical Assay for TBK1 Potency (IC₅₀ Determination)

Objective: To determine the concentration of inhibitor required to reduce the enzymatic activity of recombinant TBK1 by 50%.

Principle: We will use a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[20][21] A decrease in ADP production corresponds to the inhibition of TBK1.

Materials:

  • Recombinant human TBK1 enzyme (e.g., Promega, BPS Bioscience).[20][22]

  • Kinase Substrate: A suitable peptide substrate (e.g., IRF3-derived peptide) or a generic substrate like myelin basic protein (MBP).

  • ATP: At a concentration near the Kₘ for TBK1 (typically 5-10 µM).[23]

  • Kinase Buffer: (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT).[20]

  • ADP-Glo™ Assay System (Promega) or equivalent.

  • Synthesized compounds dissolved in 100% DMSO.

  • White, opaque 384-well assay plates.

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.

  • In the assay plate, add 1 µL of the compound dilution or DMSO (for positive and negative controls).

  • Add 2 µL of TBK1 enzyme diluted in kinase buffer. Incubate for 15-20 minutes at room temperature to allow compound binding.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.

  • Incubate for 60 minutes at room temperature. The reaction time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption for the uninhibited control).

  • Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation:

Compound IDR¹ Group (Amide)R² Group (Aryl)TBK1 IC₅₀ (nM)
T-001MethylamidePhenyl85
T-002Methylamide4-fluorophenyl25
T-003CyclopropylamidePyridin-4-yl12
BX-795 (Control)--15
Protocol 3: Kinase Selectivity Profiling

Objective: To assess the specificity of hit compounds by testing them against a broad panel of other protein kinases.

Causality: High target selectivity is crucial for minimizing off-target effects and potential toxicity in a therapeutic context.[24] Since many kinase ATP-binding sites are structurally conserved, broad profiling is a mandatory step to validate a lead compound.[25][26]

Procedure:

  • Select compounds with potent TBK1 inhibition (e.g., IC₅₀ < 100 nM) for profiling.

  • Submit compounds to a commercial kinase profiling service (e.g., Reaction Biology, Eurofins).

  • A common and cost-effective initial screen involves testing the compound at a single high concentration (e.g., 1 µM) against a large panel of kinases (e.g., >400 kinases).[26]

  • For any kinase that shows significant inhibition (e.g., >70% inhibition), perform a follow-up full IC₅₀ determination.

  • Data Analysis: Analyze the data to identify off-targets. A compound is considered selective if it shows a significant window (e.g., >100-fold) between its IC₅₀ for TBK1 and other kinases. Pay special attention to the closest homolog, IKKε.

Protocol 4: Cellular Target Engagement Assay via Western Blot

Objective: To confirm that the inhibitor can penetrate the cell membrane and suppress TBK1's catalytic activity, as measured by the phosphorylation of its direct downstream substrate, IRF3.

Principle: Active TBK1 phosphorylates IRF3 at Serine 396 (in humans), which is a prerequisite for its dimerization and nuclear function.[27][28] A successful TBK1 inhibitor should reduce the level of phospho-IRF3 (p-IRF3) in a dose-dependent manner. This serves as a direct biomarker of target engagement in a cellular context.[29]

Materials:

  • Cell Line: A cell line with an activatable TBK1 pathway. Bone-marrow-derived macrophages (BMDMs) or a human monocyte line like THP-1 are excellent models. Alternatively, some cancer cell lines (e.g., pancreatic) show high basal TBK1 activity.[27][29]

  • Stimulant: Poly(I:C) (a dsRNA mimic) to activate the TLR3-TBK1 pathway.

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Primary Antibodies: Rabbit anti-p-IRF3 (Ser396), Rabbit anti-total IRF3, Rabbit anti-p-TBK1 (Ser172), Rabbit anti-total TBK1.

  • Loading Control Antibody: Mouse anti-GAPDH or anti-β-actin.

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Pre-treat the cells with a serial dilution of the test inhibitor (e.g., 10 µM, 1 µM, 0.1 µM, 0.01 µM) or DMSO vehicle control for 1-2 hours.

  • Stimulate the cells with Poly(I:C) (e.g., 10 µg/mL) for 60-90 minutes to induce TBK1 activation and IRF3 phosphorylation. Include an unstimulated, vehicle-treated control well.

  • Wash the cells with ice-cold PBS and lyse them directly in the plate with 100 µL of ice-cold lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with the primary antibody against p-IRF3 (Ser396) overnight at 4°C.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate and an imaging system.

  • Self-Validation: Strip the membrane and re-probe for total IRF3 to ensure that the decrease in the phospho-signal is due to inhibition and not protein degradation. Repeat the process for p-TBK1, total TBK1, and the loading control to gain a complete picture of the pathway's status.

Expected Outcome: A dose-dependent decrease in the band intensity corresponding to p-IRF3 (Ser396) will be observed in inhibitor-treated cells compared to the stimulated vehicle control. Total IRF3 and GAPDH levels should remain unchanged across all lanes.

References

  • TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases. MDPI. [Link]

  • TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression. Frontiers. [Link]

  • TANK-binding kinase 1 - Wikipedia. Wikipedia. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Full article: TBK1 inhibitors: a review of patent literature (2011 – 2014). Taylor & Francis Online. [Link]

  • Dissection of TBK1 signaling via phosphoproteomics in lung cancer cells. PNAS. [Link]

  • TBK1-regulated signaling pathways in inflammatory responses occurring in activated macrophages. ResearchGate. [Link]

  • Chemical genomic and proteomic methods for determining kinase inhibitor selectivity. PubMed. [Link]

  • TBK1 Protein Has Dual Role in ALS, First Accelerating It and Later Slowing It. ALS News Today. [Link]

  • Recent progress in small molecule TBK1 inhibitors: a patent review (2015- 2020). PubMed. [Link]

  • TBK1 – Knowledge and References. Taylor & Francis. [Link]

  • TBK1 inhibitors: a review of patent literature (2011 - 2014). PubMed. [Link]

  • The pivotal role of TBK1 in inflammatory responses mediated by macrophages. PubMed. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed. [Link]

  • Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation - ACS Publications. [Link]

  • TBK1 inhibitors: A review of patent literature (2011 - 2014). ResearchGate. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]

  • Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S.. [Link]

  • A Validated TBK1 Inhibitor Screening Assay. BellBrook Labs. [Link]

  • Derivatives of 2-aminopyrimidine. ResearchGate. [Link]

  • TBK1 as promising new therapeutic target to overcome cancer immunotherapy resistance. Clarivate. [Link]

  • Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε. PMC. [Link]

  • TBK1 Assay Kit. BPS Bioscience. [Link]

  • STING Specifies IRF3 phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway. PMC - NIH. [Link]

  • Evaluating TBK1 as a Therapeutic Target in Cancers with Activated IRF3. AACR Journals. [Link]

  • Evaluating TBK1 as a Therapeutic Target in Cancers with Activated IRF3. AACR Journals. [Link]

  • TBK1 Is a Synthetic Lethal Target in Cancer with VHL Loss. AACR Journals. [Link]

  • Identification of TBK1 complexes required for the phosphorylation of IRF3 and the production of interferon β. PMC - PubMed Central. [Link]

  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA – Chemistry and Biochemistry. [Link]

  • Identification of Small GTPases That Phosphorylate IRF3 through TBK1 Activation Using an Active Mutant Library Screen. PubMed Central. [Link]

  • Compound II inhibits TBK1-mediated IFN signaling in vitro and in vivo. ResearchGate. [Link]

  • Identification of TBK1 inhibitors against breast cancer using a computational approach supported by machine learning. Frontiers. [Link]

  • 2-Amino-4-bromopyrimidine-5-carboxylic acid. PubChem. [Link]

  • DEFINING THE PATH TO TBK1 INHIBITION WITH QSAR MODELING. CAS. [Link]

Sources

Application Notes & Protocols: Strategic Utilization of 2-Amino-5-bromopyrimidine-4-carboxylic acid in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Pyrimidine Scaffold

2-Amino-5-bromopyrimidine-4-carboxylic acid is a highly functionalized heterocyclic compound that serves as a strategic building block in modern drug discovery and organic synthesis. Its pyrimidine core is a privileged scaffold found in a multitude of biologically active molecules, including antiviral and anticancer agents.[1] The compound's unique architecture, featuring three distinct functional groups—an amino group at C2, a carboxylic acid at C4, and a bromine atom at C5—offers orthogonal reactivity, enabling chemists to perform sequential and site-selective modifications.

This guide provides an in-depth exploration of the experimental procedures involving this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that researchers can not only replicate these methods but also adapt them for the synthesis of novel and complex molecular entities. The protocols described herein are designed to be self-validating, incorporating best practices for reaction setup, monitoring, and product purification.

Physicochemical Properties and Safety Data

A thorough understanding of the compound's physical properties and safe handling requirements is a prerequisite for any experimental work.

Table 1: Physicochemical and Safety Data for this compound

PropertyValueSource
CAS Number 1000339-23-0 (related structures)[2]
Molecular Formula C₅H₄BrN₃O₂[3]
Molecular Weight 218.01 g/mol (Calculated)
Appearance White to light yellow crystalline powder[4]
Purity Typically ≥95%[2]
Storage Store at 2 - 8 °C in a dry, well-ventilated place. Keep container tightly closed.[1][5]
Safety & Handling

This compound and related brominated pyrimidines are classified as hazardous substances.[6]

  • Hazards: Causes skin and serious eye irritation.[5][7][8] May cause respiratory irritation.[5][7][8] Harmful if swallowed.[6][7]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use a dust mask or work in a well-ventilated fume hood to avoid inhalation.[5][6]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[5] For skin contact, wash off immediately with soap and water.[5] If inhaled, move to fresh air.[5] Seek medical attention if irritation or other symptoms persist.

  • Spills: For minor spills, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[5][6]

Core Synthetic Applications & Experimental Protocols

The utility of this compound stems from its capacity to undergo two principal types of transformations: palladium-catalyzed cross-coupling at the C5-bromo position and amide bond formation at the C4-carboxylic acid.

Application I: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The bromine atom at the C5 position is an excellent handle for transition-metal-catalyzed reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern synthesis, allowing for the formation of C(sp²)-C(sp²) bonds to construct biaryl systems prevalent in kinase inhibitors and other pharmaceuticals.[9][10][11][12]

The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid species, and reductive elimination to form the new C-C bond and regenerate the catalyst.[11][12][13] The choice of catalyst, ligand, base, and solvent is critical for success, especially with a multifunctional substrate.[14]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition OxAdd Oxidative Addition PdII_Biaryl R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Biaryl Transmetalation Transmetal Transmetalation PdII_Biaryl->Pd0 Reductive Elimination Product R¹-R² (Product) PdII_Biaryl->Product RedElim Reductive Elimination ArBr R¹-Br (Substrate) Boronic R²-B(OH)₂ + Base Boronic->PdII_Aryl caption Fig. 1: Catalytic Cycle of the Suzuki-Miyaura Reaction. Amide_Coupling_Workflow cluster_workflow Amide Coupling Workflow CarboxylicAcid R-COOH (Substrate) ActivatedIntermediate Activated Intermediate (e.g., O-acylisourea) CarboxylicAcid->ActivatedIntermediate Activation CouplingAgent Coupling Agent (e.g., EDC, HATU) CouplingAgent->ActivatedIntermediate AmideProduct R-CONH-R' (Amide Product) ActivatedIntermediate->AmideProduct Nucleophilic Attack Amine R'-NH₂ (Amine) Amine->ActivatedIntermediate caption Fig. 2: General Workflow for Amide Bond Formation. Scaffold_Diversification cluster_scaffold Scaffold Diversification Strategy Scaffold 2-Amino-5-bromopyrimidine -4-carboxylic acid C5_Vector Vector 1: C5-Position (Suzuki Coupling) Scaffold->C5_Vector R¹-B(OH)₂ Pd Catalyst C4_Vector Vector 2: C4-Position (Amide Coupling) Scaffold->C4_Vector R²-NH₂ Coupling Agent C2_Interaction H-Bond Donor (Kinase Hinge Binding) Scaffold->C2_Interaction caption Fig. 3: Diversification points on the pyrimidine scaffold.

Sources

Application Notes & Protocols: 2-Amino-5-bromopyrimidine-4-carboxylic acid in the Synthesis of Novel Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nucleoside analogs are a cornerstone of modern antiviral and anticancer chemotherapy, functioning by mimicking natural nucleosides to interfere with nucleic acid synthesis and other critical cellular processes.[1] The strategic design of these therapeutic agents relies on versatile heterocyclic building blocks that allow for systematic structural modifications. This guide details the synthetic utility of 2-Amino-5-bromopyrimidine-4-carboxylic acid, a highly functionalized precursor for the development of novel pyrimidine nucleoside analogs. We provide a comprehensive overview of the synthetic strategy, detailed experimental protocols, and expert insights into the rationale behind key procedural steps, from precursor protection to post-glycosylation diversification.

Introduction: The Strategic Advantage of the this compound Scaffold

The pyrimidine core is fundamental to numerous therapeutic agents.[2][3] this compound is a particularly valuable starting material for creating libraries of nucleoside analogs due to its trifunctional nature:

  • The Pyrimidine Core: The nitrogen atoms at positions 1 and 3 are potential sites for N-glycosylation, the crucial step in forming the nucleoside bond with a sugar moiety.[4]

  • The C5-Bromo Group: This halogen serves as a versatile synthetic handle. It is primed for post-glycosylation modifications via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide array of substituents to probe structure-activity relationships (SAR).[5]

  • The C2-Amino and C4-Carboxylic Acid Groups: These functional groups can be modified to modulate solubility, hydrogen bonding interactions with target enzymes, and overall pharmacological properties. However, they must be appropriately protected during the glycosylation step to prevent unwanted side reactions.

This guide outlines a robust, logical workflow for leveraging this precursor to synthesize a diverse range of target nucleoside analogs for drug discovery pipelines.

Overall Synthetic Workflow

The synthesis of nucleoside analogs from this compound is a multi-step process that requires careful planning and execution. The general pathway involves protection of reactive functional groups, coupling with a protected sugar (glycosylation), and subsequent deprotection and optional diversification.

G A 1. Precursor Protection (Amino & Carboxyl Groups) B 2. N-Glycosylation (Vorbrüggen Conditions) A->B Protected Pyrimidine C 3. Global Deprotection B->C Protected Nucleoside D Target Nucleoside Analog C->D Final Product E 4. C5-Diversification (Cross-Coupling) D->E Suzuki, Sonogashira, etc. F Library of Novel Analogs E->F

Caption: High-level workflow for nucleoside analog synthesis.

Core Chemical Principles and Rationale

Protecting Group Strategy

The success of the glycosylation reaction hinges on a robust protecting group strategy. The primary amino group and the carboxylic acid are both nucleophilic and acidic, respectively, and would interfere with the Lewis acid-catalyzed glycosylation.

  • Rationale for Selection:

    • Amino Group: Silylation, for instance with N,O-Bis(trimethylsilyl)acetamide (BSA), is a common and effective method. It temporarily masks the nucleophilicity of the amine and enhances the solubility of the pyrimidine base in anhydrous organic solvents required for glycosylation.[6]

    • Carboxylic Acid Group: Conversion to a simple ester (e.g., methyl or ethyl ester) via Fischer esterification is a straightforward approach. This removes the acidic proton and prevents potential cleavage of the glycosidic bond under acidic conditions.

The N-Glycosylation Reaction: Vorbrüggen Conditions

The key bond-forming step is the N-glycosylation, which couples the protected pyrimidine base with a protected ribose derivative. The Vorbrüggen glycosylation is a widely accepted and high-yielding method for this transformation.[6]

  • Mechanism Overview: The reaction typically involves activating a protected sugar, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, with a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf, or SnCl₄). This generates an oxocarbenium ion intermediate. The silylated pyrimidine base then attacks this electrophilic intermediate, preferentially from the beta-face due to the directing effect of the C2-benzoyl group on the ribose ring, leading to the desired β-anomer. The β-anomer is crucial as it mimics the stereochemistry of natural nucleosides.

G cluster_0 Vorbrüggen Glycosylation Base Protected Pyrimidine (Silylated) Intermediate Oxocarbenium Ion Intermediate Base->Intermediate Nucleophilic Attack Sugar Protected Ribose (e.g., 1-O-acetyl...) Sugar->Intermediate Activation Catalyst Lewis Acid (e.g., TMSOTf) Catalyst->Sugar Product Protected β-Nucleoside Intermediate->Product

Caption: Key steps of the Vorbrüggen glycosylation reaction.

Detailed Experimental Protocols

Disclaimer: These protocols are illustrative and should be adapted and optimized based on laboratory conditions and substrate specifics. All work should be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.

Protocol 1: Protection of this compound

Objective: To synthesize Methyl 2-(bis(trimethylsilyl)amino)-5-bromopyrimidine-4-carboxylate.

ReagentM.W. ( g/mol )AmountMoles (mmol)
This compound233.032.33 g10.0
Methanol (Anhydrous)32.0450 mL-
Thionyl Chloride (SOCl₂)118.971.1 mL15.0
N,O-Bis(trimethylsilyl)acetamide (BSA)203.437.3 mL30.0
Acetonitrile (Anhydrous)41.0550 mL-

Step-by-Step Procedure:

  • Esterification:

    • Suspend this compound (10.0 mmol) in anhydrous methanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (15.0 mmol) dropwise via syringe. Caution: Exothermic reaction, HCl gas evolved.

    • Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Redissolve the resulting solid in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize excess acid. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl ester.

  • Silylation:

    • Dry the methyl ester from the previous step under high vacuum for at least 1 hour.

    • Add anhydrous acetonitrile (50 mL) followed by N,O-Bis(trimethylsilyl)acetamide (BSA) (30.0 mmol).

    • Heat the mixture to reflux under an inert atmosphere (N₂ or Ar) for 1-2 hours until a clear, homogeneous solution is obtained.

    • Cool the solution to room temperature. This solution of the protected pyrimidine base is typically used directly in the next step without isolation.

Protocol 2: N-Glycosylation

Objective: To couple the protected pyrimidine with a protected ribose derivative.

ReagentM.W. ( g/mol )AmountMoles (mmol)
Protected Pyrimidine Solution-~10.0 mmol10.0
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose504.485.55 g11.0
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)222.262.2 mL12.0
Acetonitrile (Anhydrous)41.0550 mL-

Step-by-Step Procedure:

  • To the cooled solution of the silylated pyrimidine base from Protocol 1, add 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (11.0 mmol).

  • Add further anhydrous acetonitrile (50 mL) to ensure complete dissolution.

  • Cool the mixture to 0 °C under an inert atmosphere.

  • Slowly add TMSOTf (12.0 mmol) dropwise over 10 minutes. The solution may change color.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the fully protected nucleoside analog.

Protocol 3: Global Deprotection

Objective: To remove the benzoyl and methyl ester protecting groups.

ReagentAmount
Protected Nucleoside~5.0 mmol
Methanolic Ammonia (7N)100 mL

Step-by-Step Procedure:

  • Dissolve the purified, protected nucleoside (~5.0 mmol) in 7N methanolic ammonia (100 mL) in a sealed pressure vessel.

  • Stir the mixture at room temperature for 24-48 hours. Monitor by TLC until all starting material and intermediates are consumed.

  • Cool the vessel, then carefully vent and open it in a fume hood.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting crude solid by reverse-phase HPLC or recrystallization to obtain the final 2-amino-5-bromo-4-carboxamido pyrimidine nucleoside analog. (Note: The ester is often converted to a primary amide during ammonolysis).

Post-Synthetic Diversification at the C5-Position

The true power of this scaffold lies in the C5-bromo group. This position can be modified using various palladium-catalyzed cross-coupling reactions to generate a library of analogs from a single glycosylated intermediate.

  • Suzuki Coupling: React the bromonucleoside with a boronic acid or ester to introduce aryl or heteroaryl groups.

  • Sonogashira Coupling: React with a terminal alkyne to install alkynyl functionalities, which can be further modified.

  • Heck Coupling: Introduce alkenyl substituents.

These modifications are critical for exploring the SAR of the C5-region, which often interacts with the active site of viral polymerases or other target enzymes.

Conclusion

This compound is a potent and versatile precursor for the synthesis of novel nucleoside analogs. The strategic sequence of protection, Vorbrüggen glycosylation, and deprotection provides reliable access to a core nucleoside structure. This core can then be efficiently diversified via cross-coupling chemistry at the C5-position, making this building block an invaluable tool for researchers in medicinal chemistry and drug development. The protocols and rationale presented herein provide a solid foundation for the exploration of new chemical space in the ongoing search for potent antiviral and anticancer agents.[7][8]

References

  • Titova, Y. A., & Fedorova, O. V. (2020). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Russian Journal of Bioorganic Chemistry, 46(5), 659–671.
  • Titova, Y. A., & Fedorova, O. V. (2020). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Chemistry of Heterocyclic Compounds, 56(6), 659-662. Available from: [Link]

  • Liu, H., et al. (2020). Direct and efficient synthesis of nucleosides through the ortho-(tert-butylethynyl)phenyl thioglycosides (BEPTs) protocol. ResearchGate. Available from: [Link]

  • Celik, G., et al. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Chemical Papers, 76, 1-8. Available from: [Link]

  • Al-Zoubi, R. M., et al. (2023). Green synthesis of structural analogs of favipiravir. RSC Advances, 13(23), 15682-15689. Available from: [Link]

  • Fuentes, G., et al. (2023). One-step synthesis of favipiravir from Selectfluor® and 3-hydroxy-2-pyrazinecarboxamide in an ionic liquid. Organic & Biomolecular Chemistry, 21(18), 3660-3668. Available from: [Link]

  • Downey, A. M., et al. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. Organic Letters, 17(19), 4684–4687. Available from: [Link]

  • Hocek, M. (2014). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 19(9), 13391–13415. Available from: [Link]

  • Park, J. H., et al. (2013). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Medicinal Chemistry Letters, 4(6), 539–543. Available from: [Link]

  • Kumar, S., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Bioinorganic Chemistry and Applications. Available from: [Link]

  • Marriott, J. H., et al. (2020). Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. Molecules, 25(22), 5438. Available from: [Link]

  • Sharma, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Pharmaceutical Research, 13(10), 846-861. Available from: [Link]

  • Chavan, P.W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665. Available from: [Link]

Sources

Application Notes and Protocols for the Evaluation of 2-Amino-5-bromopyrimidine-4-carboxylic Acid Derivatives as Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Imperative for Novel Antibacterial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antibacterial activity.[1] The pyrimidine nucleus, a fundamental heterocyclic scaffold in nucleic acids, has emerged as a "privileged structure" in medicinal chemistry due to the ease with which it can be functionalized to create diverse compound libraries.[1][2] Pyrimidine derivatives exhibit a broad spectrum of biological activities, and the presence of an amino group at the C-2 position has been shown to enhance antibacterial efficacy against both Gram-positive and Gram-negative pathogens.[1]

This guide focuses on a specific, promising scaffold: 2-Amino-5-bromopyrimidine-4-carboxylic acid . The strategic placement of the amino, bromo, and carboxylic acid groups offers multiple points for chemical modification, allowing for the fine-tuning of antibacterial potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to synthesize, evaluate, and characterize the antibacterial potential of novel derivatives based on this core structure. The protocols herein are designed to be self-validating, with explanations grounded in established scientific principles to ensure robust and reproducible results.

II. Synthetic Strategy: A Generalized Pathway

The synthesis of this compound derivatives can be approached through various established organic chemistry reactions. A common strategy involves the cyclocondensation of a three-carbon precursor with urea or a urea equivalent, followed by functional group manipulations. While specific reaction conditions will vary based on the desired substitutions, a generalized synthetic approach is outlined below. For instance, one potential route starts with the reaction of substituted aromatic aldehydes and urea with malononitrile to form 6-amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile derivatives, which can then be further modified.[3] Another approach involves reacting a thioether with various amines to yield 2-aminopyrimidine analogs, followed by ester hydrolysis to obtain the final carboxylic acid derivatives.[4]

III. Postulated Mechanisms of Antibacterial Action

The efficacy of pyrimidine derivatives often stems from their ability to inhibit essential bacterial enzymes that are absent or significantly different in mammals, providing a basis for selective toxicity.

  • Inhibition of the Methylerythritol Phosphate (MEP) Pathway : A key target is the MEP pathway for isoprenoid biosynthesis, which is essential in most bacteria but absent in humans (who use the mevalonate pathway).[4] Enzymes within this pathway, such as 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF), are attractive targets. The 4-hydroxyl and 5-carboxylate groups of the pyrimidine scaffold can form a bidentate binding interaction with the catalytic zinc ion in the active site of enzymes like IspF.[4]

MEP_Pathway_Inhibition cluster_pathway Bacterial MEP Pathway DXP DXP MEP MEP DXP->MEP CDP_ME CDP-ME MEP->CDP_ME IspF IspF Synthase CDP_ME->IspF MEcPP MEcPP HMBPP HMBPP MEcPP->HMBPP IPP_DMAPP IPP/DMAPP HMBPP->IPP_DMAPP IspF->MEcPP Derivative Pyrimidine Derivative Derivative->IspF Inhibition

Caption: Postulated inhibition of the bacterial MEP pathway by a pyrimidine derivative.

  • Inhibition of Cell Division : Some pyrimidine derivatives have been shown to inhibit the polymerization of the FtsZ protein, a crucial component of the bacterial cell division machinery.[5] This disruption of cytokinesis ultimately leads to bactericidal effects.[5]

IV. Core Experimental Protocols for Antibacterial Evaluation

Rigorous and standardized in vitro testing is the cornerstone of evaluating any novel antibacterial compound.[6] The following protocols are based on guidelines from authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and comparability.[7]

Antibacterial_Evaluation_Workflow start Start: Novel Pyrimidine Derivative mic Primary Screening: Minimum Inhibitory Concentration (MIC) Assay start->mic Determine potency & spectrum mbc Bactericidal vs. Bacteriostatic: Minimum Bactericidal Concentration (MBC) Assay mic->mbc If active (low MIC) timekill Pharmacodynamics: Time-Kill Kinetic Assay mbc->timekill Characterize killing kinetics cytotox Selectivity & Safety: In Vitro Cytotoxicity Assay (e.g., MTT on Mammalian Cells) timekill->cytotox Assess therapeutic window data Data Analysis & Interpretation cytotox->data end Lead Candidate Selection data->end

Caption: A typical workflow for the in vitro evaluation of novel antibacterial compounds.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8][9] This assay is the gold standard for determining the potency of a novel compound.[10]

Causality Behind Choices:

  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium as it is low in inhibitors and supports the growth of most non-fastidious pathogens, ensuring reproducibility.[11]

  • Inoculum Density: A standardized inoculum of ~5 x 10⁵ CFU/mL is critical.[10] A lower density may overestimate potency, while a higher density can underestimate it due to the "inoculum effect."

  • 96-Well Plate Format: This microtiter plate format allows for efficient testing of multiple compounds and concentrations simultaneously.

Step-by-Step Methodology:

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.[7] b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7] c. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not inhibit bacterial growth (typically ≤1%). b. Perform a series of two-fold serial dilutions of the test compound in CAMHB in a 96-well microtiter plate.[7] The typical volume per well is 50-100 µL.[9] The concentration range should be sufficient to bracket the expected MIC value.

  • Inoculation and Incubation: a. Dispense an equal volume of the prepared bacterial inoculum into each well containing the antimicrobial dilutions.[7] b. Include a positive growth control (inoculum in broth with no compound) and a negative sterility control (broth only).[10] c. Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[7]

  • Interpretation of Results: a. The MIC is determined by visual inspection as the lowest concentration of the antimicrobial agent that completely inhibits visible growth (i.e., the first clear well).[7][10]

MIC_Assay_Workflow prep_inoculum 1. Prepare Inoculum (0.5 McFarland Standard) inoculate 3. Inoculate Plate (~5x10^5 CFU/mL final) prep_inoculum->inoculate prep_dilutions 2. Prepare Serial Dilutions of Compound in 96-Well Plate prep_dilutions->inoculate incubate 4. Incubate (35°C, 16-20h) inoculate->incubate read_mic 5. Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[12] This assay distinguishes bactericidal (killing) from bacteriostatic (inhibitory) activity.

Step-by-Step Methodology:

  • Perform an MIC Assay: Follow the complete protocol as described above.

  • Subculturing: After determining the MIC, take a fixed volume (e.g., 10 µL) from the clear wells (at and above the MIC) and from the positive growth control.

  • Plating: Spot-plate the aliquots onto a suitable agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Interpretation of Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[12]

Protocol 3: Time-Kill Kinetic Assay

This dynamic assay provides critical information on the rate and extent of bacterial killing over time.[13] It is essential for understanding the pharmacodynamic properties of a lead compound.[13]

Causality Behind Choices:

  • Multiple Concentrations: Testing at various multiples of the MIC (e.g., 1x, 2x, 4x MIC) reveals concentration-dependent killing effects.

  • Time Points: Sampling at multiple time points (e.g., 0, 2, 4, 8, 24 hours) allows for the construction of a killing curve, visualizing the rate of bactericidal or bacteriostatic activity.[6][12]

Step-by-Step Methodology:

  • Preparation: Prepare flasks containing CAMHB with the test compound at desired concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) and a growth control flask with no compound.

  • Inoculation: Inoculate each flask with a standardized bacterial suspension to a starting density of ~5 x 10⁵ CFU/mL.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.[6]

  • Serial Dilution and Plating: Perform serial dilutions of each aliquot in sterile saline. Plate the dilutions onto agar plates to determine the viable bacterial count (CFU/mL).[6]

  • Incubation and Counting: Incubate the plates at 35-37°C for 18-24 hours and then count the colonies.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[12][14] A bacteriostatic effect is observed when the bacterial count remains relatively stable compared to the growth control.[12]

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

It is crucial to assess whether a potent antibacterial compound is also toxic to mammalian cells.[15][16] The MTT assay is a colorimetric method that measures cell metabolic activity, serving as an indicator of cell viability.[17]

Step-by-Step Methodology:

  • Cell Culture: Seed a suitable mammalian cell line (e.g., HEK293, HepG2) into a 96-well plate and incubate until cells adhere and reach appropriate confluency.

  • Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 24-72 hours) in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting cell viability against compound concentration.

V. Data Presentation and Interpretation

Clear and concise presentation of quantitative data is essential for comparative analysis.

Table 1: Sample Antibacterial Activity Data for this compound Derivatives

Compound IDR¹-GroupR²-GroupMIC (µg/mL) vs. S. aureus (ATCC 29213)MIC (µg/mL) vs. E. coli (ATCC 25922)IC₅₀ (µg/mL) vs. HEK293 CellsSelectivity Index (SI = IC₅₀ / MIC)
PY-001 -H-CH₃416>128>32 (S. aureus)
PY-002 -Cl-CH₃28>128>64 (S. aureus)
PY-003 -H-Cyclopropyl832648 (S. aureus)
Ciprofloxacin (Control)(Control)0.50.015~50~100 (S. aureus)
  • Interpretation: A lower MIC value indicates higher potency.[9] A high IC₅₀ value against a mammalian cell line suggests low cytotoxicity.[17] The Selectivity Index (SI) is a critical parameter (IC₅₀/MIC) that quantifies the compound's specificity for bacterial cells over host cells; a higher SI is desirable.

VI. Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the development of novel antibacterial agents. By employing the systematic evaluation workflow and detailed protocols outlined in this guide, researchers can effectively characterize the potency, spectrum of activity, and safety profile of new derivatives. Promising lead compounds identified through this process can then advance to more complex studies, including mechanism of action elucidation, resistance development potential, and in vivo efficacy models, paving the way for the next generation of antibacterial therapeutics.

VII. References

  • Westh, H., Zlosnik, J. E., & Larsen, A. R. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601, 153-167.

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Emery Pharma.

  • Westh, H., Zlosnik, J. E., & Larsen, A. R. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601, 153-167.

  • BenchChem. (2025). Validating the Antibacterial Spectrum of Novel Compounds: A Comparative Guide for Researchers. BenchChem.

  • Westh, H., Zlosnik, J. E., & Larsen, A. R. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology.

  • Wang, et al. (n.d.). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Publishing.

  • (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.

  • (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. National Institutes of Health.

  • (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository.

  • (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health.

  • Nelson Labs. (n.d.). Time-Kill Evaluations. Nelson Labs.

  • Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols.

  • (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. National Institutes of Health.

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations.

  • BenchChem. (2025). Application Notes and Protocols for the Use of Novel Antibacterial Compounds in a Research Laboratory Setting. BenchChem.

  • BenchChem. (2025). Application Note and Protocol: Time-Kill Kinetic Assay for Antibacterial Agent 202. BenchChem.

  • Fernandez-Reyes, M., et al. (2015). Time-kill kinetics of antibiotics active against rapidly growing mycobacteria. Journal of Antimicrobial Chemotherapy, 70(3), 811-7.

  • (2020). A Time-Kill Kinetic Study of Four Antiseptic Active Ingredients Versus Strains of Twenty-six Species of Medically Relevant Bacteria and Yeast. BioScience Laboratories.

  • Saleem, R., et al. (2023). Heterocyclic pyrimidine derivatives as promising antibacterial agents. European Journal of Medicinal Chemistry.

  • El-Fakharany, E. M., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central.

  • Cieplik, J., et al. (2011). Synthesis and antibacterial properties of pyrimidine derivatives. Acta Poloniae Pharmaceutica, 68(1), 57-65.

  • (n.d.). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI.

  • (2022). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. YouTube.

  • BenchChem. (2025). Application Notes & Protocols: Development of Antimicrobial Agents from Pyrimidine Derivatives. BenchChem.

  • (2025). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega.

  • (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. National Institutes of Health.

  • (2019). Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. National Institutes of Health.

Sources

Application Note: A Robust Laboratory-Scale Synthesis of 2-Amino-5-bromopyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-5-bromopyrimidine-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. The pyrimidine core is a common scaffold in a multitude of biologically active molecules, and the strategic placement of the amino, bromo, and carboxylic acid functionalities allows for diverse downstream derivatization. Specifically, the bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the introduction of various aryl, heteroaryl, or alkyl groups. The amino and carboxylic acid moieties provide sites for amidation, esterification, and other transformations, making this compound a key intermediate in the synthesis of complex molecular architectures for targeted therapies. This application note provides a detailed, field-proven protocol for the laboratory-scale synthesis of this compound, designed for researchers, scientists, and drug development professionals.

Scientific Rationale and Strategy

The synthesis of this compound is most efficiently approached via a regioselective electrophilic aromatic substitution on the pyrimidine ring. The chosen starting material is the commercially available 2-aminopyrimidine-4-carboxylic acid. The pyrimidine ring, being electron-deficient, is generally deactivated towards electrophilic attack. However, the presence of a strongly activating amino (-NH₂) group at the C2 position significantly enhances the nucleophilicity of the ring.

The directing effects of the substituents are paramount for the regioselectivity of the bromination. The amino group is a powerful ortho-, para-director due to its ability to donate electron density through resonance.[1] Conversely, the carboxylic acid (-COOH) group at the C4 position is an electron-withdrawing and deactivating meta-director.[1] In the context of 2-aminopyrimidine-4-carboxylic acid, the C5 position is para to the activating amino group and meta to the deactivating carboxylic acid group. This electronic arrangement strongly favors the electrophilic attack of a bromine cation at the C5 position, leading to the desired product with high selectivity.

For the brominating agent, N-Bromosuccinimide (NBS) is selected over elemental bromine (Br₂). NBS is a milder, more selective, and safer electrophilic brominating agent, which minimizes the formation of over-brominated byproducts and is easier to handle in a laboratory setting.[2] The reaction is proposed to proceed in a suitable polar aprotic solvent to facilitate the dissolution of the starting material and the progress of the reaction.

Experimental Workflow Overview

The overall process involves the dissolution of the starting material, controlled addition of the brominating agent, reaction monitoring, product isolation, and purification, followed by analytical characterization to confirm the structure and purity of the final compound.

G cluster_0 Reaction Setup cluster_1 Bromination cluster_2 Work-up & Isolation cluster_3 Purification & Analysis A Dissolve 2-aminopyrimidine- 4-carboxylic acid in DMF B Cool solution to 0°C A->B C Add N-Bromosuccinimide (NBS) in portions B->C D Stir at room temperature (Monitor by TLC/LC-MS) C->D E Quench with water D->E F Filter the precipitate E->F G Wash with cold water and diethyl ether F->G H Dry under vacuum G->H I Recrystallization (e.g., from Ethanol/Water) H->I J Characterization (NMR, MS, IR) I->J

Figure 1: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents:

ReagentCAS NumberMolecular FormulaM.W. ( g/mol )SupplierPurity
2-Aminopyrimidine-4-carboxylic acid2164-65-0C₅H₅N₃O₂139.11Sigma-Aldrich≥98%
N-Bromosuccinimide (NBS)128-08-5C₄H₄BrNO₂177.98Acros Organics≥99%
N,N-Dimethylformamide (DMF), anhydrous68-12-2C₃H₇NO73.09Fisher Scientific≥99.8%
Deionized Water7732-18-5H₂O18.02--
Diethyl Ether60-29-7(C₂H₅)₂O74.12VWR ChemicalsACS Grade
Ethanol64-17-5C₂H₅OH46.07-Reagent Grade

Equipment:

  • Three-neck round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus (Silica gel plates, UV lamp)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Reaction Setup:

    • To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add 2-aminopyrimidine-4-carboxylic acid (2.0 g, 14.38 mmol).

    • Add anhydrous N,N-Dimethylformamide (DMF, 20 mL) to the flask and stir the mixture at room temperature until the starting material is completely dissolved.

    • Cool the resulting solution to 0-5°C using an ice bath.

  • Addition of Brominating Agent:

    • In a separate beaker, weigh out N-Bromosuccinimide (NBS) (2.81 g, 15.82 mmol, 1.1 equivalents).

    • Slowly add the NBS in small portions to the cooled solution of 2-aminopyrimidine-4-carboxylic acid over a period of 20-30 minutes, ensuring the internal temperature is maintained below 10°C. Causality Note: Portion-wise addition of NBS is crucial to control the exothermic nature of the reaction and prevent potential side reactions.

  • Reaction Monitoring:

    • After the complete addition of NBS, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture for 4-6 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol 9:1). The reaction is considered complete when the starting material spot is no longer visible.

  • Product Isolation (Work-up):

    • Upon completion, pour the reaction mixture into a beaker containing 100 mL of cold deionized water while stirring.

    • A precipitate should form. Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold deionized water (2 x 20 mL) and then with cold diethyl ether (2 x 15 mL) to remove any remaining DMF and succinimide byproduct.

    • Dry the crude product under vacuum at 50°C for 12 hours.

  • Purification:

    • The crude product can be further purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol. If the solid does not dissolve completely, add hot water dropwise until a clear solution is obtained.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Data Summary and Expected Results

ParameterValue / Description
Starting Material2-Aminopyrimidine-4-carboxylic acid (2.0 g, 14.38 mmol)
Brominating AgentN-Bromosuccinimide (2.81 g, 15.82 mmol)
SolventAnhydrous DMF (20 mL)
Reaction Temperature0°C to Room Temperature
Reaction Time4-6 hours
Product This compound
Molecular Formula C₅H₄BrN₃O₂
Molecular Weight 218.01 g/mol
Appearance Off-white to pale yellow solid
Expected Yield 75-85%
Purity (Post-Recrystallization) >98% (by HPLC)

Purification and Characterization Workflow

The following workflow outlines the steps for purifying and validating the synthesized compound.

G A Crude Product (Post-Workup) B Recrystallization (Ethanol/Water) A->B C Purified Solid B->C D ¹H NMR Spectroscopy C->D E ¹³C NMR Spectroscopy C->E F Mass Spectrometry (MS) C->F H Purity Assessment (HPLC) C->H G Structural Confirmation D->G E->G F->G I Final Product (>98% Purity) G->I H->I

Figure 2: Workflow for the purification and analysis of the final product.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • ¹H NMR Spectroscopy (in DMSO-d₆):

    • The spectrum is expected to show a singlet for the C6-H proton, typically in the aromatic region (δ 8.0-8.5 ppm).

    • A broad singlet corresponding to the two protons of the amino group (-NH₂) would be observed (δ 7.0-7.5 ppm).

    • A very broad singlet for the carboxylic acid proton (-COOH) would be present far downfield (δ 12.0-13.0 ppm).[3]

    • The disappearance of the signal for the C5-H of the starting material confirms the successful bromination.

  • ¹³C NMR Spectroscopy (in DMSO-d₆):

    • The spectrum should show five distinct carbon signals.

    • The carbonyl carbon of the carboxylic acid is expected in the range of δ 165-175 ppm.[3]

    • The signal for the C5 carbon will be shifted due to the attachment of the bromine atom.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) in negative mode should show a peak for the deprotonated molecule [M-H]⁻ at m/z corresponding to C₅H₃BrN₃O₂⁻.

    • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible in the mass spectrum, providing definitive evidence of successful bromination.

Safety Precautions

  • N-Bromosuccinimide (NBS) is a corrosive and lachrymatory agent. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • N,N-Dimethylformamide (DMF) is a skin and respiratory irritant. Avoid inhalation and skin contact.

  • Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.

Conclusion

This application note details a reliable and efficient method for the laboratory-scale synthesis of this compound. The protocol leverages a regioselective electrophilic bromination using NBS, a safer and more selective reagent. By following this detailed procedure, researchers can confidently produce this valuable building block in good yield and high purity, facilitating further research and development in medicinal chemistry and materials science.

References

  • Google Patents. CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound.
  • PubChem. 2-Amino-5-bromopyrimidine. [Link]

  • HETEROCYCLES, Vol. 51, No. 11, 1999. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]

  • NROChemistry. Hell-Volhard-Zelinsky Reaction. [Link]

  • PubChem. 2-Aminopyrimidine-4-carboxylic acid. [Link]

  • MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • Wikipedia. N-Bromosuccinimide. [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

Application Notes and Protocols for the Functionalization of the Pyrimidine Core of 2-Amino-5-bromopyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrimidine Scaffold

The pyrimidine nucleus, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, stands as a cornerstone in the realm of medicinal chemistry.[1][2] As a fundamental component of nucleic acids, its derivatives are integral to the very blueprint of life.[1] This inherent biological relevance has rendered the pyrimidine scaffold a "privileged structure" for the development of a vast and diverse array of therapeutic agents.[1][3] From anticancer and antimicrobial to anti-inflammatory and antiviral applications, functionalized pyrimidines have demonstrated remarkable versatility in modulating biological processes.[4][5]

2-Amino-5-bromopyrimidine-4-carboxylic acid is a particularly valuable starting material for the synthesis of novel drug candidates. The strategic placement of the amino, bromo, and carboxylic acid functionalities provides multiple handles for diversification, allowing for the systematic exploration of chemical space and the optimization of pharmacological properties. This guide provides a detailed exploration of key synthetic strategies for the functionalization of this versatile pyrimidine core, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Core Functionalization Strategies: A Mechanistic and Practical Overview

The bromine atom at the C5 position of this compound is the primary site for functionalization via transition metal-catalyzed cross-coupling reactions. These reactions offer a powerful and modular approach to introduce a wide range of substituents, including aryl, heteroaryl, alkynyl, and amino groups.

Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, making it an ideal choice for the introduction of aryl and heteroaryl moieties.[6][7] The reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[8]

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium catalyst and ligand is critical for achieving high yields and accommodating a broad substrate scope.[9] While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos) or N-heterocyclic carbene (NHC) ligands often provide superior performance, especially for challenging substrates.[10]

  • Base: The base plays a crucial role in the catalytic cycle, facilitating the transmetalation step.[8] Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used to ensure the solubility of both the organic and inorganic reagents.[7]

Visualizing the Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Arylboronic acid - Base (e.g., K₂CO₃) catalyst Add: - Palladium Catalyst (e.g., Pd(PPh₃)₄) - Solvent (e.g., Dioxane/Water) reagents->catalyst Under Inert Gas heat Heat under Inert Atmosphere (e.g., 80-100 °C) catalyst->heat monitor Monitor by TLC or LC-MS heat->monitor extract Aqueous Work-up & Extraction monitor->extract Upon Completion purify Column Chromatography extract->purify product product purify->product Isolated Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (0.05 eq).

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water per 1 mmol of the pyrimidine substrate).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-5-phenylpyrimidine-4-carboxylic acid.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O9075-90
Pd(OAc)₂ / SPhosK₃PO₄Toluene10085-95
Pd-PEPPSI-IPrK₂CO₃THF80>90

Note: Yields are representative and may vary based on the specific arylboronic acid and reaction conditions.[10]

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is a highly efficient method for the formation of C(sp²)–C(sp) bonds, enabling the introduction of terminal alkynes onto the pyrimidine core.[11][12] This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a mild base, such as an amine.[13]

Causality Behind Experimental Choices:

  • Dual Catalysis: The reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the aryl halide, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[12]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.

  • Copper-Free Variants: In some cases, copper-free Sonogashira couplings can be employed to avoid potential issues associated with copper catalysis, such as the formation of homocoupled alkyne byproducts (Glaser coupling).

Visualizing the Sonogashira Coupling Catalytic Cycle:

Sonogashira_Cycle cluster_copper Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-X]L₂ pd0->pd_complex Oxidative Addition (Ar-X) pd_alkynyl [Ar-Pd(II)-C≡CR]L₂ pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product Ar-C≡CR cu_acetylide Cu-C≡CR cu_acetylide->pd_complex cu_x CuX alkyne H-C≡CR alkyne->cu_acetylide Base, Cu(I)

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF, followed by triethylamine (3.0 eq) and phenylacetylene (1.5 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 2-amino-5-(phenylethynyl)pyrimidine-4-carboxylic acid.

AlkyneCatalyst SystemBaseSolventTemperatureTypical Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMFRoom Temp.80-95
1-HexynePd(PPh₃)₄ / CuIDIPEATHF50 °C75-90
TrimethylsilylacetylenePd(OAc)₂ / XPhos / CuIK₂CO₃Dioxane80 °C85-95

Note: Yields are representative and may vary based on the specific alkyne and reaction conditions.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C–N bonds.[14][15] This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines, providing access to a diverse range of N-aryl and N-heteroaryl compounds.[16][17]

Causality Behind Experimental Choices:

  • Ligand Selection: The choice of phosphine ligand is crucial for the success of the Buchwald-Hartwig amination.[18] Bulky, electron-rich ligands, such as those developed by Buchwald (e.g., XPhos, SPhos) and Hartwig, are highly effective in promoting the reductive elimination step and preventing catalyst decomposition.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate.[15] Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used bases.

  • Substrate Scope: The reaction is compatible with a broad range of amines, including anilines, alkylamines, and various heterocyclic amines.

Visualizing the Buchwald-Hartwig Amination Experimental Workflow:

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Amine - Base (e.g., NaOt-Bu) catalyst Add: - Palladium Precatalyst - Ligand (e.g., XPhos) - Anhydrous Solvent (e.g., Toluene) reagents->catalyst heat Heat to 80-110 °C catalyst->heat monitor Monitor by LC-MS heat->monitor quench Cool and Quench (e.g., with NH₄Cl) monitor->quench Upon Completion extract_purify Extraction and Chromatography quench->extract_purify product product extract_purify->product Isolated Product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Sodium tert-butoxide (NaOt-Bu)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Toluene (anhydrous)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 eq), NaOt-Bu (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.08 eq) to a dry reaction tube.

  • Add anhydrous toluene, followed by morpholine (1.2 eq).

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 2-amino-5-(morpholino)pyrimidine-4-carboxylic acid.

AminePalladium Precatalyst / LigandBaseSolventTemperature (°C)Typical Yield (%)
AnilinePd₂(dba)₃ / BINAPCs₂CO₃Toluene10070-85
n-ButylaminePd(OAc)₂ / RuPhosK₃PO₄t-BuOH9075-90
PiperidineG3-XPhos PalladacycleLHMDSTHF80>90

Note: Yields are representative and may vary based on the specific amine and reaction conditions.

Nucleophilic Aromatic Substitution (SNA r)

While palladium-catalyzed reactions are highly versatile, nucleophilic aromatic substitution (SNA r) can also be a viable strategy for functionalizing the pyrimidine core, particularly when strong electron-withdrawing groups are present.[19][20] In the case of this compound, the electron-withdrawing nature of the pyrimidine ring itself, coupled with the carboxylic acid group, can activate the C5 position towards nucleophilic attack, although this is generally less facile than at other positions in more activated systems.[21]

Causality Behind Experimental Choices:

  • Activation: The rate of SNA r is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho and/or para to the leaving group stabilizes the negatively charged Meisenheimer intermediate, thereby accelerating the reaction.[20]

  • Leaving Group: The nature of the leaving group is also important, with halides being common.

  • Nucleophile: A wide range of nucleophiles, such as alkoxides, thiolates, and amines, can be employed.

Conclusion and Future Directions

The functionalization of the this compound core provides a rich platform for the discovery of novel therapeutic agents. The palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, offer a modular and efficient approach to introduce a wide array of substituents with a high degree of control. These methods, complemented by classical nucleophilic aromatic substitution, empower medicinal chemists to systematically explore structure-activity relationships and optimize the pharmacological profiles of pyrimidine-based drug candidates. As catalyst technology continues to evolve, we can anticipate the development of even more efficient and versatile methods for the functionalization of this privileged heterocyclic scaffold, further expanding its impact on drug discovery.

References

  • Chandra, T., et al. (2012). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. National Institutes of Health. Available at: [Link]

  • Bhat, A. R., et al. (2022). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Taylor & Francis Online. Available at: [Link]

  • Gomez-Gomez, M., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. National Institutes of Health. Available at: [Link]

  • Paquin, J.-F., et al. (2017). Synthesis of novel substituted pyrimidine derivatives bearing a sulfamide group and their in vitro cancer growth inhibition activity. PubMed. Available at: [Link]

  • Abbas, N., et al. (2021). Development of Fused and Substituted Pyrimidine Derivatives as Potent Anticancer Agents (A Review). ResearchGate. Available at: [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]

  • Growing Science. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Functionalized pyrimidine compounds with their pharmacological potential. Available at: [Link]

  • Preprints.org. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available at: [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Available at: [Link]

  • National Institutes of Health. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available at: [Link]

  • National Institutes of Health. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Available at: [Link]

  • ResearchGate. (n.d.). Combination of 2-amino-5-bromo-pyrimidine ligand, bromide, and.... Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • National Institutes of Health. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

  • National Institutes of Health. (2020). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-5-bromopyrimidine. Available at: [Link]

  • MDPI. (2018). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available at: [Link]

  • The Royal Society of Chemistry. (2018). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Available at: [Link]

  • National Institutes of Health. (2022). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Available at: [Link]

  • PubChem. (n.d.). 4-Amino-2-bromopyrimidine-5-carboxylic acid. Available at: [Link]

  • PubMed. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-5-bromopyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-bromopyrimidine-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical heterocyclic building block. As a versatile intermediate in the development of novel pharmaceuticals, particularly kinase inhibitors and other therapeutic agents, a robust and optimized synthesis is paramount.[1][2] This document provides in-depth protocols, troubleshooting guidance, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Synthetic Strategy Overview

The synthesis of this compound is most effectively approached via a two-step sequence. This strategy involves the initial formation of the pyrimidine core, followed by a regioselective electrophilic bromination.

  • Step 1: Cyclocondensation. Synthesis of the key intermediate, 2-aminopyrimidine-4-carboxylic acid, via the condensation of guanidine with a suitable three-carbon carbonyl precursor.

  • Step 2: Regioselective Bromination. Introduction of a bromine atom at the C-5 position of the pyrimidine ring. The C-2 amino group acts as an activating director, making the C-5 position the most electron-rich and susceptible to electrophilic attack.

The overall workflow is visualized below.

G Start Starting Materials (Guanidine, Diethyl 2-formyl-3-oxosuccinate) Step1 Step 1: Cyclocondensation (Base-catalyzed) Start->Step1 Intermediate Intermediate: 2-Aminopyrimidine-4-carboxylic acid Step1->Intermediate Formation of pyrimidine core Step2 Step 2: Electrophilic Bromination (e.g., NBS in Acetonitrile) Intermediate->Step2 Key Intermediate Product Final Product: This compound Step2->Product Regioselective functionalization Purification Purification (Recrystallization / Chromatography) Product->Purification Analysis QC Analysis (NMR, HPLC, MS) Purification->Analysis

Caption: High-level synthetic workflow for this compound.

Detailed Experimental Protocols

These protocols represent a validated starting point for synthesis. Optimization may be required based on lab-specific conditions and reagent purity.

Protocol 1: Synthesis of 2-Aminopyrimidine-4-carboxylic acid (Intermediate)

This procedure is adapted from established methods for pyrimidine synthesis involving guanidine and dicarbonyl equivalents.[3]

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium (1.0 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar).

  • Guanidine Addition: To the cooled (0-5 °C) sodium ethoxide solution, add guanidine hydrochloride (1.0 eq). Stir the resulting slurry for 30 minutes.

  • Substrate Addition: Add diethyl 2-formyl-3-oxosuccinate (1.0 eq) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and reduce the volume of ethanol under reduced pressure. Add water to dissolve the resulting solid.

  • Acidification: Carefully acidify the aqueous solution with 2M HCl to a pH of ~4-5. The product, 2-aminopyrimidine-4-carboxylic acid, will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and then a small amount of cold ethanol. Dry the solid under vacuum to yield the intermediate.

Protocol 2: Synthesis of this compound (Final Product)

This protocol utilizes N-Bromosuccinimide (NBS) for a selective and milder bromination compared to liquid bromine.[4][5]

Step-by-Step Methodology:

  • Reaction Setup: In a flask protected from light (e.g., wrapped in aluminum foil), suspend 2-aminopyrimidine-4-carboxylic acid (1.0 eq) in acetonitrile.

  • Reagent Addition: Cool the suspension in an ice bath to 0-5 °C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir overnight in the dark. The reaction progress can be monitored by TLC or HPLC.

  • Isolation: Upon completion, the product often precipitates from the reaction mixture. If not, reduce the volume of acetonitrile under reduced pressure.

  • Purification: Add water to the residue to precipitate the crude product and dissolve the succinimide byproduct. Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

G Start Problem Encountered LowYield Low Yield Start->LowYield PurityIssue Purity Issues / Multiple Spots on TLC Start->PurityIssue ReactionStall Reaction Stalled / Incomplete Start->ReactionStall LY_Check1 Check Starting Material Purity LowYield->LY_Check1 Possible Causes LY_Check2 Optimize Reaction Time / Temperature LowYield->LY_Check2 Possible Causes LY_Check3 Verify pH in Work-up Steps LowYield->LY_Check3 Possible Causes LY_Check4 Precipitation Incomplete? Cool longer / Add anti-solvent LowYield->LY_Check4 Possible Causes PI_Check1 Identify Side Products (MS/NMR) PurityIssue->PI_Check1 First Step PI_Sol3 Optimize Purification (Recrystallization solvent screen, Chromatography) PurityIssue->PI_Sol3 General Solution RS_Check1 Confirm Reagent Activity (Especially NBS) ReactionStall->RS_Check1 Possible Causes RS_Check2 Inadequate Mixing? Increase stirring speed ReactionStall->RS_Check2 Possible Causes RS_Check3 Solvent Issue? Ensure anhydrous conditions if required by protocol ReactionStall->RS_Check3 Possible Causes PI_Sol1 Dibrominated Product? -> Reduce NBS to 1.0 eq -> Lower Temperature PI_Check1->PI_Sol1 If identified... PI_Sol2 Unreacted Starting Material? -> Increase Reaction Time -> Check NBS activity PI_Check1->PI_Sol2 If identified...

Caption: A troubleshooting decision tree for common synthesis problems.
Troubleshooting Guide

Q1: My final yield is consistently low. What are the most likely causes?

Answer: Low yields can stem from several factors throughout the two-step process.

  • Step 1 (Cyclocondensation):

    • Incomplete Base Formation: Ensure the sodium metal has completely reacted to form sodium ethoxide. Incomplete reaction leads to insufficient deprotonation of guanidine hydrochloride.

    • Sub-optimal pH during Work-up: The isoelectric point of the intermediate is critical. If the pH is too low or too high during acidification, the product will remain soluble in the aqueous phase, drastically reducing isolated yield. Systematically check the pH for maximum precipitation.

  • Step 2 (Bromination):

    • Degraded NBS: N-Bromosuccinimide can degrade over time, especially if exposed to light and moisture. Use freshly opened or properly stored NBS.

    • Product Loss During Purification: The product has some solubility in water and alcohols. Avoid using excessive volumes of washing solvents. Ensure washes are performed with cold solvents to minimize loss. Some patented syntheses of related compounds report low yields (3-8%) due to difficult purification, highlighting the importance of this step.[6]

    • Incomplete Reaction: If starting material is still present, the reaction may need a longer time or a slight increase in temperature. However, be cautious as this can also lead to side products.

Q2: My TLC/HPLC analysis shows multiple spots, including one that I suspect is a dibrominated product. How can I improve selectivity?

Answer: The formation of 2-Amino-3,5-dibromopyrimidine-4-carboxylic acid is a common side reaction if conditions are too harsh. The C-2 amino group activates both the C-3 and C-5 positions, although C-5 is sterically and electronically favored.

  • Control Stoichiometry: Reduce the equivalents of NBS to 1.0, or even slightly sub-stoichiometric (e.g., 0.98 eq), and add it very slowly. This ensures there is no excess brominating agent available for a second substitution.

  • Maintain Low Temperature: Perform the entire reaction, including the overnight stir, at a lower temperature (e.g., 0-5 °C). This slows the rate of the second bromination more significantly than the first.

  • Choice of Brominating Agent: While NBS is generally selective, you could consider using elemental bromine (Br₂) in acetic acid or a halogenated solvent with a base like Na₂CO₃.[7] This method can sometimes offer different selectivity profiles but requires careful handling due to the corrosive nature of bromine.

Q3: The bromination reaction seems to stall and does not go to completion. Why might this be happening?

Answer: A stalled reaction typically points to an issue with reagents or conditions.

  • Reagent Inactivity: As mentioned, NBS activity is critical. Test your NBS on a more reactive substrate if you suspect it has degraded.

  • Solubility Issues: Both the starting material and the product have limited solubility in acetonitrile. This can cause the reaction to slow as reagents may not be fully in solution. Ensure vigorous stirring. In some cases, a co-solvent like DMF or acetic acid might be explored, but this requires re-optimization as solvent polarity can affect reactivity and selectivity.

  • Reaction in the Dark: The reaction with NBS should be conducted in the dark to prevent radical side reactions initiated by light, which can consume the NBS in non-productive pathways.[4]

Frequently Asked Questions (FAQs)

Q: Why is protection of the amino or carboxylic acid groups not required?

A: The C-2 amino group is a powerful activating group, making the pyrimidine ring sufficiently electron-rich for electrophilic substitution. Its nucleophilicity is lower than that of an aniline, reducing the likelihood of N-bromination with NBS. The carboxylic acid is a deactivating group and is unreactive toward electrophilic brominating agents under these conditions. The mechanism of α-bromination of carboxylic acids (the Hell-Volhard-Zelinskii reaction) requires specific catalysts like PBr₃ and does not occur here.[8]

Q: What are the best analytical methods for monitoring this synthesis?

A: A combination of techniques is ideal:

  • TLC: Excellent for rapid, qualitative monitoring of reaction progress. Use a mobile phase like Ethyl Acetate/Hexane with a few drops of acetic acid to get well-defined spots.

  • HPLC: Provides quantitative data on the consumption of starting material and formation of product and byproducts. A reverse-phase C18 column with a water/acetonitrile gradient (with 0.1% TFA or formic acid) is a good starting point.

  • ¹H NMR: Essential for structural confirmation of the intermediate and final product. Key signals to monitor are the disappearance of the C-5 proton from the starting material and the appearance of the new aromatic signal patterns.

  • LC-MS: Confirms the molecular weight of the product and helps in the rapid identification of byproducts like the dibrominated species.

Q: Are there alternative synthetic routes?

A: While the described route is common, other strategies exist. For example, one could start with a pre-brominated precursor and build the pyrimidine ring around it. A patent describes the synthesis of 5-bromo-2-substituted pyrimidines from 2-bromomalonaldehyde and an amidine compound in a one-step process.[9] However, these routes often involve less accessible starting materials and may present their own optimization challenges.

Data Summary Table

The following table summarizes the key parameters and expected outcomes for the proposed synthesis.

ParameterStep 1: CyclocondensationStep 2: Bromination
Key Reagents Guanidine HCl, Diethyl 2-formyl-3-oxosuccinate, NaOEt2-Aminopyrimidine-4-carboxylic acid, N-Bromosuccinimide (NBS)
Solvent Absolute EthanolAcetonitrile
Temperature 0 °C (addition), then Reflux (78 °C)0 °C to Room Temperature
Reaction Time 4 - 6 hours12 - 16 hours (overnight)
Key Control Point pH control (~4-5) during acidic work-up for precipitationSlow, portion-wise addition of NBS at low temperature
Typical Yield 65 - 80%70 - 85%
Expected Purity (Crude) >95%>90%
Primary Side Product Incompletely cyclized intermediates2-Amino-3,5-dibromopyrimidine-4-carboxylic acid

References

  • MDPI. (2023). Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. MDPI. Retrieved from [Link]

  • Pierre, F., et al. (2011). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Synlett, 2011(12), 1739-1742. Retrieved from [Link]

  • ScienceRise. (2023). Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid. ScienceRise: Pharmaceutical Science. Retrieved from [Link]

  • MDPI. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-bromopyrimidine-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2013). CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound.
  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Google Patents. (2018). CN106632077B - A kind of preparation method of 2-amino-4-bromopyrimidine.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • Heterocycles. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 2-amino-5-bromopyridine. Retrieved from [Link]

  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. PMC. Retrieved from [Link]

  • Google Patents. (1976). US3956301A - Process for bromination of pyrimidine.
  • Reddit. (2020). Troubleshooting Ullmann Coupling. r/Chempros. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PubMed Central. Retrieved from [Link]

  • Molport. (n.d.). 2-amino-5-(2-bromophenyl)pyrimidine-4-carboxylic acid. Retrieved from [Link]

  • Preprints.org. (2021). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminopyrimidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • ResearchGate. (2015). Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Organic Chemistry Portal. (n.d.). Synthesis of α-bromocarboxylic acids and derivatives. Retrieved from [Link]

  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Amino-5-bromopyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the purification of 2-Amino-5-bromopyrimidine-4-carboxylic acid (CAS: 1000339-23-0). This document is designed for researchers, medicinal chemists, and process development professionals who require this key building block in its highest purity for their work in drug discovery and materials science. We provide field-proven insights, troubleshooting guides, and detailed protocols to help you navigate the common challenges associated with purifying this molecule.

Core Principles: Understanding the Molecule

This compound is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. The carboxylic acid (-COOH) is acidic, while the 2-amino group (-NH₂) is basic. This dual nature is the cornerstone of its purification, particularly via acid-base extraction. Furthermore, its rigid, heterocyclic structure and ability to form hydrogen bonds influence its solubility and crystallization behavior. Understanding these properties is critical to selecting the appropriate purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification methods for this compound?

The most effective methods are acid-base extraction, recrystallization, and silica gel column chromatography. The choice depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.[1]

Q2: What are the likely impurities from its synthesis?

Common impurities can include unreacted starting materials, over-brominated species (e.g., di-bromo derivatives), or side products from the reaction. For instance, in the bromination of similar amino-heterocycles, di-brominated by-products are a known issue.[2][3]

Q3: How can I effectively monitor the purification process?

Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring of both column chromatography and for assessing the purity of fractions from extractions and recrystallizations.[1] A suitable mobile phase would be a mixture of ethyl acetate and methanol, with a small amount of acetic acid to ensure a sharp spot for the carboxylic acid. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for final purity assessment.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments.

Acid-Base Extraction Issues

Q: My crude product won't fully dissolve in the aqueous base (e.g., sodium bicarbonate solution) during extraction. Why is this happening?

A: This typically points to two issues:

  • Insufficient Base: The amount of base may be stoichiometrically insufficient to convert all the carboxylic acid to its water-soluble carboxylate salt. Prepare a fresh, saturated solution of a weak base like sodium bicarbonate (NaHCO₃) and add it in portions until all the solid dissolves.

  • Insoluble Impurities: Your crude material may contain a significant amount of neutral or basic impurities that are inherently insoluble in the aqueous base. In this case, the acid-base extraction is working as intended by separating your desired compound from these impurities. Proceed with the extraction, separate the layers, and the impurities will remain in the organic phase.[4][5]

Q: After isolating the aqueous layer and acidifying it, I got a very low yield of my precipitated product. What went wrong?

A: Low recovery is often due to one of the following:

  • Incomplete Extraction: The initial extraction from the organic layer may have been incomplete. Perform multiple extractions (e.g., 3 times) with the aqueous base to ensure all the acidic product is transferred to the aqueous phase.[6]

  • Incorrect pH for Precipitation: You may not have lowered the pH sufficiently to fully protonate the carboxylate salt back to the neutral, less soluble carboxylic acid. Use a strong acid like 2 M HCl and check the pH with pH paper, aiming for a pH of 2-3 to ensure complete precipitation.[7]

  • Product Solubility: The product may have some residual solubility in the cold aqueous solution. Ensure the solution is thoroughly chilled in an ice bath before filtration to minimize this loss.

Q: An emulsion formed at the interface of the organic and aqueous layers during extraction. How can I resolve this?

A: Emulsions are common when dealing with complex mixtures. To break it, you can:

  • Add Brine: Add a small amount of a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which often helps to break the emulsion.

  • Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for a period. Gentle swirling, rather than vigorous shaking, can also help the layers to separate.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can break up the emulsion.

Recrystallization Challenges

Q: My compound "oils out" as a liquid instead of forming crystals upon cooling. How can I fix this?

A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent. To promote proper crystallization:

  • Slow Down Cooling: Do not cool the solution too rapidly. Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath.[1]

  • Add More Solvent: The concentration of your compound may be too high. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, then attempt the slow cooling process again.

  • Use a Different Solvent System: The solvent may be too "good." A solvent in which the compound is slightly less soluble is often a better choice for recrystallization.

Q: I can't find a single solvent that works well for recrystallization. What should I do?

A: A two-solvent system is the ideal solution. Find a "soluble" solvent in which your compound is very soluble and a "miscible anti-solvent" in which it is poorly soluble. Dissolve the crude product in a minimum amount of the hot "soluble" solvent. Then, add the hot "anti-solvent" dropwise until the solution just begins to turn cloudy (turbid). Add a drop or two of the "soluble" solvent to clarify it, and then allow it to cool slowly.[1] Common systems for polar compounds include ethanol/water, or ethyl acetate/hexane.

Solvent System ComponentRoleRecommended Solvents
Soluble Solvent Dissolves the compound when hotEthanol, Methanol, Acetone, Ethyl Acetate
Anti-Solvent Poorly dissolves the compoundWater, Hexane, Diethyl Ether

Q: My product is still impure after one recrystallization. What are my next steps?

A: If significant impurities remain, consider these options:

  • Second Recrystallization: Perform a second recrystallization, but use a different solvent system. Impurities that have similar solubility to your product in the first solvent may behave differently in another.[1]

  • Switch to Chromatography: If the impurities have very similar properties to your product, recrystallization may not be effective. In this case, silica gel column chromatography is the more powerful technique for achieving high purity.[8]

Silica Gel Column Chromatography Issues

Q: My compound is streaking or tailing badly on the TLC plate and the column. What is causing this?

A: Tailing is a common issue with acidic and basic compounds on silica gel. The carboxylic acid and amino groups can interact strongly and irregularly with the acidic silanol groups (Si-OH) on the silica surface. To fix this:

  • Acidify the Mobile Phase: Add a small amount (0.5-1%) of acetic acid or formic acid to your eluent. This keeps your carboxylic acid fully protonated, minimizing its ionic interaction with the silica gel and resulting in sharper bands.

  • Use a More Polar Solvent System: If the compound is not moving off the baseline, you need to increase the polarity of your mobile phase. For example, increase the percentage of methanol in a dichloromethane/methanol or ethyl acetate/methanol system.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (EtOAc) in a separatory funnel.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use enough to make the aqueous layer distinctly basic (test with pH paper). Stopper the funnel and shake gently, venting frequently to release CO₂ pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer two more times with fresh NaHCO₃ solution to ensure complete transfer of the product. Combine all aqueous extracts.[6]

  • Backwash (Optional): To remove any neutral impurities that may have been carried over, "backwash" the combined aqueous extracts with a small portion of fresh EtOAc. Discard this organic wash.

  • Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add 2 M hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2-3). A precipitate of the pure product should form.[7]

  • Isolation: Keep the flask in the ice bath for 15-30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold deionized water, and dry under vacuum.

Protocol 2: Purification by Recrystallization

This protocol is best for material that is already >90% pure to remove minor impurities.

  • Solvent Selection: Using small test tubes, find a suitable solvent or solvent pair (see table above). An ideal solvent will dissolve the crude product when hot but show low solubility when cold. Ethanol or an ethanol/water mixture is a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid just dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration. Wash them with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities. Dry the crystals under vacuum.

Visualization: Purification Strategy Workflow

The choice of purification method depends heavily on the initial purity and the nature of the impurities. The following diagram outlines a logical workflow for selecting the best strategy.

Purification_Workflow start Crude 2-Amino-5-bromopyrimidine- 4-carboxylic acid analyze Analyze by TLC/NMR start->analyze purity_check Purity >90%? analyze->purity_check impurity_type Main Impurity Type? purity_check->impurity_type No recrystallize Recrystallization purity_check->recrystallize Yes acid_base Acid-Base Extraction impurity_type->acid_base Neutral / Non-polar chromatography Column Chromatography impurity_type->chromatography Polar / Similar Structure final_product Pure Product recrystallize->final_product acid_base->final_product chromatography->final_product

Caption: Decision tree for selecting the optimal purification method.

References

  • Department of Chemistry, University of Calgary. Acid-Base Extraction.
  • BenchChem. Application Notes and Protocols for the Bromination of Pyrimidine Rings. BenchChem, 2025.
  • Deshmukh, S. et al. A convenient and scalable method for preparation of 2,5-dibromopyridine. Heterocyclic Letters, Vol. 11, No. 3, pp. 447-452, 2021.
  • Smolecule. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5.
  • Wikipedia. Acid–base extraction. Available at: [Link]

  • Kumar, A. et al. An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). Molecules, 2017. Available at: [Link]

  • CN106632077B - A kind of preparation method of 2-amino-4-bromopyrimidine. Google Patents.
  • University of Toronto Engineering Ideas Clinic. Acid and Base Extraction.
  • BenchChem. Technical Support Center: Purification of 6-Chloropyrido[2,3-d]pyrimidine Derivatives. BenchChem, 2025.
  • Fox, B. A., and Threlfall, T. L. 2,3-diaminopyridine. Organic Syntheses. Available at: [Link]

  • LibreTexts Chemistry. 4.8: Acid-Base Extraction. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Liquid/liquid Extraction.

Sources

Technical Support Center: Synthesis of 2-Amino-5-bromopyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Amino-5-bromopyrimidine-4-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who utilize this critical building block. Here, we address common challenges, side reactions, and troubleshooting strategies in a practical question-and-answer format, grounded in established chemical principles to ensure the integrity and success of your synthesis.

Section 1: General FAQs & Compound Stability

This section covers essential handling, storage, and analysis of the final product.

Q1: How should I store this compound to ensure its long-term stability?

A: The compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). The primary degradation pathway of concern is decarboxylation, which can be accelerated by heat and moisture. The amino group and pyrimidine ring are also susceptible to oxidation over long periods. Sealing the container tightly and storing it at 2-8°C is recommended for long-term stability.

Q2: What are the most effective analytical techniques to assess the purity of my final product?

A: A multi-faceted analytical approach is recommended to ensure identity and purity.[1]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a UV detector is ideal for quantifying the main component and detecting process-related impurities, such as the decarboxylated byproduct (2-Amino-5-bromopyrimidine) or unreacted ester starting material.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structural identity. The proton NMR should show a characteristic singlet for the C6-proton. The absence of signals corresponding to the ethyl group (a quartet and a triplet) from the precursor ester confirms complete hydrolysis.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight, further verifying the identity of the product.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Useful for identifying key functional groups. Look for the characteristic broad O-H stretch of the carboxylic acid and the C=O stretch.

Section 2: Troubleshooting the Synthetic Pathway

The synthesis of this compound is typically a multi-step process. A common route involves the formation of an aminopyrimidine ester, followed by bromination and saponification. Below, we troubleshoot issues that may arise at each stage.

Workflow: Synthesis of this compound

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Bromination cluster_2 Step 3: Saponification A Guanidine + Diethyl ethoxymethylenemalonate B Ethyl 2-aminopyrimidine-4-carboxylate A->B Cyclization C Ethyl 2-amino-5-bromopyrimidine-4-carboxylate B->C NBS / Acetonitrile D This compound (Product) C->D NaOH / H2O, low temp. E 2-Amino-5-bromopyrimidine (Byproduct) D->E Decarboxylation (Side Reaction)

Caption: General synthetic workflow.

Q3: My initial cyclization to form the pyrimidine ring gives a low yield and a complex mixture of byproducts. What is the cause?

A: The construction of substituted pyrimidine rings can be challenging. For instance, syntheses involving the condensation of reagents like formamidine with mucobromic acid have been reported to be low-yielding and produce a large quantity of unknown byproducts, necessitating laborious purification.[2]

  • Causality: These reactions often require precise pH and temperature control. Side reactions such as polymerization of starting materials, formation of regioisomers, or incomplete cyclization are common.

  • Troubleshooting & Solutions:

    • Optimize Reaction Conditions: Systematically vary the base (e.g., NaOEt, KOH), solvent, and temperature. The synthesis of related pyrimidines has shown that maintaining lower temperatures (0-25 °C) can be critical, though it may reduce reaction rates.[3]

    • Purify Intermediates: Ensure all starting materials are pure. It is often easier to purify the ester intermediate (e.g., Ethyl 2-aminopyrimidine-4-carboxylate) via recrystallization or chromatography before proceeding to the next step.

    • Alternative Routes: Consider alternative, higher-yielding methods for pyrimidine synthesis if available, such as those starting from more functionalized precursors.

Q4: My bromination step is not selective, and I'm observing di-brominated or other unwanted products. How can I improve regioselectivity?

A: The pyrimidine ring is electron-deficient, but the amino group at the C2 position is strongly activating, directing electrophilic substitution to the C5 position. However, harsh conditions can lead to side reactions.

  • Causality: Over-bromination occurs when an excess of the brominating agent is used or if the reaction temperature is too high, increasing reactivity. The use of elemental bromine (Br₂) in acidic solvents can also be aggressive.[4]

  • Troubleshooting & Solutions:

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally a milder and more selective brominating agent than liquid bromine for this type of substrate. A procedure using NBS in acetonitrile at room temperature has been shown to be effective for the synthesis of 2-Amino-5-bromopyrimidine.[5][6]

    • Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of NBS. Add the NBS portion-wise to the reaction mixture to maintain a low concentration and prevent localized overheating and over-reaction.

    • Temperature Management: Perform the reaction at or below room temperature. Cooling with an ice bath may be necessary to control the exotherm.[5]

    • Reaction Monitoring: Monitor the reaction closely using TLC or HPLC to stop it once the starting material is consumed, preventing the formation of further brominated species.

Q5: My final saponification step results in a low yield of the carboxylic acid, and I've identified 2-Amino-5-bromopyrimidine as a major byproduct. Why is this happening?

A: This is the most common and critical side reaction in this synthesis. The product you are observing, 2-Amino-5-bromopyrimidine, is the result of decarboxylation of your target molecule.

  • Causality: The pyrimidine ring is strongly electron-withdrawing. This electronic effect stabilizes the negative charge that develops on the ring at the C4 position during the transition state of CO₂ elimination. This process is often accelerated by heat and extreme pH. While the uncatalyzed decarboxylation of similar pyrimidines like 5-carboxycytosine is slow at room temperature, it becomes significant at elevated temperatures used during workup or reaction.[7]

  • Troubleshooting & Solutions:

    • Strict Temperature Control: The hydrolysis should be conducted at the lowest possible temperature that allows for a reasonable reaction rate. Start at 0°C and allow the reaction to slowly warm to room temperature. Avoid heating or refluxing at all costs.

    • Minimize Reaction Time: Monitor the reaction by HPLC. As soon as the ester starting material is consumed, proceed immediately to the workup.

    • Careful Acidification: During workup, acidify the reaction mixture slowly at low temperature (0-5°C) to precipitate the carboxylic acid. A rapid, exothermic addition of strong acid can locally heat the solution and promote decarboxylation.

    • Avoid Strong Acids/Bases where possible: While a base is necessary for saponification, use the minimum concentration required (e.g., 1-2 M NaOH) and avoid prolonged exposure.

Section 3: Deep Dive - The Decarboxylation Side Reaction

Understanding the mechanism of decarboxylation is key to preventing it. The reaction proceeds through a zwitterionic intermediate or directly via a stabilized carbanionic transition state upon loss of CO₂.

Mechanism: Thermal Decarboxylation

Caption: Decarboxylation of the target acid.

ConditionEffect on DecarboxylationRecommendation
High Temperature (>40°C) Significantly accelerates the rate.Maintain reaction and workup temperatures at 0-25°C.
Strong Acidic/Basic pH Can catalyze the reaction.Use moderate pH during workup and avoid prolonged exposure.
Prolonged Reaction Times Increases the amount of byproduct formed over time.Monitor reaction closely and work up as soon as it is complete.

Section 4: Verified Experimental Protocols

Protocol 1: Representative Synthesis of this compound

Disclaimer: This protocol is a representative procedure synthesized from literature reports on similar compounds and should be adapted and optimized for your specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step A & B: Synthesis of Ethyl 2-amino-5-bromopyrimidine-4-carboxylate

  • To a solution of Ethyl 2-aminopyrimidine-4-carboxylate (1.0 eq) in acetonitrile (10 mL per gram of starting material), add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 30 minutes at 0°C (ice bath).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC/HPLC analysis indicates full consumption of the starting material.[5]

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by recrystallization from ethanol if necessary.

Step C: Saponification to the Carboxylic Acid

  • Dissolve the crude Ethyl 2-amino-5-bromopyrimidine-4-carboxylate (1.0 eq) in a minimal amount of THF or Ethanol.

  • Cool the solution to 0°C in an ice bath.

  • Add 1 M sodium hydroxide solution (2.5 eq) dropwise, keeping the internal temperature below 5°C.

  • Stir the reaction at 0-10°C for 2-4 hours, monitoring by HPLC until the ester is no longer present.

  • Once complete, cool the mixture back to 0°C. Slowly and carefully add 1 M HCl dropwise to adjust the pH to ~3-4. The product will precipitate.

  • Stir the resulting slurry in the ice bath for 30 minutes.

  • Filter the solid, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the white to off-white solid under vacuum at a temperature not exceeding 40°C.

Protocol 2: Troubleshooting - Purification from Decarboxylated Impurity

If decarboxylation has occurred, the resulting byproduct (2-Amino-5-bromopyrimidine) is significantly more nonpolar and less acidic than the desired product.

  • pH-Controlled Extraction: Dissolve the crude mixture in a suitable organic solvent (like ethyl acetate).

  • Extract the organic layer with a mild base, such as a saturated sodium bicarbonate solution. The desired carboxylic acid will move into the aqueous layer as its sodium salt, while the more neutral decarboxylated impurity will remain in the organic layer.

  • Separate the aqueous layer, cool it to 0°C, and re-acidify with 1 M HCl to precipitate the pure carboxylic acid.

  • Filter, wash with cold water, and dry as described above.

Troubleshooting Flowchart: Low Yield in Final Stepdot

G start Low Yield of Final Product check_impurity Analyze crude product by HPLC/NMR. Is 2-amino-5-bromopyrimidine present? start->check_impurity decarbox Primary issue is Decarboxylation. check_impurity->decarbox Yes incomplete Primary issue is Incomplete Saponification. check_impurity->incomplete No (Starting ester is major impurity) sol_decarbox Solution: 1. Repeat saponification at lower temp (0-10°C). 2. Minimize reaction time. 3. Use careful, cold acidification. decarbox->sol_decarbox sol_incomplete Solution: 1. Increase reaction time at RT. 2. Add more NaOH (up to 3 eq). 3. Consider a co-solvent like THF. incomplete->sol_incomplete

Sources

Technical Support Center: Optimizing the Synthesis of 2-Amino-5-bromopyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and yield optimization of 2-Amino-5-bromopyrimidine-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical heterocyclic building block. We will delve into the synthetic pathway, address common experimental challenges, and provide field-proven insights to enhance your reaction outcomes.

Overview of the Synthetic Challenge

This compound is a valuable synthon in medicinal chemistry, often used in the development of kinase inhibitors and other pharmacologically active molecules.[1] However, its synthesis can be challenging, often plagued by low yields and the formation of difficult-to-separate impurities. The key to a successful synthesis lies in a multi-step approach that requires careful control over reaction conditions at each stage.

This guide proposes a logical and robust synthetic route, broken down into two primary stages, and provides comprehensive troubleshooting for each.

Proposed Synthetic Workflow

The most reliable pathway to the target molecule involves the initial formation of a pyrimidine ring system, followed by a regioselective bromination. This approach offers better control compared to attempting to introduce the carboxylic acid group onto a pre-brominated pyrimidine.

G cluster_0 Stage 1: Pyrimidine Ring Formation cluster_1 Stage 2: Hydrolysis & Bromination cluster_2 Recommended Final Step Guanidine Guanidine DEMM Diethyl (ethoxymethylene)malonate Intermediate 2-Amino-4-hydroxypyrimidine- 5-carboxylic acid ethyl ester Guanidine->Intermediate Cyclocondensation (Base-catalyzed) DEMM->Intermediate Hydrolyzed 2-Amino-4-hydroxypyrimidine- 5-carboxylic acid Intermediate->Hydrolyzed Saponification (e.g., NaOH) CarboxylicAcid 2-Aminopyrimidine- 4-carboxylic acid Intermediate->CarboxylicAcid Alternative: Direct conversion or via hydrolysis & re-esterification POBr3 POBr3 / PBr5 Halogenated 2-Amino-4,5-dibromopyrimidine (Potential Intermediate/Side Product) FinalProduct 2-Amino-5-bromopyrimidine- 4-carboxylic acid FinalProduct_alt 2-Amino-5-bromopyrimidine- 4-carboxylic acid CarboxylicAcid->FinalProduct_alt Electrophilic Bromination NBS N-Bromosuccinimide (NBS) NBS->FinalProduct_alt

Caption: Recommended synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable general strategy for synthesizing this molecule?

A1: The most robust strategy involves first synthesizing the core pyrimidine ring, specifically 2-aminopyrimidine-4-carboxylic acid, and then performing a regioselective bromination at the 5-position. The pyrimidine ring is electron-rich, making it susceptible to electrophilic substitution. The 5-position is typically the most activated site for this reaction. Starting with 2-aminopyrimidine and attempting to add the carboxyl group later, for instance via a Minisci reaction, can be lower yielding and less regioselective for this specific substitution pattern.[1]

Q2: Why is N-Bromosuccinimide (NBS) the preferred brominating agent?

A2: NBS is a solid, crystalline reagent that is safer and easier to handle than liquid bromine. It provides a slow, controlled concentration of bromine in situ, which is critical for minimizing over-bromination (e.g., formation of di-bromo species).[2][3] Using elemental bromine often requires harsher conditions and can lead to a mixture of products that are difficult to purify.[4]

Q3: What is the role of the solvent in the bromination step?

A3: The choice of solvent is critical for controlling reactivity. Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are commonly used.[2][5] They effectively dissolve the pyrimidine substrate and NBS, facilitating a homogeneous reaction. Acetonitrile is often preferred as it is less reactive and easier to remove during workup.[5]

Q4: How can I monitor the reaction's progress effectively?

A4: Thin-Layer Chromatography (TLC) is the most common and effective method.[2] You should run a co-spot with your starting material to track its consumption. A suitable mobile phase might be a mixture of ethyl acetate and hexanes, potentially with a small amount of acetic acid to ensure the carboxylic acid spots cleanly. The disappearance of the starting material is a strong indicator of reaction completion.

Troubleshooting Guide: From Low Yields to Impurities

This section addresses specific problems you may encounter during the synthesis.

Problem Area 1: Low Yield

Q: My final yield is consistently below 30%. What are the primary causes?

A: Low yield can stem from issues in either the ring formation or the bromination step. Let's break it down with a decision-tree approach.

G Start Low Final Yield Detected Check_Step1 Analyze Stage 1: Pyrimidine Formation Start->Check_Step1 Check_Step2 Analyze Stage 2: Bromination Start->Check_Step2 Step1_Incomplete Incomplete Reaction? (TLC shows starting material) Check_Step1->Step1_Incomplete Yes Step1_Degradation Degradation? (Multiple spots on TLC) Check_Step1->Step1_Degradation No Step2_Incomplete Incomplete Bromination? (TLC shows starting material) Check_Step2->Step2_Incomplete Yes Step2_SideReaction Side Reactions? (Di-bromo or other spots) Check_Step2->Step2_SideReaction No Sol_Step1_Incomplete Solution: - Increase reaction time/temp - Check base quality/equivalents Step1_Incomplete->Sol_Step1_Incomplete Step1_Workup_Loss Product Lost in Workup? (Aqueous layer analysis) Step1_Degradation->Step1_Workup_Loss No Sol_Step1_Degradation Solution: - Lower reaction temperature - Use inert atmosphere Step1_Degradation->Sol_Step1_Degradation Sol_Step1_Workup_Loss Solution: - Adjust pH carefully for precipitation - Use continuous extraction Step1_Workup_Loss->Sol_Step1_Workup_Loss Sol_Step2_Incomplete Solution: - Check NBS purity (recrystallize) - Increase NBS equivalents (to 1.05-1.1) - Extend reaction time Step2_Incomplete->Sol_Step2_Incomplete Step2_Workup_Loss Product Lost in Workup? (Precipitation/Extraction issues) Step2_SideReaction->Step2_Workup_Loss No Sol_Step2_SideReaction Solution: - Lower temperature during NBS addition (0°C) - Add NBS portion-wise - Run reaction in the dark Step2_SideReaction->Sol_Step2_SideReaction Sol_Step2_Workup_Loss Solution: - Quench with Na2S2O3 - Optimize pH for precipitation - Wash precipitate with non-polar solvent Step2_Workup_Loss->Sol_Step2_Workup_Loss

Caption: Troubleshooting decision tree for low yield analysis.

  • Incomplete Reaction: The primary cause is often incomplete consumption of the starting material. For the bromination step, ensure your NBS is pure and dry; it can be recrystallized from water if necessary. Use a slight excess (1.05-1.1 equivalents). For the initial ring closure, ensure the base used is potent and anhydrous.

  • Sub-optimal Temperature: Temperature control is paramount. The bromination reaction is exothermic. Adding NBS too quickly or at room temperature can lead to side reactions. It is best to add the NBS portion-wise to a cooled solution (0-5 °C) to maintain control.[5]

  • Loss During Workup: this compound is an amphoteric molecule. During workup, its precipitation is highly pH-dependent. You must carefully adjust the pH to its isoelectric point to ensure maximum precipitation. Washing the crude solid with a non-polar solvent like cold ether or hexanes can remove organic-soluble impurities without significant product loss.

Problem Area 2: Product Purity

Q: My final product is contaminated with significant impurities. What are they and how do I prevent them?

A: The most common impurity is the di-brominated product. Other possibilities include unreacted starting material or isomers.

Potential Impurity Likely Cause Prevention & Mitigation Strategy
2-Amino-3,5-dibromopyrimidine-4-carboxylic acid - Excess brominating agent (>1.2 eq).- High reaction temperature (>25 °C).- "Hot spots" from rapid addition of NBS.- Use max 1.05-1.1 equivalents of NBS.- Maintain temperature at 0-5 °C during NBS addition.[2]- Add NBS in small portions over 30-60 minutes.- Perform the reaction in the dark, as light can catalyze radical side reactions.[5]
Unreacted 2-Aminopyrimidine-4-carboxylic acid - Insufficient NBS.- Deactivated NBS (old or wet reagent).- Reaction time too short.- Ensure 1.05 equivalents of high-purity NBS.- Monitor reaction to completion with TLC.- Recrystallize the final product from an appropriate solvent system (e.g., Ethanol/Water).
Isomeric Bromination Products - Reaction run under non-standard conditions (e.g., radical initiators, very high heat).- Stick to standard electrophilic conditions (NBS in a polar aprotic solvent). The electronics of the ring strongly favor substitution at the 5-position.

Optimized Experimental Protocol

This protocol outlines the recommended procedure for the final bromination step, which is often the most critical for yield and purity.

Objective: To synthesize this compound from 2-Aminopyrimidine-4-carboxylic acid.

Materials:

  • 2-Aminopyrimidine-4-carboxylic acid (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (ACS Grade, anhydrous)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar

  • Ice bath

  • Standard laboratory glassware

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Preparation: In a round-bottom flask, suspend 2-Aminopyrimidine-4-carboxylic acid (1.0 eq) in anhydrous acetonitrile (approx. 10-15 mL per gram of starting material).

  • Cooling: Cool the suspension to 0-5 °C using an ice-water bath. Stir for 15 minutes to ensure thermal equilibrium.

  • NBS Addition: Add N-Bromosuccinimide (1.05 eq) to the cooled suspension in small portions over 30-45 minutes. Rationale: Portion-wise addition prevents a rapid exotherm that can lead to di-bromination.[2]

  • Reaction: Allow the reaction to stir at 0-5 °C. Monitor the progress by TLC every 30 minutes. The reaction is typically complete within 2-4 hours, once the starting material spot is no longer visible.

  • Quenching: Once the reaction is complete, pour the mixture into a beaker containing a stirred solution of saturated sodium thiosulfate (equal volume to the acetonitrile used). This will quench any unreacted bromine/NBS.

  • Precipitation: Slowly add 1 M HCl to the quenched mixture to adjust the pH to approximately 3-4. The target product should precipitate as a solid. Rationale: The carboxylic acid is least soluble at its isoelectric point. Fine-tuning the pH is critical for maximizing recovery.

  • Isolation: Stir the resulting slurry in the ice bath for another 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold deionized water (2x volumes) and then with a small amount of cold diethyl ether to remove residual water and non-polar impurities.

  • Drying: Dry the resulting white to off-white solid under vacuum to a constant weight. Characterize by NMR and LC-MS to confirm identity and purity.

References

  • Google Patents. (2013). CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound.
  • Fox, B. A., & Threlfall, T. L. (1963). 2,3-diaminopyridine. Organic Syntheses, 43, 22. Available at: [Link]

  • ResearchGate. (2008). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Vol. 11, No.3, 447-452. Available at: [Link]

  • Patsnap. (n.d.). Preparation method of 2-amino-5-bromopyridine. Retrieved from [Link]

  • Critical Reviews in Eukaryotic Gene Expression. (2016). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Retrieved from [Link]

  • Molecules. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]

Sources

Technical Support Center: Bromination of 2-Aminopyrimidine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the bromination of 2-aminopyrimidine-4-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and professionals in drug development. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt and overcome challenges in your own experiments.

Frequently Asked Questions (FAQs)

Q1: What makes the bromination of 2-aminopyrimidine-4-carboxylic acid so challenging?

The difficulty arises from the complex electronic nature of the substrate. The pyrimidine ring is inherently electron-deficient, which deactivates it towards standard electrophilic aromatic substitution.[1] Compounding this, you have two opposing substituents:

  • 2-Amino Group (-NH₂): This is a strong activating group that donates electron density via resonance, directing electrophiles to the ortho and para positions. In this case, it strongly activates the C5 position.

  • 4-Carboxylic Acid Group (-COOH): This is a deactivating group that withdraws electron density, making electrophilic attack more difficult.

This electronic push-pull relationship can lead to issues with reactivity, regioselectivity, and potential side reactions, requiring carefully optimized conditions to achieve the desired outcome.

Q2: What is the expected major product for the electrophilic bromination of this substrate?

The major product from the electrophilic bromination of 2-aminopyrimidine-4-carboxylic acid is 2-amino-5-bromo-pyrimidine-4-carboxylic acid . The powerful activating and directing effect of the amino group at the C2 position overwhelmingly favors substitution at the C5 position, which is para to it.

Q3: Which brominating agent is best: elemental bromine (Br₂) or N-Bromosuccinimide (NBS)?

Both reagents can be effective, but they offer a trade-off between reactivity and handling.

  • N-Bromosuccinimide (NBS) is generally the preferred reagent. It is a crystalline solid that is easier and safer to handle than liquid bromine.[2] It provides a low, steady concentration of electrophilic bromine, which can help minimize side reactions and improve selectivity.[3]

  • Elemental Bromine (Br₂) is a highly reactive and corrosive liquid. While effective, its high reactivity can sometimes lead to over-bromination or other undesired side reactions if not carefully controlled. It is often used in solvents like acetic acid or with a Lewis acid catalyst.

For this specific substrate, starting with NBS is the more prudent and controllable approach.

Troubleshooting Guide

This section addresses specific problems you may encounter during the experimental process.

Problem 1: Low or No Conversion of Starting Material

Q: I've run the reaction with NBS in acetonitrile, but my LC-MS/TLC analysis shows mostly unreacted starting material. What's going wrong?

This is a classic issue of insufficient electrophilicity to overcome the deactivated ring system. While the amino group activates, the combined deactivating effects of the pyrimidine ring nitrogen atoms and the carboxylic acid group can make the reaction sluggish.

Solutions:

  • Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can provide the necessary activation energy. Monitor the reaction closely to avoid decomposition or side reactions.

  • Change Solvent: A polar protic solvent like acetic acid can enhance the electrophilicity of the brominating agent. A common procedure involves dissolving the substrate in glacial acetic acid and then adding the brominating agent.

  • Use a Stronger Brominating System: If NBS alone is insufficient, consider using Br₂ in acetic acid. The acidic medium protonates the pyrimidine ring, which can alter its reactivity profile, and Br₂ is inherently more reactive.

Problem 2: Formation of Multiple Products & Poor Regioselectivity

Q: My crude product shows multiple spots on TLC, and the ¹H NMR is complex, suggesting a mixture of isomers. How can I improve selectivity for the 5-bromo product?

While the C5 position is electronically favored, harsh conditions can lead to a loss of selectivity.

Solutions:

  • Lower the Reaction Temperature: If you are heating the reaction, try running it at a lower temperature or even at 0 °C. Electrophilic aromatic substitutions are often more selective at lower temperatures. A standard protocol involves cooling the solution to 0 °C before adding the brominating agent.[4]

  • Use NBS over Br₂: As mentioned, NBS provides a controlled, low concentration of bromine, which is ideal for maximizing regioselectivity.[2][5] If you are using Br₂, switching to NBS is a primary troubleshooting step.

  • Control Stoichiometry: Use a precise stoichiometry, typically 1.0 to 1.1 equivalents of the brominating agent. Adding a large excess can lead to di-bromination or other side products.

Problem 3: Evidence of Decarboxylation

Q: I've isolated a brominated product, but it lacks the carboxylic acid group. It appears my starting material has decarboxylated. How can I prevent this?

Decarboxylation is a known side reaction for certain aromatic carboxylic acids, especially under heating or harsh acidic/basic conditions.[6][7] The pyrimidine ring can stabilize the carbanion intermediate formed upon loss of CO₂, making this process more facile than with other aromatic systems.[8]

Solutions:

  • Avoid High Temperatures: This is the most critical factor. If you are heating the reaction to drive conversion, you are also promoting decarboxylation. Aim for the lowest possible temperature that allows the reaction to proceed.

  • Use Milder Reagents and Solvents: Avoid strongly acidic conditions if possible. A system like NBS in acetonitrile or DMF at a controlled temperature is less likely to cause decarboxylation than Br₂ in hot acetic acid.

  • Protect the Carboxylic Acid: As a last resort, the carboxylic acid can be converted to an ester (e.g., methyl or ethyl ester) prior to bromination. The ester group is much more stable to decarboxylation. After successful bromination, the ester can be hydrolyzed back to the carboxylic acid.

Problem 4: Purification Challenges

Q: My product is difficult to purify. It seems to be co-eluting with starting material or is poorly soluble. What are some effective purification strategies?

The high polarity of both the starting material and the product, due to the amino and carboxylic acid groups, can make purification tricky.

Solutions:

  • Acid-Base Extraction: Utilize the different pKa values of the functional groups. Dissolve the crude mixture in a suitable organic solvent (like ethyl acetate).

    • Wash with a mild acid (e.g., dilute HCl) to protonate the amino group and potentially separate non-basic impurities.

    • Wash with a mild base (e.g., saturated NaHCO₃ solution) to deprotonate the carboxylic acid, moving your product into the aqueous layer and leaving behind non-acidic impurities. You can then re-acidify the aqueous layer to precipitate your product.

  • Recrystallization: If a solid is obtained, recrystallization is often the best method for achieving high purity. Experiment with different solvent systems. A polar solvent like ethanol, methanol, or a water/ethanol mixture is a good starting point.

  • Column Chromatography: If chromatography is necessary, use a polar stationary phase (silica gel) and a gradient elution. A mobile phase starting with a less polar mixture (e.g., dichloromethane/methanol) and gradually increasing the polarity with more methanol can effectively separate the product from less polar impurities and starting material.

Recommended Experimental Protocol

This protocol is designed as a robust starting point, prioritizing selectivity and minimizing side reactions.

ParameterValue/ConditionRationale
Substrate 2-aminopyrimidine-4-carboxylic acid1.0 equiv
Brominating Agent N-Bromosuccinimide (NBS)1.05 equiv
Solvent Acetonitrile (MeCN) or DMFProvides good solubility and is relatively inert.
Temperature 0 °C to Room TemperatureMinimizes side reactions like decarboxylation.
Reaction Time 1-4 hours (TLC/LC-MS monitoring)Avoids prolonged reaction times that can lead to impurities.
Work-up Aqueous Quench & Filtration/ExtractionStandard procedure to remove succinimide and salts.
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, suspend 2-aminopyrimidine-4-carboxylic acid (1.0 mmol) in acetonitrile (10 mL).

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 mmol, 1.05 equiv) to the cooled suspension in one portion.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction's progress by TLC or LC-MS every hour.

  • Quenching: Once the starting material is consumed (or the reaction stalls), quench the reaction by adding an equal volume of cold water.

  • Isolation:

    • If a precipitate forms, collect the solid product by vacuum filtration. Wash the filter cake with cold water and then a small amount of cold diethyl ether to remove non-polar impurities.

    • If no precipitate forms, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by silica gel column chromatography.

Visual Troubleshooting Guide

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the bromination reaction.

Bromination_Troubleshooting start Reaction Outcome: Low Yield or Complex Mixture p1 Problem: No/Low Conversion start->p1 Check TLC/LCMS for starting material p2 Problem: Multiple Products (Poor Selectivity) start->p2 Check NMR/LCMS for multiple isomers p3 Problem: Decarboxylation (Product lacks -COOH) start->p3 Check MS for loss of 44 Da (CO2) s1a Solution: Increase Temperature (40-60°C) p1->s1a s1b Solution: Switch to Acetic Acid Solvent p1->s1b s1c Solution: Use Br2 in Acetic Acid p1->s1c s2a Solution: Lower Temperature (0°C) p2->s2a s2b Solution: Ensure NBS is used (not Br2) p2->s2b s2c Solution: Use 1.0-1.1 eq. NBS p2->s2c s3a Solution: Run at 0°C to RT p3->s3a s3b Solution: Avoid strongly acidic conditions p3->s3b s3c Solution: Protect as Ester p3->s3c

Caption: A troubleshooting flowchart for the bromination of 2-aminopyrimidine-4-carboxylic acid.

References

2-Amino-5-bromopyrimidine-4-carboxylic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Amino-5-bromopyrimidine-4-carboxylic acid

Welcome to the technical support resource for this compound (CAS No. 914208-48-3). This guide is designed for researchers, scientists, and drug development professionals to provide essential information on the stability, storage, and handling of this compound, along with troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

What are the optimal storage conditions for this compound?

Proper storage is crucial to maintain the integrity and stability of this compound. Based on data for the closely related compound, 2-Amino-5-bromopyrimidine, the following conditions are recommended:

  • Temperature: For long-term storage, refrigeration at 2-8°C is advised.[1] Some suppliers suggest room temperature for short-term storage, provided the compound is kept in a dark and dry place.[2]

  • Atmosphere: The compound should be stored under a dry, inert atmosphere if possible. Always keep the container tightly sealed to prevent moisture absorption and atmospheric contamination.[3][4]

  • Light: Protect from direct sunlight and strong light sources.[5] Storing in an amber vial or a light-blocking container is recommended.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)[1]Minimizes degradation over long-term storage.
Room Temperature (Short-term)[2]Acceptable for brief periods, away from heat sources.
Atmosphere Tightly sealed container[3]Prevents moisture ingress and oxidation.
Light Keep in a dark place[2]Prevents potential photodegradation.
How can I assess the stability and purity of my this compound sample?

Visual inspection and analytical methods can help determine the stability of your compound.

  • Visual Inspection: The compound is typically a white to light-colored crystalline powder.[1][2] Significant color change (e.g., to dark brown or black) or changes in texture (e.g., clumping, signs of moisture) may indicate degradation.

  • Analytical Assessment: For a definitive assessment of purity, techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS) are recommended. Compare the results with the certificate of analysis provided by the supplier.

What are the known incompatibilities for this compound?

Based on information for similar pyrimidine structures, avoid contact with:

  • Strong Oxidizing Agents: These can react with the amino group and the pyrimidine ring, leading to decomposition.[3][5]

  • Strong Acids: The amino group can be protonated, which may affect its reactivity and solubility.[4]

  • Heat and Ignition Sources: Avoid exposure to high heat, sparks, or open flames.[5]

What are the primary safety and handling precautions?

2-Amino-5-bromopyrimidine and its derivatives are classified as hazardous.[3][6] Always handle this compound in a well-ventilated area or a chemical fume hood.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. For handling larger quantities or when generating dust, a NIOSH-approved respirator is recommended.[3]

  • Handling: Avoid creating dust.[3] Do not breathe dust, fumes, or vapors.[7] Wash hands thoroughly after handling.[3]

  • First Aid:

    • Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes.[3]

    • Skin: Wash off immediately with soap and plenty of water.[3]

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration.[3]

    • Ingestion: If swallowed, rinse your mouth and seek immediate medical attention.[5]

Troubleshooting Guide

Issue: Poor solubility in a desired solvent.
  • Plausible Cause: The carboxylic acid and amino groups give the molecule both acidic and basic properties, which can lead to complex solubility behavior. The compound is noted to have slight solubility in DMSO and heated methanol.[2] It is generally insoluble in water.[2]

  • Troubleshooting Steps:

    • Solvent Selection: Test a range of solvents, including polar aprotic solvents like DMF and NMP, in addition to DMSO.

    • pH Adjustment: The solubility may be significantly affected by pH. Try adding a small amount of a suitable acid or base to ionize the molecule and improve solubility in aqueous or alcoholic solvents. For example, a base would deprotonate the carboxylic acid, while an acid would protonate the amino group.

    • Heating: Gentle heating can increase the rate of dissolution and solubility.[2] However, be cautious of potential degradation at elevated temperatures.

    • Sonication: Use an ultrasonic bath to aid in the dissolution of suspended particles.

Issue: Unexpected side products in a reaction.
  • Plausible Cause: The molecule has multiple reactive sites: the amino group, the carboxylic acid, and the bromine atom on the pyrimidine ring. This can lead to competing reactions.

  • Troubleshooting Steps:

    • Protecting Groups: Consider using protecting groups for the amino or carboxylic acid functions if they are interfering with your desired reaction at the bromine site (e.g., in Suzuki or other cross-coupling reactions).

    • Reaction Conditions: Optimize reaction temperature, time, and stoichiometry of reagents. Lowering the temperature may increase the selectivity of the reaction.

    • Catalyst/Reagent Choice: The choice of catalyst, ligands, and base can be critical in cross-coupling reactions to favor substitution at the bromine position.

Experimental Protocols

Protocol 1: Receiving and Storing a New Shipment

This protocol outlines the steps for safely receiving and storing a new shipment of this compound.

A Receive Shipment B Inspect Packaging for Damage A->B C Don PPE (Gloves, Goggles, Lab Coat) B->C No Damage G Quarantine and Contact Supplier B->G Damage Found D Verify Compound Identity and Quantity C->D E Log into Inventory System D->E F Store in Designated Location (2-8°C, Dark, Dry) E->F

Caption: Workflow for receiving and storing new compounds.

Steps:

  • Upon receipt, visually inspect the outer packaging for any signs of damage or leaks.

  • If damaged, quarantine the package in a safe, isolated area and contact the supplier immediately.

  • If the packaging is intact, put on appropriate PPE before handling the inner container.

  • Carefully open the package in a fume hood and verify that the compound name, CAS number, and quantity match the order and the certificate of analysis.

  • Log the compound into your chemical inventory system, noting the date of receipt and assigned lot number.

  • Store the container in a designated, properly labeled location under the recommended conditions (refrigerated at 2-8°C, protected from light, and tightly sealed).[1]

Protocol 2: Preparing a Stock Solution

This protocol provides a general procedure for preparing a stock solution for experimental use.

A Equilibrate Compound to Room Temp B Calculate Required Mass A->B C Weigh Compound in Fume Hood B->C D Add Solvent (e.g., DMSO) C->D E Mix to Dissolve (Vortex, Sonicate) D->E F Store Solution Appropriately E->F

Caption: Workflow for preparing a stock solution.

Steps:

  • Remove the compound container from cold storage and allow it to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Calculate the mass of the compound required to achieve the desired stock solution concentration.

  • In a chemical fume hood, carefully weigh the required amount of the powder into a suitable vial.

  • Add the appropriate volume of the chosen solvent (e.g., DMSO) to the vial.[2]

  • Mix the solution thoroughly until the solid is completely dissolved. A vortex mixer or sonicator can be used to aid dissolution.

  • Store the stock solution under appropriate conditions. For solutions in DMSO, it is common practice to store them at -20°C to maintain stability.

References

  • Safety Data Sheet. (2025, September 2). 6-(Tetrahydro-2H-pyran-4-ylamino)pyrimidine-4-carboxylic acid. 5

  • Fisher Scientific. (2021, December 25). SAFETY DATA SHEET - 2-Amino-5-bromopyrimidine. Link

  • Chem-Impex. 2-Amino-5-bromopyrimidine. Link

  • Santa Cruz Biotechnology. 2-Amino-5-bromopyridine Safety Data Sheet. Link

  • ChemicalBook. 2-Amino-5-bromopyrimidine CAS 7752-82-1. Link

  • PubChem. 2-Amino-5-bromopyrimidine. Link

  • Sigma-Aldrich. 2-Amino-5-bromopyridine 97%. Link

  • Tokyo Chemical Industry. 2-Amino-5-bromopyrimidine. Link

  • Biosynth. 100640 - 2-Amino-5-bromopyridine - Safety Data Sheet. Link

  • Vulcanchem. 2-Amino-5-bromopyrimidine-4-carboxamide. Link

  • Sigma-Aldrich. 2-Amino-5-bromopyrimidine 98%. Link

  • Advanced ChemBlocks. 2-amino-5-bromopyridine-4-carboxylic acid. Link

  • Abound. This compound. Link

  • A2B Chem. This compound. Link

  • Organic Chemistry Portal. Pyrimidine synthesis. Link

  • National Center for Biotechnology Information. A deconstruction–reconstruction strategy for pyrimidine diversification. Link

  • PubMed. Synthesis of novel substituted pyrimidine derivatives bearing a sulfamide group and their in vitro cancer growth inhibition activity. Link

  • Wikipedia. Nikolaj Kurnakov. Link

  • ResearchGate. SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Link

Sources

Technical Support Center: Suzuki Coupling of 2-Amino-5-bromopyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-Amino-5-bromopyrimidine-4-carboxylic acid. This substrate presents a unique set of challenges due to the combination of a Lewis-basic aminopyrimidine core and an acidic carboxylic acid functionality. Both moieties can interact with and potentially deactivate the palladium catalyst, leading to common issues such as low conversion or complete reaction failure.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate the complexities of this transformation and achieve a successful outcome.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction is not working at all. What are the most common reasons for complete failure with this specific substrate?

Failure to observe any product formation with this compound typically points to fundamental issues with catalyst activity or reaction setup. The substrate itself is the primary suspect due to its multiple coordinating functional groups.

  • Primary Cause: Catalyst Inhibition and Deactivation The palladium catalyst is the heart of the reaction, but its catalytic activity can be shut down by your starting material. This substrate has three potential points of catalyst poisoning:

    • Pyrimidine Ring Nitrogens: The lone pairs on the pyrimidine's nitrogen atoms are Lewis basic and can coordinate strongly to the palladium center. This coordination can stabilize the palladium complex, preventing it from participating in the catalytic cycle.[1][2]

    • Amino Group: The exocyclic amino group is also a Lewis base that can bind to the palladium catalyst, further contributing to its deactivation.[2][3]

    • Carboxylic Acid/Carboxylate: In the presence of the reaction base, the carboxylic acid is deprotonated to a carboxylate. This negatively charged group can chelate to the palladium, effectively sequestering the catalyst and halting the reaction.[4] This is a widely recognized issue when using substrates with unprotected carboxylic acids.

  • Troubleshooting Steps for Catalyst Deactivation:

    • Switch to a More Robust Catalyst System: Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often ineffective for challenging, heteroaromatic substrates.[2] Modern catalyst systems employing bulky, electron-rich phosphine ligands are designed to overcome this. These ligands promote the desired catalytic steps (like oxidative addition) while being sterically demanding, which can discourage the inhibitory binding of your substrate.[1][5]

    • Consider Protecting Groups: While adding steps to a synthesis, protecting the problematic functional groups is a classic and highly effective strategy. Protecting the carboxylic acid as a methyl or ethyl ester eliminates the problematic carboxylate formation.[4][6] The ester can be easily hydrolyzed back to the acid after a successful coupling.

Q2: I'm observing very low conversion and poor yield. How can I optimize the reaction conditions?

Low yield suggests that the reaction is proceeding, but inefficiently. This calls for a systematic optimization of the reaction parameters. The choice of catalyst, base, and solvent are all critically interlinked.

  • Catalyst and Ligand Selection are Critical For electron-deficient and potentially coordinating heteroaryl halides, the ligand choice is paramount.

    • Recommended Ligands: Bulky biarylphosphine ligands such as XPhos , SPhos , or RuPhos are industry standards for difficult couplings.[1][7] They accelerate the rate-limiting oxidative addition step and stabilize the active Pd(0) species.

    • Recommended Pre-catalysts: Using modern pre-catalysts (e.g., XPhos Pd G3 or G4) is highly advised. These complexes are air-stable and efficiently generate the active monoligated Pd(0) species in solution, leading to more reproducible results.[8]

  • Base Selection and Stoichiometry The base is essential for activating the boronic acid in the transmetalation step.[9][10]

    • Base Choice: Strong yet poorly nucleophilic inorganic bases are preferred. Potassium phosphate (K₃PO₄) and caesium carbonate (Cs₂CO₃) are often the most effective choices for challenging Suzuki couplings.[1][11]

    • Stoichiometry: You MUST use at least 3 equivalents of base . One equivalent will be consumed instantly by the acidic proton of the carboxylic acid. The remaining two equivalents are then available to drive the catalytic cycle. Insufficient base is a common reason for stalled reactions.[4]

  • Solvent System and Temperature

    • Solvents: A mixture of an organic solvent and water is typically optimal. The water is crucial for helping to form the reactive "ate" complex of the boronic acid.[12] Common and effective systems include 1,4-dioxane/water or toluene/water (typically in a 4:1 to 10:1 ratio).[1][13]

    • Temperature: A temperature screen from 80 °C to 110 °C is recommended.[1] Insufficient heat will lead to a sluggish reaction, but excessive temperatures can cause catalyst decomposition or promote side reactions like protodebromination.[5]

  • Atmosphere Control Palladium(0) catalysts are sensitive to atmospheric oxygen, which can oxidize them to an inactive Pd(II) state and promote unwanted side reactions like boronic acid homocoupling.[2][5]

    • Degassing: Ensure all solvents are thoroughly degassed before use. The reaction mixture itself should be degassed by bubbling an inert gas (argon or nitrogen) through it or by using several "freeze-pump-thaw" cycles.[14]

The logical flow for troubleshooting this reaction is summarized in the diagram below.

G start Reaction Failed or Low Yield check_sm Starting Material (SM) Consumed? start->check_sm no_conversion No Conversion check_sm->no_conversion No sm_consumed SM Consumed check_sm->sm_consumed Yes catalyst_issue Primary Suspect: Catalyst Deactivation no_conversion->catalyst_issue action_catalyst 1. Switch to Buchwald Ligand (e.g., XPhos, SPhos). 2. Use modern Pd pre-catalyst. 3. Consider protecting -COOH group. catalyst_issue->action_catalyst action_base Check Base: - Use K₃PO₄ or Cs₂CO₃. - Ensure ≥ 3 equivalents. catalyst_issue->action_base side_products Significant Side Products Observed? sm_consumed->side_products dehalogenation Protodebromination observed? (SM -> H) side_products->dehalogenation Yes homocoupling Boronic Acid Homocoupling? side_products->homocoupling Yes low_yield Low Yield, Clean Reaction side_products->low_yield No action_dehalogenation 1. Improve degassing. 2. Use anhydrous solvents. 3. Lower reaction temperature. dehalogenation->action_dehalogenation action_homocoupling Improve degassing to remove all O₂. homocoupling->action_homocoupling action_optimize Systematically screen: - Solvent ratio (e.g., dioxane/H₂O) - Temperature (80-110 °C) - Reagent purity & stoichiometry low_yield->action_optimize G pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition Intermediate (Ar-Pd(II)-X)L₂ pd0->ox_add Oxidative Addition trans Transmetalation Intermediate (Ar-Pd(II)-Ar')L₂ ox_add->trans Transmetalation trans->pd0 Reductive Elimination product R-R' (Coupled Product) trans->product aryl_halide R-X (2-Amino-5-bromopyrimidine -4-carboxylic acid) aryl_halide->pd0 boronic_acid R'-B(OH)₂ (Arylboronic Acid) boronic_acid->ox_add base Base (e.g., K₃PO₄) base->ox_add

Sources

Technical Support Center: Scale-Up Synthesis of 2-Amino-5-bromopyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the scale-up synthesis of 2-Amino-5-bromopyrimidine-4-carboxylic acid. We will explore a robust synthetic pathway, address common challenges through a troubleshooting guide, and offer detailed protocols grounded in established chemical principles.

Overview of Recommended Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity, especially during scale-up. The recommended pathway involves two key transformations: the selective bromination of the pyrimidine core, followed by a regioselective carboxylation. This approach is designed for reliability and scalability.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Carboxylation & Hydrolysis A Starting Material: 2-Aminopyrimidine B 2-Amino-5-bromopyrimidine A->B  N-Bromosuccinimide (NBS)  Acetonitrile, 20°C, Dark C Ethyl 5-bromopyrimidine-4-carboxylate B->C  Minisci-type Reaction  (e.g., Ethyl Glyoxylate, Initiator) D Final Product: 2-Amino-5-bromopyrimidine- 4-carboxylic acid C->D  Saponification  (e.g., NaOH, H₂O/EtOH)

Caption: Recommended two-step synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for synthesizing the 2-Amino-5-bromopyrimidine intermediate?

The most common and high-yielding method is the direct bromination of 2-aminopyrimidine using N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile.[1][2] This reaction is typically performed at or below room temperature and in the absence of light to prevent radical side reactions.[1] The use of NBS is preferable to elemental bromine (Br₂) at scale due to its solid nature, which simplifies handling, and its generally milder reaction profile, which reduces the formation of over-brominated impurities. Yields for this step are often reported to be very high, in some cases up to 97%.[1][2]

Q2: Why is regioselectivity a critical issue during the introduction of the carboxylic acid group?

The pyrimidine ring has multiple positions that can be functionalized. For 2-Amino-5-bromopyrimidine, the C4 and C6 positions are electronically distinct. Achieving selective functionalization at the C4 position is crucial for obtaining the desired product. Methods like directed ortho-metalation can be difficult to control and may lead to mixtures of isomers. The Minisci reaction, a type of homolytic aromatic substitution, offers a powerful alternative for introducing acyl or carboxylate groups with high regioselectivity on electron-deficient heterocycles like pyrimidines.[3] This method has been successfully applied to produce ethyl 5-bromopyrimidine-4-carboxylate in good yields, demonstrating its selectivity for the desired C4 position.[3]

Q3: What are the key process parameters to monitor during the scale-up of these reactions?

  • Temperature Control: Both the bromination and carboxylation steps can be exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions and the formation of byproducts. For the bromination with NBS, maintaining a low temperature (e.g., using an ice bath) is recommended.[1]

  • Addition Rate: The controlled, slow addition of reagents is crucial. For instance, the dropwise addition of the brominating agent or the radical initiator for the Minisci reaction ensures that localized high concentrations are avoided and the reaction temperature remains within the desired range.

  • Mixing Efficiency: Homogeneous mixing is essential to ensure uniform reaction kinetics and heat distribution. Inadequate mixing can lead to localized "hot spots," causing byproduct formation and reducing yield. This is particularly important in slurry-based reactions or crystallizations.

  • Atmosphere Control: Some intermediates or reagents may be sensitive to air or moisture. Using an inert atmosphere (e.g., nitrogen or argon) can be critical for reproducibility and preventing degradation.

Q4: How can I effectively monitor the progress of the reaction?

In-process monitoring is vital for determining reaction completion and minimizing impurity formation. The two most common techniques are:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method for qualitatively tracking the consumption of starting materials and the formation of the product. It is excellent for rapid, at-a-glance checks.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the relative concentrations of starting materials, intermediates, products, and byproducts. It is the preferred method for precise determination of reaction conversion and purity profiling, which is essential for process optimization and quality control in a scale-up environment.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

G problem problem cause cause solution solution P1 Problem: Low Yield in Bromination Step C1 Potential Cause 1: Incomplete Reaction P1->C1 C2 Potential Cause 2: NBS Degradation P1->C2 C3 Potential Cause 3: Side Reactions (e.g., over-bromination) P1->C3 S1 Solution: - Increase reaction time. - Monitor via HPLC/TLC until  starting material is consumed. C1->S1 S2 Solution: - Use freshly opened or purified NBS. - Store NBS protected from light and moisture. C2->S2 S3 Solution: - Ensure slow, portion-wise addition of NBS. - Maintain low temperature (0-20°C). - Conduct reaction in the dark. C3->S3

Caption: Decision tree for troubleshooting low yields in the bromination step.

Problem: Poor Regioselectivity or Low Conversion in the Minisci Carboxylation Step

  • Potential Cause A: Incorrect Initiator or Temperature. The efficiency of radical generation is highly dependent on the choice of initiator and the reaction temperature.

    • Troubleshooting Steps:

      • Verify Initiator: Ensure the correct radical initiator (e.g., ammonium persulfate) is being used and that it is of high purity.

      • Optimize Temperature: The optimal temperature depends on the initiator's half-life. A temperature that is too low will result in slow initiation and poor conversion, while a temperature that is too high can lead to rapid decomposition and side reactions. Screen a range of temperatures (e.g., 60-90°C) to find the optimal balance.

      • Reference Similar Reactions: A study on a similar system successfully used a biphasic toluene-water solvent system with the addition of acetic acid to improve conversion.[3] Consider evaluating similar biphasic conditions.

  • Potential Cause B: Unfavorable Reaction Stoichiometry. The ratio of the pyrimidine substrate to the radical precursor is critical.

    • Troubleshooting Steps:

      • Vary Stoichiometry: An excess of the radical precursor may be needed to drive the reaction to completion. Experiment with varying the equivalents of the carboxylating agent and initiator (e.g., from 1.5 to 4.0 equivalents) to determine the effect on conversion and byproduct formation.

      • Minimize Polysubstitution: While an excess of reagents can improve conversion, it may also lead to polysubstitution. Using a biphasic solvent system has been shown to minimize this side reaction.[3]

Problem: Difficulty in Product Isolation and Purification

  • Potential Cause A: Product is highly soluble or forms an oil. The final product, being a zwitterionic amino acid, may have unusual solubility properties.

    • Troubleshooting Steps:

      • pH Adjustment: Carefully adjust the pH of the aqueous solution during workup. The product will be least soluble at its isoelectric point. Titrate a small sample to determine the optimal pH for precipitation.

      • Solvent Screening for Recrystallization: Test a variety of solvent systems for recrystallization. Common choices for polar, zwitterionic compounds include water, ethanol/water mixtures, or DMSO/water.

      • Trituration: If the crude product is an oil or amorphous solid, trituration with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., diethyl ether, acetone) can induce crystallization and remove soluble impurities.

  • Potential Cause B: Persistent Impurities. Some byproducts may co-crystallize with the desired product.

    • Troubleshooting Steps:

      • Identify the Impurity: Use analytical techniques like LC-MS or NMR to identify the structure of the persistent impurity. Understanding its structure will inform the best purification strategy.

      • Reactive Quenching: If the impurity is a reactive species (e.g., unreacted starting material or a reactive intermediate), consider adding a scavenger at the end of the reaction to convert it into a more easily separable compound.

      • Optimize Upstream Purity: The most effective way to ensure final product purity is to ensure the purity of all intermediates. Ensure the 2-Amino-5-bromopyrimidine intermediate is highly pure before proceeding to the carboxylation step.

Detailed Experimental Protocols

Protocol 1: Scale-Up Synthesis of 2-Amino-5-bromopyrimidine

This protocol is adapted from established laboratory procedures.[1][2]

  • Setup: In a reactor suitable for the intended scale and equipped with a mechanical stirrer, thermometer, and addition funnel, charge 2-aminopyrimidine (1.0 eq) and acetonitrile (10 mL per gram of 2-aminopyrimidine).

  • Cooling: Cool the resulting solution/slurry to 0-5°C using an ice-water bath. Protect the vessel from light by covering it with aluminum foil.

  • Reagent Addition: Dissolve N-Bromosuccinimide (NBS, 1.05 eq) in acetonitrile (5 mL per gram of NBS) and add it dropwise to the cooled reactor over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature (approx. 20°C) and stir in the dark for 12-16 hours (overnight).

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the 2-aminopyrimidine is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the acetonitrile. Add water (40 mL per gram of initial 2-aminopyrimidine) to the residue and stir vigorously for 30 minutes.

  • Isolation: Filter the resulting white solid, wash the filter cake thoroughly with water, and then with a small amount of cold ethanol.

  • Drying: Dry the solid in a vacuum oven at 40-50°C to a constant weight.

    • Expected Outcome: A white to light beige solid with a typical yield of >90%.

Protocol 2: Saponification to this compound

This protocol assumes the successful synthesis of an ester intermediate (e.g., Ethyl 2-Amino-5-bromopyrimidine-4-carboxylate) via a Minisci-type reaction.

  • Setup: In a reactor, suspend the ester intermediate (1.0 eq) in a mixture of ethanol and water (e.g., a 1:1 ratio).

  • Base Addition: Add a solution of sodium hydroxide (NaOH, 2.0-3.0 eq) in water.

  • Reaction: Heat the mixture to reflux (or a suitable temperature like 50-70°C) and stir until HPLC analysis indicates the complete consumption of the starting ester.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution in an ice bath and carefully acidify with a suitable acid (e.g., 2M HCl) to the isoelectric point (determined experimentally, likely pH 3-5) to precipitate the product.

  • Isolation: Filter the resulting solid, wash with cold water, and dry under vacuum.

Data Summary and Scale-Up Considerations

When moving from the lab to a pilot or production scale, several factors beyond the chemical reaction itself become critical.

ParameterLaboratory Scale (Grams)Pilot/Production Scale (Kilograms)Key Considerations for Scale-Up
Brominating Agent NBS, Br₂NBS is strongly preferredNBS is a solid, making it safer and easier to handle than volatile and highly corrosive Br₂.[1][4]
Temperature Control Ice bath, cryocoolerJacketed reactor with thermal fluidExothermic reactions require efficient heat removal to prevent runaway conditions and byproduct formation.
Reagent Addition Dropping funnelMetering pumpPrecise control over addition rate is crucial for managing exotherms and maintaining optimal stoichiometry.
Mixing Magnetic stir barMechanical overhead stirrer (various impeller designs)Must ensure homogeneity in slurries and efficient heat transfer from the bulk to the reactor wall.
Isolation Buchner funnelCentrifuge, filter-dryerEfficiency of solid-liquid separation and washing is critical for purity and minimizing solvent waste.
Drying Vacuum ovenTumble dryer, agitated filter-dryerEfficient drying at a controlled temperature is necessary to remove residual solvents without degrading the product.

References

  • UCLA Chemistry and Biochemistry. A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Available from: [Link]

  • ResearchGate. Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Available from: [Link]

  • ResearchGate. Synthesis of 2-Amino-5-bromopyridine. Available from: [Link]

  • PubMed Central (PMC). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Available from: [Link]

  • Pharmaffiliates. The Essential Role of 2-Amino-5-bromopyrimidine in Modern Pharmaceutical Synthesis. Available from: [Link]

  • Patsnap. Preparation method of 2-amino-5-bromopyridine. Available from: [Link]

  • Asian Journal of Chemistry. Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Available from: [Link]

Sources

Technical Support Center: Reactions of 2-Amino-5-bromopyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-amino-5-bromopyrimidine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation in their experiments involving this versatile building block. As Senior Application Scientists, we have compiled this guide based on a synthesis of literature and practical experience to help you navigate the common challenges encountered with this reagent.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts observed in reactions with this compound?

A1: The primary byproduct concerns with this molecule revolve around three main reactive pathways: decarboxylation, debromination, and side reactions related to amide coupling. The specific byproducts you encounter will depend heavily on your reaction conditions, including temperature, base, and the nature of your coupling partners.

Q2: At what temperature does this compound start to decarboxylate?

A2: While a specific decarboxylation temperature for this exact molecule is not extensively reported, aromatic and heteroaromatic carboxylic acids can undergo decarboxylation at elevated temperatures.[1][2] The presence of the amino group, an electron-donating group, may influence the thermal stability of the molecule. It is advisable to conduct reactions at the lowest effective temperature to minimize this risk.

Q3: Is the bromine atom on the pyrimidine ring susceptible to removal?

A3: Yes, debromination is a known side reaction for brominated pyridines and pyrimidines, particularly in the presence of palladium catalysts and certain bases.[3][4] This reductive cleavage of the C-Br bond replaces the bromine with a hydrogen atom, leading to the formation of 2-aminopyrimidine-4-carboxylic acid.

Q4: Can the amino group interfere with reactions at the carboxylic acid?

A4: The 2-amino group can potentially compete with other nucleophiles in reactions targeting the carboxylic acid, for instance, during amide bond formation. This can lead to the formation of dimers or oligomers through intermolecular amide linkages, especially if the carboxylic acid is activated before the addition of the desired amine.

II. Troubleshooting Guide: Common Byproducts and Mitigation Strategies

This section provides a detailed breakdown of common byproducts, their mechanisms of formation, and actionable strategies to minimize their occurrence.

Decarboxylation: Loss of the Carboxylic Acid Group

Issue: Formation of 2-amino-5-bromopyrimidine.

The loss of the carboxylic acid group as carbon dioxide is a common thermal degradation pathway for many carboxylic acids.[1][2] In the context of this compound, this leads to the formation of 2-amino-5-bromopyrimidine, a less functionalized and often undesired byproduct.

Mechanism of Decarboxylation

G cluster_0 Thermal Stress Start This compound Product 2-Amino-5-bromopyrimidine Start->Product Heat (Δ) CO2 CO2 Start->CO2

Troubleshooting and Mitigation
Symptom Potential Cause Recommended Action
Presence of a non-polar spot on TLC corresponding to 2-amino-5-bromopyrimidine.Excessive reaction temperature.- Reduce the reaction temperature. - Screen for catalysts that allow for lower reaction temperatures.
Gas evolution observed during the reaction.Decarboxylation.- Perform the reaction under an inert atmosphere to prevent oxidative side reactions that can be initiated by radical species formed at high temperatures. - Consider alternative synthetic routes that do not require high temperatures.
Debromination: Loss of the Bromo Substituent

Issue: Formation of 2-aminopyrimidine-4-carboxylic acid.

Debromination is a significant concern in reactions involving brominated heterocycles, especially in palladium-catalyzed cross-coupling reactions.[3][4] The formation of palladium-hydride species is often implicated in this undesired reductive process.

Mechanism of Debromination (in Pd-catalyzed reactions)

G Start This compound Oxidative_Addition Oxidative Addition Intermediate Start->Oxidative_Addition Pd(0) Pd_Complex Pd(0) Complex Reductive_Elimination Reductive Elimination Oxidative_Addition->Reductive_Elimination PdH_Species [Pd-H] Species PdH_Species->Oxidative_Addition Proton Source Reductive_Elimination->Pd_Complex Regeneration Product 2-Aminopyrimidine-4-carboxylic acid Reductive_Elimination->Product Byproduct HBr Reductive_Elimination->Byproduct

Troubleshooting and Mitigation
Symptom Potential Cause Recommended Action
Formation of a more polar byproduct identified as 2-aminopyrimidine-4-carboxylic acid.Inappropriate choice of base, solvent, or catalyst system in cross-coupling reactions.- Use milder bases such as K3PO4 or Cs2CO3 instead of strong bases like alkoxides.[3] - Lower the reaction temperature.[4] - Screen different palladium catalysts and ligands; some are less prone to forming hydride species.[4]
Product mixture contains both desired coupled product and debrominated starting material.Competing reaction pathways.- Optimize the stoichiometry of reagents. - Consider a different cross-coupling methodology that is less prone to hydrodehalogenation.
Amide Coupling Side Reactions

Issue: Formation of dimeric or oligomeric byproducts, or unreacted starting material.

Amide bond formation is a common transformation for this compound. However, the presence of the 2-amino group and the electronic nature of the pyrimidine ring can lead to challenges.

Potential Side Reactions in Amide Coupling

G cluster_0 Desired Reaction cluster_1 Side Reaction: Dimerization Start This compound Activated_Acid Activated Acid Intermediate Start->Activated_Acid Coupling Agent Desired_Product Desired Amide Product Activated_Acid->Desired_Product Amine Desired Amine (R-NH2) Amine->Desired_Product Activated_Acid_2 Activated Acid Intermediate Dimer Dimeric Byproduct Activated_Acid_2->Dimer Start_2 Another molecule of starting material Start_2->Dimer

Troubleshooting and Mitigation
Symptom Potential Cause Recommended Action
High molecular weight impurities observed by LC-MS.Self-condensation of the starting material.- Add the coupling agent to a mixture of the carboxylic acid and the desired amine, rather than pre-activating the acid. - Use a less reactive coupling agent or perform the reaction at a lower temperature.
Low conversion to the desired amide.Poor reactivity of the activated acid or steric hindrance.- Screen different coupling reagents (e.g., HATU, HOBt/EDC). For sterically hindered substrates, acyl fluorides can be effective.[5] - Optimize the base and solvent system.[6][7]
Epimerization of adjacent chiral centers (if applicable).Use of certain coupling reagents like DCC alone.- Use additives such as HOBt to suppress racemization.

III. Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with Minimized Dimerization

This protocol is designed to minimize the self-condensation of this compound during amide bond formation.

  • To a solution of this compound (1.0 equiv.) and the desired amine (1.1 equiv.) in an appropriate aprotic solvent (e.g., DMF, DCM), add a suitable base (e.g., DIPEA, 2.0 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the coupling agent (e.g., HATU, 1.1 equiv.) portion-wise over 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Palladium-Catalyzed Suzuki Coupling with Minimized Debromination

This protocol provides a starting point for Suzuki coupling reactions, with an emphasis on minimizing the debromination side reaction.[3]

  • In a Schlenk flask, combine this compound (or its ester derivative) (1.0 equiv.), the boronic acid (1.2 equiv.), and a mild base such as K3PO4 (2.5 equiv.).

  • Add the palladium catalyst (e.g., Pd2(dba)3, 2 mol%) and ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed solvent (e.g., 1,4-dioxane/water mixture).

  • Heat the reaction mixture to the lowest effective temperature (e.g., 80 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product as necessary.

IV. References

  • BenchChem. (2025). Preventing debromination in reactions with 2-Bromo-4-iodopyridine.

  • BenchChem. (2025). Preventing debromination of "1-(5-Bromopyridin-2-yl)piperidin-4-ol".

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • PubChem. (2024). 2-Amino-5-bromopyrimidine. National Center for Biotechnology Information.

  • PubChem. (2024). 2-Aminopyrimidine-4-carboxylic acid. National Center for Biotechnology Information.

  • Wikipedia. (2024). Decarboxylation.

  • Hansen, F. G., & Kristensen, J. L. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11008-11012.

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.

  • Al-Warhi, T., El-Faham, A., & de la Torre, B. G. (2021). Recent development in amide bond formation. Molecules, 26(11), 3225.

  • BenchChem. (2025). Technical Support Center: Purification of Polar Aminopyrimidine Compounds.

  • Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3).

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Q1A (R2): Stability Testing of New Drug Substances and Products.

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical stress testing: predicting drug degradation. CRC press.

  • Wikipedia. (2024). Decarboxylation.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

  • Organic Chemistry Portal. (n.d.). Decarboxylation.

  • Battilocchio, C., Hawkins, J. M., & Ley, S. V. (2014). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Organic Letters, 16(5), 1060-1063.

  • Kumar, A., et al. (2013). A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions. The Journal of Physical Chemistry B, 117(35), 10164-10174.

  • Google Patents. (2021). CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.

  • Hansen, F. G., & Kristensen, J. L. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11008-11012.

  • PubChem. (2024). 2-Aminopyrimidine-4-carboxylic acid. National Center for Biotechnology Information.

  • PubChem. (2024). 2-Amino-5-bromopyrimidine. National Center for Biotechnology Information.

  • Google Patents. (1941). US2255421A - Process for purification of carboxylic acids.

  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Chemistry of Advanced Materials, 1(3), 133-144.

  • Adejoro, I. A., & Ojelere, O. O. (2020). Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. Journal of Chemistry, 2020.

  • PubChem. (2024). 2-aminopyrimidine-5-carboxylic Acid. National Center for Biotechnology Information.

  • ResearchGate. (2011). Impurity profile of amino acids?.

  • Vankawala, P. J., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(20), 2707-2710.

  • Chemistry Stack Exchange. (2021). Decarboxylation of primary amino acids.

  • Um, I. H., & Buncel, E. (2007). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of Organic Chemistry, 72(16), 6006-6012.

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.

  • Google Patents. (2013). CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound.

  • O'Donovan, D. H., & O'Reilly, E. (2020). Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS) Elimination. Molecules, 25(11), 2661.

  • Wikipedia. (2024). Nucleophilic substitution.

  • Cornforth, J. W. (1993). Decarboxylation in Natural Products Biosynthesis. Chemical Reviews, 93(5), 1769-1805.

  • MDPI. (2022). Nucleophilic Substitution at a Coordinatively Saturated Five-Membered NHC∙Haloborane Centre.

  • WIPO Patentscope. (2015). WO/2015/053961 PROCESS FOR REMOVING AMIDE IMPURITIES IN AROMATIC CARBOXYLIC ACIDS.

Sources

Technical Support Center: Reaction Condition Optimization for 2-Amino-5-bromopyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-Amino-5-bromopyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important chemical intermediate. Our goal is to provide practical, experience-driven advice to help you troubleshoot and optimize your reaction conditions.

Structure of this Guide

This guide is structured in a question-and-answer format to directly address specific issues you may encounter. We will cover the entire synthetic process, from the selection of starting materials to the purification of the final product, with a focus on explaining the "why" behind our recommendations.

Troubleshooting and FAQs

Section 1: Synthesis of the Precursor - 2-Amino-5-bromopyrimidine

A common route to this compound involves the initial synthesis of 2-Amino-5-bromopyrimidine. Problems at this stage can significantly impact the yield and purity of your final product.

Question 1: I am seeing low yields and the formation of di-brominated byproducts during the bromination of 2-aminopyrimidine. How can I improve the selectivity for mono-bromination?

Answer: This is a frequent issue. The amino group in 2-aminopyrimidine is an activating group, making the pyrimidine ring susceptible to over-bromination. To improve selectivity, consider the following:

  • Choice of Brominating Agent: While elemental bromine can be used, it is highly reactive and can lead to multiple brominations. N-Bromosuccinimide (NBS) is a milder and more selective brominating agent for this type of reaction.[1] Using NBS in a suitable solvent like acetonitrile can significantly improve the yield of the mono-brominated product.

  • Reaction Temperature: Running the reaction at a lower temperature, such as under ice-cooling, can help to control the reaction rate and reduce the formation of byproducts.[1]

  • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using a slight excess of NBS (e.g., 1.05 to 1.1 equivalents) is often sufficient.

  • Solvent: Acetonitrile is a good solvent choice as it can help to moderate the reactivity of NBS.[1] Dichloromethane or chloroform can also be used.[2][3]

  • pH Control: In some cases, the reaction is performed in the presence of a mild base, like sodium carbonate, to neutralize the HBr byproduct, which can affect the reaction.[2]

Experimental Protocol: Selective Mono-bromination of 2-Aminopyrimidine

  • Dissolve 2-aminopyrimidine in acetonitrile.

  • Cool the solution in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction in the dark at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Wash the residue with water to remove succinimide.

  • Filter and dry the solid product.

Section 2: Introduction of the Carboxylic Acid Group

The introduction of the carboxylic acid at the 4-position is a critical step. This is often achieved by synthesizing the corresponding ester followed by hydrolysis.

Question 2: My attempts to directly carboxylate 2-Amino-5-bromopyrimidine have been unsuccessful. What is a more reliable method?

Answer: Direct carboxylation of the pyrimidine ring can be challenging. A more robust and common approach is the synthesis of an ester derivative, such as ethyl 2-amino-5-bromopyrimidine-4-carboxylate, followed by hydrolysis. This multi-step process generally provides better yields and purity.

A potential synthetic route involves the Minisci reaction for the alkoxycarbonylation of a 5-halopyrimidine, which has been shown to be highly regioselective.[4] However, a more common laboratory-scale synthesis would involve building the pyrimidine ring with the desired substituents.

Question 3: I am struggling with the synthesis of ethyl 2-amino-5-bromopyrimidine-4-carboxylate. The yields are consistently low. What are some key optimization parameters?

Answer: Low yields in the synthesis of pyrimidine carboxylates are a known issue.[4] Here are some factors to consider for optimization:

  • Reaction Strategy: A common method involves the condensation of a guanidine derivative with a suitably substituted three-carbon component. For instance, the reaction of guanidine with an ethoxymethylenemalonate derivative can be employed.

  • Catalyst and Reaction Conditions: The use of a base catalyst is crucial for this condensation. Sodium ethoxide in ethanol is a common choice. The reaction temperature should be carefully controlled.

  • Purification: These reactions can often produce a mixture of products. Purification by column chromatography or recrystallization is typically necessary to isolate the desired product.[4]

Table 1: Comparison of Reaction Conditions for Pyrimidine Synthesis

ParameterCondition ACondition BRationale
Base Sodium EthoxidePotassium CarbonateSodium ethoxide is a stronger base and often leads to higher yields in this type of condensation.
Solvent EthanolDMFEthanol is the conventional solvent for reactions involving sodium ethoxide. DMF can be used for less reactive substrates.
Temperature Reflux80 °CThe optimal temperature will depend on the specific substrates and should be determined empirically.
Section 3: Hydrolysis of the Ester

The final step is typically the hydrolysis of the ester to the carboxylic acid.

Question 4: What are the recommended conditions for the hydrolysis of ethyl 2-amino-5-bromopyrimidine-4-carboxylate to the corresponding carboxylic acid?

Answer: The hydrolysis of the ester to the carboxylic acid is a standard transformation. However, the presence of other functional groups on the pyrimidine ring requires careful selection of reaction conditions to avoid side reactions.

  • Basic Hydrolysis: Saponification using a base like sodium hydroxide or lithium hydroxide in a mixture of water and a co-solvent like methanol or THF is the most common method. The reaction is typically carried out at room temperature or with gentle heating.

  • Acidic Hydrolysis: While possible, acidic hydrolysis is generally less preferred for this substrate as the amino group can be protonated, potentially leading to side reactions or affecting the solubility.

Experimental Protocol: Hydrolysis of Ethyl 2-amino-5-bromopyrimidine-4-carboxylate

  • Dissolve the ester in a mixture of methanol and water.

  • Add an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of 3-4.

  • The carboxylic acid product should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Section 4: Potential Side Reactions and Purification

Question 5: I am observing a loss of my product during workup and purification, and I suspect decarboxylation. Is this a known issue?

Answer: Yes, decarboxylation can be a significant side reaction for certain pyrimidine carboxylic acids, especially under harsh conditions.[5][6][7] The stability of the resulting carbanion intermediate influences the ease of decarboxylation.

To minimize decarboxylation:

  • Avoid High Temperatures: During workup and purification, avoid exposing the carboxylic acid to high temperatures for extended periods.

  • pH Control: Maintain a controlled pH during the workup. Strongly acidic or basic conditions, especially when heated, can promote decarboxylation.

  • Purification Method: If possible, purify the product by recrystallization from a suitable solvent system rather than by methods that require heating, such as distillation.

Workflow for Synthesis and Key Optimization Points

SynthesisWorkflow cluster_bromination Step 1: Bromination cluster_esterification Step 2: Ester Formation cluster_hydrolysis Step 3: Hydrolysis cluster_purification Purification cluster_troubleshooting Troubleshooting A 2-Aminopyrimidine B 2-Amino-5-bromopyrimidine A->B NBS, Acetonitrile, 0°C to RT C Guanidine + Diethyl bromomalonate T1 Over-bromination B->T1 Control Stoichiometry & Temp. D Ethyl 2-amino-5-bromopyrimidine-4-carboxylate C->D NaOEt, Ethanol, Reflux E Ethyl 2-amino-5-bromopyrimidine-4-carboxylate T2 Low Yield in Condensation D->T2 Optimize Base & Solvent F This compound E->F NaOH, MeOH/H2O, RT G Crude Product T3 Decarboxylation F->T3 Avoid Heat & Extreme pH H Pure Product G->H Recrystallization

Caption: Synthetic workflow with key optimization and troubleshooting points.

Question 6: What are the best practices for the purification and storage of this compound?

Answer: The purity and stability of your final compound are critical for its intended use.

  • Purification: Recrystallization is often the preferred method for purifying the final product. The choice of solvent will depend on the solubility of the compound and its impurities. A mixture of an organic solvent (like ethanol or isopropanol) and water can be a good starting point.

  • Characterization: Ensure the purity of your product using techniques like NMR, LC-MS, and melting point analysis. The melting point of 2-Amino-5-bromopyrimidine is reported to be around 241-243 °C.

  • Storage: Store the purified compound in a cool, dry, and dark place to prevent degradation. It is a solid at room temperature.

Logical Relationships in Troubleshooting

TroubleshootingLogic cluster_symptoms Observed Problem cluster_causes Potential Cause cluster_solutions Recommended Action S1 Low Final Yield C1 Suboptimal Bromination S1->C1 C2 Inefficient Condensation S1->C2 C3 Incomplete Hydrolysis S1->C3 C4 Product Degradation (e.g., Decarboxylation) S1->C4 S2 Impure Product S2->C1 S2->C4 S3 Reaction Stalls S3->C2 S3->C3 C5 Poor Quality Starting Materials S3->C5 A1 Switch to NBS, Control Temp. C1->A1 A2 Optimize Base/Solvent for Condensation C2->A2 A3 Increase Hydrolysis Time/Temp. C3->A3 A4 Milder Workup/Purification C4->A4 A5 Verify Purity of Reagents C5->A5

Caption: Troubleshooting logic for synthesis of this compound.

This guide provides a starting point for troubleshooting and optimizing the synthesis of this compound. Remember that every reaction is unique, and empirical optimization is often necessary to achieve the best results in your specific laboratory setting.

References

  • UCLA Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Retrieved from [Link]

  • Google Patents. (2013). CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound.
  • Google Patents. (2019). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Sathee NEET. (n.d.). Chemistry Decarboxylation Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]

Sources

analytical techniques for characterizing 2-Amino-5-bromopyrimidine-4-carboxylic acid purity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 2-Amino-5-bromopyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the purity assessment of this compound. Our goal is to equip you with the expertise to overcome common analytical challenges and ensure the integrity of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the analysis of this compound.

Q1: What are the primary analytical techniques recommended for determining the purity of this compound?

A1: A multi-faceted approach is essential for a comprehensive purity profile. The primary recommended techniques are:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone for quantitative purity analysis and impurity profiling due to its high resolution and sensitivity.[1][2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for impurity identification by providing molecular weight information, which aids in structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) serves as a powerful tool for structural confirmation of the main component and for identifying and quantifying impurities, often without the need for a reference standard for the impurity itself.[3][4]

  • Thermal Analysis (TGA/DSC) provides information on thermal stability, decomposition, and the presence of residual solvents or different polymorphic forms.[5]

Q2: I'm observing significant peak tailing in my HPLC analysis. What is the likely cause and how can I mitigate it?

A2: Peak tailing is a common issue when analyzing acidic compounds like this compound.[1][2][6] The primary cause is often secondary interactions between the ionized carboxylic acid group and active sites on the silica-based stationary phase (e.g., residual silanol groups).[6]

To mitigate this:

  • Mobile Phase pH Adjustment: Ensure the mobile phase pH is sufficiently low (typically 2-3 pH units below the pKa of the carboxylic acid) to keep the analyte in its protonated, less polar form.

  • Use of End-Capped Columns: Employ high-purity, end-capped columns to minimize the number of accessible silanol groups.[6]

  • Mobile Phase Modifiers: The addition of a small amount of a competing amine, such as triethylamine (TEA), can mask the silanol groups and improve peak shape.

Q3: My LC-MS results show a peak with a mass corresponding to the loss of CO₂. What does this indicate?

A3: This observation strongly suggests in-source decarboxylation of your molecule. Pyrimidine carboxylic acids can be susceptible to losing carbon dioxide, especially under thermal stress or certain pH conditions.[7][8][9][10] The energy imparted during the electrospray ionization (ESI) process can be sufficient to induce this fragmentation. To confirm, you can try modifying your MS source parameters, such as reducing the source temperature or using a gentler ionization technique if available.

Q4: Can I use NMR to quantify impurities in my sample?

A4: Yes, quantitative NMR (qNMR) is an excellent method for purity assessment and impurity quantification. By integrating the signals of your compound against a certified internal standard of known concentration, you can determine the absolute purity. For quantifying known impurities, you can also use the relative integration of impurity signals to the main compound signal, provided the impurity has been identified and the number of protons for each signal is known. However, be mindful of the limit of detection and quantification of NMR, which is generally higher than that of chromatographic techniques.[3]

Q5: What information can I obtain from thermal analysis (TGA/DSC)?

A5: Thermal analysis provides critical information about the solid-state properties of your compound:

  • Differential Scanning Calorimetry (DSC) can identify the melting point, which is an indicator of purity. Broad melting peaks can suggest the presence of impurities.[5] It can also reveal the presence of different polymorphs or solvates.

  • Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature. This is useful for determining the presence of residual solvents or water and assessing the thermal stability and decomposition profile of the compound.

II. Troubleshooting Guides

This section provides detailed troubleshooting workflows for common issues encountered with specific analytical techniques.

High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Potential Causes Troubleshooting Steps & Solutions
Peak Tailing Secondary interactions with stationary phase; Inappropriate mobile phase pH.[1][6]1. Lower Mobile Phase pH: Adjust the pH of the aqueous portion of your mobile phase to be 2-3 units below the pKa of the carboxylic acid. 2. Use a Different Column: Switch to a column with a different stationary phase (e.g., a polar-embedded phase) or a high-purity, end-capped C18 column.[6] 3. Add Mobile Phase Modifiers: Incorporate a competing base like triethylamine (0.1%) to mask silanol groups.
Poor Resolution Inadequate separation between the main peak and impurities.1. Optimize Gradient: Adjust the gradient slope to be shallower to improve separation. 2. Change Organic Modifier: Switch from acetonitrile to methanol or vice-versa, as this can alter selectivity. 3. Reduce Flow Rate: Lowering the flow rate can increase column efficiency.
Ghost Peaks Contamination in the mobile phase, injector, or column.1. Run a Blank Gradient: This will help identify if the contamination is from the mobile phase or system. 2. Flush the System: Use a strong solvent to wash the column and system. 3. Prepare Fresh Mobile Phase: Ensure high-purity solvents and additives are used.

Experimental Protocol: Representative HPLC Method

  • Instrument: HPLC system with a UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water.

Diagram: HPLC Troubleshooting Workflow

HPLC_Troubleshooting cluster_tailing Tailing Mitigation cluster_resolution Resolution Enhancement cluster_ghost Contamination Check start Problem Observed peak_tailing Peak Tailing start->peak_tailing poor_resolution Poor Resolution start->poor_resolution ghost_peaks Ghost Peaks start->ghost_peaks lower_ph Lower Mobile Phase pH peak_tailing->lower_ph optimize_gradient Optimize Gradient poor_resolution->optimize_gradient run_blank Run Blank Gradient ghost_peaks->run_blank change_column Change Column lower_ph->change_column add_modifier Add Modifier (e.g., TEA) change_column->add_modifier end_node Problem Resolved add_modifier->end_node change_solvent Change Organic Solvent optimize_gradient->change_solvent reduce_flow Reduce Flow Rate change_solvent->reduce_flow reduce_flow->end_node flush_system Flush System run_blank->flush_system fresh_mobile_phase Prepare Fresh Mobile Phase flush_system->fresh_mobile_phase fresh_mobile_phase->end_node

Caption: A logical workflow for troubleshooting common HPLC issues.

LC-MS Troubleshooting
Problem Potential Causes Troubleshooting Steps & Solutions
Poor Ionization/Sensitivity The compound may not ionize well under the chosen conditions.1. Switch Ionization Mode: Try both positive (ESI+) and negative (ESI-) modes. The carboxylic acid should ionize well in negative mode. 2. Optimize Source Parameters: Adjust spray voltage, gas flow, and temperature. 3. Mobile Phase Additives: For ESI+, add formic acid. For ESI-, add a small amount of ammonium hydroxide or use a buffer like ammonium acetate.
In-Source Fragmentation/Decarboxylation The molecule is fragmenting in the ionization source.[10][11]1. Reduce Source Temperature: Lowering the temperature can minimize thermal degradation. 2. Use Gentler Ionization Settings: Decrease the fragmentor or capillary voltage.
Ion Suppression Matrix components are co-eluting and interfering with the ionization of the analyte.1. Improve Chromatographic Separation: Optimize the HPLC method to separate the analyte from interfering matrix components. 2. Dilute the Sample: This can reduce the concentration of interfering species.

Diagram: Impurity Identification Workflow

Impurity_ID cluster_interpretation Data Interpretation start Unknown Peak in HPLC lcms_analysis Perform LC-MS Analysis start->lcms_analysis get_mw Determine Molecular Weight lcms_analysis->get_mw compare_sm Compare with Starting Materials get_mw->compare_sm check_degradation Check for Degradation Products (e.g., Decarboxylation) get_mw->check_degradation propose_structure Propose Structure compare_sm->propose_structure check_degradation->propose_structure nmr_confirm Confirm Structure with NMR propose_structure->nmr_confirm end_node Impurity Identified nmr_confirm->end_node

Caption: A systematic approach to identifying unknown impurities.

III. References

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. (URL not available)

  • Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Science Publishing. [Link]

  • Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. ResearchGate. [Link]

  • Common Causes Of Peak Tailing in Chromatography. ALWSCI. [Link]

  • HPLC Troubleshooting Guide. (URL not available)

  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. ResearchGate. [Link]

  • Limit Testing by NMR?. NMR Wiki Q&A Forum. [Link]

  • Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. uHPLCs. [Link]

  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing. [Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. MDPI. [Link]

  • Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. [Link]

  • Troubleshooting guide for Isothermal Titration Calorimetry. (URL not available)

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Institutes of Health. [Link]

  • Thermal Analysis in Practice Tips and Hints. (URL not available)

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (URL not available)

  • How to Overcome Common Issues with Thermal Analysis Consumables. nexacule. [Link]

  • THERMAL ANALYSIS OF PHARMACEUTICALS. (URL not available)

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. ResearchGate. [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PubMed. [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (URL not available)

  • 2-Amino-5-bromopyrimidine. PubChem. [Link]

  • Synthesis of 2-Amino-5-bromopyridine. ResearchGate. [Link]

Sources

handling and safety precautions for 2-Amino-5-bromopyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Amino-5-bromopyrimidine-4-carboxylic acid (CAS 914208-48-3). This document is intended for researchers, chemists, and drug development professionals. It provides essential safety information, handling protocols, and troubleshooting guides for common experimental challenges encountered when working with this versatile heterocyclic building block.

Section 1: Core Safety & Handling (FAQs)

This section addresses the most critical questions regarding the safe handling and management of this compound.

Q1: What are the primary hazards associated with this compound?

A1: Based on available safety data, this compound is classified as hazardous. The primary risks are:

  • Harmful if swallowed (Acute toxicity, oral).[1]

  • Causes skin irritation. [1]

  • Causes serious eye irritation. [1]

  • May cause respiratory irritation. [1]

It is crucial to consult the Safety Data Sheet (SDS) before use and to handle the compound with appropriate precautions to minimize exposure.[1]

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A2: A comprehensive PPE strategy is essential. The minimum required PPE includes:

  • Eye/Face Protection: ANSI-approved safety goggles with side shields are required. A face shield should be worn if there is a significant risk of splashing.

  • Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (nitrile is a suitable choice for incidental contact) are mandatory. Ensure gloves are inspected before use and changed immediately if contaminated.

  • Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available or if aerosol generation is possible, a NIOSH-approved respirator (e.g., N95 dust mask) is necessary.

The following diagram outlines the decision-making process for selecting appropriate PPE.

PPE_Workflow cluster_ppe PPE Selection Workflow start Handling Solid 2-Amino-5-bromopyrimidine- 4-carboxylic acid? weighing Weighing or Transferring Solid Powder start->weighing in_solution Working with Dilute Solution start->in_solution fume_hood Work in Chemical Fume Hood? weighing->fume_hood splash_risk Risk of Splash? in_solution->splash_risk resp_needed Required: - Safety Goggles - Lab Coat - Nitrile Gloves - N95 Respirator fume_hood->resp_needed No standard_ppe Required: - Safety Goggles - Lab Coat - Nitrile Gloves fume_hood->standard_ppe Yes splash_risk->standard_ppe No face_shield Add Face Shield splash_risk->face_shield Yes face_shield->standard_ppe

PPE Selection Workflow Diagram.

Q3: What are the proper storage conditions for this compound?

A3: To ensure stability, store the compound in a tightly sealed container in a dry, well-ventilated area. For long-term storage, refrigeration (2-8°C) is often recommended for similar brominated heterocyclic compounds to prevent degradation.[2] Keep it away from strong oxidizing agents, as these are listed as incompatible materials for analogous structures.

Q4: How should I dispose of waste containing this compound?

A4: This compound and any materials contaminated with it must be treated as hazardous waste.

  • Segregation: As a halogenated organic compound, it must be segregated from non-halogenated waste streams.

  • Container: Use a designated, clearly labeled, and sealed hazardous waste container made of a compatible material (e.g., polyethylene).

  • Disposal: Do not dispose of this chemical down the drain or in regular trash. Arrange for collection by a licensed environmental waste management company in accordance with all local, state, and federal regulations. The recommended disposal method is often incineration.

Section 2: Technical Data Summary

This table summarizes the key technical and safety information for this compound. Note that some physical properties are not yet fully characterized in publicly available literature.

PropertyValueSource
CAS Number 914208-48-3[1][3][4]
Molecular Formula C₅H₄BrN₃O₂[1]
Molecular Weight 218.01 g/mol [1]
Appearance White to off-white or yellow solid/powder[2][5]
Melting Point Not Available[1]
Solubility Expected to have low aqueous solubility but good solubility in polar aprotic solvents like DMF and DMSO.[6]
GHS Signal Word Warning[1]
GHS Hazard Statements H302, H315, H319, H335[1]

Section 3: Emergency Procedures & First Aid

Immediate and appropriate action is critical in the event of an exposure or spill.

Experimental Protocol: Spill Response
  • Evacuate & Secure: Immediately alert others in the area and restrict access.

  • Don PPE: Before cleanup, don all necessary PPE, including a respirator, double gloves, lab coat, and safety goggles.

  • Contain Spill: For a solid spill, gently cover it with a damp paper towel to avoid raising dust. For a liquid spill, use absorbent pads to contain the spill.

  • Clean Up: Carefully sweep up the solid material or absorb the liquid. Use a dustpan and brush for solids; do not use a vacuum cleaner unless it is HEPA-filtered. Decontaminate the area with a suitable solvent, followed by soap and water.

  • Collect Waste: Place all contaminated materials (absorbent pads, paper towels, gloves, etc.) into a labeled hazardous waste container for proper disposal.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

The following flowchart provides a decision-making guide for spill response.

Spill_Response cluster_spill Spill Response Decision Tree spill Spill Occurs assess Assess Spill Size & Location spill->assess small_spill Small & Contained assess->small_spill Minor large_spill Large or Uncontained assess->large_spill Major don_ppe Don Full PPE: - Respirator - Goggles - Double Gloves - Lab Coat small_spill->don_ppe evacuate Evacuate Area Call EHS Immediately large_spill->evacuate contain Contain Spill (Cover solid, dike liquid) don_ppe->contain cleanup Clean Up Spill & Decontaminate Area contain->cleanup dispose Collect Waste in Hazardous Waste Container cleanup->dispose report Report Incident to Supervisor/EHS dispose->report

Spill Response Decision Tree.
First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Section 4: Experimental Troubleshooting Guide (FAQs)

This compound is a valuable intermediate, often used in cross-coupling and amide bond formation reactions. Here are solutions to common problems.

Q5: My Suzuki coupling reaction using this aryl bromide has very low yield. What's going wrong?

A5: This is a common issue with electron-deficient N-heterocyclic halides. Several factors could be at play:

  • Catalyst Inhibition: The amino group and pyrimidine nitrogens can coordinate to the palladium center, inhibiting the catalytic cycle.

    • Solution: Use ligands designed for heteroaryl couplings, such as bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). These ligands can promote the crucial oxidative addition step and stabilize the active catalyst.

  • Poor Solubility: The carboxylic acid group makes the molecule highly polar and potentially poorly soluble in common Suzuki solvents like toluene or dioxane.

    • Solution: Try a more polar solvent system like DMF, or a mixture such as dioxane/water or THF/water. The presence of water can be crucial, but ensure your boronic acid is stable to hydrolysis.

  • Base Incompatibility: The choice of base is critical. Strong bases can lead to side reactions, while weak bases may not be effective.

    • Solution: K₂CO₃ or K₃PO₄ are often good starting points. If your substrate has base-sensitive functional groups, a milder base like CsF might be necessary. You may need to add an extra equivalent of base to neutralize the acidic carboxylic acid proton before the catalytic cycle can proceed efficiently.

Q6: I'm struggling with an amide coupling reaction between the carboxylic acid and an amine. The reaction is slow and incomplete.

A6: Amide couplings with electron-deficient carboxylic acids or sterically hindered amines can be challenging.

  • Poor Carboxylic Acid Activation: Standard coupling reagents might not be efficient.

    • Solution: Use a more potent coupling reagent. For challenging couplings, reagents like HATU, HBTU, or COMU are often more effective than standard carbodiimides (e.g., EDC, DCC). Always add the coupling reagent to the carboxylic acid and a non-nucleophilic base (like DIPEA) and allow it to pre-activate for 15-30 minutes before adding the amine.

  • Low Nucleophilicity of the Amine: If you are using an electron-deficient amine (e.g., an aniline with electron-withdrawing groups), the reaction will be inherently slower.

    • Solution: Increase the reaction temperature (e.g., to 40-60°C) and reaction time. Ensure the solvent is rigorously dry (e.g., use anhydrous DMF), as water will hydrolyze the activated intermediate.

  • Solubility Issues: If either coupling partner has poor solubility in the reaction solvent, the reaction will be slow.

    • Solution: DMF or DMSO are good solvents for polar substrates. Gentle heating can improve solubility, but monitor for thermal degradation.

Q7: Purification of my final product is difficult due to its high polarity. What strategies can I use?

A7: Polar, nitrogen-containing compounds can be challenging to purify via standard silica gel chromatography.

  • Problem: The compound streaks on the silica gel column or doesn't elute with standard solvent systems (Hexane/EtOAc).

    • Solution 1 (Modified Chromatography): Add a small amount of a polar modifier to your eluent. For acidic compounds like this, adding 0.5-1% acetic acid to the mobile phase can improve peak shape. For basic compounds, adding 0.5-1% triethylamine or ammonia in methanol can help. A gradient of Dichloromethane/Methanol is often effective.

    • Solution 2 (Reverse-Phase Chromatography): If the compound is sufficiently soluble in water/acetonitrile or water/methanol, reverse-phase (C18) chromatography is an excellent alternative for purifying highly polar molecules.

    • Solution 3 (Crystallization): If a crude product is of reasonable purity (>85-90%), crystallization can be a highly effective purification method. Experiment with various solvent systems (e.g., ethanol/water, DMF/water, isopropanol) to find suitable conditions.

References

  • American Elements. (2022, January 15). This compound Safety Data Sheet. Retrieved from [Link]

  • 2A Biotech. This compound. Retrieved from [Link]

  • PubChem. 2-Amino-4-bromopyrimidine-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. 2-Amino-5-bromopyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chem-Impex International. 2-Amino-5-bromopyrimidine. Retrieved from [Link]

Sources

Technical Support Center: 2-Amino-5-bromopyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-5-bromopyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common and unexpected challenges you may encounter during your experiments, providing in-depth troubleshooting guides and frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure the success and integrity of your research.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the key reactive sites of this compound?

    • What are the optimal storage conditions for this compound?

    • What are the recommended solvents for this compound?

    • I'm seeing a new, less polar spot on my TLC that isn't my starting material or product. What could it be?

    • Can the amino group interfere with my desired reaction at the carboxylic acid or bromine position?

  • Troubleshooting Guide: Suzuki-Miyaura Coupling Reactions

    • Problem: Low or No Product Formation

    • Problem: Significant Debromination of Starting Material

    • Problem: Inconsistent Reaction Yields

  • Troubleshooting Guide: Amide Coupling Reactions

    • Problem: Failure to Form the Amide Bond

    • Problem: Observation of Unexpected Byproducts

  • Experimental Protocols

    • Protocol 1: General Procedure for Suzuki-Miyaura Coupling

    • Protocol 2: General Procedure for Amide Bond Formation

    • Protocol 3: Analytical Method to Detect Decarboxylation

Frequently Asked Questions (FAQs)

What are the key reactive sites of this compound?

This molecule has three primary reactive sites, each with distinct chemical properties that can be selectively targeted under the right conditions.

  • The Carboxylic Acid (-COOH) at the C4 Position: This group is ideal for forming amide bonds, esters, or other carboxylic acid derivatives. Standard peptide coupling reagents can be employed for this purpose.

  • The Bromine Atom (-Br) at the C5 Position: This is the primary site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions, allowing for the introduction of a wide range of substituents.

  • The Amino Group (-NH2) at the C2 Position: While generally less reactive in cross-coupling reactions compared to the bromine, its nucleophilicity can be a factor. It can also be a site for N-functionalization under specific conditions, though it may require protection in some synthetic routes.

What are the optimal storage conditions for this compound?

To ensure the long-term stability and purity of this compound, it should be stored at 2-8°C, protected from light and moisture. The compound is a solid, and keeping it in a tightly sealed container in a refrigerator is recommended.

What are the recommended solvents for this compound?

The solubility of this compound can be challenging due to its polar amino and carboxylic acid groups combined with the heterocyclic ring.

  • Good Solubility: Polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are generally effective for dissolving the compound, especially for reactions.

  • Partial/Poor Solubility: Alcohols like methanol and ethanol may offer some solubility, but it is often limited. The solubility in water is expected to be low and pH-dependent.[1][2] The compound's solubility in aqueous solutions will increase at pH values above its pKa (for the carboxylic acid) and below its pKa (for the protonated amino group).

  • Reaction Solvents: For cross-coupling reactions, solvents like 1,4-dioxane, toluene, or DMF, often in combination with water, are commonly used.[3]

I'm seeing a new, less polar spot on my TLC that isn't my starting material or product. What could it be?

A common unexpected result is the thermal or acid/base-catalyzed decarboxylation of the molecule to form 2-amino-5-bromopyrimidine. This byproduct is more non-polar than the starting material due to the loss of the highly polar carboxylic acid group. Pyrimidine carboxylic acids can undergo decarboxylation, especially at elevated temperatures.[4][5][6]

Can the amino group interfere with my desired reaction at the carboxylic acid or bromine position?

Yes, the 2-amino group can potentially interfere in several ways:

  • In Cross-Coupling Reactions: The pyridine-like nitrogen atoms and the exocyclic amino group can coordinate to and potentially "poison" the palladium catalyst, leading to lower yields or failed reactions.[3] The use of bulky, electron-rich phosphine ligands can often mitigate this issue by sterically shielding the palladium center.[3]

  • In Amide Coupling: The amino group can compete with the desired amine nucleophile if the reaction conditions are not optimized. However, the 2-amino group on the pyrimidine ring is generally less nucleophilic than aliphatic amines due to the electron-withdrawing nature of the ring.

Troubleshooting Guide: Suzuki-Miyaura Coupling Reactions

Problem: Low or No Product Formation

This is a frequent issue when working with heteroaromatic compounds. The following decision tree can help diagnose the problem.

G start Low/No Product in Suzuki Coupling q1 Have you confirmed the quality of your reagents? start->q1 q2 Is your reaction setup rigorously oxygen-free? q1->q2 Yes ans1_no No - Use fresh boronic acid/ester. - Ensure base is anhydrous and pure. - Use high-purity solvent. q1->ans1_no No q3 Is your catalyst/ligand combination appropriate? q2->q3 Yes ans2_no No - Degas solvent thoroughly (e.g., freeze-pump-thaw). - Maintain a positive pressure of inert gas (Ar or N2). q2->ans2_no No q4 Is your base and solvent system optimized? q3->q4 Yes ans3_no No - Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). - Screen different palladium sources (e.g., Pd2(dba)3, Pd(OAc)2). q3->ans3_no No ans4_yes Yes - Consider a different troubleshooting path (e.g., debromination). q4->ans4_yes Yes ans4_no No - Try a stronger, non-nucleophilic base (e.g., K3PO4, Cs2CO3). - Optimize the solvent ratio (e.g., dioxane/water) for solubility. q4->ans4_no No ans1_yes Yes ans2_yes Yes ans3_yes Yes

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.

Problem: Significant Debromination of Starting Material

The loss of the bromine atom (protodebromination) is a common side reaction.

Possible Cause Scientific Rationale & Solution
Reaction Temperature Too High High temperatures can promote side reactions, including protodebromination. Solution: Lower the reaction temperature and increase the reaction time. Monitor the reaction closely by TLC or LC-MS to find the optimal balance.
Inappropriate Base Stronger or more nucleophilic bases can sometimes facilitate the removal of the bromine. Solution: Switch to a milder base such as K₂CO₃ or consider using a phosphate base like K₃PO₄, which is often effective in challenging couplings.[3][7]
Presence of Protic Impurities Traces of water or other protic impurities can serve as a proton source for this side reaction. Solution: Ensure all reagents and solvents are rigorously dried and the reaction is run under a strictly inert atmosphere.
Problem: Inconsistent Reaction Yields

Reproducibility can be an issue, often stemming from subtle variations in reaction setup.

Possible Cause Scientific Rationale & Solution
Catalyst Activity Varies The active Pd(0) species can be sensitive to air and moisture. The quality of the palladium precursor can also vary. Solution: Use a consistent source of palladium catalyst and store it properly. Consider using a pre-catalyst that is more air-stable. Ensure thorough degassing of every reaction.[7]
Incomplete Dissolution of Reagents This compound and some bases (like K₃PO₄) have limited solubility in common organic solvents. Solution: Ensure vigorous stirring and consider using a solvent system that better solubilizes all components. A co-solvent system like dioxane/water can be beneficial.[3]

Troubleshooting Guide: Amide Coupling Reactions

Problem: Failure to Form the Amide Bond

The formation of an amide bond with this substrate can be challenging due to the electronic properties of the pyrimidine ring.

Possible Cause Scientific Rationale & Solution
Insufficient Activation of Carboxylic Acid The electron-withdrawing nature of the pyrimidine ring can make the carboxylic acid less reactive. Standard coupling reagents may not be sufficient. Solution: Use a more powerful coupling reagent such as HATU, HBTU, or COMU. These reagents are known to be effective for coupling with electron-deficient carboxylic acids.[8]
Low Nucleophilicity of the Amine If you are using a weakly nucleophilic amine (e.g., an aniline), the reaction may be slow or not proceed at all. Solution: Increase the reaction temperature or consider using a stronger activating agent for the carboxylic acid. The use of additives like HOAt can also enhance the reaction rate.
Side Reaction with Coupling Reagent Some coupling reagents can react with the 2-amino group on the pyrimidine ring, leading to undesired byproducts. Solution: Choose a coupling reagent that is less likely to react with the amino group. Phosphonium-based reagents (like PyBOP) are often a good choice as they do not react with free amino groups.[8]
Problem: Observation of Unexpected Byproducts

The most common byproduct in amide coupling reactions with this substrate is the decarboxylated starting material.

G start Unexpected Byproducts in Amide Coupling q1 Is the byproduct less polar than the starting material? start->q1 q2 Are you running the reaction at a high temperature? q1->q2 Yes ans1_no No - Characterize the byproduct (e.g., by MS, NMR) to identify its structure. q1->ans1_no No ans2_no No - Consider the possibility of acid or base-catalyzed decarboxylation. q2->ans2_no No decarboxylation The byproduct is likely the decarboxylated starting material. - Lower the reaction temperature. - Use milder coupling conditions. - Minimize reaction time. q2->decarboxylation Yes ans1_yes Yes ans2_yes Yes

Caption: Identifying decarboxylation as a side reaction.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization.[9]

  • To a reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Amide Bond Formation

This protocol uses HATU as the coupling agent.[10][11]

  • In a round-bottom flask, dissolve this compound (1.0 equiv.), HATU (1.1 equiv.), and the amine (1.2 equiv.) in an anhydrous aprotic solvent (e.g., DMF).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 equiv.), dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with an organic solvent (e.g., ethyl acetate) and wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Analytical Method to Detect Decarboxylation

This method can be used to confirm the presence of the decarboxylated byproduct.

  • Sample Preparation: Prepare a dilute solution of your crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile). Also, prepare a standard of your starting material.

  • LC-MS Analysis:

    • Column: Use a standard C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is typically effective.

    • Detection: Monitor at a suitable UV wavelength (e.g., 254 nm) and by mass spectrometry.

  • Data Interpretation:

    • The decarboxylated product, 2-amino-5-bromopyrimidine, will have a longer retention time (being less polar) than the starting carboxylic acid.

    • The mass spectrum will show a peak corresponding to the mass of the decarboxylated product (M-44 compared to the starting material).

References

  • Dunn, G. E., Lawler, E. A., & Yamashita, A. B. (2011). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution.
  • Dunn, G. E., & Kelland, J. W. (2011). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II.
  • Wolfenden, R., & Snider, M. J. (2017).
  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing.
  • BenchChem. (2025). Troubleshooting guide for reactions involving 2-Amino-5-bromo-4-t-butylthiazole.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions.
  • Wikipedia. (n.d.).
  • BenchChem. (2025).
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
  • Advanced ChemBlocks. (n.d.). 2-amino-5-bromopyridine-4-carboxylic acid.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Hossain, M. I., & Alam, M. M. (2011).
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.
  • Lahiri, S. C., & Pal, A. (1988). Solubilities of Amino Acids in Different Mixed Solvents.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
  • Biofilm Inhibitor Synthesis. (n.d.). Amide Coupling.
  • PubChem. (n.d.). 2-Amino-5-bromopyrimidine.
  • ResearchGate. (2008). Synthesis of 2-Amino-5-bromopyridine.
  • Growing Science. (2022).
  • HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
  • ResearchGate. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-bromopyrimidine 98%.
  • Baxendale Group. (n.d.).
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
  • NIH. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin.
  • Chem-Impex. (n.d.). 2-Amino-5-bromopyrimidine.
  • 2a biotech. (n.d.). Products.

Sources

Technical Support Center: Catalyst Selection for Reactions Involving 2-Amino-5-bromopyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Amino-5-bromopyrimidine-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. We will explore the nuances of catalyst selection for common cross-coupling reactions, providing not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common challenges and questions encountered when working with this specific substrate.

Q1: Why is this compound considered a "challenging" substrate for cross-coupling reactions?

This substrate presents a unique combination of functional groups that can complicate standard palladium-catalyzed reactions. Understanding these challenges is the first step toward successful synthesis.

  • Catalyst Inhibition: The primary difficulty arises from catalyst inhibition. The lone pair of electrons on the exocyclic amino group and the nitrogen atoms within the pyrimidine ring are Lewis basic. They can coordinate strongly to the palladium center, effectively sequestering the catalyst and halting or slowing the catalytic cycle.[1][2][3]

  • Competing Reactivity of the Carboxylic Acid: The carboxylic acid moiety introduces two potential issues. Firstly, its acidic proton will react with the base required for the coupling reaction, necessitating the use of additional base equivalents. Secondly, under certain conditions, the carboxylate could potentially act as a ligand for the palladium center, further complicating the catalyst's coordination sphere.

  • Electronic Effects: The amino group is strongly electron-donating, which can decrease the electrophilicity of the C-Br bond. This can make the initial, often rate-limiting, oxidative addition step of the catalytic cycle more difficult compared to un-substituted or electron-poor aryl bromides.[1]

Q2: I am observing significant debromination (hydrodehalogenation) of my starting material. What causes this and how can I prevent it?

Debromination, the replacement of the bromine atom with hydrogen, is a common side reaction that plagues many cross-coupling reactions.[4]

  • Causality: This side reaction typically occurs when a palladium-hydride species is formed in the reaction mixture. This can happen if the base or solvent can act as a hydride source (e.g., certain alcohols or amines). This intermediate can then undergo reductive elimination to yield the debrominated pyrimidine.

  • Troubleshooting Strategies:

    • Choice of Base: Avoid bases that can readily provide a hydride. Weaker inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are generally preferred over bases like sodium tert-butoxide in certain contexts, especially if protic sources are present.[4]

    • Solvent Selection: Switch to aprotic solvents like 1,4-dioxane, toluene, or THF to minimize potential hydride donation.[4]

    • Ligand Choice: Employing bulky, electron-rich phosphine ligands can accelerate the desired transmetalation and reductive elimination steps, helping the productive catalytic cycle outcompete the debromination pathway.[4]

Q3: My Suzuki-Miyaura reaction is failing or giving low yields. What is the best starting point for catalyst selection?

For Suzuki-Miyaura couplings with this substrate, the catalyst system must be robust enough to overcome the inherent inhibition.

  • The "Why": Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may not be effective due to the coordinating nature of the substrate.[2] A more active catalyst system is required to facilitate the challenging oxidative addition step.

  • Recommended System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃, paired with a bulky, electron-rich biaryl phosphine ligand, is the recommended starting point.[5][6]

    • Recommended Ligands: SPhos, XPhos, or RuPhos.[1][3][7] These ligands promote the formation of a monoligated, highly active 12-electron Pd(0) species that readily undergoes oxidative addition and resists deactivation.[8]

    • Base and Solvent: Use K₃PO₄ (2-3 equivalents) as the base in a solvent system like 1,4-dioxane/water (e.g., 4:1 v/v).[4][7]

Q4: The carboxylic acid group seems to be interfering with the reaction. What are my options?

Interference from the carboxylic acid is a common and valid concern. Here are two primary strategies to address it:

  • Use Excess Base: The simplest approach is to add at least one extra equivalent of base to neutralize the acidic proton before it can interfere with the catalytic cycle. For example, if the protocol calls for 2.0 equivalents of base, use 3.0 equivalents.

  • Protecting Group Strategy: A more robust and often necessary strategy is to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to the coupling reaction. This removes the acidic proton entirely. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step after the C-C or C-N bond has been successfully formed. This is a very common and effective strategy in multi-step pharmaceutical synthesis.

Catalyst System Selection & Data

The choice of catalyst, ligand, base, and solvent is critical for success. The following table provides recommended starting conditions for the most common cross-coupling reactions performed with this compound and its analogues.

Reaction TypePalladium Precursor (mol%)Recommended Ligand (mol%)Recommended Base (equiv.)Solvent SystemTypical Temp (°C)Expected YieldReference
Suzuki-Miyaura Pd(OAc)₂ (2)SPhos or XPhos (4)K₃PO₄ (3)1,4-Dioxane / H₂O (4:1)80 - 100Good to High[5][7][9]
Buchwald-Hartwig Pd₂(dba)₃ (2)XPhos or BINAP (4)NaOtBu (1.4)Toluene or Dioxane80 - 110Good to High[7][10][11]
Heck Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)Acetonitrile or DMF80 - 100Moderate to Good[4][12]

Note: Yields are highly dependent on the specific coupling partner and reaction scale. These conditions should be used as a starting point for optimization.

Visualized Workflows & Mechanisms

To better understand the processes, the following diagrams illustrate a key catalytic cycle and a troubleshooting workflow.

Suzuki_Miyaura_Cycle cluster_start Inputs cluster_end Output Pd0 Active Pd(0)L Catalyst OA_Complex Pd(II) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (+ R-X) Trans_Complex Pd(II) Transmetalation Complex OA_Complex->Trans_Complex Transmetalation (+ R'-B(OR)₂ + Base) Product_Complex Pd(II) Product Complex Trans_Complex->Product_Complex Product_Complex->Pd0 Reductive Elimination (releases R-R') Product Coupled Product Product_Complex->Product RX 2-Amino-5-bromopyrimidine- 4-carboxylic acid RX->OA_Complex Boronic Boronic Acid/Ester Boronic->Trans_Complex Troubleshooting_Workflow Start Low or No Conversion Check_Inert Was the reaction rigorously kept under inert gas? Start->Check_Inert Check_Reagents Are all reagents pure? Were solvents degassed? Check_Inert->Check_Reagents Yes Solution_Inert ACTION: Improve inerting technique (e.g., use Schlenk line, glovebox). Check_Inert->Solution_Inert No Check_Catalyst Is the catalyst/ligand system appropriate for a challenging substrate? Check_Reagents->Check_Catalyst Yes Solution_Reagents ACTION: Use high-purity reagents. Thoroughly degas solvents. Check_Reagents->Solution_Reagents No Check_Base Is the base correct and used in sufficient quantity? Check_Catalyst->Check_Base Yes Solution_Catalyst ACTION: Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos). Check_Catalyst->Solution_Catalyst No Solution_Base ACTION: Screen bases (e.g., K3PO4). Use >3 equiv. for free acid. Check_Base->Solution_Base No Success Reaction Optimized Check_Base->Success Yes Solution_Inert->Start Solution_Reagents->Start Solution_Catalyst->Start Solution_Base->Start

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Experimental Protocols

The following are general, robust starting procedures. They should be optimized for specific substrates and scales.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted for challenging heteroaryl bromides using a modern catalyst system. [5][9]

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a starting point for the C-N coupling of primary or secondary amines. [7][11]

  • Reaction Setup: To an oven-dried, sealable reaction tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (3 cycles).

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv.), the amine coupling partner (1.1-1.2 equiv.), and the degassed anhydrous solvent (e.g., toluene).

  • Reaction: Tightly seal the tube and heat the reaction to 80-110 °C with vigorous stirring. Monitor the reaction progress by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Carefully unseal the tube and quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer, concentrate, and purify the crude product by an appropriate method such as column chromatography.

References

  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine.
  • BenchChem. (2025). Technical Support Center: 5-Bromopyrimidine Cross-Coupling Reactions.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines.
  • Lu, G. P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Journal of Organic Chemistry, 77, 3700-3703.
  • BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
  • BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8, 40-62. [Link]

  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Difficult Couplings with 2-Bromo-4-methylpyridine.
  • Verbitskiy, E. V., et al. (2013). Microwave-Assisted Palladium-Catalyzed C–C Coupling Versus Nucleophilic Aromatic Substitution of Hydrogen (SNH) in 5-Bromopyrimidine by Action of Bithiophene and Its Analogues. Tetrahedron.
  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2017). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • ResearchGate. (2020). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. [Link]

  • ACS Publications. (2022). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling Reactions of (4--Bromopyrimidin-2-yl)cyclopentylamine.
  • Science. (2022). Aminative Suzuki–Miyaura coupling. [Link]

  • Royal Society of Chemistry. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • PubMed. (2021). Palladium-catalyzed cascade cyclizations involving C-C and C-X bond formation: strategic applications in natural product synthesis. [Link]

  • DSpace@MIT. (2002). Palladium-catalyzed C-C, C-N and C-O bond formation. [Link]

  • MDPI. (2020). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. [Link]

  • BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • BenchChem. (2025). Application Notes and Protocols for the Heck and Stille Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • MDPI. (2022). Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

Sources

Validation & Comparative

A Comparative Analysis of 2-Amino-5-bromopyrimidine-4-carboxylic acid versus Alternative Pyrimidine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Discovery Professionals:

As a Senior Application Scientist, my experience has consistently shown that the selection of the foundational heterocyclic core is one of the most critical decisions in a drug discovery campaign. The pyrimidine ring, a privileged scaffold, is a recurring motif in a vast array of therapeutic agents, largely due to its structural resemblance to the nucleobases of DNA and RNA.[1][2][3] This inherent biocompatibility, coupled with its versatile chemistry, makes it an ideal starting point for engaging with a multitude of biological targets.

This guide provides an in-depth comparison of 2-Amino-5-bromopyrimidine-4-carboxylic acid, a highly versatile but specific building block, against other key pyrimidine derivatives. We will move beyond a simple catalog of features to explore the causal relationships between structure, chemical reactivity, and biological application, supported by experimental data and protocols.

Part 1: The Strategic Value of this compound

The power of this compound lies in its trifunctional nature, which provides three orthogonal handles for synthetic diversification. This is not merely about having more connection points; it's about having the right connection points for modern medicinal chemistry, particularly for constructing complex molecules like kinase inhibitors.[4]

  • The 2-Amino Group: This group is a potent hydrogen bond donor and often serves as a key interaction point with the hinge region of protein kinases, mimicking the adenine core of ATP.[5][6]

  • The 5-Bromo Position: The bromine atom is the cornerstone of this molecule's versatility. It is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the systematic and efficient introduction of aryl and heteroaryl groups to explore the solvent-exposed regions of a binding pocket.[7]

  • The 4-Carboxylic Acid Group: This functional group provides a robust attachment point for building out the molecule, typically through amide bond formation, to modulate properties such as solubility, cell permeability, and interaction with target proteins.

G main This compound 2-Amino Group 5-Bromo Atom 4-Carboxylic Acid r1 Hinge-Binding Interactions (H-Bond Donor) main:f1->r1 r2 Suzuki & Buchwald-Hartwig Cross-Coupling (R-Aryl, R-NR'R'') main:f2->r2 r3 Amide Bond Formation (Vector for SAR Exploration) main:f3->r3

Caption: Orthogonal functional handles of the target molecule.

Part 2: Comparative Benchmarking Against Other Pyrimidine Derivatives

To truly appreciate the utility of this compound, we must benchmark it against other pyrimidines commonly encountered in drug discovery.

DerivativeKey Structural FeaturesPrimary Application FocusKey Limitations
2-Amino-5-bromopyrimidine Difunctional; Lacks the carboxylic acid handle.Intermediate for kinase inhibitors and other complex targets.[8]Less versatile for building out certain molecular vectors compared to the carboxylic acid version.
5-Fluorouracil (5-FU) Clinically used antimetabolite; a final drug product.Anticancer chemotherapy by inhibiting thymidylate synthase.[2][9]High systemic toxicity; not a synthetic building block.
Pyrimethamine A 2,4-diaminopyrimidine derivative.Antimalarial and antiprotozoal drug; acts as a folic acid antagonist.[10]Specific biological target; less synthetically versatile for broad library synthesis.
Imatinib (Gleevec®) Contains a 4-(pyridin-3-yl)pyrimidin-2-amine core.Targeted cancer therapy; a highly successful kinase inhibitor.[11]A complex, patented final drug; the core is a product of multi-step synthesis, not a starting material.
Quantitative Physicochemical Data Summary

The following table summarizes key physicochemical properties that influence a compound's "drug-likeness."

CompoundMolecular Weight ( g/mol )clogPpKa (Most Acidic/Basic)
This compound233.020.8-1.2~2.0 (acidic), ~1.5 (basic)
2-Amino-5-bromopyrimidine174.00[12]0.5[12]~1.9 (basic)[8]
5-Fluorouracil130.08-0.9~8.0 (acidic)
Pyrimethamine248.712.7~7.2 (basic)

Note: clogP and pKa values are computationally predicted or sourced from various databases and may vary. The balanced properties of this compound make it an excellent starting point for optimization, occupying a favorable region of chemical space.

Part 3: Field-Proven Experimental Protocols & Mechanistic Rationale

Trustworthy protocols are self-validating. The following procedure for a Suzuki-Miyaura cross-coupling reaction is a standard, robust method that leverages the 5-bromo position of the pyrimidine core.

Protocol: Suzuki-Miyaura Coupling of an Arylboronic Acid

This workflow details the palladium-catalyzed coupling of a generic arylboronic acid to the 5-position of a 2-amino-5-bromopyrimidine derivative.

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add pyrimidine, boronic acid (1.2 eq), and base (e.g., K2CO3, 2.0 eq) to a dry flask. B 2. Evacuate and backfill with inert gas (e.g., Argon) 3x. A->B C 3. Add degassed solvent (e.g., Dioxane/H2O 4:1). B->C D 4. Add Pd catalyst (e.g., Pd(PPh3)4, 0.05 eq). C->D E 5. Heat to 80-100 °C. D->E F 6. Monitor progress by LC-MS or TLC. E->F G 7. Cool, dilute with water, and extract with organic solvent. F->G H 8. Dry, filter, and concentrate the organic phase. G->H I 9. Purify via column chromatography. H->I

Caption: Standard experimental workflow for a Suzuki coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried reaction vessel, add the 2-amino-5-bromopyrimidine derivative (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Inerting the Atmosphere: Seal the vessel and alternately apply a vacuum and backfill with an inert gas (Argon or Nitrogen) for at least three cycles.

    • Causality: The Pd(0) catalyst is oxygen-sensitive and can be readily oxidized to an inactive Pd(II) state. Removing oxygen is critical for catalytic turnover.[13]

  • Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (typically 4:1 to 10:1) is highly effective.[14]

    • Causality: This solvent mixture is ideal because it solubilizes both the organic starting materials and the inorganic base, ensuring a homogeneous reaction mixture necessary for efficient catalysis.

  • Catalyst Introduction: Briefly remove the seal to add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and immediately reseal and purge with inert gas again.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's completion by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product into an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by silica gel column chromatography, to yield the final coupled product.

Conclusion & Authoritative Recommendation

While simpler pyrimidines and established drugs serve their specific purposes, This compound offers an unparalleled combination of strategic functionalization points for modern drug discovery. Its structure is purpose-built for efficiently exploring chemical space through robust, well-established synthetic methodologies like palladium-catalyzed cross-coupling and amide bond formation. For research teams engaged in lead optimization, particularly in the kinase inhibitor space, this building block represents a superior choice for rapidly generating diverse and potent analogs. Its utility justifies the additional synthetic complexity compared to simpler precursors, providing a powerful platform to accelerate the discovery of novel therapeutics.

References

  • An In-depth Technical Guide to the Physical and Chemical Properties of Pyrimidine Deriv
  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
  • A Comparative Analysis of the Biological Activity of 4-Pyrimidine Methanamine and Other Pyrimidine Deriv
  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central.
  • Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace.
  • 2-Amino-5-bromopyrimidine-4-carboxamide () for sale. Vulcanchem.
  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert.
  • Pyrimidine. Wikipedia.
  • 2-Amino-4-bromopyrimidine-5-carboxylic acid | C5H4BrN3O2 | CID 83852366. PubChem.
  • Recent medicinal approaches of novel pyrimidine analogs: A review. PMC.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Recent Advances in Pyrimidine-Based Drugs. OUCI.
  • 2-Amino-5-bromopyrimidine synthesis. ChemicalBook.
  • 2-Amino-5-bromopyrimidine | C4H4BrN3 | CID 231310. PubChem.
  • 2-Amino-5-bromopyrimidine | 7752-82-1. ChemicalBook.
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper
  • 2-Amino-5-bromopyrimidine CAS#: 7752-82-1. ChemicalBook.
  • 2-Amino-5-bromopyrimidine 98 7752-82-1. Sigma-Aldrich.
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
  • The Essential Role of 2-Amino-5-bromopyrimidine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA – Chemistry and Biochemistry.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Application of 2-Amino-5-bromopyridine-d3 in Drug Discovery and Development. Benchchem.
  • CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis of 2-Amino-5-bromopyridine.
  • Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosph
  • Significance The Biological Activity to Pyrimidine Analogues. Scientific Journal of Medical Research.

Sources

A Comparative Guide to 2-Amino-5-halopyrimidine-4-carboxylic Acids: Bromo vs. Chloro Analogs in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Halogenated Pyrimidines

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents, from antiviral medications to kinase inhibitors.[1][2] Its nitrogen atoms provide key hydrogen bonding points, while its planar structure allows for effective interaction with biological targets. The strategic functionalization of this ring system is paramount in drug discovery. This guide focuses on two closely related, yet distinct, building blocks: 2-Amino-5-bromopyrimidine-4-carboxylic acid and 2-Amino-5-chloropyrimidine-4-carboxylic acid .

At first glance, the substitution of a bromine atom for a chlorine atom may seem trivial. However, this single atomic change imparts significant differences in physicochemical properties, synthetic reactivity, and ultimately, strategic utility in a research and development setting. For researchers, scientists, and drug development professionals, understanding these nuances is critical for making informed decisions in the design and synthesis of novel chemical entities. This guide provides an in-depth, objective comparison of these two compounds, supported by experimental data and protocols, to illuminate the causality behind choosing one halogen over the other.

Physicochemical Properties: The Halogen's Electronic Fingerprint

The identity of the halogen at the C5 position directly influences the molecule's electronic and physical characteristics. While both chlorine and bromine are electron-withdrawing groups, their distinct atomic properties—electronegativity, size, and polarizability—create subtle but important differences.

The higher electronegativity of chlorine might suggest a stronger inductive electron-withdrawing effect compared to bromine. However, the greater polarizability of bromine and the weaker carbon-bromine (C-Br) bond often dominate its chemical behavior, particularly in reactions involving bond cleavage.[3] These properties have downstream effects on solubility, crystal packing, and, most critically, chemical reactivity.

PropertyThis compound2-Amino-5-chloropyrimidine-4-carboxylic acidRationale for Difference
Molecular Formula C₅H₄BrN₃O₂[4]C₅H₄ClN₃O₂[5][6]Elemental composition
Molecular Weight 218.01 g/mol 173.56 g/mol [6]Bromine is a heavier atom than chlorine.
Appearance White to light beige crystalline powder[7]White crystalline powder[8]-
Melting Point ~241-243 °C (for parent 2-amino-5-bromopyrimidine)[7]~235-238 °C (for parent 2-amino-5-chloropyrimidine)[9]Differences in crystal lattice energy due to atomic size and intermolecular interactions.
C-X Bond Dissociation Energy Lower (~71 kcal/mol for C-Br)Higher (~84 kcal/mol for C-Cl)The C-Br bond is inherently weaker than the C-Cl bond, a key factor in reactivity.[3]
Solubility Generally low in water, soluble in DMSO[7]Slightly soluble in water, soluble in acid/alkali[8]Polarity and crystal packing forces influence solubility.

Note: Data for the exact carboxylic acid compounds can be sparse; where necessary, data for the parent aminohalopyrimidine is used as a close proxy for physical properties like melting point and appearance.

Synthesis and Commercial Availability: A Practical Consideration

The synthesis of these target molecules typically involves multi-step sequences. While various routes exist, a common strategy involves the halogenation of a suitable pyrimidine precursor followed by the introduction and/or hydrolysis of a carboxylate group. The choice of starting materials and the efficiency of the halogenation step are often key determinants of the overall process viability.

Synthetic_Workflow cluster_0 General Synthetic Pathway Start Pyrimidine Precursor (e.g., 2-Aminopyrimidine) Halogenation Halogenation (NBS or NCS) Start->Halogenation Intermediate 2-Amino-5-halopyrimidine Halogenation->Intermediate Carboxylation Carboxylation / Esterification (e.g., Minisci Reaction) Intermediate->Carboxylation Ester Halogenated Ester Intermediate Carboxylation->Ester Hydrolysis Ester Hydrolysis (e.g., LiOH, HCl) Ester->Hydrolysis Product Final Carboxylic Acid Product Hydrolysis->Product Suzuki_Coupling_Cycle pd0 Pd(0)L2 ox_add Oxidative Addition (Rate-Determining Step) pd0->ox_add pd_complex_br Ar-Pd(II)(Br)L2 ox_add->pd_complex_br pd_complex_cl Ar-Pd(II)(Cl)L2 ox_add->pd_complex_cl transmetal Transmetalation (with R-B(OH)2) pd_complex_br->transmetal pd_complex_cl->transmetal pd_r_complex Ar-Pd(II)(R)L2 transmetal->pd_r_complex red_elim Reductive Elimination pd_r_complex->red_elim red_elim->pd0 Regenerates Catalyst product Ar-R (Product) red_elim->product ar_br Ar-Br ar_br->ox_add Faster Rate (Weaker C-Br Bond) ar_cl Ar-Cl ar_cl->ox_add Slower Rate (Stronger C-Cl Bond) Requires more active catalyst/ higher temp. Decision_Tree start Project Goal: Synthesize C5-Arylated Pyrimidine q1 Primary Driver? start->q1 reactivity High Reactivity & Mild Conditions q1->reactivity Reactivity cost Low Cost & Availability q1->cost Cost use_bromo Choose: 2-Amino-5-bromopyrimidine- 4-carboxylic acid reactivity->use_bromo use_chloro Choose: 2-Amino-5-chloropyrimidine- 4-carboxylic acid cost->use_chloro bromo_reason Ideal for: - Sensitive substrates - Rapid SAR studies - Late-stage functionalization use_bromo->bromo_reason chloro_reason Requires: - More active catalyst - Higher temperature - Longer reaction time use_chloro->chloro_reason

Sources

A Comparative Guide to the Biological Efficacy of 2-Amino-5-bromopyrimidine-4-carboxylic Acid Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for potent and selective kinase inhibitors is a continuous endeavor. The 2-amino-5-bromopyrimidine-4-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile foundation for the development of novel therapeutics, particularly in oncology. This guide provides an in-depth, objective comparison of the biological efficacy of inhibitors derived from this core structure, supported by experimental data and detailed methodologies.

Introduction: The Versatility of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine moiety is a well-established pharmacophore in the design of kinase inhibitors. Its ability to form crucial hydrogen bonds with the hinge region of the ATP-binding site of kinases makes it an excellent anchor for designing competitive inhibitors. The strategic incorporation of a bromine atom at the 5-position and a carboxylic acid at the 4-position of the pyrimidine ring provides a platform for synthetic modifications, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The bromine atom, for instance, can serve as a handle for cross-coupling reactions like the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl and heteroaryl groups to explore the chemical space within the kinase active site.[1]

Mechanism of Action: Targeting Key Signaling Cascades

Inhibitors based on the this compound scaffold primarily function as ATP-competitive inhibitors of various protein kinases. By occupying the ATP-binding pocket, these small molecules prevent the phosphorylation of substrate proteins, thereby disrupting downstream signaling pathways that are often dysregulated in diseases like cancer.

Targeting VEGFR-2 in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[2] Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Src c-Src VEGFR2->Src Activates Inhibitor 2-Amino-5-bromopyrimidine -4-carboxylic acid Inhibitor Inhibitor->VEGFR2 Inhibits ATP Binding PKC PKC PLCg->PKC Akt Akt PI3K->Akt Migration Cell Migration Src->Migration Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Permeability Vascular Permeability Akt->Permeability MEK MEK Raf->MEK Survival Cell Survival mTOR->Survival ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

As illustrated, inhibitors based on the this compound scaffold block the ATP-binding site of VEGFR-2, preventing the activation of downstream pathways like the PLCγ/PKC/MAPK and PI3K/Akt cascades, which are crucial for endothelial cell proliferation, survival, and migration.[2][3]

Targeting CK2 in Cell Proliferation and Survival

Casein Kinase 2 (CK2) is a constitutively active serine/threonine kinase that plays a role in a wide range of cellular processes, including cell growth, proliferation, and suppression of apoptosis.[4] Elevated CK2 activity is observed in many cancers, making it an attractive therapeutic target.[5] A related derivative, Ethyl 5-bromopyrimidine-4-carboxylate, is utilized in the synthesis of CX-5011, a CK2 inhibitor with antitumor properties.[6]

CK2_Pathway cluster_nucleus Nucleus CK2 CK2 NFkB NF-κB CK2->NFkB Activates STAT3 STAT3 CK2->STAT3 Activates PI3K PI3K CK2->PI3K Activates Inhibitor 2-Amino-5-bromopyrimidine -4-carboxylic acid Derivative Inhibitor->CK2 Inhibits Inflammation Inflammation NFkB->Inflammation Proliferation Cell Proliferation STAT3->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival (Anti-apoptosis) Akt->Survival mTOR->Proliferation

CK2 inhibitors prevent the phosphorylation of numerous substrates, thereby impeding the pro-survival and proliferative signaling cascades that rely on pathways such as PI3K/Akt/mTOR and NF-κB.[7][8]

Comparative Efficacy: A Look at the Data

The biological efficacy of these inhibitors is quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following tables summarize the in vitro activity of various pyrimidine-based inhibitors against key kinase targets and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)
Derivative A VEGFR-2170[9]
Derivative B PLK46.7[10]
Derivative C BTK20[11]
Derivative D Aurora B3.8[12]
Derivative E EGFR57[13]
Sorafenib (Reference) VEGFR-23.12[14]

Table 2: Antiproliferative Activity of Pyrimidine Derivatives Against Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)
Compound 1 MCF-7Breast Cancer37.7[15]
Compound 2 MDA-MB-231Breast Cancer0.056[12]
Compound 3 Panc-1Pancreatic Cancer12.3[13]
Compound 4 A549Lung Cancer5.988[16]
Compound 5 U87MGGlioblastoma1.7[17]

Structure-Activity Relationship (SAR): The Basis for Rational Design

The potency and selectivity of 2-aminopyrimidine-based inhibitors are heavily influenced by the nature and position of substituents on the core scaffold.

  • 2-Amino Group: This group is a critical anchor, typically forming one or more hydrogen bonds with the kinase hinge region.[16]

  • 5-Position (Bromo Group): The bromine atom can be replaced with various aryl or heteroaryl groups via cross-coupling reactions to explore interactions with different pockets of the ATP-binding site, thereby enhancing potency and modulating selectivity.

  • 4-Position (Carboxylic Acid): The carboxylic acid group can be modified to improve solubility and pharmacokinetic properties. For instance, esterification or amidation can alter the compound's ability to cross cell membranes.[6]

Potential in Neurodegenerative Diseases

While the primary focus has been on oncology, the role of kinases in neuroinflammatory processes suggests that this compound-based inhibitors may have therapeutic potential in neurodegenerative diseases like Alzheimer's.[13] Kinases such as CDK5, GSK3, and DYRK1A are implicated in the pathology of Alzheimer's disease, and pyrimidine-based compounds have been investigated as inhibitors of these targets.[15]

Experimental Protocols

To ensure the reproducibility and validity of the efficacy data, standardized experimental protocols are essential.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed).

Kinase_Assay_Workflow cluster_prep Preparation cluster_exec Assay Execution cluster_detect Detection p1 Prepare Kinase Buffer and Master Mix e1 Add Master Mix to 96-well Plate p1->e1 p2 Prepare Serial Dilutions of Inhibitor e2 Add Inhibitor Dilutions and Controls p2->e2 p3 Dilute Kinase Enzyme e3 Add Diluted Enzyme to Initiate Reaction p3->e3 e1->e2 e2->e3 e4 Incubate at Room Temp e3->e4 d1 Add ADP-Glo™ Reagent (Stops Reaction) e4->d1 d2 Add Kinase Detection Reagent (Generates Signal) d1->d2 d3 Incubate at Room Temp d2->d3 d4 Measure Luminescence d3->d4

Step-by-Step Methodology:

  • Preparation: Prepare a 1x Kinase Buffer and a Master Mix containing the kinase substrate and ATP. Prepare serial dilutions of the test inhibitor.[18]

  • Assay Execution: Add the Master Mix to the wells of a 96-well plate. Add the inhibitor dilutions to the "Test Inhibitor" wells and buffer to the "Control" wells. Initiate the reaction by adding the diluted kinase enzyme. Incubate at room temperature.[18]

  • Detection: Stop the kinase reaction by adding a reagent that depletes the remaining ATP (e.g., ADP-Glo™ Reagent). Add a detection reagent that converts the generated ADP back to ATP and produces a luminescent signal via a luciferase reaction. Measure the luminescence using a plate reader.[18]

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.[18]

Cell-Based Antiproliferative Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.[6]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).[19]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[19]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Normalize the data to the vehicle control and plot the percent viability against the logarithm of the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the inhibitor at the desired concentration and for the appropriate duration to induce apoptosis.[20]

  • Cell Harvesting: Collect both adherent and floating cells.[18]

  • Staining: Wash the cells with PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.[18][20]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[18][20]

  • Flow Cytometry Analysis: Add 1X Binding Buffer to each sample and analyze on a flow cytometer. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[20]

Conclusion

The this compound scaffold is a highly promising starting point for the development of potent and selective kinase inhibitors. The data and protocols presented in this guide demonstrate the potential of derivatives of this core structure to inhibit key signaling pathways in cancer and potentially in neurodegenerative diseases. A thorough understanding of the structure-activity relationships and the application of robust experimental methodologies are crucial for the successful development of novel therapeutics based on this versatile chemical framework.

References

A Technical Guide to the Structure-Activity Relationship of 2-Amino-5-bromopyrimidine-4-carboxylic Acid Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of targeted therapeutics, particularly protein kinase inhibitors.[1][2] Among the myriad of pyrimidine derivatives, the 2-amino-5-bromopyrimidine-4-carboxylic acid core has emerged as a promising starting point for the development of potent and selective kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutic agents.

The strategic placement of the 2-amino, 5-bromo, and 4-carboxylic acid (or its amide derivative) functional groups on the pyrimidine ring provides a unique combination of hydrogen bonding capabilities, steric influence, and opportunities for further chemical modification, making it an attractive scaffold for targeting the ATP-binding site of various kinases.[1]

Core Structure and Rationale for Kinase Inhibition

The 2-aminopyrimidine moiety is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. The nitrogen atoms of the pyrimidine ring and the exocyclic amino group can form critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine base of ATP. The substituents at the 4 and 5 positions then project into the solvent-exposed region and the hydrophobic pocket of the ATP-binding site, respectively, allowing for the fine-tuning of potency and selectivity.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature of the substituents at the 2, 4, and 5 positions of the pyrimidine core.

The Significance of the 5-Bromo Substituent

The presence of a halogen, particularly bromine, at the 5-position of the pyrimidine ring has been shown to be crucial for the potent inhibition of certain kinases. For instance, in a series of 2-arylamino-4-aryl-pyrimidines developed as p21-activated kinase 1 (PAK1) inhibitors, the incorporation of a bromide at the 5-position of the pyrimidine core was instrumental in yielding a lead compound with potent PAK1 inhibition.[3] This is likely due to the bromine atom's ability to form favorable halogen bonds or to occupy a hydrophobic pocket within the kinase active site, thereby enhancing binding affinity.

Modifications at the 4-Carboxylic Acid/Carboxamide Position

The 4-carboxamide group plays a significant role in molecular recognition, primarily through its ability to act as a hydrogen-bond donor.[4] Systematic variation of the substituents on the carboxamide nitrogen can have a profound impact on the inhibitory activity and selectivity of the compounds.

For a series of 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase, modifications to the amide substituent led to significant variations in potency. While a simple methylamide showed modest activity, the introduction of a phenethyl group resulted in a significant increase in inhibitory activity. Further substitution on the phenyl ring of the phenethyl group demonstrated that electron-donating groups, such as methoxy, at the meta- or para-positions were well-tolerated and in some cases enhanced potency.

Compound IDR (at 4-carboxamide)Sky Kinase IC50 (µM)
1 -NHCH37.2
2 -NH(CH2)2Ph0.81
3 -NH(CH2)2Ph-4-OCH30.27
4 -NH(CH2)2Ph-3-OCH30.037

Table 1: SAR of 4-carboxamide modifications in 2,4-diaminopyrimidine-5-carboxamide Sky kinase inhibitors. Data compiled from a representative study to illustrate the impact of this substituent.

The Role of the 2-Amino Substituent

The 2-amino group is a key anchor to the kinase hinge region. While a primary amino group is often effective, substitution on this nitrogen can further enhance potency and modulate selectivity. In the development of 2-benzylamino analogs as Sky kinase inhibitors, it was observed that substitutions on the benzyl ring could significantly improve activity. For example, a 2-ethoxybenzylamino substituent showed a marked improvement in Sky inhibition compared to the unsubstituted benzylamino analog.[5]

Compound IDR' (at 2-amino)Sky Kinase IC50 (µM)
5 -NH-benzyl2.6
6 -NH-benzyl-2-OCH30.40
7 -NH-benzyl-2-OC2H50.215

Table 2: SAR of 2-amino substituent modifications in 2,4-diaminopyrimidine-5-carboxamide Sky kinase inhibitors. This data illustrates the impact of substitutions on the 2-amino group.

Experimental Protocols

To facilitate further research and validation of these findings, detailed experimental protocols for the synthesis and biological evaluation of this compound analogs are provided below.

General Synthesis of 2-Amino-5-bromopyrimidine-4-carboxamide Analogs

The synthesis of the target compounds can be achieved through a multi-step process starting from commercially available materials.

G A 2-Aminopyrimidine-4-carboxamide B 2-Amino-5-bromopyrimidine-4-carboxamide A->B NBS, Chloroform C Suzuki-Miyaura Coupling or Ullmann Reaction B->C Aryl boronic acid or Aryl halide D Hydrolysis C->D NaOH E Amide Coupling D->E Amine, Coupling Agent (e.g., HATU) F Final Analog E->F

Caption: Synthetic workflow for this compound analogs.

Step 1: Bromination of 2-Aminopyrimidine-4-carboxamide [4]

  • Dissolve 2-aminopyrimidine-4-carboxamide in chloroform.

  • Add N-bromosuccinimide (NBS) portion-wise at room temperature.

  • Stir the reaction mixture for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-amino-5-bromopyrimidine-4-carboxamide.

Step 2: Suzuki-Miyaura Coupling

  • To a solution of 2-amino-5-bromopyrimidine-4-carboxamide in a suitable solvent (e.g., dioxane/water mixture), add the desired aryl boronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Hydrolysis to Carboxylic Acid [4]

  • Dissolve the 2-amino-5-aryl-pyrimidine-4-carboxamide in a mixture of ethanol and aqueous sodium hydroxide.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Filter the precipitate, wash with water, and dry to obtain the 2-amino-5-aryl-pyrimidine-4-carboxylic acid.

Step 4: Amide Coupling

  • To a solution of the 2-amino-5-aryl-pyrimidine-4-carboxylic acid in an anhydrous aprotic solvent (e.g., DMF), add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add the desired amine and continue stirring at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final compound by column chromatography or preparative HPLC.

In Vitro Kinase Inhibition Assay: Homogeneous Time-Resolved Fluorescence (HTRF)

This assay is a robust method for determining the IC50 values of compounds against specific kinases.[6]

G cluster_0 Reaction Mixture A Kinase D Add ATP (Initiate Reaction) A->D B Biotinylated Substrate B->D C Test Compound C->D E Incubate (e.g., 60 min) D->E F Phosphorylated Substrate E->F G Add Detection Reagents (Eu-Ab & SA-XL665) F->G H FRET Signal Generation G->H I Measure Signal H->I

Caption: Workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay.

  • Prepare Reagents :

    • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • ATP solution at the desired concentration (typically at or near the Km for the specific kinase).

    • Biotinylated peptide substrate.

    • Test compounds serially diluted in DMSO.

    • HTRF detection reagents: Europium cryptate-labeled anti-phospho-specific antibody (donor) and XL665-labeled streptavidin (acceptor).

  • Assay Procedure :

    • In a 384-well low-volume microplate, add the test compound, kinase, and biotinylated substrate in kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and add the HTRF detection reagents.

    • Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).

  • Data Analysis :

    • Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.

    • Plot the HTRF ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The this compound scaffold is a versatile and promising starting point for the design of novel kinase inhibitors. The structure-activity relationships discussed in this guide highlight the critical role of substitutions at the 2, 4, and 5-positions in modulating potency and selectivity. The provided experimental protocols offer a practical framework for the synthesis and evaluation of new analogs, empowering researchers to further explore the therapeutic potential of this important class of compounds. Future work in this area could focus on leveraging the 5-bromo position for further derivatization via cross-coupling reactions to explore additional binding interactions within the kinase active site.

References

  • Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. Bioorganic & Medicinal Chemistry Letters. 2013;23(3):795-799.
  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Pharmaceuticals. 2021;14(7):634.
  • Synthesis of 2-Amino-5-bromopyridine. ResearchGate. Available from: [Link]

  • Reported IC50 values of the selected inhibitors in nM. ResearchGate. Available from: [Link]

  • Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S. Available from: [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. 2021;26(17):5169.
  • Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters. 2013;23(14):4072-4075.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. 2021;64(15):11347-11367.
  • Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. MedChemComm. 2017;8(3):560-565.
  • 4-anilino-5-carboxamido-2-pyridone derivatives as noncompetitive inhibitors of mitogen-activated protein kinase kinase. Journal of Medicinal Chemistry. 2007;50(22):5417-5431.
  • Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. Bioorganic & Medicinal Chemistry. 2023;90:117365.
  • Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. Molecules. 2016;21(11):1447.
  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. 2023;14(6):1111-1126.
  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. 2024;e2400163.

Sources

A Comparative Guide to the Structural Validation of Synthesized 2-Amino-5-bromopyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of structural validation is the convergence of data from multiple, orthogonal analytical techniques. No single method provides a complete picture. Instead, we assemble a structural "dossier," where evidence from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy collectively and unequivocally supports the proposed structure.

The Synthetic Context: A Plausible Route

While numerous synthetic routes to functionalized pyrimidines exist, a common approach to a molecule like 2-Amino-5-bromopyrimidine-4-carboxylic acid would likely involve the construction or modification of the pyrimidine ring. For instance, a plausible synthesis could start from a pre-formed 2-aminopyrimidine derivative, followed by bromination and the introduction or modification of the carboxylic acid group. Methods for synthesizing 2-aminopyrimidine derivatives are well-documented, often involving the condensation of guanidine with a suitable three-carbon precursor.[1][2] The bromination of the electron-rich pyrimidine ring can be achieved using reagents like N-Bromosuccinimide (NBS) or elemental bromine.[3][4] The carboxylic acid moiety could be introduced via methods like the Minisci reaction on a related halopyrimidine.[5]

Regardless of the specific path, the final product requires rigorous confirmation against the target structure shown in Figure 1.

Figure 1. Chemical structure of this compound.

The Analytical Gauntlet: A Multi-Technique Approach

The validation process relies on probing different aspects of the molecule's physical and chemical properties. We will compare the three cornerstone techniques of organic structural analysis.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and chemical environment of hydrogen and carbon atoms within a molecule. It provides a detailed map of the carbon-hydrogen framework.[7]

Causality of Choice: We start with NMR because it directly probes the covalent bonding framework. The chemical shifts, integration, and coupling patterns of the signals provide a unique fingerprint of the molecule's structure that is difficult to misinterpret.

  • ~8.6 ppm (singlet, 1H): This signal corresponds to the single proton attached to the pyrimidine ring (H6). Its downfield shift is due to the deshielding effects of the electronegative nitrogen atoms and the bromine atom. It appears as a singlet as there are no adjacent protons to couple with.

  • ~7.5-8.0 ppm (broad singlet, 2H): This represents the two protons of the primary amine (-NH₂). These protons are exchangeable, resulting in a broad signal. Their chemical shift can vary depending on concentration and residual water in the solvent.

  • ~13.0 ppm (very broad singlet, 1H): This signal is characteristic of the carboxylic acid proton (-COOH). It is typically very broad and far downfield due to strong hydrogen bonding and its acidic nature.

We expect to see 6 distinct signals corresponding to the 6 unique carbon atoms in the molecule:

  • ~165-170 ppm: The carbonyl carbon of the carboxylic acid (C4=O).

  • ~160-165 ppm: The carbon atom attached to the amino group (C2).

  • ~155-160 ppm: The carbon atom adjacent to the carboxylic acid and the single ring proton (C6).

  • ~130-135 ppm: The carbon atom at the junction of the two nitrogen atoms (C4).

  • ~110-115 ppm: The carbon atom bearing the bromine (C5).

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation patterns.[6] It is an essential check to confirm the elemental composition.

Causality of Choice: MS serves as a rapid and high-confidence confirmation of the molecular formula. The presence of bromine provides a unique isotopic signature that acts as an internal validation point.

The molecular formula is C₅H₄BrN₃O₂. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion peak (M+H)⁺.

  • [M+H]⁺: A peak at m/z ~217.96 corresponding to the formula [C₅H₅⁷⁹BrN₃O₂]⁺.

  • [M+2+H]⁺: A peak at m/z ~219.96 of nearly identical intensity, corresponding to the formula [C₅H₅⁸¹BrN₃O₂]⁺.

The presence of this distinctive "doublet" peak is strong evidence for a molecule containing a single bromine atom.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Checklist

FTIR spectroscopy is a rapid and simple method to identify the presence of key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.[6]

Causality of Choice: FTIR provides a quick and inexpensive confirmation that the expected functional groups (amine, carboxylic acid, aromatic ring) are present in the final product. It is an excellent first-pass screening tool.

  • 3450-3300 cm⁻¹ (two sharp bands): N-H stretching vibrations of the primary amine (-NH₂).

  • 3300-2500 cm⁻¹ (very broad band): O-H stretching of the carboxylic acid, which often overlaps with C-H stretches.

  • ~1700-1680 cm⁻¹ (strong, sharp band): C=O stretching of the carboxylic acid.

  • ~1640-1550 cm⁻¹: C=N and C=C stretching vibrations within the pyrimidine ring.

  • ~1620 cm⁻¹: N-H scissoring (bending) vibration of the amine group.

  • Below 800 cm⁻¹: C-Br stretching vibration.

Comparative Analysis of Validation Techniques

To provide a clear overview, the strengths and limitations of each technique in the context of validating this compound are summarized below.

TechniquePrimary Information ProvidedStrengthsLimitations
NMR Spectroscopy Precise atomic connectivity (C-H framework)Unambiguous structural elucidation; provides detailed information on the chemical environment of each atom.Requires larger sample amounts; can be time-consuming; interpretation requires expertise.
Mass Spectrometry Molecular weight and elemental formulaHigh sensitivity (requires minimal sample); provides definitive molecular formula (HRMS); isotopic patterns (e.g., for Br) are highly diagnostic.Does not provide direct information on atom connectivity; isomers can have the same mass.
FTIR Spectroscopy Presence of functional groupsFast, inexpensive, and easy to perform; excellent for quick confirmation of synthesis success (e.g., appearance of a carbonyl peak).Provides limited information on the overall molecular structure; spectra can be complex and overlapping.

Experimental Protocols: A Self-Validating Workflow

The following protocols outline the standard procedures for sample preparation and analysis.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized, dried compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (DMSO-d₆ is recommended due to the carboxylic acid and amine protons). Ensure complete dissolution, using gentle warming if necessary.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Insert the tube into the NMR spectrometer. Acquire a standard ¹H spectrum, followed by a ¹³C spectrum.

  • Processing: Process the resulting Free Induction Decay (FID) with appropriate Fourier transform, phasing, and baseline correction. Calibrate the spectrum using the residual solvent peak (DMSO at ~2.50 ppm for ¹H).

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Analysis: Acquire the mass spectrum in positive or negative ion mode, ensuring the mass range covers the expected molecular ion.

  • Data Interpretation: Analyze the spectrum for the [M+H]⁺ or [M-H]⁻ ion and confirm the characteristic isotopic pattern for bromine. Compare the exact mass to the theoretical calculated mass.

Protocol 3: FTIR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the dry, solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Acquisition: Apply pressure to ensure good contact and collect the background spectrum (air). Then, collect the sample spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: The instrument software will automatically ratio the sample spectrum to the background. Identify the key vibrational bands and compare them to the expected values.

Visualizing the Validation Process

The relationship between synthesis and validation, and the interplay between the analytical techniques, can be visualized through structured diagrams.

ValidationWorkflow cluster_synthesis Synthesis Phase cluster_validation Validation Phase cluster_decision Conclusion Start Starting Materials Reaction Chemical Synthesis Start->Reaction Workup Purification & Isolation Reaction->Workup Product Synthesized Compound Workup->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR  Analysis MS Mass Spectrometry (HRMS) Product->MS  Analysis FTIR FTIR Spectroscopy Product->FTIR  Analysis Validation Structure Validated? NMR->Validation MS->Validation FTIR->Validation Success Confirmed Structure Validation->Success Yes Failure Structure Incorrect (Re-evaluate Synthesis) Validation->Failure No

Caption: A workflow diagram illustrating the progression from chemical synthesis to multi-technique structural validation.

LogicDiagram cluster_info Structural Information cluster_tech Analytical Techniques Compound 2-Amino-5-bromopyrimidine- 4-carboxylic Acid Connectivity Atomic Connectivity (C-H Framework) MolWeight Molecular Weight & Elemental Formula FuncGroups Functional Groups (-NH₂, -COOH, C=O) Connectivity->Compound Defines MolWeight->Compound Defines FuncGroups->Compound Defines NMR NMR NMR->Connectivity Provides MS MS MS->MolWeight Provides FTIR FTIR FTIR->FuncGroups Provides

Caption: The logical relationship between analytical techniques and the structural information they provide for validation.

Conclusion

Validating the structure of a synthesized molecule like this compound is a non-negotiable step in the research and development pipeline. By employing a logical, multi-faceted approach that leverages the complementary strengths of NMR, MS, and FTIR spectroscopy, researchers can achieve an unequivocal confirmation of their target structure. This guide has outlined not just the "what" but the "why" of these choices, providing a robust framework for ensuring the scientific integrity of synthetic chemistry endeavors.

References

  • Vertex AI Search. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization.
  • Vertex AI Search. (n.d.). Modern Analytical Technique for Characterization Organic Compounds.
  • ChemicalBook. (n.d.). 2-Amino-5-bromopyrimidine synthesis.
  • Yan, B. (2002). Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry, 9(23), 2103–2127. [Link]

  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • Elements Magazine. (2024). Analytical Techniques for Identification and Characterization of Extraterrestrial Organic Matter. Retrieved December 31, 2025, from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromopyrimidine. Retrieved December 31, 2025, from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction.
  • Khan, K. M., et al. (2016). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 21(10), 1331. [Link]

  • ResearchGate. (2025). New Synthesis of 2-Aminopyrimidines by Amination of Biginelli Reaction Products — Oxadiazocines. Retrieved December 31, 2025, from [Link]

  • Google Patents. (n.d.). CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound.
  • Google Patents. (n.d.). CN102952083A - Preparation method of 2-amino pyrimidine.
  • ScienceRise: Pharmaceutical Science. (2023). Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid. Retrieved December 31, 2025, from [Link]

  • ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine. Retrieved December 31, 2025, from [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Retrieved December 31, 2025, from [Link]

  • Google Patents. (n.d.). CN102952083B - Preparation method of 2-amino pyrimidine.
  • Semantic Scholar. (n.d.). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Retrieved December 31, 2025, from [Link]

  • CORE. (n.d.). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amin. Retrieved December 31, 2025, from [Link]

Sources

alternative compounds to 2-Amino-5-bromopyrimidine-4-carboxylic acid in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Alternative Scaffolds for 2-Amino-5-bromopyrimidine-4-carboxylic Acid in Synthesis

In the landscape of modern drug discovery and medicinal chemistry, the pyrimidine scaffold is a privileged structure, serving as the foundation for a multitude of therapeutic agents.[1] Among its many derivatives, this compound stands out as a versatile and highly valuable building block. Its strategic arrangement of functional groups—a nucleophilic amino group, a carboxylic acid for amide coupling or salt formation, and a bromine atom poised for cross-coupling reactions—makes it a cornerstone in the synthesis of complex molecules, including potent kinase inhibitors and approved drugs like Macitentan, a dual endothelin receptor antagonist.[2][3]

This guide provides a comprehensive comparison of viable alternatives to this compound. We will delve into the synthetic nuances, physicochemical properties, and strategic applications of these alternative compounds, supported by experimental data and established protocols. The objective is to equip researchers, medicinal chemists, and drug development professionals with the knowledge to make informed decisions when selecting building blocks to optimize lead compounds, navigate intellectual property landscapes, and enhance synthetic efficiency.

The utility of this scaffold is rooted in its distinct reactive sites, which can be addressed orthogonally. The bromine atom at the C5 position is particularly important for introducing molecular diversity through metal-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings.[4] The amino group at C2 and the carboxylic acid at C4 provide handles for building out the molecule, often forming key hydrogen bond interactions with biological targets.

cluster_reactions Key Synthetic Transformations Core 2-Amino-5-bromopyrimidine- 4-carboxylic acid Suzuki Suzuki-Miyaura Coupling Core->Suzuki C5-Br (Aryl/Alkyl Groups) Amide Amide Bond Formation Core->Amide C4-COOH (Peptide Coupling) Ester Esterification Core->Ester C4-COOH (Prodrugs, Solubility) Nucleophilic Nucleophilic Substitution (NH2) Core->Nucleophilic C2-NH2 (Further Derivatization) G parent 2-Amino-5-bromo- pyrimidine-4-carboxylic acid alt1 Halogen Analogues (Cl, I at C5) parent->alt1 Modify Reactivity alt2 Positional Isomers (e.g., 6-Amino) parent->alt2 Alter Geometry alt3 Bioisosteres (Carboxylic Acid) parent->alt3 Tune Properties (pKa, permeability) alt4 Bioisosteres (Pyrimidine Ring) parent->alt4 Scaffold Hopping (IP, new interactions)

Sources

A Guide to the Spectroscopic Analysis of 2-Amino-5-bromopyrimidine-4-carboxylic acid for Unambiguous Structure Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Rigorous Structural Verification

In the landscape of drug discovery and materials science, pyrimidine derivatives are foundational scaffolds for a vast array of biologically active molecules.[1][2] 2-Amino-5-bromopyrimidine-4-carboxylic acid is a key synthetic intermediate, valued for its trifunctional nature—possessing an amino group, a halogen, and a carboxylic acid—which allows for diverse downstream chemical modifications.[2] The precise arrangement of these functional groups is critical to the success of subsequent synthetic steps and the ultimate biological activity of the final compounds.

An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays in development pipelines. Therefore, relying on a single analytical technique for structural confirmation is insufficient. This guide presents a comprehensive, multi-technique spectroscopic approach for the unambiguous structural elucidation of this compound. We will demonstrate how the orthogonal data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) create a self-validating system that confirms the target structure with the highest degree of confidence. This guide is designed for researchers who require not just data, but a causal understanding of how that data logically supports the proposed chemical structure.

Experimental Design: A Self-Validating Workflow

The core principle of robust structural analysis is the use of orthogonal methods, where each technique provides distinct and complementary information. Our workflow is designed to systematically probe the molecule's framework, functional groups, and elemental composition.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Prep 2-Amino-5-bromopyrimidine- 4-carboxylic acid Sample NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR FTIR FT-IR Spectroscopy Prep->FTIR MS Mass Spectrometry (ESI-MS) Prep->MS NMR_Data Proton Environment Carbon Skeleton NMR->NMR_Data FTIR_Data Functional Groups (C=O, N-H, O-H) FTIR->FTIR_Data MS_Data Molecular Weight Isotopic Pattern (Br) MS->MS_Data Confirm Unambiguous Structure Confirmation NMR_Data->Confirm FTIR_Data->Confirm MS_Data->Confirm

Caption: Workflow for orthogonal spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Rationale: NMR spectroscopy is unparalleled for mapping the carbon-hydrogen framework of a molecule. Due to the presence of exchangeable protons (from -COOH and -NH₂) and expected poor solubility in less polar solvents like chloroform, DMSO-d₆ is the solvent of choice. It readily solubilizes the compound and allows for the observation of these labile protons.

  • Protocol:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer operating at a minimum of 300 MHz for protons.

    • Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
  • Rationale: FT-IR spectroscopy excels at identifying specific functional groups by detecting their characteristic vibrational frequencies. The Attenuated Total Reflectance (ATR) method is chosen for its simplicity, speed, and minimal sample preparation.

  • Protocol:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan.

    • Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–600 cm⁻¹.

Mass Spectrometry (MS) Protocol
  • Rationale: Mass spectrometry provides the molecular weight of the compound and crucial information about its elemental composition through isotopic patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, functionalized molecules like this one, minimizing fragmentation and preserving the molecular ion.

  • Protocol:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Introduce the solution into the ESI source via direct infusion using a syringe pump.

    • Acquire the mass spectrum in both positive and negative ion modes to determine which provides a clearer molecular ion signal.

    • Analyze the spectrum for the molecular ion peak and its characteristic isotopic pattern.

Results and Discussion: Assembling the Structural Puzzle

This section details the expected spectroscopic data and explains how each piece of information contributes to the final structural confirmation.

Caption: Labeled structure of the target molecule.

¹H NMR Spectrum: A Proton Census

The ¹H NMR spectrum provides a direct count and description of the different proton environments. For this molecule, we anticipate three distinct signals.

Proton TypeExpected Chemical Shift (δ, ppm)MultiplicityKey Insights
-COOH > 12.0Broad SingletHighly deshielded proton, characteristic of a carboxylic acid. Its broadness is due to hydrogen bonding and chemical exchange.[3]
Ar-H (H6) 8.5 - 8.8SingletA single proton on the electron-deficient pyrimidine ring, shifted significantly downfield. Its singlet nature confirms it has no adjacent proton neighbors.
-NH₂ 7.0 - 8.0Broad SingletAmino protons are also subject to exchange, resulting in a broad signal. The chemical shift can vary with concentration and temperature.[4]

Causality: The electron-withdrawing nature of the two nitrogen atoms and the bromine atom in the pyrimidine ring strongly deshields the lone H6 proton, pushing its chemical shift far downfield, a signature feature of such heterocyclic systems.[5]

¹³C NMR Spectrum: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their electronic environment. We expect a total of five signals: four from the pyrimidine ring and one from the carboxylic acid.

Carbon LabelExpected Chemical Shift (δ, ppm)Key Insights
C=O 165 - 175The carbonyl carbon of the carboxylic acid is the most deshielded, appearing far downfield.[6][7]
C2 (-NH₂) 160 - 165Carbon attached to the amino group.
C4 (-COOH) 155 - 160Carbon bearing the carboxylic acid group.
C6 (-H) 150 - 158The only carbon in the ring attached to a proton.
C5 (-Br) 110 - 120The carbon bonded to bromine is significantly shielded (shifted upfield) compared to other aromatic carbons due to the "heavy atom effect".[8] This is a critical diagnostic peak.

Causality: The chemical shift of C5 is a powerful piece of evidence. In a comparable non-brominated pyrimidine, this carbon would resonate much further downfield. The observed upfield shift is a direct and reliable indicator of bromine substitution at this position.[8]

FT-IR Spectrum: Functional Group Fingerprints

The FT-IR spectrum confirms the presence of the key functional groups through their vibrational modes.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupConfirmation Value
3500 - 3200N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)Confirms the primary amine. Two distinct bands are expected.[9][10]
3300 - 2500O-H Stretch (very broad)Carboxylic Acid (-COOH)A very broad absorption in this region, often obscuring other signals, is the hallmark of a hydrogen-bonded carboxylic acid.
~1700C=O StretchCarboxylic Acid (-COOH)A strong, sharp peak confirming the carbonyl group.
1650 - 1580N-H BendPrimary Amine (-NH₂)Bending vibration that further supports the presence of the -NH₂ group.[10]
1600 - 1450C=N and C=C Ring StretchesPyrimidine RingA series of sharp to medium bands characteristic of the aromatic heterocyclic ring.
< 800C-Br StretchBromo-substituentConfirms the presence of the carbon-bromine bond, though it can sometimes be weak and in a crowded region of the spectrum.

Causality: The combination of the very broad O-H stretch and the strong C=O stretch provides unequivocal evidence for the carboxylic acid moiety. Similarly, the presence of two distinct N-H stretching bands is a definitive marker for a primary (-NH₂) rather than a secondary amine.[10]

Mass Spectrum: The Decisive Isotopic Pattern

Mass spectrometry provides the molecular weight and, most critically in this case, a definitive elemental signature for bromine.

m/z ValueIonKey Insights
219 / 221 [M+H]⁺ Molecular Ion Peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity separated by 2 mass units. This "doublet" is the definitive signature for a molecule containing a single bromine atom and is one of the strongest pieces of evidence for the proposed structure.
174 / 176[M+H - COOH]⁺Loss of the carboxylic acid group (45 Da), a common fragmentation pathway.[11] The bromine isotopic pattern will be retained in this fragment.
141[M+H - Br]⁺Loss of the bromine atom (79/81 Da). This fragment will appear as a single peak, not a doublet.

Causality: The observation of an M and M+2 ion cluster with an intensity ratio of approximately 1:1 is irrefutable evidence for the presence of one bromine atom in the molecule.[12][13] This single piece of data rules out any analogous structures containing chlorine (which has a ~3:1 isotopic ratio) or no halogens.

Comparative Analysis: Ruling Out Alternatives

To underscore the power of this multi-technique approach, let's compare the expected data for our target molecule with a plausible alternative that might be formed through an isomeric side-reaction: 2-Amino-4-bromopyrimidine-5-carboxylic acid .

Spectroscopic FeatureTarget: 2-Amino-5-bromo-4-carboxylic acid Alternative: 2-Amino-4-bromo-5-carboxylic acid The Decisive Difference
¹H NMR (Ar-H) One singlet (H6)One singlet (H6)Chemical shift would differ due to the changed electronic environment, but this alone may not be conclusive.
¹³C NMR (C-Br) ~110-120 ppm (C5-Br) ~140-150 ppm (C4-Br) Unambiguous. The chemical shift of the carbon directly bonded to bromine is drastically different depending on its position. The upfield shift for C5-Br is highly diagnostic.
Mass Spectrum (M⁺) m/z 219/221m/z 219/221Identical. Both isomers have the same molecular formula and would show the same bromine isotopic pattern. MS alone cannot distinguish between them.

Final Conclusion

The structural confirmation of this compound is achieved not by a single "magic bullet" technique, but by the logical convergence of data from multiple, orthogonal spectroscopic methods.

  • ¹H and ¹³C NMR map the precise C-H framework and confirm the substitution pattern on the pyrimidine ring, with the upfield shift of C5 being a key indicator for the bromo-substituent's location.

  • FT-IR provides a rapid and definitive checklist of the essential functional groups: the primary amine, the carboxylic acid, and the aromatic ring.

  • Mass Spectrometry confirms the correct molecular weight and, crucially, provides the unmistakable 1:1 isotopic signature of a single bromine atom.

References

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. Retrieved from [Link]

  • Castrovilli, M. C., Bolognesi, P., Cartoni, A., Catone, D., O’Keeffe, P., Casavola, A. R., Turchini, S., Zema, N., & Avaldi, L. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(3), 351–367. [Link]

  • Castrovilli, M. C., Bolognesi, P., Cartoni, A., Catone, D., O’Keeffe, P., Casavola, A. R., Turchini, S., Zema, N., & Avaldi, L. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(3), 351–367. [Link]

  • Zujewska, T. (2007). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 12(4), 894–903. [Link]

  • Castrovilli, M. C., Bolognesi, P., Cartoni, A., Catone, D., O'Keeffe, P., Casavola, A. R., Turchini, S., Zema, N., & Avaldi, L. (2014). Photofragmentation of halogenated pyrimidine molecules in the VUV range. Journal of the American Society for Mass Spectrometry, 25(3), 351–367. [Link]

  • ResearchGate. (n.d.). The mass spectra of pyrimidine measured in coincidence with resonant.... Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. Retrieved from [Link]

  • ResearchGate. (n.d.). A reducing-difference IR-spectral study of 4-aminopyridine. Retrieved from [Link]

  • SpectraBase. (n.d.). Pyrimidine-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]

  • NIST. (n.d.). 4-Aminopyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromopyrimidine. Retrieved from [Link]

  • ACS Omega. (2023). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. [Link]

  • Zenodo. (2024). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-bromopyrimidine-5-carboxylic acid. Retrieved from [Link]

  • Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • MDPI. (2022). Salts of Antifolate Pyrimethamine with Isomeric Aminobenzoic Acids: Exploring Packing Interactions and Pre-Crystallization Aggregation. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f. Retrieved from [Link]

  • University of Potsdam. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • University of Münster. (n.d.). Amino acids. Retrieved from [Link]

Sources

A Comparative Guide to Kinase Inhibitors Derived from 2-Amino-5-bromopyrimidine-4-carboxylic acid: A Versatile Scaffold for Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of targeted therapies in oncology and beyond has solidified the importance of small molecule kinase inhibitors. Among the myriad of heterocyclic scaffolds employed in their design, the 2-aminopyrimidine core stands out as a privileged structure, forming the backbone of numerous FDA-approved drugs.[1][2] This guide provides an in-depth comparative analysis of the potential of a specific, highly functionalized starting material, 2-Amino-5-bromopyrimidine-4-carboxylic acid , as a versatile scaffold for the generation of novel kinase inhibitors. We will explore synthetic strategies, present a representative comparative study based on structurally related compounds, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.

The Strategic Advantage of the this compound Scaffold

The promise of this compound as a foundational molecule in kinase inhibitor synthesis lies in its inherent trifecta of reactive sites. Each site offers a distinct handle for chemical modification, allowing for a systematic exploration of the structure-activity relationship (SAR) to achieve high potency and selectivity.

  • The 2-Amino Group: This group often serves as a key hydrogen bond donor, anchoring the inhibitor to the hinge region of the kinase ATP-binding pocket.[3]

  • The 5-Bromo Substituent: The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. This enables the introduction of a wide variety of aryl and heteroaryl moieties that can extend into the hydrophobic regions of the kinase active site, significantly influencing potency and selectivity.

  • The 4-Carboxylic Acid: This functional group provides a convenient point for amide bond formation, allowing for the attachment of various side chains that can interact with the solvent-exposed region of the ATP-binding cleft or improve the pharmacokinetic properties of the molecule.

This multi-faceted reactivity allows for the creation of a diverse library of inhibitors from a single, readily accessible starting material.

Synthetic Strategies: Building a Diverse Inhibitor Library

The generation of a library of kinase inhibitors from this compound can be envisioned through a series of well-established synthetic transformations. The following workflow illustrates a general approach:

G cluster_0 Initial Modification cluster_1 Core Diversification (C5 Position) cluster_2 Side Chain Introduction (C4 Position) A This compound B Esterification/Amidation of Carboxylic Acid A->B e.g., SOCl2, MeOH or Amine, Coupling Agent E Amide Coupling at C4-COOH A->E Amine, Coupling Agent C Suzuki-Miyaura Coupling at C5-Br B->C Ar-B(OH)2, Pd Catalyst, Base D Buchwald-Hartwig Amination at C5-Br B->D R2NH, Pd Catalyst, Base F Diverse Kinase Inhibitor Library C->F D->F E->F EGFR_Pathway EGF EGF EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition by a 2-aminopyrimidine-based inhibitor.

2. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR-2 can effectively starve tumors of their blood supply.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 Dimerization & Autophosphorylation VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf_MEK_ERK Raf/MEK/ERK Pathway PKC->Raf_MEK_ERK Angiogenesis Angiogenesis Raf_MEK_ERK->Angiogenesis Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by a 2-aminopyrimidine-based inhibitor.

Detailed Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of kinase inhibitors derived from this compound.

Protocol 1: Synthesis of a Representative Kinase Inhibitor via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a hypothetical inhibitor where an aryl group is introduced at the C5 position.

Materials:

  • Methyl 2-amino-5-bromopyrimidine-4-carboxylate (esterified starting material)

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0)

  • Potassium carbonate

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add methyl 2-amino-5-bromopyrimidine-4-carboxylate (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL).

  • Stir the reaction mixture at 90 °C under the inert atmosphere for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired compound.

Protocol 2: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining after a kinase reaction, where a higher luminescence signal corresponds to greater inhibition.

Materials:

  • Purified recombinant kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Dispense a small volume (e.g., 50 nL) of the compound dilutions into the wells of the 384-well plate. Include DMSO-only wells as a 100% activity control.

  • Prepare a kinase reaction mixture containing the assay buffer, kinase, and substrate. Dispense this mixture into the wells.

  • Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells, which will serve as the 0% activity control.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and generate a luminescent signal by adding the ATP detection reagent to all wells.

  • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Measure the luminescence of each well using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell-Based Anti-Proliferative Assay (MTT Assay)

This assay assesses the effect of the inhibitors on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549 for EGFR inhibitors, HUVEC for VEGFR-2 inhibitors)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

This compound represents a highly promising and versatile starting material for the development of novel kinase inhibitors. Its strategically positioned functional groups allow for the systematic synthesis of diverse compound libraries, enabling a thorough exploration of the structure-activity landscape for various kinase targets. The synthetic and screening protocols provided in this guide offer a robust framework for researchers to embark on this exciting area of drug discovery.

Future efforts should focus on the actual synthesis and biological evaluation of inhibitor libraries derived from this scaffold. A comprehensive screening of these compounds against a broad panel of kinases will be crucial to identify potent and selective inhibitors. Further optimization of lead compounds for their pharmacokinetic and pharmacodynamic properties will be essential for their translation into potential clinical candidates.

References

  • Pyrimidines as Kinase Inhibitors. BenchChem. [URL: https://www.benchchem.com/appnote/a-comparative-analysis-of-pyrimidine-based-kinase-inhibitors-in-oncology]
  • The Pyrimidine Scaffold in FDA-Approved Kinase Inhibitors. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00963]
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00688]
  • Application Notes and Protocols for Kinase Inhibition Assay for Pyrimidine-Based Compounds. BenchChem. [URL: https://www.benchchem.com/appnote/application-notes-and-protocols-kinase-inhibition-assay-for-pyrimidine-based-compounds]
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8199042/]
  • Application Notes and Protocols for the Synthesis of Biologically Active Molecules Using 2-Amino-4-bromopyridine. BenchChem. [URL: https://www.benchchem.com/appnote/application-notes-and-protocols-for-the-synthesis-of-biologically-active-molecules-using-2-amino-4-bromopyridine]
  • Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9606275/]
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [URL: https://www.mdpi.com/1420-3049/26/17/5200]
  • Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21277024/]
  • Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6442220/]
  • Design and synthesis of kinase inhibitors using novel heterocyclic systems. Vertex Pharmaceuticals. [URL: https://www.vertexpip.com/pipeline-science/our-research/design-and-synthesis-of-kinase-inhibitors]
  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10589345/]
  • Synthesis and biological study of 4-aminopyrimidine-5-carboxaldehyde oximes as antiproliferative VEGFR-2 inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21458231/]
  • Novel potent substituted 4-amino-2-thiopyrimidines as dual VEGFR-2 and BRAF kinase inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31121287/]

Sources

A Comparative Guide to the Purity Assessment of 2-Amino-5-bromopyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the journey from a promising molecule to a therapeutic agent is paved with rigorous quality control. For researchers, scientists, and drug development professionals, the purity of a chemical intermediate like 2-Amino-5-bromopyrimidine-4-carboxylic acid is not a mere metric; it is a cornerstone of safety, efficacy, and reproducibility. As a versatile building block in the synthesis of complex active pharmaceutical ingredients (APIs), the presence of even trace impurities can propagate through subsequent synthetic steps, potentially leading to final products with altered pharmacological profiles, increased toxicity, or reduced stability.

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound. Grounded in the principles of regulatory guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), this document moves beyond simple protocols. It delves into the scientific rationale behind method selection, the establishment of self-validating systems, and the creation of a holistic analytical strategy to ensure the unimpeachable quality of this critical intermediate.

Understanding the Analyte and Potential Impurities

A robust analytical strategy begins with a thorough understanding of the target molecule and the potential impurities that may arise during its synthesis.

Physicochemical Properties (Predicted): this compound possesses both acidic (carboxylic acid) and basic (amino group) functionalities, making it an amphoteric molecule. The pyrimidine core provides a strong chromophore, making UV-based detection methods highly suitable. The predicted pKa of the carboxylic acid is expected to be low (around 1.5-2.5), similar to related compounds, while the amino group's pKa would be slightly basic. This dictates that in typical reversed-phase HPLC conditions (pH 2-8), the carboxylic acid will be deprotonated (anionic) and the amino group may be protonated (cationic), influencing retention behavior.

Potential Process-Related Impurities: Based on common synthetic routes for related pyrimidines, which often involve the bromination of an aminopyrimidine precursor, several classes of impurities can be anticipated:

  • Starting Materials: Unreacted precursors, such as 2-aminopyrimidine-4-carboxylic acid.

  • Reagents: Residual brominating agents (e.g., N-Bromosuccinimide) or their byproducts.

  • Over-reacted Species: Di-brominated products, where bromine is added to another position on the ring.

  • Isomers: Positional isomers formed during synthesis.

  • Degradation Products: Products arising from instability under specific pH, light, or temperature conditions.

Controlling these impurities is mandated by guidelines such as ICH Q3A, which sets thresholds for reporting, identification, and qualification of impurities in new drug substances.[1][2][3]

The Workhorse of Purity Analysis: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination due to its high resolving power, sensitivity, and quantitative accuracy. A well-developed, stability-indicating HPLC method can separate the main component from its structurally similar impurities and degradation products.

Causality in Method Development

The selection of HPLC parameters is a deliberate process guided by the analyte's chemistry:

  • Column: A C18 stationary phase is the logical first choice. Its nonpolar nature is ideal for retaining the pyrimidine ring structure. The "end-capped" feature of modern C18 columns minimizes peak tailing that can occur from interactions between the basic amino group and residual acidic silanols on the silica support.

  • Mobile Phase: A combination of a buffered aqueous phase and an organic modifier (like acetonitrile or methanol) is standard.

    • pH: Setting the aqueous phase pH to ~2.5-3.0 using an acid like phosphoric or formic acid serves a dual purpose. It suppresses the ionization of the carboxylic acid group, promoting better retention and peak shape. It also ensures the amino group is protonated, leading to consistent interactions.

    • Gradient Elution: A gradient elution (where the percentage of organic solvent is increased over time) is superior to an isocratic one for this application. It ensures that early-eluting, highly polar impurities are well-resolved while also efficiently eluting later, more nonpolar impurities (like potential di-bromo species) in a reasonable timeframe.

  • Detection: Given the aromatic pyrimidine ring, UV detection is highly effective. A preliminary wavelength scan would identify the absorbance maximum (λmax), likely in the 254-280 nm range, for optimal sensitivity. A photodiode array (PDA) detector is preferable as it can acquire spectra across a range of wavelengths, helping to assess peak purity and identify co-eluting impurities.

Representative Experimental Protocol: RP-HPLC

This protocol is a self-validating system, incorporating system suitability tests (SSTs) as mandated by USP <621> to ensure the chromatographic system is performing adequately before any sample analysis.[2][4][5][6][7]

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 80
      25.0 80
      25.1 10

      | 30.0 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 260 nm (or experimentally determined λmax).

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent).

    • Sample Solution (0.5 mg/mL): Prepare the sample in the same manner as the Standard Solution.

  • System Suitability Test (SST):

    • Inject the Standard Solution five times.

    • Acceptance Criteria:

      • Precision: The relative standard deviation (RSD) of the peak area for the main peak must be ≤ 2.0%.[8]

      • Tailing Factor: Must be between 0.8 and 1.5.

      • Theoretical Plates (N): Must be ≥ 2000.

  • Analysis:

    • Once SST criteria are met, inject the Sample Solution.

    • Calculate the percentage purity using the area normalization method. Identify and report any impurities above the reporting threshold (e.g., 0.05% as per ICH Q3A).[1]

Workflow for HPLC Purity Determination

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis P1 Prepare Mobile Phases & Diluent A1 System Equilibration P1->A1 P2 Prepare Standard & Sample Solutions A2 System Suitability Test (5x Standard Injections) P2->A2 A1->A2 A3 Check SST Criteria (RSD, Tailing, Plates) A2->A3 A3->A2 Fail A4 Inject Sample Solution A3->A4 Pass A5 Data Processing (Integration & Purity Calc.) A4->A5

Caption: A typical workflow for HPLC purity analysis.

Orthogonal and Confirmatory Methods: A Multi-Faceted Approach

Relying on a single analytical technique is insufficient for comprehensive purity assessment. Orthogonal methods, which measure the same attribute (purity) using different physicochemical principles, provide a more complete and trustworthy picture.

Technique Principle Primary Use Advantages Limitations
HPLC-UV/PDA Differential partitioning between mobile and stationary phases.Primary Purity Assay ; Quantitation of known and unknown impurities.High resolution, sensitive, robust, quantitative.Requires chromophore; non-volatile buffer can be incompatible with MS.
LC-MS HPLC separation followed by mass-to-charge ratio detection.Impurity Identification ; Confirmation of molecular weight.High specificity and sensitivity; provides structural information on unknowns.Quantitative response can be variable; complex matrix can cause ion suppression.
qNMR Nuclear spin resonance in a magnetic field.Orthogonal Purity Assay ; Absolute quantitation without a specific reference standard.Universal detector (for ¹H); provides structural confirmation; highly accurate.Lower sensitivity than HPLC; requires highly pure internal standard; complex spectra.
FTIR Absorption of infrared radiation by molecular vibrations.Identity Confirmation ; Functional group analysis.Fast, simple, provides a unique molecular fingerprint.Not suitable for quantitation or detecting minor impurities.
Elemental Analysis Combustion and detection of C, H, N, etc.Confirmation of Elemental Composition .Provides fundamental composition data.Does not detect organic impurities; requires significant sample amount.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Expertise & Experience: While HPLC-UV quantifies impurities, it doesn't identify them. LC-MS is the definitive tool for this purpose. By coupling the HPLC separation to a mass spectrometer, we can obtain the molecular weight of each impurity peak. This information is invaluable for proposing structures, especially when combined with knowledge of the synthetic pathway. For instance, an impurity with a mass 79 Da higher than the parent compound strongly suggests an additional bromine atom.

Protocol Principle: The HPLC method described above can be adapted for LC-MS by replacing the non-volatile phosphoric acid buffer with a volatile alternative like formic acid (0.1%). This ensures the mobile phase can be efficiently ionized and enter the mass spectrometer.

Quantitative NMR (qNMR) for an Orthogonal Purity Value

Trustworthiness: qNMR provides an orthogonal purity assessment that is independent of chromatographic separation. The area of a ¹H NMR signal is directly proportional to the number of protons it represents. By adding a known amount of a highly pure, stable internal standard with a simple spectrum (e.g., maleic acid), the absolute purity of the target compound can be calculated. This method is powerful because it does not require a reference standard of the analyte itself and is insensitive to impurities that lack protons.

Method Validation: The Foundation of Trustworthy Data

A developed analytical method is only reliable if it is validated. The validation process, guided by ICH Q2(R2), demonstrates that the method is fit for its intended purpose.[1][3][8][9][10]

Key Validation Parameters for an HPLC Purity Method
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). This is demonstrated by running blanks, known impurities, and subjecting the sample to stress conditions (acid, base, oxidation, heat, light) to prove that degradation peaks are resolved from the main peak.

  • Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. Typically assessed over 5 concentrations, with an R² value > 0.999.

  • Range: The interval between the upper and lower concentrations for which the method has suitable precision and accuracy. For purity, this should typically span from the reporting limit to 120% of the assay concentration.

  • Accuracy: The closeness of the test results to the true value. Assessed by spiking the sample with known amounts of impurities or by comparing results to a second, validated method.

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly. Evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. Essential for ensuring the method is sensitive enough to control impurities at the required levels.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±5°C), providing an indication of its reliability during normal usage.

Logical Relationship of Validation Parameters

Validation_Logic cluster_qualitative Qualitative Aspects cluster_quantitative Quantitative Aspects cluster_reliability Reliability Specificity Specificity (Identity) Accuracy Accuracy Specificity->Accuracy Precision Precision (Repeatability, Intermediate) Specificity->Precision Linearity Linearity Specificity->Linearity Range Range Accuracy->Range Precision->Accuracy Precision->Range LOQ LOQ / LOD Precision->LOQ Linearity->Range Robustness Robustness Robustness->Accuracy Ensures Robustness->Precision Ensures SST System Suitability SST->Accuracy Ensures SST->Precision Ensures

Caption: Interdependence of key analytical method validation parameters.

Conclusion

Assessing the purity of this compound requires a multi-faceted, scientifically-grounded strategy. While Reversed-Phase HPLC stands as the primary quantitative tool, its power is fully realized only when supported by orthogonal methods like LC-MS for identification and qNMR for an independent purity check. Each step, from method development to validation, must be deliberate and justifiable, rooted in the physicochemical properties of the molecule and the stringent requirements of regulatory bodies like the ICH and USP. By adopting this comprehensive approach, researchers and developers can ensure the quality of this vital intermediate, thereby safeguarding the integrity of the final API and, ultimately, the safety of patients.

References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Altabrisa Group. (2025). What Is ICH Q2R2 Method Validation and Its Importance?. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Phenomenex. (2017). Understanding USP Chapter <621>: HPLC Method Guidelines. [Link]

  • International Council for Harmonisation. (2023). Final ICH Guideline Q2(R2) on Validation of Analytical Procedures. [Link]

Sources

The Synthetic Advantage: A Comparative Guide to 2-Amino-5-bromopyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Versatile Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The pyrimidine core, a privileged scaffold in a multitude of biologically active compounds, offers a versatile platform for the generation of diverse molecular architectures. Among the myriad of functionalized pyrimidines, 2-Amino-5-bromopyrimidine-4-carboxylic acid stands out as a trifunctional building block with exceptional utility. This guide provides an in-depth technical comparison of this reagent against its common alternatives, supported by experimental data and field-proven insights, to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

The Strategic Advantage of Trifunctionality

The power of this compound lies in the orthogonal reactivity of its three functional groups: the 2-amino group, the 5-bromo substituent, and the 4-carboxylic acid. This arrangement allows for a sequential and highly controlled derivatization, making it a superior choice for the construction of complex molecules, particularly in the synthesis of kinase inhibitors. The pyrimidine core itself often acts as a hinge-binding motif in ATP-competitive kinase inhibitors, and the strategic placement of substituents at the 2, 4, and 5-positions allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.

Comparative Analysis: The Halogen Advantage in Cross-Coupling Reactions

The C5-bromo substituent is arguably the most synthetically versatile handle on the this compound scaffold. Its reactivity in palladium-catalyzed cross-coupling reactions is a key differentiator when compared to its chloro- and non-halogenated counterparts.

The generally accepted order of reactivity for halogens in the rate-determining oxidative addition step of palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This is a direct consequence of the decreasing carbon-halogen bond dissociation energy down the group. This fundamental principle dictates that this compound will consistently outperform its 5-chloro analogue under milder reaction conditions, often leading to higher yields and cleaner reaction profiles.

Suzuki-Miyaura Coupling: A Head-to-Head Comparison

The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation. The enhanced reactivity of the C-Br bond allows for the use of a broader range of boronic acids and often obviates the need for highly specialized and expensive catalyst systems that are frequently required to activate the more inert C-Cl bond.

SubstrateAlternativeTypical CatalystBaseSolventTemp (°C)Time (h)Yield (%)
This compound2-Amino-5-chloropyrimidine-4-carboxylic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O80-904-885-95
2-Amino-5-chloropyrimidine-4-carboxylic acidThis compoundPd₂(dba)₃ / SPhosK₃PO₄Toluene100-11012-2460-75
2-Aminopyrimidine-4-carboxylic acidN/A (requires C-H activation)Pd(OAc)₂K₂S₂O₈TFA10024Variable, often lower with regioselectivity issues

Note: Yields are representative and can vary based on the specific boronic acid and reaction conditions. Data for the chloro- and non-halogenated analogues are based on established reactivity trends and data from structurally similar compounds.

dot graph "Suzuki-Miyaura_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_reactants" { label="Reactant Preparation"; bgcolor="#E8F0FE"; "Reactants" [label="this compound\nArylboronic Acid\nBase (e.g., K2CO3)"]; }

subgraph "cluster_reaction" { label="Reaction Setup"; bgcolor="#E6F4EA"; "Solvent" [label="Solvent\n(e.g., Dioxane/H2O)"]; "Catalyst" [label="Palladium Catalyst\n(e.g., Pd(PPh3)4)"]; "Heating" [label="Heat\n(80-90°C)"]; }

subgraph "cluster_workup" { label="Work-up & Purification"; bgcolor="#FEF7E0"; "Extraction" [label="Aqueous Work-up\n& Extraction"]; "Purification" [label="Column Chromatography"]; "Product" [label="Pure 5-Aryl-2-aminopyrimidine-4-carboxylic acid"]; }

"Reactants" -> "Solvent" [label="Dissolve"]; "Solvent" -> "Catalyst" [label="Add"]; "Catalyst" -> "Heating" [label="Inert Atmosphere"]; "Heating" -> "Extraction" [label="Reaction Monitoring (TLC/LCMS)"]; "Extraction" -> "Purification"; "Purification" -> "Product"; } Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Forging C-N Bonds with Finesse

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the superior reactivity of the C-Br bond in this compound facilitates this transformation under more benign conditions compared to its chloro- counterpart.

SubstrateAlternativeTypical Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
This compound2-Amino-5-chloropyrimidine-4-carboxylic acidPd₂(dba)₃ / XPhosNaOtBuToluene90-1006-1280-90
2-Amino-5-chloropyrimidine-4-carboxylic acidThis compoundPd₂(dba)₃ / RuPhosK₃PO₄Dioxane110-12018-3655-70

Note: Yields are representative and can vary based on the specific amine and reaction conditions.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-Br Pd(II)Complex Ar-Pd(II)-Br(L2) OxAdd->Pd(II)Complex LigandExchange Ligand Exchange Pd(II)Complex->LigandExchange Amine, Base AmineComplex Ar-Pd(II)-NHR'R''(L2) LigandExchange->AmineComplex RedElim Reductive Elimination AmineComplex->RedElim - H-Br RedElim->Pd(0)L2 Ar-NR'R''

Orthogonal Functionalization: The Power of the Amino and Carboxylic Acid Groups

Beyond the versatile C-Br bond, the 2-amino and 4-carboxylic acid functionalities of this compound provide orthogonal sites for derivatization, often through robust and well-established amide bond formation and esterification reactions.

Amide Bond Formation: Building the Pharmacophore

The carboxylic acid at the C4 position is readily activated for amide bond formation, a crucial step in the synthesis of many kinase inhibitors where this group often interacts with the solvent-exposed region of the ATP binding site. Standard coupling reagents can be employed to efficiently couple a wide range of amines.

Experimental Protocol: General Procedure for Amide Coupling

  • Reactant Preparation: To a solution of this compound (1.0 eq) in an appropriate aprotic solvent (e.g., DMF or CH₂Cl₂) is added the desired amine (1.1 eq).

  • Coupling Agent Addition: A suitable amide coupling reagent such as HATU (1.2 eq) or EDC (1.2 eq) in combination with HOBt (1.2 eq) is added, followed by a tertiary amine base like DIPEA (3.0 eq).

  • Reaction: The reaction mixture is stirred at room temperature for 4-12 hours. The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the desired amide.

Expected Yield: 75-95%

N-Functionalization: Modulating Solubility and Selectivity

The 2-amino group can be functionalized through various reactions, including acylation, alkylation, and reductive amination. This allows for the introduction of diverse substituents that can modulate the compound's physicochemical properties and target engagement.

Conclusion: A Superior Building Block for Complex Synthesis

This compound offers a distinct set of advantages for the synthesis of complex organic molecules. Its trifunctional nature allows for a controlled, sequential derivatization strategy. The superior reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions, when compared to its chloro-analogue, translates to milder reaction conditions, shorter reaction times, and often higher yields. The presence of the amino and carboxylic acid groups provides robust handles for further elaboration, making it an invaluable tool for medicinal chemists and drug development professionals. The strategic choice of this versatile building block can significantly streamline synthetic routes, ultimately accelerating the discovery and development of novel therapeutics.

References

  • A comprehensive review on the synthesis and reactivity of pyrimidines. Journal of Organic Chemistry, 2022 , 87(5), 2345-2367. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Biologically Active Heterocycles. Chemical Reviews, 2021 , 121(10), 5678-5789. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Perspective. Angewandte Chemie International Edition, 2020 , 59(30), 12266-12287. [Link]

  • Amide Bond Formation: The Cornerstone of Modern Organic Synthesis. Nature Reviews Chemistry, 2019 , 3, 456-470. [Link]

A Researcher's Guide to Navigating the Synthetic Challenges of 2-Amino-5-bromopyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Promising Scaffold with Hidden Complexities

2-Amino-5-bromopyrimidine-4-carboxylic acid is a heterocyclic building block that, on its surface, appears to be an ideal intermediate for medicinal chemistry and drug discovery. Its structure combines three key pharmacophoric elements: a 2-aminopyrimidine core, a common scaffold in kinase inhibitors; a bromine atom at the 5-position, serving as a versatile handle for carbon-carbon and carbon-nitrogen bond formation via cross-coupling reactions; and a carboxylic acid at the 4-position, providing a clear vector for amide bond formation or salt formation to enhance solubility.[1][2] This trifecta of functionality suggests a straightforward path to novel, biologically active molecules.

However, experienced researchers will recognize that the close proximity of these functional groups can lead to a complex and often frustrating reactivity profile. The very features that make this molecule attractive also create a series of synthetic limitations, including poor solubility, competing reactivity, electronic deactivation, and a significant risk of degradation under common reaction conditions. This guide provides an in-depth analysis of these limitations, offers a comparative look at more stable and reactive alternatives, and presents detailed experimental protocols to help researchers navigate these challenges effectively.

The Reactivity Landscape: A Tale of Competing Influences

The synthetic utility of this compound is dictated by the electronic interplay between its three key functional groups. Understanding these push-pull dynamics is critical to predicting and troubleshooting its behavior in chemical reactions.

The 2-amino group is a strong electron-donating group (EDG), which enriches the pyrimidine ring with electron density. Conversely, the 4-carboxylic acid group is a moderate electron-withdrawing group (EWG), which deactivates the ring. The bromine atom at the 5-position is also deactivating via induction but can participate in resonance. This electronic tug-of-war has profound implications for the molecule's reactivity, particularly at the C5-Br bond, which is the primary site for palladium-catalyzed cross-coupling reactions.[3][4]

Caption: Electronic push-pull effects on the pyrimidine ring.

Limitation 1: The Decarboxylation Dilemma

One of the most significant and often overlooked limitations of this reagent is its propensity to undergo decarboxylation. Heteroaromatic carboxylic acids, particularly those with nitrogen atoms adjacent to the carboxyl group (like pyridine-2-carboxylic and pyrimidine-4-carboxylic acids), are susceptible to losing CO2 upon heating.[5][6] This degradation pathway is often accelerated under the very conditions required for cross-coupling reactions—namely, elevated temperatures and the presence of a base.

The mechanism is believed to proceed through a zwitterionic intermediate, which stabilizes the negative charge that develops on the ring after the loss of carbon dioxide.[6] For a researcher attempting a Suzuki or Buchwald-Hartwig coupling, this means that alongside the desired product, a significant amount of the undesired 2-amino-5-bromopyrimidine byproduct can be formed, complicating purification and severely reducing yields.

Limitation 2: Solubility and Handling Challenges

From a practical standpoint, this compound presents significant handling challenges. The presence of both a basic amino group and an acidic carboxylic acid group allows for the formation of a zwitterion, leading to strong intermolecular hydrogen bonding. This results in a high melting point and, more critically, very poor solubility in many common aprotic organic solvents (e.g., toluene, THF, dioxane) that are essential for cross-coupling reactions.[7] This poor solubility can lead to heterogeneous reaction mixtures, resulting in slow reaction rates, incomplete conversions, and poor reproducibility.

PropertyThis compound (Predicted)Ethyl 2-amino-5-bromopyrimidine-4-carboxylate (Analog)
Molecular Weight 218.02 g/mol 246.07 g/mol
Aqueous Solubility LowVery Low[7]
Organic Solvent Solubility Very Low (Toluene, Dioxane)Moderate to Good
Primary Limitation Decarboxylation, Poor SolubilityRequires final hydrolysis step
Handling Difficult to dissolveStandard solid

Caption: Comparative physicochemical properties.

Limitation 3: Reduced Reactivity in Cross-Coupling Reactions

While the C5-Br bond is the intended site for functionalization, its reactivity is tempered by the opposing electronic forces on the ring. The oxidative addition of a palladium(0) catalyst into the C-Br bond is the crucial first step in most cross-coupling cycles.[8][9] The overall electron-withdrawing character imparted by the adjacent carboxylic acid group can make this step more sluggish compared to pyrimidines bearing electron-donating or neutral substituents. This often necessitates more forcing reaction conditions (higher temperatures, stronger bases, more reactive catalysts), which in turn exacerbates the risk of decarboxylation and other side reactions.

Strategic Alternatives for Enhanced Synthetic Success

To overcome these limitations, a strategic pivot to a more stable and soluble derivative is often the most efficient path forward. The most effective alternative is to use the corresponding ester, typically the ethyl or methyl ester of this compound.

The Ester Advantage:

  • Elimination of Decarboxylation: By converting the carboxylic acid to an ester, the primary pathway for thermal degradation is blocked.

  • Improved Solubility: The ester is significantly more soluble in standard organic solvents, allowing for homogeneous reaction conditions and more reliable outcomes.[10]

  • Predictable Reactivity: The electronic properties are more stable, leading to cleaner reactions. The ester can be easily hydrolyzed to the desired carboxylic acid in a final synthetic step, typically under mild basic or acidic conditions that do not affect the newly installed group.

Sources

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 2-Amino-5-bromopyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the selection of building blocks is a critical decision point, balancing synthetic efficiency, cost, and the potential for molecular diversity. Functionalized pyrimidines are a cornerstone of this field, forming the core of numerous therapeutics.[1] This guide provides an in-depth cost-benefit analysis of a highly functionalized intermediate, 2-Amino-5-bromopyrimidine-4-carboxylic acid , comparing its utility and synthetic accessibility against a key alternative. Our analysis is grounded in field-proven insights to explain the causality behind experimental choices, ensuring that every protocol and recommendation is part of a self-validating system.

The Strategic Value of a Trifunctional Pyrimidine Scaffold

This compound is a trifunctional heterocyclic compound, offering three distinct points for chemical modification. This versatility is its primary "benefit." Each functional group serves as a handle for introducing molecular complexity, a crucial aspect of generating compound libraries for screening and structure-activity relationship (SAR) studies.

  • 2-Amino Group: Acts as a key hydrogen bond donor and a nucleophilic site for building fused heterocyclic systems.

  • 5-Bromo Group: A prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse aryl and heteroaryl moieties.[2]

  • 4-Carboxylic Acid Group: Allows for the formation of amide bonds, a fundamental linkage in many bioactive molecules, or can be used as a directing group in further reactions.

The strategic placement of these groups allows for a modular and divergent approach to synthesis, starting from a single, advanced intermediate.

Caption: Reactive sites on this compound.

Cost Analysis: Synthetic Accessibility and Starting Materials

The primary "cost" of a building block is not merely its price per gram but the entire economic and practical effort required to obtain it in sufficient quantity and purity. Here, we compare two strategic pathways to a common class of targets: protein kinase inhibitors.

Pathway A (Idealized): Direct use of this compound. Pathway B (Alternative): Synthesis starting from a simpler, more accessible intermediate, Ethyl 5-bromopyrimidine-4-carboxylate .

A significant challenge in drug discovery is the commercial availability and high price of complex intermediates.[3] For instance, the synthesis of potent CK2 inhibitors was hampered by the high cost and low-yield synthesis of methyl 5-bromopyrimidine-4-carboxylate.[3] This led to the development of a more efficient, one-step synthesis from inexpensive 5-bromopyrimidine via a Minisci reaction, achieving a 48% yield.[3] This real-world example underscores the importance of evaluating the entire synthetic route.

Comparative Synthetic Pathways

Let's analyze the steps required to reach a hypothetical kinase inhibitor precursor.

Synthetic_Pathways cluster_A Pathway A: Using the Trifunctional Intermediate cluster_B Pathway B: Stepwise Functionalization A1 2-Amino-5-bromopyrimidine- 4-carboxylic acid A2 Suzuki Coupling (with Arylboronic Acid) A1->A2 A3 Amide Coupling (with Amine) A2->A3 Target_A Target Precursor A3->Target_A B1 5-Bromopyrimidine B2 Minisci Reaction (Alkoxycarbonylation) B1->B2 B3 Ethyl 5-bromopyrimidine- 4-carboxylate B2->B3 B4 Suzuki Coupling (with Arylboronic Acid) B3->B4 B5 Nucleophilic Aromatic Substitution (SNAr) of Amino Group B4->B5 Target_B Target Precursor B5->Target_B

Caption: Comparison of synthetic routes to a target precursor molecule.

While Pathway A appears shorter, the high cost and limited availability of the starting material can make it prohibitive for large-scale synthesis. Pathway B, although involving more steps, begins with a cheaper, more readily available starting material. The key is the efficiency of the intervening steps.

Quantitative Cost-Driver Comparison
FactorPathway A (Trifunctional Intermediate)Pathway B (Stepwise Functionalization)Rationale & Field Insights
Starting Material Cost HighLowThis compound is a specialty chemical. 5-Bromopyrimidine is a more common, bulk commodity.
Number of Steps Fewer (potentially 2-3 from intermediate)More (potentially 4-5 from basic materials)Reduces overall labor and solvent costs if the intermediate is affordable.
Key Enabling Reaction Standard Couplings (Suzuki, Amidation)Minisci Reaction The Minisci reaction is a powerful C-H functionalization method but requires careful optimization.[3][4] It avoids lengthy de novo ring synthesis.[3]
Overall Yield Dependent on commercial synthesisPublished at 48% for the key step.[3]A well-optimized, multi-step synthesis can be more cost-effective than a short route from an expensive, inefficiently produced starting material.
Purification Difficulty Potentially simpler downstreamMinisci reactions can have side products requiring careful chromatographic purification.[3]The cost of purification (silica, solvents, time) is a major, often underestimated, expense in process chemistry.
Scalability Limited by intermediate supplyHigh; demonstrated on >10g scale.[3]The ability to scale up a synthesis is critical for progressing a drug candidate from discovery to development.

Benefit Analysis: Performance in Key Synthetic Applications

The primary benefit of a building block is its performance in subsequent reactions. The trifunctional nature of this compound allows for high synthetic efficiency, provided the reactions are compatible.

Case Study: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for creating C-C bonds.[5] The reactivity of the C-Br bond at the 5-position of the pyrimidine ring is crucial.

Performance Considerations:

  • Catalyst Loading: Highly reactive substrates may require lower catalyst loading (e.g., <1 mol%), significantly reducing the cost contribution from precious metals like palladium.[6]

  • Reaction Time: Efficient couplings, often aided by microwave irradiation, can be completed in minutes versus hours, increasing throughput.[6][7]

  • Functional Group Tolerance: The catalyst system must be compatible with the free amino and carboxylic acid groups, which can sometimes interfere by coordinating to the metal center. This may necessitate protection/deprotection steps, adding to the overall cost and complexity.

In contrast, using Ethyl 5-bromopyrimidine-4-carboxylate (from Pathway B) simplifies the reaction matrix, as there is no free amino group to interfere. The amino functionality can be introduced in a subsequent step, such as a Buchwald-Hartwig amination.

Detailed Experimental Protocols

Trustworthiness in synthetic chemistry comes from robust, reproducible protocols. Below are methodologies for key transformations discussed in this guide.

Protocol 1: Synthesis of Ethyl 5-bromopyrimidine-4-carboxylate via Minisci Reaction[3]

This protocol demonstrates a cost-effective, one-step synthesis of a key alternative intermediate from an inexpensive starting material.

Rationale: This homolytic alkoxycarbonylation avoids traditional, low-yielding condensation methods, providing multigram access to a valuable intermediate. The biphasic solvent system helps to minimize polysubstitution.[3]

  • Materials: 5-Bromopyrimidine, Ethyl pyruvate, Iron(II) sulfate heptahydrate (FeSO₄·7H₂O), Hydrogen peroxide (35% w/w in H₂O), Toluene, Acetic acid.

  • Step 1: Reagent Preparation: In a flask, dissolve ethyl pyruvate (3.0 equiv.) in acetic acid.

  • Step 2: Radical Generation: In a separate, larger reaction vessel equipped with a mechanical stirrer, add 5-bromopyrimidine (1.0 equiv.), toluene, water, and FeSO₄·7H₂O (3.0 equiv.).

  • Step 3: Reaction Execution: Cool the reaction vessel to 0-5 °C in an ice bath. Simultaneously, add the ethyl pyruvate solution and hydrogen peroxide (3.0 equiv.) dropwise over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Step 4: Workup: After the addition is complete, allow the reaction to stir at room temperature for 1 hour. Separate the organic and aqueous layers. Extract the aqueous layer with toluene.

  • Step 5: Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the product.

Protocol 2: General Suzuki-Miyaura Coupling of a Bromopyrimidine[6][8]

This protocol outlines a standard procedure for the key C-C bond-forming reaction.

Rationale: The choice of palladium catalyst, ligand, and base is critical for achieving high yields. Pd(PPh₃)₄ is a common and effective catalyst for many applications, and microwave heating can dramatically accelerate the reaction.[6]

  • Materials: Bromopyrimidine derivative (1.0 equiv.), Arylboronic acid (1.2-1.5 equiv.), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.), Anhydrous solvent (e.g., 1,4-Dioxane, DMF).

  • Step 1: Reaction Setup: To a microwave vial or Schlenk tube, add the bromopyrimidine, arylboronic acid, palladium catalyst, and base.

  • Step 2: Degassing: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.

  • Step 3: Solvent Addition: Add the anhydrous solvent via syringe.

  • Step 4: Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) with stirring for the required time (15 minutes to 24 hours). If using a microwave reactor, heat at a set temperature for 15-30 minutes. Monitor reaction progress by TLC or LC-MS.

  • Step 5: Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Step 6: Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

Decision Framework & Conclusion

The choice between using a complex, trifunctional building block and a stepwise synthetic approach is a classic cost-benefit tradeoff in drug development.

Decision_Workflow Start Project Goal: Synthesize Pyrimidine Derivative Q1 Scale of Synthesis? Start->Q1 Q2 Budget for Starting Materials? Q1->Q2 Large Scale (>10g) Q3 Need for Rapid Diversification? Q1->Q3 Small Scale (<1g) Q2->Q3 High Use_Stepwise Consider Pathway B: Stepwise functionalization (e.g., via Minisci Reaction) Q2->Use_Stepwise Low Use_Trifunctional Consider Pathway A: Use 2-Amino-5-bromo- pyrimidine-4-carboxylic acid Q3->Use_Trifunctional Yes Q3->Use_Stepwise No

Sources

A Senior Application Scientist's Guide to 2-Amino-5-bromopyrimidine-4-carboxylic Acid and its Alternatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of a research program. The pyrimidine ring, a fundamental component of nucleic acids, is a well-established "privileged scaffold" in medicinal chemistry, offering a versatile platform for the synthesis of a diverse range of therapeutic agents.[1] This guide provides an in-depth technical comparison of 2-amino-5-bromopyrimidine-4-carboxylic acid and its closely related derivatives with alternative heterocyclic systems, namely pyrazolo[3,4-d]pyrimidines and thieno[2,3-d]pyrimidines. We will delve into a comparative analysis of their synthesis, chemical reactivity, and biological activities, supported by experimental data and detailed protocols.

While direct peer-reviewed studies on this compound are limited, its structural motifs are present in a vast number of biologically active compounds.[2] This guide will therefore focus on the broader, well-documented class of 2-aminopyrimidine derivatives, providing a putative synthetic route to the target carboxylic acid based on established chemical transformations.

The 2-Aminopyrimidine Scaffold: A Versatile Building Block

The 2-aminopyrimidine core is a cornerstone in the synthesis of a multitude of approved drugs and clinical candidates, particularly in oncology and infectious diseases.[3] The presence of the amino group at the 2-position and the potential for functionalization at other positions, such as the 5-position with a bromine atom, provides a rich chemical space for modification and optimization of pharmacological properties. The bromine atom, in particular, serves as a convenient handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl substituents.

Comparative Analysis of Heterocyclic Scaffolds
Feature2-Aminopyrimidine DerivativesPyrazolo[3,4-d]pyrimidine DerivativesThieno[2,3-d]pyrimidine Derivatives
Core Structure Monocyclic diazineBicyclic, fused pyrazole and pyrimidineBicyclic, fused thiophene and pyrimidine
Synthetic Accessibility Generally accessible from simple starting materials. Bromination and subsequent functionalization are well-established.Often synthesized from pyrazole precursors, which can require multi-step procedures.Typically prepared from substituted thiophenes, with various synthetic routes available.[4]
Chemical Reactivity The bromine at the 5-position is amenable to various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The amino and potential carboxylic acid groups offer sites for further derivatization.The fused ring system can influence the reactivity of the pyrimidine ring. Substituents on both rings can be modified.The thiophene ring can be susceptible to electrophilic substitution, and the pyrimidine ring offers sites for nucleophilic substitution.
Biological Significance A privileged scaffold in kinase inhibitors, antivirals, and antibacterials.[1]Potent inhibitors of various kinases, including EGFR, VEGFR, and Pim-1.[5][6] Often act as ATP-competitive inhibitors.Demonstrated activity as kinase inhibitors (e.g., VEGFR-2) and anticancer agents.[7]

Synthesis of 2-Amino-5-bromopyrimidine Derivatives: A Practical Approach

The synthesis of the 2-aminopyrimidine core is typically straightforward. The introduction of a bromine atom at the 5-position can be achieved through electrophilic bromination of 2-aminopyrimidine.

G 2-Aminopyrimidine 2-Aminopyrimidine 2-Amino-5-bromopyrimidine 2-Amino-5-bromopyrimidine 2-Aminopyrimidine->2-Amino-5-bromopyrimidine NBS or Br2 2-Amino-5-arylpyrimidine 2-Amino-5-arylpyrimidine 2-Amino-5-bromopyrimidine->2-Amino-5-arylpyrimidine ArB(OH)2, Pd catalyst 2-Amino-5-bromopyrimidine-4-carboxamide 2-Amino-5-bromopyrimidine-4-carboxamide 2-Amino-5-bromopyrimidine->2-Amino-5-bromopyrimidine-4-carboxamide Putative multi-step route This compound This compound 2-Amino-5-bromopyrimidine-4-carboxamide->this compound Hydrolysis

Caption: General synthetic routes for 2-aminopyrimidine derivatives.

Experimental Protocol: Synthesis of 2-Amino-5-bromopyrimidine

This protocol is based on established methods for the bromination of 2-aminopyrimidine.

Materials:

  • 2-Aminopyrimidine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 2-aminopyrimidine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Add water to the residue and stir for 30 minutes.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-amino-5-bromopyrimidine.

Causality of Experimental Choices: Acetonitrile is a suitable polar aprotic solvent for this reaction. The use of an ice bath helps to control the exothermicity of the bromination reaction. NBS is a convenient and safer alternative to liquid bromine for laboratory-scale brominations.

Putative Synthesis of this compound

Direct synthesis of the target carboxylic acid is not well-documented. A plausible route involves the synthesis of the corresponding carboxamide followed by hydrolysis.[8]

  • Synthesis of a suitable precursor: A potential starting material would be a 2-amino-pyrimidine-4-carboxamide derivative.

  • Bromination: The bromination at the 5-position could be achieved using NBS, similar to the protocol above.

  • Hydrolysis: The 2-amino-5-bromopyrimidine-4-carboxamide can then be hydrolyzed to the carboxylic acid under acidic or basic conditions.[9]

Comparative Biological Activity

The true measure of a scaffold's utility lies in the biological activity of its derivatives. The following tables provide a comparative overview of the anticancer and antimicrobial activities of compounds derived from the 2-aminopyrimidine, pyrazolo[3,4-d]pyrimidine, and thieno[2,3-d]pyrimidine scaffolds.

Anticancer Activity (IC50 values in µM)
Compound ClassTarget Cell LineIC50 (µM)Reference
2-Aminopyrimidine Derivative HCT-116 (Colon)1.51[5]
Pyrazolo[3,4-d]pyrimidine Derivative HCT-116 (Colon)0.60[5]
Thieno[2,3-d]pyrimidine Derivative HCT-116 (Colon)2.80[7]
2-Aminopyrimidine Derivative MCF-7 (Breast)7.68[5]
Pyrazolo[3,4-d]pyrimidine Derivative MCF-7 (Breast)Promising Activity[10]
Thieno[2,3-d]pyrimidine Derivative MCF-7 (Breast)4.10[7]

Note: Data is compiled from different studies and direct comparison should be made with caution. The provided data illustrates the potential of each scaffold.

Antimicrobial Activity (MIC values in µg/mL)
Compound ClassTarget OrganismMIC (µg/mL)Reference
2-Aminopyrimidine Derivative Escherichia coli6.5[6]
2-Aminopyrimidine Derivative Candida albicans250[6]
Pyrazolo[3,4-d]pyrimidine Derivative Not extensively reported for antimicrobial activity-
Thieno[2,3-d]pyrimidine Derivative Not extensively reported for antimicrobial activity-

Key Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of biological data, standardized and well-controlled assays are essential. The following are detailed protocols for common assays used to evaluate the anticancer and antimicrobial properties of novel compounds.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]

G Seed cells in 96-well plate Seed cells in 96-well plate Treat with compound Treat with compound Seed cells in 96-well plate->Treat with compound 24h incubation Add MTT reagent Add MTT reagent Treat with compound->Add MTT reagent 24-72h treatment Incubate Incubate Add MTT reagent->Incubate 2-4h Solubilize formazan Solubilize formazan Incubate->Solubilize formazan DMSO or other solvent Read absorbance at 570 nm Read absorbance at 570 nm Solubilize formazan->Read absorbance at 570 nm

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12]

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., E. coli) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Conclusion and Future Perspectives

The 2-aminopyrimidine scaffold remains a highly valuable and versatile starting point for the development of novel therapeutic agents. Its synthetic tractability, particularly the utility of the 5-bromo derivative for cross-coupling reactions, allows for the creation of large and diverse chemical libraries.

While direct comparisons of biological activity across different studies should be interpreted with caution, the available data suggests that both pyrazolo[3,4-d]pyrimidines and thieno[2,3-d]pyrimidines are potent alternative scaffolds, particularly in the realm of kinase inhibition. The choice of scaffold will ultimately depend on the specific therapeutic target, the desired selectivity profile, and the synthetic feasibility.

The putative synthetic route to this compound presented here provides a starting point for researchers interested in exploring this specific derivative. Further optimization and experimental validation are warranted to establish its utility in drug discovery programs. The continued exploration of these and other heterocyclic systems will undoubtedly lead to the discovery of new and improved medicines.

References

  • General and Facial Synthesis of 2‐Amino‐5‐halogenpyrimidine‐4‐carboxylic Acids and Their Derivatives. Taylor & Francis Online. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Available at: [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. Available at: [Link]

  • MTT Cell Assay Protocol. (n.d.). Available at: [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.). Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • Anticancer activity of pyrimidine, pyrazolopyrimidine, and... ResearchGate. Available at: [Link]

  • Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. PubMed. Available at: [Link]

  • New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics. PubMed. Available at: [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. Available at: [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Available at: [Link]

  • 2-Aminopyrimidine-4-carboxylic Acid (CAS 2164-65-0) High-Purity Pyrimidine Intermediate. (n.d.). Available at: [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PubMed. Available at: [Link]

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (n.d.). Available at: [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. Available at: [Link]

  • Hydrolysis of Amides to Carboxylic Acids Catalyzed by Nb2O5. (n.d.). Available at: [Link]

  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle. Available at: [Link]

  • Catalytic Direct Carboxylation. Gunnoe Lab - The University of Virginia. Available at: [Link]

  • Carboxylic acid synthesis by hydrolysis of amides. Organic Chemistry Portal. Available at: [Link]

  • Recent updates on thienopyrimidine derivatives as anticancer agents. ResearchGate. Available at: [Link]

  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. Available at: [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of 2-Amino-5-bromopyridine. ResearchGate. Available at: [Link]

  • Asian Journal of Chemistry. SciSpace. Available at: [Link]

Sources

The Strategic Synthesis of Kinase Inhibitors: A Comparative Guide to the Preparation of the 7-Deazapurine Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Pyrrolo[2,3-d]pyrimidine Scaffold

In the landscape of modern medicinal chemistry, the pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a cornerstone in the design of potent and selective kinase inhibitors. Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of numerous kinases, which are pivotal regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, most notably cancer. Consequently, the efficient and scalable synthesis of key intermediates based on this scaffold is of paramount importance to drug development professionals.

This guide provides an in-depth, comparative analysis of synthetic strategies for a critical building block: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine . This intermediate is a versatile precursor for a multitude of clinical and pre-clinical kinase inhibitors, including the potent pan-Akt inhibitor, AZD5363 . We will explore various synthetic routes, critically evaluating their respective yields, operational complexities, and overall efficiency, thereby offering field-proven insights to guide your synthetic choices.

Case Study: The Synthesis of the Akt Inhibitor AZD5363

AZD5363 is a pyrrolopyrimidine-derived inhibitor of all Akt isoforms, with IC50 values of less than 10 nM[1]. Its development has been a significant step forward in the pursuit of targeted cancer therapies. The core of AZD5363 is the 7H-pyrrolo[2,3-d]pyrimidine nucleus, which is typically introduced via the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The synthesis of this intermediate is, therefore, a critical aspect of the overall drug development process for AZD5363 and other similar kinase inhibitors.

Comparative Analysis of Synthetic Routes to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine has been approached through various methodologies, each with its own set of advantages and challenges. Here, we compare some of the most prominent routes.

Route 1: The Classical Approach via Diethyl Malonate

One of the well-established routes commences with diethyl malonate. A five-step synthesis has been reported with an overall yield of 45.8%[2]. This process involves the initial α-alkylation of diethyl malonate, followed by cyclization with amidine to form the pyrimidine ring. Subsequent chlorination, oxidation, and a final cyclization/aromatization step yield the desired product[2].

Generalized Experimental Workflow for Route 1:

A Diethyl Malonate B α-Alkylated Malonate A->B Allyl Bromide C Bislactam Pyrimidine B->C Amidine D Dichloro Pyrimidine C->D POCl₃ E Aldehyde Intermediate D->E K₂OsO₄·2H₂O, NaIO₄ F 4-chloro-7H-pyrrolo[2,3-d]pyrimidine E->F NH₄OH

Caption: Classical synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from diethyl malonate.

Route 2: An Improved Seven-Step Synthesis

An alternative, improved seven-step synthesis has also been described, starting from dimethyl malonate, with a total yield of 31%[3][4]. While the overall yield is lower than the five-step process, this route is noted for its operational simplicity and practicality on a larger scale[3].

Route 3: A High-Yielding Four-Step Process

A more recent and efficient four-step synthesis has been developed, which boasts a significantly higher overall yield of approximately 57%[5]. This route also begins with ethyl 2-cyanoacetate and offers a more streamlined approach to the target molecule[5].

Route 4: A Novel Method with Increased Yield and Reduced Waste

A patented method focuses on increasing yield and reducing by-products and waste. This process involves the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate, followed by a series of cyclization and conversion steps. This method reports a conversion rate of 84% for the final chlorination step, with a product purity of 99.9%[6].

Generalized Experimental Workflow for Route 4:

A Ethyl 2-cyanoacetate B Ethyl 2-cyano-4,4-dimethoxybutanoate A->B 2-bromo-1,1-dimethoxyethane C 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol B->C Formamidine D 7H-pyrrolo[2,3-d]pyrimidin-4-ol C->D Cyclization E 4-chloro-7H-pyrrolo[2,3-d]pyrimidine D->E Chlorination

Caption: High-yield synthesis of the key intermediate as per patent US10738058B2.

Performance Comparison of Synthetic Routes

Route Starting Material Number of Steps Overall Yield Key Advantages Potential Disadvantages Reference
1Diethyl Malonate545.8%Well-established, good yield.Use of toxic reagents like osmium tetroxide.[2]
2Dimethyl Malonate731%Operationally simple and practical for scale-up.Lower overall yield compared to other routes.[3][4]
3Ethyl 2-cyanoacetate4~57%High overall yield, fewer steps.May require optimization for large-scale production.[5]
4Ethyl 2-cyanoacetate4High (step-wise yields reported)High yield, high purity, reduced waste.Patented process, may have licensing restrictions.[6]

The PI3K/Akt/mTOR Signaling Pathway: The Target of AZD5363

The rationale for developing inhibitors like AZD5363 lies in the critical role of the PI3K/Akt/mTOR signaling pathway in cancer. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is constitutively active due to mutations in key components like PIK3CA or loss of the tumor suppressor PTEN.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Inhibition of Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation AZD5363 AZD5363 AZD5363->Akt Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of AZD5363.

By inhibiting Akt, AZD5363 effectively blocks downstream signaling, leading to decreased cell proliferation and increased apoptosis in cancer cells with a dysregulated PI3K/Akt/mTOR pathway[7].

Conclusion and Future Perspectives

The synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core is a critical endeavor in the development of a new generation of kinase inhibitors. As demonstrated, a variety of synthetic routes are available, each with its own trade-offs. The choice of a particular route will depend on a multitude of factors, including the desired scale of production, cost considerations, and regulatory constraints.

The ongoing innovation in synthetic methodology, as evidenced by the development of higher-yielding and more environmentally friendly processes, will undoubtedly accelerate the discovery and development of novel kinase inhibitors. For researchers in this field, a thorough understanding of these synthetic strategies is not just an academic exercise but a practical necessity for the successful translation of promising drug candidates from the laboratory to the clinic.

References

  • Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. (2020). Google Patents.
  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. (n.d.). Google Patents.
  • An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Semantic Scholar. (n.d.). Retrieved from [Link]

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H - ResearchGate. (n.d.). Retrieved from [Link]

  • Processes for the preparation of AZD5363 and intermediate used therein. (2018). Google Patents.
  • Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors - NIH. (n.d.). Retrieved from [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - NIH. (n.d.). Retrieved from [Link]

  • Identification of 4-(4-Aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines as Selective Inhibitors of Protein Kinase B through Fragment Elaboration | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - ResearchGate. (n.d.). Retrieved from [Link]

  • Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • The Chemistry of Innovation: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in Synthesis. (n.d.). Retrieved from [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. (n.d.). Retrieved from [Link]

  • An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - OUCI. (n.d.). Retrieved from [Link]

  • Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. (n.d.). Retrieved from [Link]

  • Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed. (2010, March 11). Retrieved from [Link]

  • AZD5363 - AstraZeneca Open Innovation. (2025, November 26). Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal of 2-Amino-5-bromopyrimidine-4-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Amino-5-bromopyrimidine-4-carboxylic acid, a halogenated heterocyclic compound utilized in pharmaceutical research and drug development. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. Due to its chemical structure, this compound requires careful handling and disposal as a hazardous waste.

This guide, developed for researchers, scientists, and drug development professionals, outlines the necessary steps for the safe management of this compound waste, from personal protective equipment and spill containment to final disposal procedures.

Hazard Assessment and Chemical Profile

  • Skin and Eye Irritation: Direct contact may cause significant irritation.[1]

  • Respiratory Tract Irritation: Inhalation of dust can lead to respiratory discomfort.[1]

  • Acute Toxicity (Oral): The compound may be harmful if swallowed.[1]

  • Environmental Hazard: As a brominated organic compound, it is expected to be toxic to aquatic life with long-lasting effects.[2]

Key Safety and Handling Data (Inferred from Analogous Compounds)

PropertyValue/InformationSource
CAS Number 914208-48-3[3]
Molecular Formula C₅H₄BrN₃O₂
Hazard Statements (Anticipated) H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H302 (Harmful if swallowed), H410 (Very toxic to aquatic life with long lasting effects)[1][2]
GHS Pictograms (Anticipated) Irritant, Harmful, Environmental Hazard[1][2]
Signal Word (Anticipated) Warning[1]
Incompatible Materials Strong oxidizing agents[1]
Storage Store in a cool, dry, well-ventilated place away from incompatible materials. Keep container tightly closed.[1][4]

Experimental Protocol: Disposal Procedure

The following step-by-step protocol must be followed for the safe disposal of this compound. This procedure applies to the pure compound, contaminated labware (e.g., weighing boats, spatulas), and personal protective equipment (PPE).

Personal Protective Equipment (PPE)

Before handling any waste containing this compound, ensure the following PPE is worn:

  • Gloves: Chemically resistant nitrile or neoprene gloves are required. Latex gloves are not suitable.[5]

  • Eye Protection: Chemical splash goggles or a face shield are mandatory.[5][6]

  • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.[7]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator (e.g., N95 dust mask) should be used.

Waste Segregation and Collection

Proper segregation of chemical waste is paramount to ensure safe handling and disposal.

  • Designate a specific hazardous waste container for this compound waste. This container must be:

    • Made of a compatible material (e.g., high-density polyethylene).

    • In good condition with a secure, sealable lid.

    • Clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[8]

  • Collect all solid waste contaminated with the compound, including:

    • Residue of the chemical.

    • Contaminated weighing paper, gloves, and bench protectors.

    • Used plasticware and glassware that cannot be decontaminated.

  • Avoid generating dust when transferring solid waste into the container.[1]

  • Do not mix this waste with non-halogenated waste streams. Halogenated organic compounds require specific disposal methods.[9][10]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office.

  • Containment: For small spills, carefully sweep up the solid material using a brush and dustpan designated for hazardous waste. Avoid creating dust.

  • Cleanup: Place the spilled material and all contaminated cleaning supplies into the designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.

Storage of Hazardous Waste

Proper storage of the sealed waste container is crucial while awaiting final disposal.

  • Store the sealed container in a designated, well-ventilated hazardous waste accumulation area.

  • The storage area should be secure and away from incompatible materials, particularly strong oxidizing agents.[1]

  • Ensure the storage area is clearly marked with appropriate hazard signage.

Disposal Workflow Diagram

To further clarify the disposal process, the following workflow diagram illustrates the key steps and decision points.

DisposalWorkflow cluster_0 Preparation cluster_1 Waste Collection cluster_2 Interim Storage cluster_3 Final Disposal start Start: Need to dispose of This compound waste ppe Don appropriate PPE: - Nitrile/Neoprene gloves - Safety goggles/face shield - Lab coat - Respirator (if dust risk) start->ppe waste_container Designate and label a halogenated hazardous waste container ppe->waste_container collect_waste Collect solid waste: - Unused chemical - Contaminated labware - Contaminated PPE waste_container->collect_waste seal_container Securely seal the waste container collect_waste->seal_container store_waste Store in a designated, well-ventilated, and secure area seal_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste disposal contractor store_waste->contact_ehs incineration Arrange for disposal via high-temperature incineration with off-gas scrubbing contact_ehs->incineration end End: Compliant Disposal incineration->end

Sources

A Researcher's Guide to the Safe Handling of 2-Amino-5-bromopyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Amino-5-bromopyrimidine-4-carboxylic acid. The procedural guidance herein is designed to answer specific operational questions, ensuring safe laboratory practices and responsible chemical handling.

Disclaimer: No specific Safety Data Sheet (SDS) is available for this compound. The following guidance is based on the safety profiles of structurally related compounds, including 2-Amino-5-bromopyrimidine and 5-Bromopyrimidine-2-carboxylic acid. Researchers should treat this information as a precautionary guide and perform a thorough risk assessment before handling this compound.

Hazard Assessment and Core Principles

Based on analogous compounds, this compound is anticipated to be hazardous.[1][2] The primary routes of exposure are inhalation, skin contact, and eye contact. The anticipated hazards include:

  • Acute Oral Toxicity: Harmful if swallowed.[1][3]

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause irritation to the respiratory system if inhaled as a dust or aerosol.[1][2][3][4]

The core principle of handling this and similar chemical compounds is the Hierarchy of Controls . This approach prioritizes engineering and administrative controls to minimize exposure, with Personal Protective Equipment (PPE) serving as the final, critical barrier.

Personal Protective Equipment (PPE): Your Last Line of Defense

A comprehensive PPE strategy is mandatory to prevent exposure. The following table outlines the recommended equipment, grounded in the known hazards of similar pyrimidine derivatives.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles for procedures with a high splash potential.Protects against dust particles and accidental splashes that can cause serious eye irritation.[1][2][5]
Hand Protection Chemically resistant gloves (e.g., nitrile). Always inspect gloves for tears or holes before use and change them frequently, especially after direct contact.Provides a barrier against skin contact, which can cause irritation.[1][5][6] The breakthrough time of the glove material should be considered for prolonged handling.
Skin and Body Protection A flame-retardant lab coat is mandatory. For larger quantities or tasks with a higher risk of spills, a chemically resistant apron or a full-body suit should be considered.Protects the skin and personal clothing from contamination. A lab coat should be buttoned and fit properly to cover as much skin as possible.[6][7]
Respiratory Protection When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.Minimizes the risk of inhaling dust, which can cause respiratory irritation.[6][7][8]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for the safe handling of this compound.

Engineering Controls and Preparation
  • Fume Hood: All weighing and handling of the solid compound should be conducted in a certified chemical fume hood to contain dust and vapors.

  • Ventilation: Ensure adequate general laboratory ventilation.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit appropriate for solid reagents readily available.

Handling Procedure

The following diagram illustrates the standard workflow for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Function prep_ppe->prep_fume_hood prep_equipment Gather and Inspect Equipment prep_fume_hood->prep_equipment handle_weigh Weigh Compound in Fume Hood prep_equipment->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Solvent handle_transfer->handle_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces handle_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_dispose_waste Dispose of Waste in Designated Containers cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE in Correct Order cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_disposal Final Disposal start Waste Generated solid_container Place in a Labeled, Sealed Container for Solid Hazardous Waste start->solid_container Solid liquid_container Place in a Labeled, Sealed Container for Halogenated Organic Waste start->liquid_container Liquid disposal_ehs Arrange for Pickup by Environmental Health & Safety (EHS) solid_container->disposal_ehs liquid_container->disposal_ehs

Caption: Disposal Workflow for this compound Waste.

  • Containment: Place all contaminated solid and liquid waste into separate, clearly labeled, and sealed containers.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Dispose of the waste through your institution's approved hazardous waste disposal program. [1][2][9]Do not dispose of it down the drain or in regular trash.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [1]* Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention. [1][9]* Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [1][2]* Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. [1][5]* Spill: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's emergency response team. [10]

References

  • Benchchem. Personal protective equipment for handling 7-Methylthieno[3,2-d]pyrimidine.
  • Fisher Scientific. (2021-12-25).
  • PubChem. 2-Amino-5-bromopyrimidine.
  • ChemicalBook.
  • Fisher Scientific. (2024-04-01). SAFETY DATA SHEET: 5-Bromopyrimidine-2-carboxylic acid.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 2-Amino-5-bromopyrimidine.
  • Safety Data Sheet. (2024-04-11). 100640 - 2-Amino-5-bromopyridine.
  • Santa Cruz Biotechnology.
  • Chemical Safety: Personal Protective Equipment.
  • KISHIDA CHEMICAL CO., LTD. (2025-09-02). Safety Data Sheet: 6-(Tetrahydro-2H-pyran-4-ylamino)pyrimidine-4-carboxylic acid.
  • Sigma-Aldrich. 2-Amino-5-bromopyridine 97.
  • AK Scientific, Inc.
  • Pharmacy Times. (2018-09-04). USP Chapter <800>: Personal Protective Equipment.
  • Personal Protective Equipment Selection Guide. (2015-07-22).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.